molecular formula C7H8N2O3S B1293605 4-Sulfamoylbenzamide CAS No. 6306-24-7

4-Sulfamoylbenzamide

Número de catálogo: B1293605
Número CAS: 6306-24-7
Peso molecular: 200.22 g/mol
Clave InChI: MWFFIRCXGDGFQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Sulfamoylbenzamide is a useful research compound. Its molecular formula is C7H8N2O3S and its molecular weight is 200.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Sulfamoylbenzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Sulfamoylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Sulfamoylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFFIRCXGDGFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212384
Record name p-Sulphamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6306-24-7
Record name 4-(Aminosulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6306-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Sulfamoylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6306-24-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Sulphamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-sulphamoylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Sulfamoylbenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ8C8FWQ3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Sulfamoylbenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Sulfamoylbenzamide: Structure, Properties, and Applications

Introduction

4-Sulfamoylbenzamide is a chemical compound belonging to the sulfonamide class, characterized by the presence of both a benzamide and a sulfonamide functional group.[1][2] This unique structural arrangement forms the basis for its significant pharmacological activity, primarily as an inhibitor of carbonic anhydrase enzymes.[3][4][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 4-Sulfamoylbenzamide, from its fundamental chemical properties and synthesis to its mechanism of action and analytical characterization.

Core Chemical Identity and Physicochemical Properties

4-Sulfamoylbenzamide is an achiral molecule with a well-defined structure that dictates its chemical behavior and biological activity.[6] Its identity is established by various identifiers and its properties are summarized below.

Chemical Structure and Identifiers
  • IUPAC Name : 4-sulfamoylbenzamide[1]

  • Synonyms : p-Sulfamoylbenzamide, 4-(Aminosulfonyl)benzamide[1][7]

  • CAS Number : 6306-24-7[1][6][7]

  • Molecular Formula : C₇H₈N₂O₃S[1][6][7]

  • SMILES : C1=CC(=CC=C1C(=O)N)S(=O)(=O)N[1][6]

  • InChIKey : MWFFIRCXGDGFQB-UHFFFAOYSA-N[1][6]

Table 1: Physicochemical Properties of 4-Sulfamoylbenzamide

PropertyValueSource
Molecular Weight200.22 g/mol [1][6]
AppearanceWhite Solid (typical)[4]
Monoisotopic Mass200.02556330 Da[1]
Hazard StatementsH302, H315, H319, H335[1]

Synthesis of 4-Sulfamoylbenzamide and Derivatives

The synthesis of 4-sulfamoylbenzamides typically proceeds through the coupling of a carboxylic acid with an amine. A common and robust method involves the reaction of 4-sulfamoylbenzoic acid with an amine source, often facilitated by standard peptide coupling reagents.[4][5] This approach allows for the modular synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

General Synthesis Workflow

The core synthetic strategy involves activating the carboxylic acid of 4-sulfamoylbenzoic acid, which then readily reacts with a primary or secondary amine to form the desired benzamide. This process is illustrated in the workflow diagram below.

G cluster_reactants Starting Materials cluster_reagents Coupling Reagents cluster_process Reaction & Workup cluster_product Final Product A 4-Sulfamoylbenzoic Acid (CAS: 138-41-0) E Reaction in Anhydrous Solvent (e.g., DMF, DCM) A->E B Primary/Secondary Amine (R-NH₂ or R₂NH) B->E C EDCI (Carbodiimide Activator) C->E D HOBt (Coupling Additive) D->E F Aqueous Workup & Extraction E->F H Purification (Crystallization/Chromatography) F->H G 4-Sulfamoylbenzamide Derivative H->G

Caption: General synthesis workflow for 4-sulfamoylbenzamide derivatives.

Experimental Protocol: Synthesis of N-Ethyl-4-Sulfamoylbenzamide

This protocol provides a representative example of the synthesis of a 4-sulfamoylbenzamide derivative, adapted from methodologies described in the literature.[4]

Materials:

  • 4-Sulfamoylbenzoic acid (1.0 eq)[8][9]

  • Ethylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Slowly add ethylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-Ethyl-4-sulfamoylbenzamide.[4]

  • Confirm the structure and purity of the final compound using NMR, IR, and Mass Spectrometry.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary pharmacological significance of 4-sulfamoylbenzamide and its derivatives stems from their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][4][5] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in pH regulation, ion transport, and fluid secretion.[4]

The inhibitory mechanism is well-understood. The deprotonated sulfonamide group (SO₂NH⁻) of the inhibitor coordinates directly to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inactivating the enzyme.

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide.

This targeted inhibition has significant therapeutic implications. For instance, inhibiting CA isozymes II and IV in the eye can reduce aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[3] Similarly, inhibiting isoforms like CA VII and IX, which are involved in neurological processes and tumor progression respectively, opens avenues for treating epilepsy and certain cancers.[4][5]

Analytical Methodologies

Rigorous characterization is essential to confirm the identity, purity, and properties of synthesized 4-sulfamoylbenzamide. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. For a compound like N-Ethyl-4-Sulfamoylbenzamide, one would expect to see characteristic signals for the aromatic protons, the ethyl group protons, and the amide and sulfonamide protons in the ¹H NMR spectrum.[4][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify key functional groups. Characteristic peaks for N-H stretching (amide and sulfonamide), C=O stretching (amide), and S=O stretching (sulfonamide) would be expected.[10]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 4-sulfamoylbenzamide and its derivatives.

Example HPLC Protocol:

  • System : Agilent 1260 Infinity II or equivalent

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm

  • Injection Volume : 10 µL

  • Analysis : The purity is determined by integrating the peak area of the main component relative to the total peak area.

Safety and Handling

As a laboratory chemical, 4-sulfamoylbenzamide requires careful handling to minimize exposure and risk.

  • General Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Hazards : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

    • Skin : Wash off with soap and plenty of water. Remove contaminated clothing.[11]

    • Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

References

  • Global Substance Registration System. (n.d.). 4-SULFAMOYLBENZAMIDE. Retrieved from [Link]

  • Puscas, S. A., et al. (2009). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. Retrieved from [Link]

  • Drugfuture. (n.d.). 4-SULFAMOYLBENZAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Aminosulfonyl)benzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-sulfamoylbenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. PubChem. Retrieved from [Link]

  • Abdoli, M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Abdoli, M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Nitro-benzyl)-4-sulfamoyl-benzamide. PubChem. Retrieved from [Link]

  • Angeli, A., et al. (2017). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. National Institutes of Health. Retrieved from [Link]

  • Singh, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of 4-Sulfamoylbenzamide Derivatives: From Enzyme Inhibition to Cellular Pathway Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Sulfamoylbenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The 4-sulfamoylbenzamide core is a quintessential example of a "privileged scaffold" in modern drug discovery. Its deceptively simple architecture, featuring a benzene ring substituted with an amide and a sulfonamide group, provides a versatile framework for interacting with a wide array of biological targets. The sulfonamide moiety (-SO₂NH₂) is a potent zinc-binding group, making it a classic inhibitor of zinc-containing metalloenzymes. Simultaneously, the benzamide portion offers a rich canvas for chemical modification, allowing for the fine-tuning of physicochemical properties and target selectivity. This unique combination has led to the development of 4-sulfamoylbenzamide derivatives with a remarkable spectrum of biological activities, ranging from potent enzyme inhibition to the complex modulation of cellular signaling pathways. This guide provides an in-depth exploration of these activities, elucidating the underlying mechanisms, summarizing key structure-activity relationships (SAR), and presenting validated experimental protocols for their evaluation.

Part 1: Carbonic Anhydrase Inhibition - The Archetypal Target

The most extensively studied biological activity of 4-sulfamoylbenzamide derivatives is the inhibition of carbonic anhydrases (CAs, EC 4.2.1.1). These ubiquitous zinc metalloenzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in respiration, pH homeostasis, and numerous other physiological processes.

Mechanism of Action: A Tale of Zinc Coordination

The inhibitory power of the 4-sulfamoylbenzamide scaffold stems from its primary sulfonamide group. In its deprotonated, anionic form (-SO₂NH⁻), this group acts as a transition-state analog, coordinating directly to the Zn²⁺ ion located at the catalytic core of the enzyme. This binding displaces the zinc-bound water molecule/hydroxide ion that is essential for catalysis, effectively shutting down the enzyme's function. The benzamide portion of the molecule extends away from the active site, where its substituents can form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the cavity, thereby enhancing binding affinity and conferring selectivity for different CA isoforms.

Therapeutic Applications of CA Inhibition

The ability to selectively inhibit specific CA isoforms has profound therapeutic implications.

  • Antiglaucoma Agents: Isoforms hCA II and IV are highly active in the ciliary processes of the eye, where they play a crucial role in the secretion of aqueous humor. Inhibition of these CAs by topically administered 4-sulfamoylbenzamide derivatives reduces aqueous humor production, thereby lowering intraocular pressure (IOP). This is a cornerstone of glaucoma therapy.[1][2] The incorporation of amino acid or dipeptide moieties into the benzamide structure can enhance water solubility, a critical property for effective topical eye drops.[1]

  • Anticancer Agents: Many solid tumors overexpress specific CA isoforms, particularly the membrane-bound hCA IX and hCA XII, in response to hypoxia.[1] These enzymes help maintain a neutral intracellular pH by exporting protons, which contributes to an acidic extracellular microenvironment that promotes tumor invasion, metastasis, and resistance to chemotherapy.[3] 4-Sulfamoylbenzamide derivatives that selectively inhibit these tumor-associated CAs are a promising class of anticancer agents.[1][3]

Structure-Activity Relationship (SAR) Insights for CA Inhibitors
  • The Sulfonamide Anchor: The unsubstituted -SO₂NH₂ group is critical for high-affinity binding to the catalytic zinc ion.

  • Benzamide Modifications: Substitutions on the benzamide nitrogen drastically modulate inhibitory potency and isoform selectivity. Incorporating various amines and amino acids can alter physicochemical properties. For instance, derivatives with propargyl, valyl, and aspartyl moieties show potent inhibition against hCA I.[1]

  • Ring Substitutions: Adding substituents like chlorine to the benzene ring can influence affinity. Some 4-chloro-3-sulfamoyl benzenecarboxamides have demonstrated higher affinity for hCA I than the typically more avid hCA II.[2]

Data Summary: Inhibition of Human Carbonic Anhydrase Isoforms
Compound ClassDerivative ExampleTarget IsoformInhibition Constant (Kᵢ)Reference
Benzamide-4-sulfonamidesN-Propargyl-4-sulfamoylbenzamidehCA I85.3 nM[1]
N-Ethyl-4-sulfamoylbenzamidehCA II0.7 nM[1]
N-(L-Leucyl)-4-sulfamoylbenzamidehCA VII0.5 nM[1]
N-(L-Aspartyl)-4-sulfamoylbenzamidehCA IX0.3 nM[1]
Triazole-Benzamide HybridsDimethylated derivative (7h)hCA IX1.324 µM[3]
Ditrifluoromethylated derivative (7j)hCA XII0.081 µM[3]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow method for measuring the inhibition of CA-catalyzed CO₂ hydration.

Principle: The assay measures the rate of pH change resulting from the formation of protons during CO₂ hydration. The rate of this reaction is monitored by a pH indicator.

Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM HEPES or TAPS buffer at the desired pH (typically 7.4), containing 0.1 M Na₂SO₄ (to maintain ionic strength).

    • Enzyme Solution: Prepare a stock solution of the purified human CA isoform (e.g., hCA II) in the buffer to a final concentration of ~10 µM.

    • Inhibitor Solutions: Prepare serial dilutions of the 4-sulfamoylbenzamide derivative in DMSO or a suitable solvent.

    • CO₂ Substrate: Prepare CO₂-saturated water by bubbling CO₂ gas through Milli-Q water for at least 30 minutes on ice.

    • Indicator Solution: Prepare a solution of a suitable pH indicator (e.g., 4-nitrophenol) in the assay buffer.

  • Assay Procedure (Stopped-Flow Instrument):

    • Equilibrate the instrument and all solutions to 25°C.

    • Mix the enzyme solution, inhibitor (or vehicle control), and indicator solution in one syringe of the stopped-flow apparatus. The final enzyme concentration should be in the low nanomolar range.

    • Fill the second syringe with the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The final reaction volume will contain all components.

    • Monitor the change in absorbance of the pH indicator over time at its λ_max (e.g., 400 nm for 4-nitrophenol).

  • Data Analysis:

    • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of remaining enzyme activity for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response equation to calculate the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the substrate concentration and K_m are known.

Visualization: Mechanism of Carbonic Anhydrase Inhibition

CA_Inhibition cluster_Enzyme CA Active Site Enzyme Zn²⁺ His His His Water H₂O Enzyme:zinc->Water Catalytic Nucleophile Sulfonamide R-SO₂NH⁻ Sulfonamide->Enzyme:zinc Binds & Inhibits

Caption: Sulfonamide inhibitor displacing the catalytic water molecule from the zinc ion in the CA active site.

Part 2: Anticancer Activity via Diverse Mechanisms

Beyond CA inhibition, 4-sulfamoylbenzamide derivatives exhibit potent anticancer effects by targeting other critical cellular machinery.

Tubulin Polymerization Inhibition

Certain derivatives, particularly those incorporating a salicylamide core, have been identified as inhibitors of tubulin polymerization.[4] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin and preventing its assembly into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of cancers. It plays a key role in promoting cell proliferation, survival, invasion, and angiogenesis. Novel N-substituted sulfamoylbenzamide derivatives, designed based on the scaffold of the known STAT3 inhibitor Niclosamide, have been shown to effectively inhibit the STAT3 signaling pathway.[5] They act by preventing the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation, dimerization, and nuclear translocation.[5] This leads to the downregulation of STAT3 target genes (e.g., c-myc) and induces apoptosis in cancer cells.[5][6]

Data Summary: Antiproliferative Activity in Cancer Cell Lines
Compound ClassDerivative ExampleCancer Cell LineActivity (GI₅₀ / IC₅₀)Reference
Salicylamide DerivativesCompound 33Caco-2 (Colorectal)GI₅₀ = 3.3 µM[4]
Compound 24MCF-7 (Breast)GI₅₀ = 5.6 µM[4]
STAT3 InhibitorsCompound B12MDA-MB-231 (Breast)IC₅₀ = 0.61 µM[5]
Compound B12HCT-116 (Colorectal)IC₅₀ = 1.11 µM[5]
BRD4 InhibitorsCompound 58MV4-11 (Leukemia)IC₅₀ = 0.15 µM[6]
Experimental Protocol: Western Blot for STAT3 Phosphorylation

Principle: This immunoassay detects the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cancer cells treated with an inhibitor. A decrease in the p-STAT3/total STAT3 ratio indicates pathway inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells with known STAT3 activation (e.g., MDA-MB-231) and grow to 70-80% confluency.

    • Treat cells with various concentrations of the 4-sulfamoylbenzamide derivative (and a vehicle control) for a predetermined time (e.g., 6-24 hours).

    • Include a positive control for pathway activation, such as stimulation with IL-6.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-STAT (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

Visualization: STAT3 Signaling Pathway and Inhibition

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Genes Target Gene Expression (c-myc, etc.) Inhibitor 4-Sulfamoylbenzamide Derivative (B12) Inhibitor->JAK Inhibits Phosphorylation

Caption: Inhibition of STAT3 phosphorylation by a 4-sulfamoylbenzamide derivative, blocking downstream gene expression.

Part 3: Antimicrobial and Antiviral Activities

The foundational role of sulfonamides as the first synthetic antimicrobial agents provides a strong basis for the antibacterial potential of 4-sulfamoylbenzamide derivatives.

Antibacterial Activity: Folic Acid Synthesis Inhibition

The classic mechanism of action for sulfonamide antibacterials is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[7][8] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for selective toxicity. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these derivatives block the production of dihydrofolic acid, a precursor to vital components like nucleotides and amino acids, leading to a bacteriostatic effect.[7][8] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[7][9][10] Additionally, some compounds are effective inhibitors of bacterial CAs, such as those from Vibrio cholerae, presenting another potential antimicrobial strategy.[1][11]

Antiviral Activity: HBV Capsid Assembly Modulation

A novel application for this scaffold is in antiviral therapy, specifically against Hepatitis B Virus (HBV). Certain 4-sulfamoylbenzamide derivatives act as Capsid Assembly Modulators (CAMs).[12] HBV replication requires the correct assembly of the viral capsid. Class II CAMs, such as the derivative NVR 3-778, bind to the core protein dimers and induce the formation of aberrant, non-functional capsids that are unable to package the viral genome, thereby disrupting the viral life cycle.[12] Research has focused on creating analogs with improved aqueous solubility and pharmacokinetic profiles while maintaining potent anti-HBV activity.[12]

Data Summary: Antimicrobial and Antiviral Efficacy
Compound ClassDerivative ExampleTarget OrganismActivity (MIC / EC₅₀)Reference
Antibacterial
Benzamide-4-sulfonamidesVariousVibrio cholerae (CA)Kᵢ in micromolar range[1]
Sulfonyl HeterocyclesCompound 60β-lactam-resistant Gram-negativeMIC = 0.2 mg/mL[13]
Antiviral
HBV CAMsNVR 3-778Hepatitis B VirusEC₅₀ = 0.73 µM[12]
Compound 7b (boronic acid analog)Hepatitis B VirusEC₅₀ = 0.83 µM[12]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Methodology:

  • Preparation:

    • Prepare a 2X stock of a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a bacterial inoculum by suspending colonies from an overnight culture in saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Setup (96-well plate):

    • Add 50 µL of 2X broth to each well.

    • In the first column, add 50 µL of the test compound stock solution (at 4X the highest desired test concentration).

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a gradient of compound concentrations.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (bacteria + broth, no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • Visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance at 600 nm.

Visualization: Bacterial Folic Acid Synthesis Pathway

Folic_Acid_Pathway PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Diphosphate Dihydropteroate->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR Nucleotide\nSynthesis Nucleotide Synthesis THF->Nucleotide\nSynthesis Sulfonamide 4-Sulfamoylbenzamide Derivative Sulfonamide->DHPS Competitive Inhibition Synthesis Start 4-Sulfamoylbenzoic Acid Activation Acid Activation (e.g., SOCl₂) Start->Activation Intermediate Acyl Chloride Intermediate Activation->Intermediate Coupling Amide Bond Formation Intermediate->Coupling Amine Primary/Secondary Amine (R-NH₂) Amine->Coupling Product 4-Sulfamoylbenzamide Derivative Coupling->Product

Caption: A general synthetic pathway for 4-sulfamoylbenzamide derivatives via amide coupling.

Conclusion and Future Perspectives

The 4-sulfamoylbenzamide scaffold has proven to be an exceptionally fruitful starting point for drug discovery. Its inherent ability to target carbonic anhydrases has led to established clinical applications and continues to be a rich area of research, especially in oncology. Furthermore, the successful adaptation of this core structure to target a diverse set of proteins—including tubulin, STAT3, bacterial enzymes, and viral proteins—demonstrates its remarkable versatility.

Future research will likely focus on several key areas:

  • Improving Isoform Selectivity: Designing derivatives with higher selectivity for specific target isoforms (e.g., CA IX over other CAs) to minimize off-target effects.

  • Enhancing Drug-like Properties: Optimizing the pharmacokinetic and metabolic profiles of lead compounds to improve oral bioavailability and in vivo efficacy.

  • Multi-Targeting Ligands: Exploring the potential of single molecules based on this scaffold to hit multiple relevant targets simultaneously, a promising strategy for complex diseases like cancer.

  • Exploring New Targets: Applying computational and high-throughput screening methods to identify novel biological targets for the 4-sulfamoylbenzamide library.

The continued exploration of this privileged scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to yield a new generation of therapeutic agents for a wide range of human diseases.

References

  • Angeli, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 19(6), 1698. [Link]

  • Zaib, S., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 11(36), 22181-22194. [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-91. [Link]

  • Galal, S. A., et al. (2021). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. RSC Advances, 11(26), 15993-16007. [Link]

  • Ejaz, A., et al. (2018). Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. European Journal of Pharmacology, 832, 149-161. [Link]

  • Zhang, Z., et al. (2022). Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. European Journal of Medicinal Chemistry, 238, 114472. [Link]

  • Zaib, S., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. [Link]

  • Shankar, V., et al. (2018). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ACS Medicinal Chemistry Letters, 9(7), 682-687. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 111, 104849. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • ResearchGate. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]

  • Di Mola, A., et al. (2019). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 14(15), 1439-1446. [Link]

  • Eldehna, W. M., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structures of some carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Matela, G. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. [Link]

  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. National Center for Biotechnology Information. [Link]

  • Gzella, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6249. [Link]

  • Google Patents. (2006). US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use.
  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • Reddy, T., et al. (2021). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Medicinal Chemistry Letters, 12(2), 202-210. [Link]

  • Grewal, A. S., et al. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. ResearchGate. [Link]

  • ResearchGate. (2020). Biological activities of sulfonamides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pharmacophoric features and general structure of sulfamoyl benzamide derivatives designed as potential GK activators. ResearchGate. [Link]

  • Ke, J., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 219, 113362. [Link]

  • Bagher, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

  • Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University Repository. [Link]

Sources

4-Sulfamoylbenzamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Role of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that are fundamental to numerous physiological processes.[1][2] These enzymes catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate (HCO3-) and protons (H+), a seemingly simple but vital reaction that underpins respiration, pH homeostasis, and CO2 transport.[1][3] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of diseases including glaucoma, epilepsy, and certain cancers.[1][4][5] The active site of CAs features a zinc ion (Zn2+) that is crucial for its catalytic activity.[3][6][7] This zinc ion is typically coordinated by three histidine residues and a water molecule or hydroxide ion.[3][6]

The inhibition of carbonic anhydrases has been a fruitful area of drug discovery for decades.[4][8] One of the most prominent classes of CA inhibitors is the sulfonamides, characterized by the R-SO2NH2 functional group.[9] This guide provides an in-depth technical overview of 4-Sulfamoylbenzamide, a key scaffold in the development of potent and selective carbonic anhydrase inhibitors.

4-Sulfamoylbenzamide: A Privileged Scaffold for CA Inhibition

4-Sulfamoylbenzamide serves as a foundational chemical structure for a multitude of potent carbonic anhydrase inhibitors. Its inherent ability to bind to the active site of CAs, coupled with the versatility of its benzamide moiety for chemical modification, has made it a subject of extensive research.

Chemical Structure and Properties

The core structure of 4-Sulfamoylbenzamide consists of a benzene ring substituted with a sulfonamide group (-SO2NH2) at position 4 and a carboxamide group (-CONH2) at position 1. The primary sulfonamide group is the key zinc-binding group (ZBG) responsible for the inhibitory activity.[10][11] The benzamide portion of the molecule can be readily modified to introduce various substituents, allowing for the fine-tuning of inhibitory potency and isoform selectivity.[8][12] These modifications often follow a "tail approach," where different chemical moieties are attached to the core scaffold to interact with regions of the active site beyond the catalytic zinc ion, thereby enhancing binding affinity and selectivity.[13]

Mechanism of Action: A Tale of Zinc Binding

The inhibitory action of 4-Sulfamoylbenzamide and its derivatives is centered on the interaction of the primary sulfonamide group with the zinc ion in the carbonic anhydrase active site.[10]

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a CO2 molecule.[6] 4-Sulfamoylbenzamide acts as a competitive inhibitor by displacing the zinc-bound water/hydroxide molecule. The deprotonated sulfonamide nitrogen atom coordinates directly with the Zn2+ ion, effectively blocking the binding of the CO2 substrate and halting the catalytic cycle.[9]

The following diagram illustrates the mechanism of carbonic anhydrase inhibition by 4-Sulfamoylbenzamide:

Inhibition_Mechanism cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitor 4-Sulfamoylbenzamide cluster_Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Zn(II) Zn²⁺ His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O Inhibited_Complex Inhibited_Complex H2O->Inhibited_Complex Displaced Inhibitor R-SO₂NH₂ Inhibitor->Inhibited_Complex Binds to Zn²⁺ Zn(II)_inhibited Zn²⁺ His1_inhibited His Zn(II)_inhibited->His1_inhibited His2_inhibited His Zn(II)_inhibited->His2_inhibited His3_inhibited His Zn(II)_inhibited->His3_inhibited Inhibitor_bound R-SO₂NH⁻ Zn(II)_inhibited->Inhibitor_bound

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Structure-Activity Relationships (SAR)

Extensive research has elucidated key structure-activity relationships for 4-Sulfamoylbenzamide derivatives, providing a roadmap for the design of potent and selective inhibitors.[8][12]

  • The Sulfonamide Group: The primary sulfonamide group is essential for high-affinity binding to the catalytic zinc ion.[10]

  • The Benzamide Moiety: Modifications at the benzamide nitrogen with various amines, amino acids, or other functional groups can significantly impact inhibitory potency and selectivity.[8][14] For instance, the introduction of aromatic or heterocyclic rings can lead to interactions with hydrophobic pockets within the active site, enhancing binding.[15]

  • Substitution Pattern: The substitution pattern on the benzoyl ring influences the orientation of the inhibitor within the active site, affecting its interactions with key amino acid residues and ultimately its inhibitory profile.

Inhibitory Profile Against Carbonic Anhydrase Isoforms

Derivatives of 4-Sulfamoylbenzamide have demonstrated potent inhibitory activity against a range of human carbonic anhydrase isoforms. The table below summarizes the inhibition constants (Ki) for selected 4-Sulfamoylbenzamide derivatives against key hCA isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard) 25012255.7[8]
Benzamide-4-sulfonamide Derivative 1 3345.38.9-[8]
Benzamide-4-sulfonamide Derivative 2 5.30.540.63-[8]
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivative 6 7.93.70.925.4[12]
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivative 16 5.64.10.811.2[12]
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivative 20 9.85.20.915.6[12]

Note: The specific structures of the derivatives are detailed in the cited references.

Experimental Protocols for Evaluating Inhibitory Activity

The characterization of carbonic anhydrase inhibitors relies on robust and reproducible experimental assays. The following are detailed protocols for two commonly employed methods.

Protocol 1: Stopped-Flow CO2 Hydrase Assay

This is a direct and highly accurate method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

Principle: This assay measures the enzyme-catalyzed hydration of CO2 by monitoring the accompanying pH change using a pH indicator. The rate of the reaction is determined by the speed at which the pH of the solution drops.

Workflow Diagram:

Stopped_Flow_Workflow cluster_Prep Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Reagents Prepare Buffer, Enzyme, Inhibitor, and CO₂ Solutions Syringes Load Solutions into Stopped-Flow Instrument Syringes Reagents->Syringes Mixing Rapidly Mix Enzyme/Inhibitor with CO₂ Solution Syringes->Mixing Monitoring Monitor Absorbance Change of pH Indicator over Time Mixing->Monitoring Rates Calculate Initial Reaction Rates from Absorbance Curves Monitoring->Rates Ki Determine Inhibition Constant (Ki) using Dose-Response Curves Rates->Ki

Caption: Stopped-Flow CO2 Hydrase Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.3) containing a pH indicator (e.g., phenol red).

    • Enzyme Solution: Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of the 4-Sulfamoylbenzamide derivative in the assay buffer.

    • CO2 Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through chilled deionized water.

  • Instrumentation Setup:

    • Set up a stopped-flow spectrophotometer to monitor the absorbance change at the wavelength corresponding to the pH indicator (e.g., 557 nm for phenol red).

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Assay Procedure:

    • Load one syringe of the stopped-flow instrument with the enzyme solution (or enzyme pre-incubated with the inhibitor) and the other syringe with the CO2 solution.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time (typically for a few seconds).

    • Repeat the measurement for each inhibitor concentration.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

Protocol 2: Esterase Activity Assay (Colorimetric Method)

This is a convenient and widely used method for screening carbonic anhydrase inhibitors, particularly in a high-throughput format.[1][16]

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP).[16] The rate of p-NP formation is monitored spectrophotometrically at 400 nm.[1][16] Inhibitors will decrease the rate of this reaction.[16]

Workflow Diagram:

Esterase_Assay_Workflow cluster_Prep Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Reagents Prepare Buffer, Enzyme, Inhibitor, and p-NPA Substrate Plate Pipette Reagents into a 96-well Plate Reagents->Plate Incubation Pre-incubate Enzyme with Inhibitor Plate->Incubation Initiation Initiate Reaction by Adding p-NPA Substrate Incubation->Initiation Measurement Measure Absorbance at 400 nm Kinetically Initiation->Measurement Rates Calculate Reaction Rates from Absorbance Slopes Measurement->Rates IC50 Determine IC50 Values from Dose-Response Curves Rates->IC50

Caption: Esterase Activity Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[16]

    • Enzyme Working Solution: Dilute the carbonic anhydrase stock solution to the desired concentration in cold assay buffer.[16]

    • Inhibitor Working Solutions: Prepare serial dilutions of the 4-Sulfamoylbenzamide derivative in the assay buffer.[16]

    • Substrate Solution: Prepare a solution of p-nitrophenyl acetate (p-NPA) in a suitable organic solvent like acetonitrile or DMSO.[16]

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to all wells.

    • Add the inhibitor working solutions (or vehicle for the control) to the respective wells.

    • Add the enzyme working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[16]

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode at regular intervals for a set duration.[16]

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.[16]

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.[16]

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion: A Versatile Platform for Drug Discovery

4-Sulfamoylbenzamide represents a cornerstone in the field of carbonic anhydrase inhibitor research. Its straightforward synthesis, well-defined mechanism of action, and amenability to chemical modification have solidified its status as a privileged scaffold in drug discovery. The in-depth understanding of its structure-activity relationships, coupled with robust and reliable assay methodologies, continues to drive the development of novel and highly selective carbonic anhydrase inhibitors with therapeutic potential in a wide array of diseases. The insights and protocols provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively explore and exploit the potential of 4-Sulfamoylbenzamide and its derivatives in their scientific endeavors.

References

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. [Link]

  • AK Lectures. (n.d.). Carbonic Anhydrase. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]

  • Gant, T. G., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1143–1150. [Link]

  • Morkūnaitė, V., et al. (2019). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 24(21), 3851. [Link]

  • Jadhav, H. (n.d.). Role of Zinc in Carbonic Anhydrase. Scribd. [Link]

  • Tu, C., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PLoS ONE, 7(3), e34423. [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. [Link]

  • Krishnamurthy, V. M., et al. (2008). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding. Chemical Reviews, 108(3), 946–1051. [Link]

  • Mboge, M. Y., et al. (2018). Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors. International Journal of Molecular Sciences, 19(9), 2595. [Link]

  • De Simone, G., & Supuran, C. T. (2012). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry, 19(7), 919–931. [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(10), 2370. [Link]

  • Khan, A. A., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2017, 8023528. [Link]

  • Winum, J. Y., et al. (2008). Design of zinc binding functions for carbonic anhydrase inhibitors. Current Medicinal Chemistry, 15(7), 633–643. [Link]

  • Iqbal, J., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 11(1), 18889. [Link]

  • Bozdag, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. International Journal of Molecular Sciences, 24(10), 8683. [Link]

  • Tu, C., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. ResearchGate. [Link]

  • Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16322–16341. [Link]

  • Reppert, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]

  • De Luca, L., et al. (2016). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 11(24), 2787–2794. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • US Patent No. US9725409B2. (2017). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Reppert, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-N-(4-sulfamoylphenyl)benzamide (69). [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

  • Wilkinson, B. L., et al. (2007). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry, 50(7), 1651–1657. [Link]

  • Krishnamurthy, V. M., et al. (2008). Carbonic anhydrase as a model for biophysical and physical-organic studies of proteins and protein-ligand binding. PubMed. [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]

  • ResearchGate. (n.d.). Direct synthesis of sulfamoyl-benzamide derivatives. [Link]

  • Lindskog, S. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biophysical Journal, 118(3), 515–521. [Link]

  • De Simone, G., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. Chemical Reviews, 112(11), 6437–6465. [Link]

  • US Patent No. US20060079557A1. (2006). Sulfamoyl benzamide derivatives and methods of their use.
  • Wang, Y., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 219, 113438. [Link]

  • D'Ambrosio, K., et al. (2008). Carbonic anhydrase inhibitors: design of spin-labeled sulfonamides incorporating TEMPO moieties as probes for cytosolic or transmembrane isozymes. Bioorganic & Medicinal Chemistry Letters, 18(12), 3546–3550. [Link]

  • Tucker, K., & Williams, J. (2021). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

Sources

The Chemistry and Bioactivity of 4-Sulfamoylbenzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic design, leading to the development of a multitude of drugs with diverse clinical applications. Within this broad class of compounds, 4-sulfamoylbenzamide and its derivatives have emerged as a particularly fruitful area of research. This technical guide provides an in-depth exploration of 4-sulfamoylbenzamide, from its fundamental chemical identity to its synthesis, mechanism of action, and applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and field-proven insights to inform and guide future research endeavors.

Part 1: Core Chemical Identity

IUPAC Name and Synonyms

The unequivocally correct nomenclature for the core compound of interest, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-sulfamoylbenzamide [1]. However, in scientific literature and chemical databases, a variety of synonyms are frequently encountered. A comprehensive understanding of these alternatives is crucial for effective literature searching and chemical sourcing.

Identifier Type Identifier Source
IUPAC Name 4-sulfamoylbenzamide[1]
Synonym 4-(Aminosulfonyl)benzamide[1]
Synonym p-Sulfamoylbenzamide
Synonym 4-Carbamoylbenzenesulfonamide
CAS Number 6306-24-7[2]
Chemical Structure and Properties

The molecular structure of 4-sulfamoylbenzamide consists of a central benzene ring substituted at positions 1 and 4 with a carboxamide and a sulfonamide group, respectively. This arrangement imparts specific physicochemical properties that are critical to its biological activity.

Caption: Chemical structure of 4-sulfamoylbenzamide.

Table of Physicochemical Properties:

Property Value Source
Molecular Formula C₇H₈N₂O₃S[1][3]
Molecular Weight 200.22 g/mol [1][3]
Appearance White powder
Melting Point 285-295 °C

Part 2: Synthesis of 4-Sulfamoylbenzamide and Its Derivatives

The synthesis of 4-sulfamoylbenzamide and its derivatives is a well-established process in organic chemistry, typically involving a multi-step sequence. The causality behind the chosen synthetic route is to build the molecule from readily available starting materials, with each step achieving a specific chemical transformation with high yield and purity.

Synthesis of the Core Moiety: A Step-by-Step Protocol

The synthesis of the parent 4-sulfamoylbenzamide typically proceeds through the formation of the key intermediate, 4-sulfamoylbenzoic acid.

Step 1: Chlorosulfonation of Toluene

The synthesis often commences with the chlorosulfonation of toluene. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the aromatic ring, primarily at the para position due to the directing effect of the methyl group.

  • Reagents: Toluene, Chlorosulfonic acid

  • Procedure: Toluene is slowly added to an excess of cooled chlorosulfonic acid with vigorous stirring. The reaction is typically performed at low temperatures to control its exothermicity.

  • Causality: The use of excess chlorosulfonic acid drives the reaction to completion. Low temperature is critical to minimize side reactions and ensure regioselectivity.

Step 2: Amidation of p-Toluenesulfonyl Chloride

The resulting p-toluenesulfonyl chloride is then reacted with ammonia to form p-toluenesulfonamide.

  • Reagents: p-Toluenesulfonyl chloride, Aqueous ammonia

  • Procedure: p-Toluenesulfonyl chloride is added portion-wise to a stirred solution of aqueous ammonia. The product precipitates out of the solution and is collected by filtration.

  • Causality: The nucleophilic nitrogen of ammonia attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.

Step 3: Oxidation of the Methyl Group

The methyl group of p-toluenesulfonamide is oxidized to a carboxylic acid to yield 4-sulfamoylbenzoic acid.

  • Reagents: p-Toluenesulfonamide, Potassium permanganate (KMnO₄) or other strong oxidizing agents.

  • Procedure: p-Toluenesulfonamide is heated with a solution of potassium permanganate. The reaction mixture is then acidified to precipitate the 4-sulfamoylbenzoic acid.

  • Causality: The strong oxidizing agent is necessary to convert the relatively unreactive methyl group to a carboxylic acid.

Step 4: Formation of 4-Sulfamoylbenzamide

The final step involves the conversion of the carboxylic acid group of 4-sulfamoylbenzoic acid into a primary amide.

  • Reagents: 4-Sulfamoylbenzoic acid, Thionyl chloride (SOCl₂), Ammonia.

  • Procedure: 4-Sulfamoylbenzoic acid is first converted to its more reactive acid chloride derivative using thionyl chloride. The resulting 4-sulfamoylbenzoyl chloride is then reacted with ammonia to yield 4-sulfamoylbenzamide.

  • Causality: The conversion to the acid chloride activates the carboxyl group, making it more susceptible to nucleophilic attack by ammonia.

Synthesis_Workflow Toluene Toluene pTSC p-Toluenesulfonyl Chloride Toluene->pTSC Chlorosulfonic Acid pTSA p-Toluenesulfonamide pTSC->pTSA Ammonia SBA 4-Sulfamoylbenzoic Acid pTSA->SBA Oxidation (KMnO₄) SB 4-Sulfamoylbenzamide SBA->SB 1. SOCl₂ 2. Ammonia CA_Inhibition Enzyme Carbonic Anhydrase Active Site Zn²⁺ Thr199 Inhibitor 4-Sulfamoylbenzamide -SO₂NH₂ Inhibitor:f1->Enzyme:f1 Coordination Inhibitor:f1->Enzyme:f2 H-bond

Caption: Simplified interaction of 4-sulfamoylbenzamide with the CA active site.

Structure-Activity Relationship (SAR)

Extensive research has been dedicated to understanding the SAR of 4-sulfamoylbenzamide derivatives as CA inhibitors. The general consensus is that modifications to the benzamide portion of the molecule can significantly impact the potency and isoform selectivity of inhibition.

  • The "Tail" Approach: The substituent on the benzamide nitrogen, often referred to as the "tail," can interact with residues at the rim of the active site cavity. By varying the size, shape, and electronic properties of this tail, researchers can achieve selectivity for different CA isoforms. For instance, bulky or hydrophobic tails may favor binding to isoforms with larger active site entrances.

Table of Inhibition Constants (Ki) for Selected 4-Sulfamoylbenzamide Derivatives against Human CA Isoforms:

Compound Substituent on Benzamide Nitrogen hCA I Ki (nM) hCA II Ki (nM) hCA IX Ki (nM) hCA XII Ki (nM) Reference
Derivative 1 4-Methoxyphenylpiperazine7.93.70.93.9[1]
Derivative 2 4-Chlorophenylpiperazine-4.4--[1]
Derivative 3 Benzylamino9.0---[1]
Derivative 4 4-Fluorobenzylamino4.11.4--[1]
Acetazolamide (Standard) -25012.125.85.7[1]
Therapeutic Applications

The ability of 4-sulfamoylbenzamide derivatives to inhibit carbonic anhydrases has led to their investigation for a range of therapeutic applications:

  • Antiglaucoma Agents: Inhibition of CA isoforms in the eye reduces the production of aqueous humor, thereby lowering intraocular pressure. This makes these compounds promising candidates for the treatment of glaucoma.

  • Diuretics: By inhibiting CA in the kidneys, these compounds can increase the excretion of bicarbonate, sodium, and water, leading to a diuretic effect.

  • Anticancer Agents: Some CA isoforms, such as CA IX and CA XII, are overexpressed in certain tumors and contribute to the acidic tumor microenvironment. Inhibitors of these isoforms are being explored as potential anticancer therapies.

  • Anti-infective Agents: Carbonic anhydrases are also present in various pathogens. Targeting these enzymes offers a novel approach to developing anti-bacterial and anti-fungal agents.

  • Other Potential Applications: Research is ongoing into the use of CA inhibitors for the treatment of epilepsy, obesity, and neuropathic pain.

Part 4: Conclusion and Future Directions

4-Sulfamoylbenzamide represents a versatile and privileged scaffold in medicinal chemistry. Its straightforward synthesis and the profound biological activity of its derivatives as carbonic anhydrase inhibitors have cemented its importance in drug discovery. The continued exploration of the structure-activity relationships of novel derivatives holds significant promise for the development of more potent and isoform-selective inhibitors. Future research should focus on leveraging computational modeling and structural biology to design next-generation 4-sulfamoylbenzamide-based therapeutics with improved efficacy and safety profiles for a wide range of diseases.

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. [Link]

  • 4-(Aminosulfonyl)benzamide | C7H8N2O3S. PubChem. [Link]

  • N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S. PubChem. [Link]

  • N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide | C14H13FN2O3S. PubChem. [Link]

  • 4-SULFAMOYLBENZAMIDE. FDA Global Substance Registration System. [Link]

  • 4-SULFAMOYLBENZAMIDE. GSRS. [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Center for Biotechnology Information. [Link]

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]

Sources

The 4-Sulfamoylbenzamide Scaffold: A Versatile Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-sulfamoylbenzamide core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of 4-sulfamoylbenzamide derivatives. We will delve into the mechanistic underpinnings of their action as carbonic anhydrase inhibitors, h-NTPDase modulators, and agents targeting diabetes, viral infections, and cancer. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive resource, integrating established experimental protocols, structure-activity relationship analyses, and computational insights to facilitate the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Enduring Importance of the Sulfonamide Moiety

Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide functional group has remained a cornerstone of drug design.[1][2] Its ability to act as a bioisostere for carboxylic acids and its capacity to engage in crucial hydrogen bonding interactions have cemented its role in the development of a wide array of therapeutic agents.[3] The 4-sulfamoylbenzamide scaffold, which integrates a sulfonamide group with a benzamide structure, has proven to be particularly fruitful, giving rise to drugs with applications spanning from diuretics to anticancer agents.[3][4] This guide will illuminate the chemical versatility and broad therapeutic landscape of this remarkable chemical entity.

Synthetic Strategies for 4-Sulfamoylbenzamide Derivatives

The synthesis of 4-sulfamoylbenzamide derivatives is typically achieved through a multi-step process that allows for the introduction of diverse substituents, enabling the fine-tuning of their pharmacological properties. A common and effective synthetic route begins with the chlorosulfonation of a benzoic acid derivative.[5][6][7]

A generalized synthetic workflow is depicted below:

G cluster_0 Core Synthesis Start Substituted Benzoic Acid Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate1 Sulfonyl Chloride Derivative Step1->Intermediate1 Step2 Amination (Primary/Secondary Amine) Intermediate1->Step2 Intermediate2 4-Sulfamoylbenzoic Acid Derivative Step2->Intermediate2 Step3 Amide Coupling (e.g., EDCI, HOBt) Intermediate2->Step3 Final_Product 4-Sulfamoylbenzamide Derivative Step3->Final_Product CA_Active_Site Carbonic Anhydrase Active Site (with Zn2+ ion) Inhibitor 4-Sulfamoylbenzamide Derivative Inhibitor->CA_Active_Site Inhibition Binding Sulfonamide group coordinates with the Zn2+ ion Inhibitor->Binding Binding->CA_Active_Site

References

discovery and history of sulfamoylbenzamides in research

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing the History

I'm currently immersed in a comprehensive search, gathering details on the discovery and evolution of sulfamoyl benzamides. My aim is to extract the key moments and groundbreaking scientific contributions within this fascinating field. Right now, I'm focusing on identifying the critical milestones that shaped the research trajectory.

Outlining the Approach

I've broadened my scope to include the chemical structure of sulfamoylbenzamides and notable drug examples. My next steps involve pinpointing their primary mechanisms of action – diuretics, antiemetics, antipsychotics, etc. Simultaneously, I'm sourcing information on experimental protocols and assays pivotal to their research. This will all feed into structuring the technical guide with key aspects.

Deep Diving into Data

Currently, I'm fully immersed in the historical journey of sulfamoyl benzamides, with a dedicated focus on their chemical composition and key applications, like diuretics and antipsychotics. I've begun to zero in on the core experimental protocols and binding assays, with the aim to structure the technical guide. The introduction, historical timeline, and mechanisms of action will soon be the center of my attention.

Delving into Sulfamoyls

I'm currently charting the research history of sulfamoylbenzamides. I've begun to outline the key milestones and influential figures instrumental in their discovery. My focus is now on establishing a chronological narrative of the compound family, pinpointing key dates and research groups. I'll need to go deeper into the chemical structures and the origins of their use.

Expanding the Scope

I've widened the scope to include mechanism of action and therapeutic applications. Initial findings indicate a strong tie between sulfamoylbenzamides and diuretics, starting in the 1950s. I'm focusing on tracing this history while highlighting relevant chemical structures and influential figures. I'll soon delve into key examples and experimental protocols, ensuring data integrity with in-text citations and a comprehensive reference list.

Unpacking the Details

I'm now fully immersed in the nitty-gritty, starting with the historical genesis of sulfonamides, like Prontosil, which paved the way for diuretic advances. I've pinpointed Chlortalidone's patent and subsequent clinical use, providing a concrete timeline. Structurally, I'm outlining the core sulfamoylbenzamide scaffold and common variations. Mechanistically, I'm exploring diuretics via Na+/Cl− symporter inhibition, and antiviral actions, exemplified by NVR 3-778's disruption of HBV nucleocapsids. This exploration includes anti-cancer applications, focusing on the STAT3 pathway, which links back to carbonic anhydrase inhibition.

Structuring the Content

I'm now organizing the wealth of data on sulfamoylbenzamides into a cohesive structure. I'm building a chronological narrative for the initial discovery and history of these compounds. The core information on chemical structures, mechanisms of action, and therapeutic applications is organized into distinct categories to ensure clarity. I'm focusing on the key examples, experimental protocols, and data that I can create a table to summarize the compound classes and present relevant IC50 or EC50 data. I'm also preparing for the graphical representation using Graphviz.

Outlining the Structure

My current focus is on organizing all the collected information into a clear and logical structure. I'm building a detailed outline, starting with the historical genesis and chemical core of sulfamoylbenzamides, moving through their various mechanisms of action and diverse therapeutic applications. I will then highlight the key examples, experimental methodologies, and the supporting data, which I will summarize using tables. The goal is to create a flow for the user to understand. Finally, I'm integrating the visual aspects.

An In-Depth Technical Guide to 4-Sulfamoylbenzamide and its Role in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-sulfamoylbenzamide and its derivatives as potent enzyme inhibitors, with a primary focus on their interaction with carbonic anhydrases (CAs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, methodologies for kinetic analysis, and the broader applications of this important chemical scaffold. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of the 4-Sulfamoylbenzamide Scaffold

The 4-sulfamoylbenzamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its derivatives are recognized for a wide range of biological activities, including diuretic, anti-glaucoma, anti-epileptic, and anti-cancer effects.[1][2] The versatility of this structure lies in the ability to readily modify the benzamide moiety, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired potency and selectivity against various enzyme targets.[3] This guide will focus on the most well-characterized role of 4-sulfamoylbenzamide derivatives: the potent inhibition of the zinc metalloenzyme family, carbonic anhydrases.

The Primary Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[3] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[3] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and physiological roles. The overexpression or dysfunction of certain CA isoforms is implicated in various pathologies, such as glaucoma, edema, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[4]

The Molecular Dance: Mechanism of Carbonic Anhydrase Inhibition

The inhibitory activity of 4-sulfamoylbenzamide and its derivatives against CAs is a classic example of mechanism-based enzyme inhibition. The deprotonated sulfonamide group (SO₂NH⁻) acts as a transition-state analog, coordinating to the zinc ion (Zn²⁺) in the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle, thereby halting the enzyme's activity. The interaction is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Thr200 in human CA II.

Mechanism_of_CA_Inhibition Active_Site CA Active Site (with Zn²⁺) Inhibited_Complex Inhibited Enzyme-Inhibitor Complex (R-SO₂NH⁻-Zn²⁺) Active_Site->Inhibited_Complex Binding of Inhibitor Inhibitor 4-Sulfamoylbenzamide (R-SO₂NH₂) Inhibitor->Inhibited_Complex Deprotonation & Coordination to Zn²⁺

Caption: Mechanism of Carbonic Anhydrase Inhibition by 4-Sulfamoylbenzamide.

A Practical Guide to Enzyme Kinetic Analysis

The cornerstone of characterizing an enzyme inhibitor is the determination of its kinetic parameters. This section provides detailed protocols for assessing the inhibitory potential of 4-sulfamoylbenzamide derivatives against CAs. The most common method relies on the esterase activity of CAs, using a chromogenic substrate like p-nitrophenyl acetate (p-NPA).[5][6]

Principle of the Esterase Assay

Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[5][6] In the presence of an inhibitor, the rate of this reaction decreases in a concentration-dependent manner.

Experimental Protocol for Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

Materials and Reagents:

  • Human Carbonic Anhydrase (e.g., human erythrocyte CA II)

  • 4-Sulfamoylbenzamide derivative (test inhibitor)

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (p-NPA) (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Prepare Reagent Solutions:

    • CA Working Solution: Dilute the CA stock solution in cold Assay Buffer to the desired concentration.

    • Substrate Stock Solution: Dissolve p-NPA in DMSO or acetonitrile to a concentration of 30 mM. Prepare fresh daily.

    • Inhibitor Stock Solutions: Dissolve the test inhibitor and acetazolamide in DMSO to a high concentration (e.g., 10 mM).

    • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test inhibitor dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each acetazolamide dilution + 20 µL CA Working Solution.

    • Perform all measurements in triplicate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells (except the blank).

    • Immediately place the plate in the microplate reader and measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determining the Mode of Inhibition and the Inhibition Constant (Kᵢ)

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), it is essential to determine the inhibition constant (Kᵢ). This is achieved by measuring the enzyme activity at various substrate and inhibitor concentrations.

Procedure:

  • Follow the general assay setup as described for the IC₅₀ determination.

  • Use a range of fixed inhibitor concentrations and, for each inhibitor concentration, vary the substrate (p-NPA) concentration.

  • Measure the initial reaction rates (V) for each combination of inhibitor and substrate concentration.

Data Analysis using Lineweaver-Burk and Dixon Plots:

  • Lineweaver-Burk Plot (Double Reciprocal Plot):

    • Plot 1/V versus 1/[S] for each inhibitor concentration.

    • The pattern of the lines indicates the mode of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

    • The Kᵢ can be determined from a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.[7][8]

  • Dixon Plot:

    • Plot 1/V versus inhibitor concentration ([I]) at different fixed substrate concentrations.[9][10]

    • For a competitive inhibitor , the lines will intersect at a point where the x-coordinate is equal to -Kᵢ.[11]

    • For a non-competitive inhibitor , the lines will also intersect at an x-coordinate of -Kᵢ.[11]

Enzyme_Kinetics_Workflow Start Start: Prepare Reagents Assay_Setup Set up 96-well plate (Enzyme, Buffer, Inhibitor/Vehicle) Start->Assay_Setup Preincubation Pre-incubate at Room Temperature Assay_Setup->Preincubation Add_Substrate Initiate Reaction: Add Substrate (p-NPA) Preincubation->Add_Substrate Measure_Absorbance Kinetic Measurement (Absorbance at 400-405 nm) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates (V) Measure_Absorbance->Calculate_Rates IC50_Analysis IC₅₀ Determination: Plot % Inhibition vs. log[I] Calculate_Rates->IC50_Analysis Ki_Analysis Kᵢ Determination: Lineweaver-Burk & Dixon Plots Calculate_Rates->Ki_Analysis End End: Determine Kinetic Parameters IC50_Analysis->End Ki_Analysis->End

Caption: Experimental Workflow for Determining Inhibitor Kinetic Parameters.

Quantitative Analysis of 4-Sulfamoylbenzamide Derivatives as CA Inhibitors

The inhibitory potency of 4-sulfamoylbenzamide derivatives can vary significantly depending on the substitutions on the benzamide nitrogen and the specific CA isoform being targeted. Below is a summary of reported inhibition constants (Kᵢ) for representative compounds against key human CA isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
4-Sulfamoylbenzamide 33412.12.526.0[1]
N-Ethyl-4-sulfamoylbenzamide 33412.12.526.0[1]
N-Propyl-4-sulfamoylbenzamide 85.38.92.115.3[1]
Methyl (4-sulfamoylbenzoyl)-L-leucinate 10.21.20.758.0[1]
Dimethyl (4-sulfamoylbenzoyl)-D-aspartate 57.86.31.89.3[1]
Acetazolamide (Standard) 250122.525[1]

Note: The data presented here is a selection from the cited literature and is intended for illustrative purposes.

Applications in Research and Drug Development

The potent and often selective inhibition of CAs by 4-sulfamoylbenzamide derivatives makes them invaluable tools in both basic research and clinical applications.

  • Probing Physiological Roles: Isoform-selective inhibitors are used to elucidate the specific functions of different CAs in complex biological systems.

  • Therapeutic Agents: As mentioned, these compounds are the foundation for drugs treating glaucoma (dorzolamide, brinzolamide), edema, and epilepsy.

  • Anti-cancer Drug Development: The overexpression of CA IX and XII in hypoxic tumors has made them prime targets for the development of novel anti-cancer therapies, and 4-sulfamoylbenzamide derivatives are at the forefront of this research.[1][2]

Conclusion

4-Sulfamoylbenzamide and its derivatives represent a robust and versatile class of enzyme inhibitors, particularly for the carbonic anhydrase family. A thorough understanding of their mechanism of action and the application of rigorous enzyme kinetic analysis are crucial for their effective use in research and the development of new therapeutics. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the potential of this important chemical scaffold.

References

  • Dixon, M. (1953). The determination of enzyme inhibitor constants. Biochemical Journal, 55(1), 170–171. [Link]

  • Fiveable. (n.d.). Dixon Plots Definition. [Link]

  • Ahmad, I., et al. (2021). Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. Molecules, 26(15), 4627. [Link]

  • Khan, I., et al. (2020). Synthesis, carbonic anhydrase inhibition, anticancer activity, and molecular docking studies of 1,3,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1236-1247. [Link]

  • University College London. (n.d.). Enzyme inhibitors. [Link]

  • Studylib. (n.d.). Dixon plot: a graphical method for evaluating the uninhibited reaction rate in a sample in the presence of an enzyme and an inhibitor at unknown concentrations. [Link]

  • Lee, J. H., & Park, K. H. (2004). A graphical method for determining inhibition constants. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(6), 537-540. [Link]

  • Abdoli, M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. [Link]

  • Guler, O. O., et al. (2021). Synthesis of N‐alkylated pyrazolo[3,4‐d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(11), 2100201. [Link]

  • D'Ambrosio, K., et al. (2017). Discovery of 4-sulfamoyl-phenyl-β-lactams as a new class of potent carbonic anhydrase isoforms I, II, IV and VII inhibitors. Bioorganic & Medicinal Chemistry, 25(2), 795-802. [Link]

  • Bacher, F., et al. (2019). Lineweaver–Burk plots for inhibition of carbonic anhydrase with derivative 3c. Journal of Molecular Structure, 1179, 834-842. [Link]

  • ResearchGate. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. [Link]

  • Lindskog, S., & Wistrand, P. J. (2019). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biomolecules, 9(12), 825. [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. [Link]

  • Onbuka, M., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Sensors, 2(2), 228-232. [Link]

  • Arslan, O., et al. (2013). Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 350-355. [Link]

  • Wiglenda, T., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(11), 3236. [Link]

  • Copolovici, D. M., et al. (2014). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Chemical Science, 5(8), 3169-3181. [Link]

  • Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]

Sources

The Predictive Blueprint: An In-Depth Technical Guide to the ADME Properties of 4-Sulfamoylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course from Molecule to Medicine

In the intricate journey of drug discovery, the efficacy of a potential therapeutic agent is but one facet of a multifaceted challenge. The true measure of a candidate's promise lies in its ability to navigate the complex biological landscape of the human body. This journey is governed by the principles of ADME: Absorption, Distribution, Metabolism, and Excretion. For the burgeoning class of 4-Sulfamoylbenzamide derivatives, which have shown significant potential across a range of therapeutic targets, a thorough understanding and predictive profiling of their ADME properties is not just a regulatory hurdle, but a cornerstone of rational drug design and development.[1][2][3]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, assess, and optimize the ADME profiles of 4-Sulfamoylbenzamide derivatives. Moving beyond a mere checklist of assays, we delve into the causality behind experimental choices and the logic of integrating computational and experimental data to build a robust, self-validating predictive model for this important chemical scaffold.

The Foundational Scaffold: Understanding 4-Sulfamoylbenzamide Derivatives

The 4-Sulfamoylbenzamide core, characterized by a central benzene ring substituted with a carboxamide and a sulfonamide group at the 1 and 4 positions, respectively, serves as a versatile template for designing targeted therapies.[1][4] Its derivatives have been investigated as inhibitors of carbonic anhydrase, selective inhibitors of 12-lipoxygenase, and modulators of cannabinoid receptors, among other targets.[2][5][6] The inherent physicochemical properties of this scaffold, including its hydrogen bonding capacity and potential for ionization, profoundly influence its ADME profile.

The Digital First Pass: In Silico ADME Prediction

Before committing to resource-intensive wet lab experiments, a robust in silico assessment is paramount. Computational models provide a cost-effective and rapid means to triage compounds, identify potential liabilities, and guide the design of derivatives with more favorable ADME characteristics.

Key Physicochemical Descriptors

The journey of a drug through the body is fundamentally governed by its physicochemical properties. For 4-Sulfamoylbenzamide derivatives, the following descriptors are of primary importance:

Property Significance for ADME Typical Prediction Method
Molecular Weight (MW) Influences diffusion and overall size-related properties. Generally, lower MW is favorable for oral absorption.Calculated from chemical structure.
LogP/LogD Lipophilicity, a key determinant of membrane permeability and solubility. LogD (at physiological pH 7.4) is more relevant than LogP for ionizable compounds like sulfonamides.Calculated using methods like ALOGP, XLOGP3.
Topological Polar Surface Area (TPSA) A predictor of passive molecular transport through membranes. TPSA < 140 Ų is often associated with good oral bioavailability.Calculated based on functional group contributions.
Hydrogen Bond Donors/Acceptors (HBD/HBA) Affects solubility and permeability. Adherence to Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10) is a common starting point.Counted from the 2D structure.
Aqueous Solubility (LogS) Crucial for dissolution in the gastrointestinal tract, a prerequisite for absorption. Poor solubility can be a major hurdle for oral drug development.Predicted using models based on LogP and TPSA (e.g., ESOL).
pKa The ionization state of the sulfonamide and any other ionizable groups affects solubility, permeability, and protein binding.Predicted using various computational algorithms (e.g., ACD/pKa DB).
Predictive ADME Models

A plethora of computational tools can be employed to forecast the ADME behavior of novel 4-Sulfamoylbenzamide derivatives. These models are often built on large datasets of experimentally determined properties and utilize machine learning algorithms.

ADME Parameter Significance Common In Silico Tools
Human Intestinal Absorption (HIA) Predicts the extent of absorption from the gut into the bloodstream.Caco-2 permeability models, PAMPA models.
Blood-Brain Barrier (BBB) Penetration Crucial for CNS-targeting drugs; undesirable for peripherally acting agents.Models based on LogP, TPSA, and specific structural motifs.
CYP450 Inhibition/Substrate Prediction Foresees potential for drug-drug interactions and identifies major metabolic pathways.Predictions for major isoforms (e.g., 3A4, 2D6, 2C9) using QSAR and docking models.
Plasma Protein Binding (PPB) The unbound fraction of the drug is pharmacologically active. High PPB can limit efficacy and distribution.QSAR models based on lipophilicity and other descriptors.
hERG Inhibition Predicts the risk of cardiac toxicity, a common cause of drug attrition.Pharmacophore and machine learning models.
Integrated In Silico Workflow

A logical and efficient in silico workflow is crucial for making informed decisions. The following diagram illustrates a typical cascade for evaluating 4-Sulfamoylbenzamide derivatives.

ADME_In_Silico_Workflow cluster_0 Initial Screening cluster_1 ADME Modeling cluster_2 Decision & Synthesis Start Novel 4-Sulfamoylbenzamide Derivative Structures PhysChem Calculate Physicochemical Properties (MW, LogD, TPSA, pKa) Start->PhysChem Lipinski Lipinski's Rule of Five Evaluation PhysChem->Lipinski ADME_Models Predictive ADME Models (HIA, BBB, CYP Inhibition, PPB) Lipinski->ADME_Models Tox_Models Toxicity Prediction (hERG, Mutagenicity) ADME_Models->Tox_Models Prioritize Prioritize for Synthesis Tox_Models->Prioritize Favorable Profile Flag Flag Potential Liabilities Tox_Models->Flag Unfavorable Profile

Caption: In Silico ADME prediction workflow for 4-Sulfamoylbenzamide derivatives.

The Experimental Validation: In Vitro ADME Assays

While in silico models are powerful, experimental validation is non-negotiable. A tiered approach to in vitro testing allows for the efficient allocation of resources, with high-throughput screens in the early stages and more complex, lower-throughput assays for lead optimization.

Core In Vitro ADME Assays

The following table outlines a standard suite of in vitro assays crucial for characterizing the ADME profile of 4-Sulfamoylbenzamide derivatives.

ADME Process Assay Purpose Typical System
Absorption PAMPA (Parallel Artificial Membrane Permeability Assay)Assesses passive permeability.Artificial lipid membrane.
Caco-2/MDCK Permeability Evaluates passive and active transport across a cell monolayer, identifying potential efflux by transporters like P-glycoprotein.Human colon carcinoma (Caco-2) or Madin-Darby canine kidney (MDCK) cells.
Distribution Plasma Protein Binding (PPB) Determines the fraction of drug bound to plasma proteins, which influences the free (active) concentration.Equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from relevant species (human, rat, etc.).
Blood-Plasma Partitioning Determines the distribution of the compound between red blood cells and plasma.Incubation with whole blood.
Metabolism Metabolic Stability Assesses the rate of metabolism, providing an estimate of in vivo clearance.Liver microsomes (Phase I) or hepatocytes (Phase I & II).
Metabolite Identification Identifies the chemical structures of major metabolites to understand metabolic pathways and assess potential for active or toxic metabolites.Incubation with hepatocytes followed by LC-MS/MS analysis.
CYP450 Inhibition Measures the potential for the compound to inhibit major CYP enzymes, indicating a risk for drug-drug interactions.Human liver microsomes with probe substrates for specific CYP isoforms.
CYP450 Induction Determines if the compound induces the expression of CYP enzymes, which can lead to accelerated metabolism of co-administered drugs.Freshly isolated human hepatocytes.
Excretion Transporter Interaction Assays Investigates whether the compound is a substrate or inhibitor of key uptake (e.g., OATPs) or efflux (e.g., P-gp, BCRP) transporters.Vesicular transport assays or cell lines overexpressing specific transporters.
Step-by-Step Protocol: Microsomal Stability Assay

This protocol provides a generalized workflow for assessing the metabolic stability of a 4-Sulfamoylbenzamide derivative in human liver microsomes.

  • Preparation:

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a cofactor solution of NADPH (e.g., 10 mM in buffer).

  • Incubation:

    • Pre-warm HLM and the test compound working solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution to the HLM and test compound mixture. The final concentrations might be: 1 µM test compound, 0.5 mg/mL HLM, 1 mM NADPH.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • From the half-life, intrinsic clearance (CLint) can be calculated and used to predict in vivo hepatic clearance.

The Whole Picture: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are the definitive step to understand how the integrated ADME processes determine the pharmacokinetic (PK) profile of a drug candidate. These studies provide crucial data on exposure, bioavailability, and clearance in a living system.

Designing the In Vivo PK Study

A well-designed PK study is essential for generating meaningful data. Key considerations include:

  • Species Selection: Rodents (rats or mice) are typically used for initial PK screening. The choice may be guided by similarities in metabolism to humans, if known.

  • Dosing Route: Both intravenous (IV) and oral (PO) administration are usually included. The IV dose provides data on clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability.

  • Dose Level: The dose should be high enough to ensure plasma concentrations are above the limit of quantification for a sufficient duration, but low enough to be in the linear pharmacokinetic range and avoid toxicity.

  • Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

Key Pharmacokinetic Parameters

The analysis of plasma concentration-time data yields several critical PK parameters:

Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the peak exposure after administration.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure over time.
CL Clearance.The volume of plasma cleared of the drug per unit time. A key indicator of elimination efficiency.
Vd Volume of distribution.The apparent volume into which the drug distributes in the body.
Half-life.The time required for the plasma concentration to decrease by half. Determines dosing interval.
F (%) Oral Bioavailability.The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

A case study on the optimization of sulfonamides showed that structural modifications, such as the introduction of fluorine atoms, could significantly decrease plasma clearance and improve oral bioavailability from 29% to 73% in rats.[7] This highlights the power of integrating medicinal chemistry with ADME science.

Integrated ADME Assessment Workflow

The synergy between in silico, in vitro, and in vivo studies is what drives successful drug development. No single method is sufficient; rather, it is the iterative cycle of prediction, testing, and refinement that leads to a candidate with a desirable ADME profile.

Integrated_ADME_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Optimization Optimization Cycle In_Silico In Silico Screening (PhysChem, ADME Models) Synthesis Synthesize Prioritized Compounds In_Silico->Synthesis In_Vitro In Vitro ADME Assays (Stability, Permeability, DDI) Synthesis->In_Vitro In_Vivo In Vivo PK Studies (Rat, Dog) In_Vitro->In_Vivo Promising In Vitro Profile SAR Analyze SAR & Structure-Property Relationship In_Vitro->SAR ADME Liabilities IVIVC IVIVC & PBPK Modeling In_Vivo->IVIVC In_Vivo->SAR Unfavorable PK IVIVC->SAR SAR->In_Silico Design New Derivatives

Caption: Integrated workflow for ADME characterization and optimization.

Conclusion: Building the Bridge to Clinical Success

The prediction of ADME properties for 4-Sulfamoylbenzamide derivatives is a critical, multidisciplinary endeavor that underpins the entire drug development process. By strategically integrating in silico predictions, a comprehensive suite of in vitro assays, and carefully designed in vivo pharmacokinetic studies, researchers can build a robust and predictive understanding of a compound's behavior. This iterative process of design, prediction, testing, and analysis is the most effective strategy to identify and mitigate ADME-related risks early, thereby reducing late-stage attrition and paving a more efficient and successful path from a promising molecule to a life-changing medicine.

References

  • Iqbal, J., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. Available at: [Link]

  • Kenyon, V., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Grewal, R. K., et al. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. ResearchGate. Available at: [Link]

  • Sellitto, I., et al. (2010). Novel sulfamoyl benzamides as selective CB(2) agonists with improved in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hou, T., et al. (2008). Structure-ADME relationship: still a long way to go? Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Grewal, R. K., et al. (2019). Pharmacophoric features and general structure of sulfamoyl benzamide derivatives designed as potential GK activators. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide. PubChem. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dolle, R. E., et al. (2006). Sulfamoyl benzamide derivatives and methods of their use. Google Patents.
  • Nocentini, A., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. Available at: [Link]

  • Hekster, C. A., & Vree, T. B. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiotics and Chemotherapy. Available at: [Link]

  • Sarris, K., et al. (2024). Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals. Available at: [Link]

  • Grewal, R. K., et al. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. ResearchGate. Available at: [Link]

  • Ullah, F., et al. (2025). Design, Synthesis, SwissADME Profile DFT Studies, in vitro and in silico Anti-diabetic Potential of Novel Amide Derivatives Based on Bis((4-amino-4-oxobutanoyl)oxy) Zinc Scaffold. Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Protein Binding Characteristics of 4-Sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the protein binding characteristics of 4-sulfamoylbenzamide, a cornerstone scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles governing its molecular interactions, the primary protein targets, and the advanced biophysical methodologies employed to elucidate these binding events.

Introduction: The Significance of the Sulfamoylbenzamide Moiety

The 4-sulfamoylbenzamide scaffold is a privileged structure in drug discovery, most notably for its potent and selective inhibition of the carbonic anhydrase (CA) family of enzymes.[1][2] Its inherent chemical features, particularly the primary sulfonamide group, dictate its primary mechanism of action: coordination to the zinc ion within the active site of metalloenzymes.[3] Understanding the intricate details of its protein binding is paramount for the rational design of novel therapeutics targeting a range of pathologies, including glaucoma, epilepsy, and cancer.[1][4] This guide will explore the structural and thermodynamic basis of these interactions, providing both theoretical insights and practical experimental guidance.

Primary Protein Target: Carbonic Anhydrases

The most extensively studied protein targets for 4-sulfamoylbenzamide and its derivatives are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] There are at least 12 catalytically active human CA isoforms, and their inhibition has significant therapeutic implications.[6]

Mechanism of Inhibition

The inhibitory action of 4-sulfamoylbenzamide against CAs is a classic example of structure-based drug design. The primary sulfonamide moiety (-SO₂NH₂) is the key pharmacophore, acting as a potent zinc-binding group. In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide nitrogen coordinates directly to the Zn²⁺ ion at the catalytic core of the enzyme, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis.[3] This coordination bond is the principal contributor to the high binding affinity observed for this class of inhibitors.[3]

Isoform Selectivity

While the zinc-binding interaction is conserved across CA isoforms, selectivity is achieved through secondary interactions between the benzamide portion of the molecule and amino acid residues lining the active site cavity.[3] These interactions, which can include hydrogen bonds and hydrophobic contacts, vary between isoforms due to differences in their active site architecture.[5] For instance, derivatives of 4-sulfamoylbenzamide have been shown to exhibit low nanomolar to subnanomolar inhibition constants (Kᵢ) against human isoforms hCA II, VII, and IX, while showing slightly less sensitivity towards hCA I.[1] This differential affinity is critical for developing drugs with improved side-effect profiles.

Quantitative Analysis of Binding Affinity

The potency of 4-sulfamoylbenzamide derivatives as CA inhibitors is quantified by their inhibition constants (Kᵢ). The following table summarizes representative Kᵢ values for various derivatives against several human carbonic anhydrase isoforms.

Compound DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
N-Ethyl-4-sulfamoylbenzamide33412.11.23.5[1]
N-Propyl-4-sulfamoylbenzamide25810.51.02.8[1]
N-Butyl-4-sulfamoylbenzamide1898.90.82.1[1]
N-Benzyl-4-sulfamoylbenzamide58.37.50.51.5[1]

Structural Basis of Interaction: A Crystallographic Perspective

X-ray crystallography provides invaluable atomic-level insights into the binding mode of 4-sulfamoylbenzamide derivatives to carbonic anhydrases. The crystal structure of human carbonic anhydrase II (hCA II) in complex with N-benzyl-4-sulfamoyl-benzamide (a close analog) reveals the key interactions underpinning its potent inhibition (PDB ID: 1G4O).[7]

The sulfonamide group's nitrogen atom directly coordinates with the active site zinc ion. The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199, a highly conserved residue in the CA active site. The benzamide ring extends into a hydrophobic pocket, with the benzyl group making favorable van der Waals contacts with residues such as Phe131, Leu198, and Pro202, further stabilizing the complex.[3]

Below is a diagram illustrating the key interactions within the hCA II active site.

G cluster_protein hCA II Active Site cluster_ligand N-benzyl-4-sulfamoyl-benzamide Zn2+ Zn2+ His96 His96 Zn2+->His96 Coordination His119 His119 Zn2+->His119 Coordination Sulfonamide_N SO2NH- Zn2+->Sulfonamide_N Coordination His94 His94 Thr199 Thr199 Glu106 Glu106 hydrophobic_pocket Hydrophobic Pocket (Phe131, Leu198, Pro202) Sulfonamide_O1 O Sulfonamide_O1->Thr199 H-bond Sulfonamide_O2 O Sulfonamide_O2->Thr199 H-bond Benzamide_Ring Benzamide Ring Benzamide_Ring-> hydrophobic_pocket Hydrophobic Interaction Benzyl_Group Benzyl Group Benzyl_Group-> hydrophobic_pocket Hydrophobic Interaction

Caption: Interaction diagram of N-benzyl-4-sulfamoyl-benzamide in the hCA II active site.

Biophysical Characterization of Binding

A suite of biophysical techniques is essential for a comprehensive understanding of the thermodynamics and kinetics of 4-sulfamoylbenzamide-protein interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4] From a single experiment, one can determine the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

  • Sample Preparation:

    • Dialyze the purified carbonic anhydrase extensively against the chosen ITC buffer (e.g., phosphate-buffered saline, pH 7.4) to ensure a precise buffer match.

    • Dissolve the 4-sulfamoylbenzamide compound in the final dialysis buffer. A small percentage of DMSO may be used for solubility, but it must be precisely matched in both the protein and ligand solutions.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the CA solution into the sample cell and the 4-sulfamoylbenzamide solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data (a series of heat-release peaks) is integrated to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters.

The following diagram illustrates the workflow for a typical ITC experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein (Dialysis) Concentration Determine Concentrations Protein_Prep->Concentration Ligand_Prep Prepare Ligand (in Dialysate) Ligand_Prep->Concentration Load_Sample Load Protein into Cell Concentration->Load_Sample Load_Ligand Load Ligand into Syringe Concentration->Load_Ligand Titration Perform Titration Load_Sample->Titration Load_Ligand->Titration Raw_Data Raw Data (Heat Pulses) Titration->Raw_Data Binding_Isotherm Generate Binding Isotherm Raw_Data->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Thermo_Params Obtain Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit_Model->Thermo_Params

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time kinetic data on biomolecular interactions. It measures the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₔ = kₔ/kₐ) can be calculated.

  • Sensor Chip Preparation:

    • Immobilize the carbonic anhydrase onto the surface of a sensor chip (e.g., via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of the 4-sulfamoylbenzamide compound over the sensor surface.

    • The instrument records the change in the refractive index at the surface, which is proportional to the amount of bound ligand.

  • Kinetic Analysis:

    • The association phase is monitored during the injection of the analyte.

    • The dissociation phase is monitored as buffer flows over the surface, causing the bound ligand to dissociate.

  • Data Fitting:

    • The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the rate constants.

The following diagram outlines the key steps in an SPR experiment.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Analysis Immobilize Immobilize Protein on Sensor Chip Association Association Phase (Inject Ligand) Immobilize->Association Prepare_Analyte Prepare Analyte (Ligand Series) Prepare_Analyte->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Sensorgram Generate Sensorgram Association->Sensorgram Regeneration Regeneration (Remove Bound Ligand) Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next Cycle Fit_Kinetics Fit to Kinetic Model Sensorgram->Fit_Kinetics Rate_Constants Determine ka, kd, and Kd Fit_Kinetics->Rate_Constants

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Conclusion

The 4-sulfamoylbenzamide scaffold represents a highly successful platform for the development of potent and selective enzyme inhibitors, particularly for the carbonic anhydrase family. Its protein binding characteristics are defined by a strong, charge-assisted coordination of the sulfonamide group to the active site zinc ion, supplemented by isoform-specific interactions of the benzamide moiety. A thorough understanding of these binding events, achieved through a combination of structural biology and biophysical techniques such as X-ray crystallography, ITC, and SPR, is crucial for the continued success of rational drug design efforts based on this versatile chemical entity. This guide provides a foundational framework for researchers to explore and exploit the rich molecular recognition properties of 4-sulfamoylbenzamide.

References

  • Kim, C.-Y., Chang, J.S., Doyon, J.B., Baird Jr., T.T., Fierke, C.A., Jain, A., Christianson, D.W. (2000). Contribution of Fluorine to Protein-ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. J Am Chem Soc, 122: 12125-12134. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(6), 1373. [Link]

  • Di Fiore, A., Scozzafava, A., Winum, J.-Y., Montero, J.-L., Pedone, C., Supuran, C.T., De Simone, G. (2007). Carbonic anhydrase inhibitors: binding of an antiglaucoma glycosyl-sulfanilamide derivative to human isoform II and its consequences for the drug design of enzyme inhibitors incorporating sugar moieties. Bioorg.Med.Chem.Lett., 17:1726-1731. [Link]

  • Gudaitis, P., Kazokaitė, J., Zubrienė, A., Čapkauskaitė, E., & Matulis, D. (2019). Thermodynamic, Kinetic, and Structural Parameterization of Human Carbonic Anhydrase Interactions Toward Enhanced Inhibitor Design. Biological Reviews, 94(3), 978-1025. [Link]

  • Kišonaitė, M., Zubrienė, A., Čapkauskaitė, E., Smirnov, A., Smirnovienė, J., Kairys, V., ... & Matulis, D. (2014). Intrinsic thermodynamics and structure correlation of benzenesulfonamides with a pyrimidine moiety binding to carbonic anhydrases I, II, VII, XII, and XIII. PloS one, 9(12), e114106. [Link]

  • Krall, N., Pretto, F., Decurtins, W., Bernardes, G. J., Supuran, C. T., & Neri, D. (2014). A small-molecule drug conjugate for the treatment of carbonic anhydrase IX expressing tumors. Angewandte Chemie International Edition, 53(16), 4231-4235. [Link]

  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., Scozzafava, A., ... & Supuran, C. T. (2010). A new class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects. Journal of medicinal chemistry, 53(1), 335-344. [Link]

  • RCSB PDB. (2000). 1G4O: CARBONIC ANHYDRASE II (F131V) COMPLEXED WITH 4-(AMINOSULFONYL)-N-PHENYLMETHYLBENZAMIDE. [Link]

  • Silverman, D. N., & McKenna, R. (2007). Structural analysis of inhibitor binding to human carbonic anhydrase II. Journal of medicinal chemistry, 50(11), 2533-2544. [Link]

  • Supuran, C. T. (2018). Carbon-versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. Journal of enzyme inhibition and medicinal chemistry, 33(1), 485-495. [Link]

  • Vaškevičienė, I., Paketurytė, V., Zubrienė, A., Kasiliauskaitė, A., & Matulis, D. (2017). Intrinsic thermodynamics of 4-substituted-2, 3, 5, 6-tetrafluorobenzenesulfonamide binding to carbonic anhydrases by isothermal titration calorimetry. Biophysical chemistry, 229, 50-60. [Link]

  • Vullo, D., Franchi, F., Gallori, E., Antel, J., Scozzafava, A., & Supuran, C. T. (2003). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of medicinal chemistry, 46(12), 2415-2422. [Link]

  • Winum, J. Y., Rami, M., Scozzafava, A., Montero, J. L., & Supuran, C. (2008). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with 4-sulfamoylphenyl-β-lactams. Bioorganic & medicinal chemistry letters, 18(20), 5431-5434. [Link]

Sources

The Medicinal Chemistry of 4-Sulfamoylbenzamide: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-sulfamoylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundational core for a diverse array of therapeutic agents. Its unique combination of a sulfonamide and a benzamide moiety provides a versatile framework for designing molecules with high affinity and selectivity for a range of biological targets. This technical guide delves into the multifaceted role of 4-sulfamoylbenzamide in drug discovery, exploring its synthesis, mechanism of action, structure-activity relationships (SAR), and its application in the development of clinically relevant inhibitors for enzymes such as carbonic anhydrases and human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Through a detailed examination of experimental protocols, structural biology insights, and case studies of targeted therapeutic agents, this guide offers a comprehensive resource for scientists engaged in the design and development of novel pharmaceuticals.

Introduction: The Emergence of a Privileged Scaffold

The 4-sulfamoylbenzamide core, characterized by a carboxamide and a sulfonamide group attached to a central benzene ring, has garnered significant attention in medicinal chemistry due to its remarkable ability to engage in key interactions with various biological targets. This scaffold is a cornerstone in the design of numerous clinically successful drugs and investigational agents. Its prevalence stems from the ability of the sulfonamide group to coordinate with metal ions in metalloenzymes and form critical hydrogen bonds, while the benzamide portion offers a versatile point for modification to achieve desired potency, selectivity, and pharmacokinetic properties.

This guide will provide a comprehensive overview of the medicinal chemistry of 4-sulfamoylbenzamide, with a particular focus on its application in the development of enzyme inhibitors. We will explore the synthetic strategies for accessing this core and its derivatives, delve into the molecular mechanisms of action, and present detailed structure-activity relationship studies that have guided the optimization of these compounds.

Synthetic Strategies for 4-Sulfamoylbenzamide and its Derivatives

The synthesis of 4-sulfamoylbenzamide derivatives typically begins with the commercially available 4-sulfamoylbenzoic acid. This starting material provides a straightforward handle for the elaboration of the benzamide functionality through standard amide coupling reactions.

General Synthesis of N-Substituted 4-Sulfamoylbenzamides

A common and efficient method for the synthesis of N-substituted 4-sulfamoylbenzamides involves the coupling of 4-sulfamoylbenzoic acid with a primary or secondary amine using a peptide coupling reagent.

Experimental Protocol: Synthesis of N-Benzyl-4-sulfamoylbenzamide

This protocol describes a representative synthesis of an N-substituted 4-sulfamoylbenzamide derivative.

Materials:

  • 4-Sulfamoylbenzoic acid

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-sulfamoylbenzoic acid (1.0 eq) in dry DMF, add benzylamine (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (2.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-sulfamoylbenzamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent 4-Sulfamoylbenzoic_acid 4-Sulfamoylbenzoic Acid Reaction Amide Coupling 4-Sulfamoylbenzoic_acid->Reaction Amine Primary or Secondary Amine (R-NH2) Amine->Reaction Coupling_Reagents EDC, HOBt Coupling_Reagents->Reaction Base Triethylamine Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted 4-Sulfamoylbenzamide Purification->Product

Caption: General workflow for the synthesis of N-substituted 4-sulfamoylbenzamides.

Therapeutic Applications and Mechanisms of Action

The 4-sulfamoylbenzamide scaffold is a key component in a variety of therapeutic agents, most notably as inhibitors of carbonic anhydrases and, more recently, h-NTPDases.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[1][2] The sulfonamide group of 4-sulfamoylbenzamide derivatives is a potent zinc-binding group, making this scaffold an excellent starting point for the design of CA inhibitors.[1]

Mechanism of Action:

The primary mechanism of action of 4-sulfamoylbenzamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.[1] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. The benzamide portion of the molecule extends into the active site cavity, where it can form additional interactions with amino acid residues, thereby enhancing binding affinity and conferring isoform selectivity.[1]

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Zinc Zn²⁺ His_Residues Histidine Residues His_Residues->Zinc Coordination Active_Site_Cavity Active Site Cavity Inhibitor 4-Sulfamoylbenzamide Derivative Sulfonamide SO₂NH⁻ Inhibitor->Sulfonamide Benzamide_Tail Benzamide Tail (R) Inhibitor->Benzamide_Tail Sulfonamide->Zinc Coordinates to Benzamide_Tail->Active_Site_Cavity Interacts with

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 4-Sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the available safety and toxicity data for 4-Sulfamoylbenzamide (CAS RN: 6306-24-7). Intended for researchers, toxicologists, and drug development professionals, this document synthesizes information from publicly available databases, safety data sheets of structurally related compounds, and the broader toxicological profile of the sulfonamide class. While specific experimental data for 4-Sulfamoylbenzamide is limited, this guide establishes a probable toxicological profile by leveraging Globally Harmonized System (GHS) classifications and data from analogous compounds. Key areas of focus include acute toxicity, irritation and sensitization potential, genotoxicity, and class-specific toxicities such as nephrotoxicity and hypersensitivity. This guide also outlines standard experimental protocols essential for filling existing data gaps, thereby providing a framework for future safety assessments.

Introduction and Chemical Identity

4-Sulfamoylbenzamide is a chemical compound belonging to the sulfonamide and benzamide classes.[1][2] Its structure, featuring both a sulfonamide (-SO₂NH₂) and a benzamide (-C(=O)NH₂) group, makes it a subject of interest in medicinal chemistry and a potential building block in organic synthesis. Understanding its safety and toxicity profile is critical for safe handling in research and for evaluating its potential in developmental pipelines.

Chemical Identifiers:

  • IUPAC Name: 4-sulfamoylbenzamide[3]

  • Synonyms: 4-(Aminosulfonyl)benzamide, p-Sulfamoylbenzamide, p-Sulphamoylbenzamide[2][3]

  • CAS Number: 6306-24-7[3]

  • Molecular Formula: C₇H₈N₂O₃S[4]

  • Molecular Weight: 200.22 g/mol [4]

  • Chemical Structure:

    Caption: 2D structure of 4-Sulfamoylbenzamide.

Toxicological Profile

Direct and comprehensive toxicological studies on 4-Sulfamoylbenzamide are not widely available in peer-reviewed literature. The following profile is constructed based on GHS classifications reported to the European Chemicals Agency (ECHA) and supplemented with data from the broader sulfonamide class and structurally similar compounds.

Acute Toxicity

Based on notifications to the ECHA C&L Inventory, 4-Sulfamoylbenzamide is classified as harmful if swallowed.[3]

Endpoint Classification Hazard Statement Source
Oral Toxicity Acute Toxicity 4 (Oral)H302: Harmful if swallowed[3]
Dermal Toxicity No data available--
Inhalation Toxicity No data available--

For the related compound, 4-sulfamoylbenzoic acid, it is noted that ingestion of less than 150 grams may be fatal or cause serious health damage in individuals.[5] While this does not provide a precise LD₅₀, it underscores the potential for significant oral toxicity.

Irritation and Sensitization

4-Sulfamoylbenzamide is classified as a skin and eye irritant.[3] The potential for respiratory irritation is also noted.

Endpoint Classification Hazard Statement Source
Skin Irritation Skin Irritant 2H315: Causes skin irritation[3]
Eye Irritation Eye Irritant 2AH319: Causes serious eye irritation[3]
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation[3]
Skin Sensitization Data lacking; potential exists--

The safety data for 4-sulfamoylbenzoic acid indicates it may cause skin sensitization.[5] Given the structural similarities and the known potential for sulfonamides to act as haptens, it is prudent to handle 4-Sulfamoylbenzamide as a potential skin sensitizer until specific data is available.

Genotoxicity and Mutagenicity

There is no specific data from Ames tests or chromosomal aberration assays for 4-Sulfamoylbenzamide in the public domain. However, a safety data sheet for a related benzamide compound indicates it is "Suspected of causing genetic defects" (GHS Category 2).[6] This highlights the necessity of evaluating the genotoxic potential of 4-Sulfamoylbenzamide. There is some concern that this class of material can cause cancer or mutations, but there is insufficient data to make a definitive assessment.[5]

Carcinogenicity

No carcinogenicity bioassay data for 4-Sulfamoylbenzamide was identified. Regulatory bodies like IARC, NTP, and OSHA have not classified this specific compound as a carcinogen.[6]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental effects of 4-Sulfamoylbenzamide are not available. Studies on other sulfonamides have shown varied results, with some demonstrating reproductive toxicity at high doses.[7] Therefore, the potential for such effects cannot be ruled out without specific testing.

Mechanism of Toxicity

The toxicity of 4-Sulfamoylbenzamide can be inferred from the well-documented mechanisms of the sulfonamide class of compounds.

Hypersensitivity Reactions

Sulfonamides are known to cause a range of hypersensitivity reactions, from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[2][8] The mechanism is believed to involve the N4 arylamine group, which can be metabolized to reactive intermediates that act as haptens, binding to proteins and eliciting an immune response.[8]

Caption: Proposed mechanism for sulfonamide-induced hypersensitivity.

Nephrotoxicity

A primary concern with sulfonamides is nephrotoxicity, primarily due to crystalluria.[9] The acetylated metabolites of some sulfonamides have poor aqueous solubility, particularly in acidic urine.[9] These metabolites can precipitate in the renal tubules, leading to obstruction, hematuria, and potential kidney damage.[9] Maintaining adequate hydration and ensuring urine is alkaline can mitigate this risk.[9]

Experimental Protocols for Toxicity Assessment

To address the existing data gaps, the following standard experimental workflows are recommended. These protocols are based on internationally accepted OECD guidelines.

In Vitro Bacterial Reverse Mutation Test (Ames Test)

This assay evaluates the mutagenic potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology (Following OECD TG 471):

  • Strain Selection: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Dose Selection: Conduct an initial range-finding study to determine cytotoxicity. The main experiment should use at least five different analyzable concentrations.

  • Metabolic Activation: Test with and without a metabolic activation system (e.g., post-mitochondrial fraction S9 from induced rat liver).

  • Procedure (Plate Incorporation Method): a. To 2.0 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour onto minimal glucose agar plates. c. Incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in revertants and/or a reproducible increase at one or more concentrations over the solvent control.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology (Following OECD TG 473):

  • Cell System: Use a suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[10]

  • Dose Selection: Determine concentrations based on a cytotoxicity assay (e.g., MTT). The highest concentration should induce approximately 50% cytotoxicity.

  • Treatment: a. Short Treatment (3-6 hours): Expose cells to the test substance with and without S9 metabolic activation. b. Long Treatment (Continuous): Expose cells for 1.5-2 normal cell cycle lengths without S9.

  • Harvest and Slide Preparation: Add a metaphase-arresting agent (e.g., Colcemid®) for the last 1-3 hours of culture. Harvest cells, treat with a hypotonic solution, fix, and stain slides with Giemsa.

  • Analysis: Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, exchanges).

  • Interpretation: A positive result is indicated by a concentration-dependent increase in the percentage of cells with aberrations or a reproducible increase at one or more concentrations.

Sources

Methodological & Application

Synthesis of 4-Sulfamoylbenzamide Derivatives: A Detailed Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Significance of the 4-Sulfamoylbenzamide Scaffold

The 4-sulfamoylbenzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutic agents. Its prominence stems from the sulfonamide group's ability to act as a potent zinc-binding group, a key interaction for inhibiting various metalloenzymes.[1] Consequently, derivatives of 4-sulfamoylbenzamide have been extensively explored and successfully developed as inhibitors of carbonic anhydrases, leading to treatments for glaucoma, epilepsy, and even certain cancers.[2][3] Furthermore, this versatile scaffold has demonstrated inhibitory activity against other enzyme classes, such as h-NTPDases, highlighting its potential in treating thrombosis, inflammation, and diabetes.[4]

This application note provides a comprehensive, in-depth guide to the synthesis of 4-sulfamoylbenzamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations essential for the successful synthesis and optimization of these valuable compounds.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 4-sulfamoylbenzamide derivatives is typically approached through a convergent strategy, as illustrated in the retrosynthetic analysis below. The final amide bond is formed through the coupling of a 4-sulfamoylbenzoic acid intermediate with a desired amine. This key intermediate is, in turn, synthesized from a readily available benzoic acid precursor.

retrosynthesis target 4-Sulfamoylbenzamide Derivative disconnection1 Amide bond formation target->disconnection1 intermediate1 4-Sulfamoylbenzoic Acid disconnection1->intermediate1 amine Primary or Secondary Amine (R1R2NH) disconnection1->amine disconnection2 Sulfonamide formation intermediate1->disconnection2 intermediate2 4-(Chlorosulfonyl)benzoic Acid disconnection2->intermediate2 ammonia Ammonia (NH3) disconnection2->ammonia disconnection3 Chlorosulfonation intermediate2->disconnection3 starting_material Benzoic Acid disconnection3->starting_material reagent Chlorosulfonic Acid (ClSO3H) disconnection3->reagent

Caption: Retrosynthetic analysis of 4-sulfamoylbenzamide derivatives.

The forward synthesis, therefore, involves a three-step sequence:

  • Chlorosulfonation: An electrophilic aromatic substitution on a benzoic acid derivative to install the sulfonyl chloride group.

  • Amination: Conversion of the sulfonyl chloride to the corresponding sulfonamide.

  • Amide Coupling: Formation of the final benzamide derivative by coupling the 4-sulfamoylbenzoic acid with a diverse range of primary or secondary amines.

This modular approach is highly advantageous for creating libraries of analogues for structure-activity relationship (SAR) studies, as a common intermediate can be coupled with various amines in the final step.

Detailed Synthesis Protocols

Part 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid

This initial step is a critical electrophilic aromatic substitution reaction. The carboxylic acid group of benzoic acid is a deactivating, meta-directing group. However, by employing forcing conditions (an excess of chlorosulfonic acid and elevated temperatures), the para-isomer, 4-(chlorosulfonyl)benzoic acid, can be obtained as the major product.[5]

Reaction Mechanism: Electrophilic Aromatic Substitution

EAS_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation 2 ClSO3H 2 ClSO3H SO2Cl+ + SO3Cl- + H2O SO2Cl+ + SO3Cl- + H2O 2 ClSO3H->SO2Cl+ + SO3Cl- + H2O auto-protolysis BenzoicAcid Benzoic Acid SigmaComplex Sigma Complex (Resonance Stabilized) BenzoicAcid->SigmaComplex + SO2Cl+ Deprotonation 4-(Chlorosulfonyl)benzoic Acid SigmaComplex->Deprotonation - H+

Caption: Mechanism of chlorosulfonation of benzoic acid.

Experimental Protocol:

  • Materials:

    • Benzoic acid

    • Chlorosulfonic acid (ClSO₃H)

    • Ice

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas outlet connected to a trap for HCl gas.

    • Carefully charge the flask with chlorosulfonic acid (5 molar equivalents).

    • Cool the stirred chlorosulfonic acid in an ice bath to maintain the temperature below 20°C.

    • Cautiously add benzoic acid (1.0 molar equivalent) in small portions to the cooled chlorosulfonic acid.

    • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120-140°C. Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.[5]

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring to precipitate the product.

    • Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

    • Dry the product, 4-(chlorosulfonyl)benzoic acid, under vacuum. This intermediate is often used in the next step without further purification.

Causality and Experimental Choices:

  • The use of a large excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.[5]

  • Elevated temperatures are necessary to overcome the deactivating effect of the carboxylic acid group and favor the formation of the sterically less hindered para-isomer.[5]

  • Pouring the reaction mixture onto ice is a critical step for both quenching the reaction and precipitating the product, which is insoluble in the acidic aqueous medium.

Part 2: Synthesis of 4-Sulfamoylbenzoic Acid

The conversion of the sulfonyl chloride to the sulfonamide is typically achieved by reaction with ammonia. This nucleophilic acyl substitution reaction is generally high-yielding and clean.

Experimental Protocol:

  • Materials:

    • 4-(Chlorosulfonyl)benzoic acid

    • Concentrated aqueous ammonia (NH₄OH)

    • Hydrochloric acid (HCl)

    • Activated carbon

  • Procedure:

    • Suspend the crude 4-(chlorosulfonyl)benzoic acid from the previous step in concentrated aqueous ammonia in a flask. Ensure the temperature is maintained below 30°C, using an ice bath if necessary.

    • Stir the mixture vigorously for 2-3 hours at room temperature.[6]

    • Heat the mixture to approximately 60°C and add a small amount of activated carbon to decolorize the solution. Stir for 20-30 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.

    • The product, 4-sulfamoylbenzoic acid, will precipitate as a white solid.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.

Causality and Experimental Choices:

  • The use of concentrated ammonia ensures a high concentration of the nucleophile (NH₃) to drive the reaction forward.

  • Acidification of the reaction mixture is necessary to protonate the carboxylate and sulfonamide anions, rendering the final product insoluble and allowing for its isolation by filtration.

Part 3: Synthesis of 4-Sulfamoylbenzamide Derivatives via Amide Coupling

The final step involves the coupling of 4-sulfamoylbenzoic acid with a primary or secondary amine. Carbodiimide-mediated coupling, particularly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), is a widely used and efficient method.[7][8]

Reaction Mechanism: EDC/HOBt Coupling

EDC_HOBt_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Formation of HOBt Ester cluster_2 Nucleophilic Attack and Amide Formation CarboxylicAcid 4-Sulfamoylbenzoic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide 4-Sulfamoylbenzamide Derivative HOBt_Ester->Amide + R1R2NH - HOBt Amine R1R2NH

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol (General Procedure):

  • Materials:

    • 4-Sulfamoylbenzoic acid

    • Desired primary or secondary amine (1.1 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-sulfamoylbenzoic acid (1.0 equivalent) in anhydrous DMF or DCM.

    • Add the desired amine (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA or TEA (3.0 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 4-sulfamoylbenzamide derivative.

Causality and Experimental Choices:

  • EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The urea byproduct is also water-soluble, simplifying purification.[9]

  • HOBt is added to suppress side reactions, such as the formation of N-acylurea, and to minimize racemization if chiral amines are used. It reacts with the O-acylisourea intermediate to form an HOBt active ester, which is less reactive but more selective towards the amine.[10]

  • A non-nucleophilic base like DIPEA or TEA is used to neutralize the hydrochloride salt of EDC and the proton generated during the reaction, driving the equilibrium towards product formation.[11]

  • Anhydrous solvents are crucial to prevent the hydrolysis of the activated carboxylic acid intermediates.

Data Presentation: Representative Examples

The following table summarizes the synthesis of representative 4-sulfamoylbenzamide derivatives, showcasing the versatility of the described protocol.

DerivativeAmine UsedYield (%)Melting Point (°C)Analytical Data (¹H NMR Highlights)
N-Ethyl-4-sulfamoylbenzamide Ethylamine83-δ 1.17 (t, 3H), 3.33 (m, 2H), 7.51 (s, 2H, SO₂NH₂), 7.93 (d, 2H), 8.02 (d, 2H), 8.68 (t, 1H, NH)[12]
N-Benzyl-4-sulfamoylbenzamide Benzylamine--A potent inhibitor of carbonic anhydrase II.[1]
4-Sulfamoyl-N-(pyridin-2-yl)benzamide 2-Aminopyridine---

Purification and Characterization

The purity and identity of the synthesized compounds must be rigorously established.

  • Purification:

    • Recrystallization: Effective for obtaining highly pure crystalline solids. Common solvent systems include ethanol/water or ethyl acetate/hexanes.

    • Silica Gel Column Chromatography: A versatile technique for purifying a wide range of compounds, particularly when recrystallization is challenging. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is often effective.

  • Characterization:

    • Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of fractions during chromatography.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the identity of the synthesized compounds.[13]

    • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its elemental composition.[13]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as N-H, C=O, and S=O stretches.[13]

    • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

Conclusion

The synthetic pathway detailed in this application note provides a robust and versatile platform for the generation of 4-sulfamoylbenzamide derivatives. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently and efficiently synthesize libraries of these compounds for biological evaluation. The modularity of the final amide coupling step makes this an ideal strategy for drug discovery programs aimed at developing novel inhibitors of carbonic anhydrases and other therapeutically relevant enzymes.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Supuran, C. T., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(6), 1369. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Angeli, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(6), 1369. [Link]

  • Varma, R. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 84, 153335. [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Cremlyn, R. J. (1973). CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. Organic Preparations and Procedures International, 5(3), 137-140. [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Diagram]. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]

  • 3D Chemistry. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt) Examples. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Bayer AG. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. U.S.
  • Abdoli, M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(6), 1369. [Link]

  • CN102627591B. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Stauffer Chemical Company. (1991). PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)
  • Kumar, S., et al. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Journal of Chemical Sciences, 137(1), 1-10. [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic acid: a versatile reagent. Royal Society of Chemistry. [Link]

  • Smiles, S., & Stewart, J. (1921). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, 1, 8. [Link]

  • CN105693565A. (2016). Preparation method for p-carboxybenzene sulfonamide.
  • CN104447434A. (2015). Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation.
  • Barbuceanu, S., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(11), 3290. [Link]

  • CN104447434A. (2015). Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Wang, Y., et al. (2010). Synthesis of p-carboxy-benzenesulfonamide by oxidization of p-toluenesulfonamide with hydrogen peroxide under microwave irradiation. Chemical Research and Application, 22(1), 119-121. [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 253. [Link]

  • Hussain, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(5), 934-943. [Link]

  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 4-Sulfamoylbenzamide from 4-Carboxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. 4-Sulfamoylbenzamide is a key structural motif found in various pharmacologically active compounds, including carbonic anhydrase inhibitors. This document provides a detailed, field-proven protocol for the synthesis of 4-sulfamoylbenzamide from its carboxylic acid precursor, 4-carboxybenzenesulfonamide (also known as 4-sulfamoylbenzoic acid).

The described method is a robust, two-step, one-pot synthesis that proceeds through an acyl chloride intermediate. This approach is widely adopted due to its efficiency and the use of cost-effective reagents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and methods for product characterization.

Reaction Principle and Mechanism

The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group, as direct reaction with an ammonia source would merely result in an acid-base reaction, forming a non-reactive ammonium carboxylate salt. The chosen synthetic strategy involves two primary stages:

  • Activation of the Carboxylic Acid: 4-Carboxybenzenesulfonamide is reacted with thionyl chloride (SOCl₂). Thionyl chloride is an excellent reagent for this purpose as it is volatile, and its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1][2] The carboxylic acid's hydroxyl group performs a nucleophilic attack on the sulfur atom of thionyl chloride.[3][4] This is followed by the collapse of the tetrahedral intermediate and loss of a chloride ion to form a chlorosulfite intermediate. Subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the highly reactive acyl chloride, 4-(chlorocarbonyl)benzenesulfonamide, along with the evolution of SO₂ and HCl gases.[2]

  • Nucleophilic Acyl Substitution (Amidation): The in-situ generated acyl chloride is then subjected to nucleophilic attack by an ammonia source, typically aqueous ammonium hydroxide. The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable primary amide, 4-sulfamoylbenzamide.

Materials and Reagents

Reagent Summary
ReagentFormulaMW ( g/mol )Molar Eq.AmountSource (Example)
4-CarboxybenzenesulfonamideC₇H₇NO₄S201.201.05.0 gSigma-Aldrich
Thionyl Chloride (SOCl₂)SOCl₂118.97~3.0~4.4 mL (7.2 g)Fisher Scientific[5]
Ammonium Hydroxide (28-30%)NH₄OH35.05Excess~25 mLFlinn Scientific[6]
TolueneC₇H₈92.14Solvent50 mL-
Deionized WaterH₂O18.02WashAs needed-
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a gas outlet/drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper or pH meter

Mandatory Safety Protocols

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles with side shields (a face shield is recommended), chemical-resistant gloves (neoprene or butyl rubber), and a flame-resistant lab coat are mandatory.[7][8]

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic HCl and SO₂ gases.[5][9][10][11] Handle with extreme care under anhydrous conditions. Ensure the gas outlet from the reflux condenser is connected to a gas trap (e.g., a bubbler containing sodium hydroxide solution) to neutralize evolved HCl and SO₂.

  • Ammonium Hydroxide (NH₄OH): Corrosive and can cause severe skin burns and eye damage.[6][12][13] The vapors are irritating to the respiratory system.[12][13] Handle in a well-ventilated fume hood.

  • 4-Carboxybenzenesulfonamide: May cause skin, eye, and respiratory irritation.[14][15] Avoid dust inhalation.

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[13] Have appropriate spill control materials (e.g., sodium bicarbonate for acid spills) readily available.

Detailed Experimental Protocol

Step 1: Formation of the Acyl Chloride
  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a trap), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature reaction of thionyl chloride.

  • To the flask, add 4-carboxybenzenesulfonamide (5.0 g, 24.8 mmol) and toluene (50 mL).

  • Begin stirring the suspension.

  • Carefully charge the dropping funnel with thionyl chloride (4.4 mL, 60 mmol).

  • Add the thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Vigorous gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle or oil bath.

  • Maintain the reflux for 2-3 hours. The reaction can be monitored by observing the cessation of gas evolution and the dissolution of the solid starting material to form a clear solution.

  • After the reflux period, allow the mixture to cool to room temperature.

Step 2: Amidation and Product Isolation
  • Once cooled, place the reaction flask in an ice bath.

  • CAUTION: This step is highly exothermic. Very slowly and carefully, pour the cooled reaction mixture (the acyl chloride solution in toluene) into a beaker containing crushed ice and approximately 25 mL of concentrated (28-30%) ammonium hydroxide solution. Stir vigorously during this addition.

  • A white precipitate of 4-sulfamoylbenzamide will form immediately.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Check the pH of the aqueous layer with pH paper; it should be basic (pH > 9). If not, add more ammonium hydroxide.

  • Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).

  • Wash the product with a small amount of cold toluene or ethanol to remove any non-polar impurities.

  • Dry the resulting white solid in a vacuum oven at 60-70°C to a constant weight.

Workflow Visualization

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

SynthesisWorkflow cluster_prep Step 1: Acyl Chloride Formation cluster_reaction Step 2: Amidation & Isolation Start 4-Carboxybenzenesulfonamide in Toluene Reagent1 Add Thionyl Chloride (SOCl₂) dropwise Start->Reagent1 Reflux Reflux at 80-90°C for 2-3h Reagent1->Reflux Intermediate Solution of 4-(chlorocarbonyl)benzenesulfonamide Reflux->Intermediate Quench Slowly add to Ice / NH₄OH (aq) Intermediate->Quench Precipitate Precipitation of Crude Product Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with H₂O and Toluene Filter->Wash Dry Dry under Vacuum Wash->Dry FinalProduct Pure 4-Sulfamoylbenzamide Dry->FinalProduct

Caption: Workflow for the one-pot synthesis of 4-sulfamoylbenzamide.

Characterization & Expected Results

  • Appearance: White to off-white crystalline solid.

  • Yield: Typical yields range from 80-95%.

  • Molecular Formula: C₇H₈N₂O₃S[16]

  • Molecular Weight: 200.22 g/mol [16][17]

  • Melting Point: The literature melting point for the starting material, 4-carboxybenzenesulfonamide, is 285-295 °C.[18] The final product, 4-sulfamoylbenzamide, should have a distinct melting point. Confirmation via techniques like NMR is essential.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods.

    • ¹H NMR (DMSO-d₆): Expected signals would include aromatic protons and distinct signals for the two different amide (-CONH₂ and -SO₂NH₂) protons. The carboxylic acid proton signal from the starting material should be absent.

    • FT-IR (KBr): Characteristic peaks for N-H stretching of the primary amide and sulfonamide (~3400-3200 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and S=O stretching of the sulfonamide (~1350 and 1160 cm⁻¹).

References

  • Vertex AI Search. (2023).
  • Lab Manager. (2024). Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide.
  • Tanner Industries. (2015).
  • IPCS. ICSC 1409 - THIONYL CHLORIDE.
  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride.
  • Sciencelab.com. (2005). Ammonium Hydroxide MSDS.
  • Sigma-Aldrich. (2013).
  • Flinn Scientific. (2015). Ammonium Hydroxide 1.1 M - 14.
  • New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE.
  • Santa Cruz Biotechnology.
  • Fisher Scientific. (2009).
  • PubChem. N-benzyl-4-sulfamoylbenzamide.
  • Angeli, A., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.
  • Global Substance Registr
  • Khan, A., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • PubChem. 4-(Aminosulfonyl)benzamide.
  • ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl)
  • Sigma-Aldrich. 4-Sulfamoylbenzoic acid 97.
  • ChemicalBook. (2025). Carzenide | 138-41-0.
  • The Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.
  • Fisher Scientific.
  • ResearchGate.
  • Spectrum Chemical. (2015).
  • Reddit. (2025). reaction of carboxylic acid + thionyl chloride.
  • Royal Society of Chemistry. A new, efficient, one-pot synthesis of amides and esters from carboxylic acids using triethylamine and thionyl chloride.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • ResearchGate. Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride....
  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • ResearchGate. Application of our amidation protocol for the modification and synthesis of biologically active molecules.
  • BenchChem. Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine.
  • PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability.
  • Google Patents. AU2002337804A1 - Method for preparing benzenesulfonyl compounds.

Sources

N-Acylation of 4-Bromobenzenesulfonamide: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and robust experimental procedure for the N-acylation of 4-bromobenzenesulfonamide, a critical transformation in the synthesis of compounds with significant pharmacological potential. N-acylsulfonamides are a prominent class of molecules in medicinal chemistry, recognized for their diverse biological activities.[1] This document offers an in-depth exploration of the reaction mechanism, a step-by-step protocol, safety considerations, and methods for purification and characterization. The presented methodology is designed to be a reliable and efficient procedure for researchers in organic synthesis and drug development, ensuring reproducibility and high yields of the target N-acylated products.

Introduction: The Significance of N-Acylsulfonamides in Drug Discovery

The N-acylsulfonamide moiety is a privileged structural motif in modern drug discovery, acting as a versatile scaffold for the design of various therapeutic agents.[1][2][3] These compounds are noted for their wide range of biological activities, including potential as anticancer agents and enzyme inhibitors.[1] The ability of N-acylsulfonamides to act as bioisosteric equivalents of carboxylic acids, but with increased hydrolytic and enzymatic stability, makes them particularly attractive in the development of novel therapeutics.[2][3] The synthesis of N-acylsulfonamides is, therefore, a pivotal step in the creation of new chemical entities with therapeutic promise.[4][5] 4-Bromobenzenesulfonamide, in particular, serves as a key building block, with its bromine atom providing a reactive handle for further molecular modifications, such as cross-coupling reactions, to generate diverse compound libraries.[6]

Reaction Mechanism and Theoretical Background

The N-acylation of 4-bromobenzenesulfonamide proceeds via a nucleophilic acyl substitution reaction.[7][8] The sulfonamide nitrogen, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).

The reaction is typically facilitated by a base, such as pyridine or triethylamine, which serves two primary purposes:

  • Deprotonation: The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity and facilitating the attack on the acylating agent.

  • Neutralization: The base neutralizes the acidic byproduct generated during the reaction (e.g., hydrochloric acid when using an acyl chloride), driving the equilibrium towards product formation.

The general mechanism can be visualized as follows:

N-Acylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Sulfonamide 4-Bromobenzenesulfonamide Sulfonamide_Anion Deprotonated Sulfonamide (Anion) Sulfonamide->Sulfonamide_Anion + Base Base Base (e.g., Pyridine) Protonated_Base Protonated Base Base->Protonated_Base + H+ Acylating_Agent Acylating Agent (e.g., Acyl Chloride) Sulfonamide_Anion->Acylating_Agent Attacks Carbonyl Carbon Tetrahedral_Intermediate Tetrahedral Intermediate Acylating_Agent->Tetrahedral_Intermediate Product N-Acylsulfonamide Tetrahedral_Intermediate->Product - Leaving Group Leaving_Group Leaving Group (e.g., Cl-) Final Product Final Product

Caption: Generalized mechanism for the N-acylation of a sulfonamide.

Experimental Protocol: N-Acylation using an Acyl Chloride

This protocol details a general and reliable method for the N-acylation of 4-bromobenzenesulfonamide using an acyl chloride as the acylating agent.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example)Molar Equivalents
4-Bromobenzenesulfonamide701-34-8236.092.36 g1.0
Acyl Chloride (e.g., Benzoyl Chloride)98-88-4140.571.55 g (1.28 mL)1.1
Pyridine110-86-179.100.95 g (0.97 mL)1.2
Anhydrous Dichloromethane (DCM)75-09-284.9350 mL-
1 M Hydrochloric Acid (HCl)7647-01-036.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed-
Brine (Saturated NaCl solution)7647-14-558.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet/drying tube

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup: Dissolve 4-bromobenzenesulfonamide in anhydrous DCM. start->setup add_base Addition of Base: Add pyridine to the stirred solution at room temperature. setup->add_base add_acyl Addition of Acylating Agent: Slowly add a solution of acyl chloride in DCM via a dropping funnel. add_base->add_acyl react Reaction: Stir at room temperature and monitor by TLC. add_acyl->react workup Work-up: Wash with 1 M HCl, saturated NaHCO₃, and brine. react->workup dry Drying: Dry the organic layer over anhydrous MgSO₄. workup->dry concentrate Concentration: Filter and concentrate the filtrate under reduced pressure. dry->concentrate purify Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol). concentrate->purify end End: Obtain pure N-acylated product. purify->end

Caption: Experimental workflow for the N-acylation of 4-bromobenzenesulfonamide.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM).[5]

  • Addition of Base: To the stirred solution, add pyridine (1.2 eq) at room temperature.[5]

  • Addition of Acylating Agent: Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.[5]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[5][7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[5][7] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5][7]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure N-acylated 4-bromobenzenesulfonamide as a solid.[5]

Alternative Acylation Methods

While the use of acyl chlorides is common, other methods for N-acylation of sulfonamides exist, offering different advantages:

  • Acid Anhydrides: Can be used in place of acyl chlorides, often with acid catalysis (e.g., a catalytic amount of H₂SO₄) or under basic conditions.[2][3][4]

  • Lewis Acid Catalysis: Lewis acids can catalyze the acylation, sometimes under solvent-free conditions, offering a greener alternative.[4]

  • Ultrasound-Assisted Acylation: This method can accelerate the reaction, often without the need for a catalyst or solvent.[4]

  • N-Acylbenzotriazoles: These reagents are effective for the N-acylation of sulfonamides in the presence of a strong base like sodium hydride (NaH).[9][10]

Characterization

The synthesized N-acylated 4-bromobenzenesulfonamide can be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: To determine the purity of the crystalline product.

  • Spectroscopy:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): To confirm the structure of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, SO₂).

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[11][12]

  • 4-Bromobenzenesulfonamide: May cause skin and serious eye irritation, and respiratory irritation.[11][12] Harmful if swallowed.[12]

  • Acyl Chlorides: Are corrosive and lachrymatory. They react violently with water.

  • Pyridine: Is flammable, harmful if swallowed, and can cause skin and eye irritation.

  • Dichloromethane (DCM): Is a suspected carcinogen.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive reagents, insufficient base, low temperatureUse fresh, anhydrous reagents and solvents. Ensure the correct stoichiometry of the base. Gently warm the reaction.
Formation of side products Reaction temperature too high, presence of waterMaintain the reaction at room temperature. Use anhydrous conditions.
Difficult purification Incomplete reaction, similar polarity of product and starting materialEnsure the reaction goes to completion. Use column chromatography for purification if recrystallization is ineffective.

Conclusion

The N-acylation of 4-bromobenzenesulfonamide is a fundamental and versatile reaction in organic and medicinal chemistry. The protocol outlined in this guide provides a reliable and efficient method for the synthesis of N-acylated sulfonamides. By understanding the underlying mechanism and adhering to proper experimental and safety procedures, researchers can successfully synthesize these valuable compounds for further investigation in drug discovery and development programs.

References

  • Benchchem. (n.d.). Application Note and Protocol: Scale-Up Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • Benchchem. (n.d.). N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • Synquest Labs. (n.d.). 4-Bromobenzenesulfonamide Safety Data Sheet.
  • Benchchem. (n.d.). Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application.
  • AK Scientific, Inc. (n.d.). [4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] 4-bromobenzenesulfonate Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 4-Bromobenzenesulfonamide Safety Data Sheet.
  • Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis.
  • Benchchem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.
  • ResearchGate. (n.d.). Scheme 2. N-Acylation of benzenesulfonamide with benzenoic-4-nitrobenzoic anhydride.
  • National Institutes of Health. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
  • Sigma-Aldrich. (n.d.). 4-Bromobenzenesulfonamide.
  • Sigma-Aldrich. (n.d.). 4-Bromobenzenesulfonamide.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
  • Taylor & Francis Online. (2018). Efficient N-acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst: Synthesis of new N-acyl sulfonamides and cyclic imides.
  • Semantic Scholar. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Bromobenzenesulfonamide: A Key Enabler for Pharmaceutical Synthesis.

Sources

Definitive Structural Characterization of 4-Sulfamoylbenzamide by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

4-Sulfamoylbenzamide (C₇H₈N₂O₃S, Mol. Wt. 200.22 g/mol ) is a key chemical intermediate and a structural motif present in various pharmacologically active compounds. Unambiguous structural confirmation and purity assessment are critical prerequisites for its use in research and drug development pipelines. This application note provides a comprehensive, field-tested guide for the definitive characterization of 4-Sulfamoylbenzamide using high-resolution Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure the generation of high-quality, reproducible data for regulatory submission and scientific publication.

Introduction: The Imperative for Orthogonal Analysis

In the synthesis and development of active pharmaceutical ingredients (APIs) and their precursors, no single analytical technique can provide complete structural verification. A multi-faceted, orthogonal approach is essential for establishing a compound's identity and purity profile. 4-Sulfamoylbenzamide possesses several key structural features—a 1,4-disubstituted aromatic ring, a primary carboxamide (-CONH₂), and a primary sulfonamide (-SO₂NH₂)—each presenting unique spectroscopic signatures.

This guide leverages the synergy between NMR and MS:

  • NMR Spectroscopy provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of nuclei, allowing for the unequivocal assignment of the isomeric structure.

  • Mass Spectrometry delivers precise mass-to-charge ratio data, confirming the elemental composition and molecular weight. Tandem MS (MS/MS) further corroborates the structure by elucidating fragmentation patterns that correspond to the molecule's specific substructures.

By combining these techniques, we create a robust analytical package for the complete and confident characterization of 4-Sulfamoylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled in its ability to map the precise atomic arrangement of a molecule in solution. The protocols below are optimized for a standard 400 MHz spectrometer.

The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[1] The primary objectives are to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can severely degrade spectral resolution.[1][2]

Methodology:

  • Weighing the Analyte:

    • For ¹H NMR : Accurately weigh 5-10 mg of 4-Sulfamoylbenzamide into a clean glass vial.[3][4] This concentration is sufficient for a strong signal-to-noise ratio without causing line broadening from excessive viscosity.[3]

    • For ¹³C NMR : Use a higher concentration of 20-50 mg to compensate for the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[3]

  • Solvent Selection and Dissolution:

    • Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆, >99.8% D) to the vial.

    • Rationale: DMSO-d₆ is the solvent of choice for this molecule. Its polarity effectively dissolves 4-Sulfamoylbenzamide, and crucially, it slows the chemical exchange of the N-H protons on the amide and sulfonamide groups, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum. The residual protio-solvent peak for DMSO-d₆ appears at ~2.50 ppm, a region typically clear of analyte signals.

  • Filtration and Transfer:

    • Once fully dissolved (gentle vortexing may be applied), draw the solution into a clean glass Pasteur pipette that has been plugged with a small amount of glass wool or a Kimwipe.[2]

    • Causality: This filtration step is critical. Suspended solid particles will disrupt the magnetic field homogeneity, leading to poor shimming, broadened spectral lines, and an overall loss of resolution.

    • Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube, ensuring no fibers from the filter plug are transferred.

  • Final Steps:

    • Cap the NMR tube securely and label it clearly.

    • Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer to prevent contamination of the instrument probe.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Interpretation weigh Weigh Analyte (5-10 mg ¹H, 20-50 mg ¹³C) dissolve Dissolve in 0.7 mL DMSO-d₆ weigh->dissolve filter Filter into 5mm NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition (16 scans) filter->h1_nmr c13_nmr ¹³C NMR Acquisition (1024+ scans, proton decoupled) filter->c13_nmr process Fourier Transform Phase & Baseline Correction h1_nmr->process c13_nmr->process integrate Integration & Peak Picking (¹H) process->integrate assign Assign Signals (Chemical Shift, Coupling) integrate->assign structure Confirm Structure assign->structure

Caption: High-level workflow for NMR analysis of 4-Sulfamoylbenzamide.

The following data are predictive for analysis in DMSO-d₆.

¹H NMR Spectrum (400 MHz, DMSO-d₆): The 1,4-disubstituted pattern on the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct "doublets." The amide and sulfonamide protons are observable due to the choice of DMSO as a solvent.

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~ 8.10Broad singlet-1HAmide (-CO NH aHb)
~ 8.00d~ 8.42HAr-H (H-3, H-5, ortho to -CONH₂)
~ 7.85d~ 8.42HAr-H (H-2, H-6, ortho to -SO₂NH₂)
~ 7.55Broad singlet-1HAmide (-CONHa Hb)
~ 7.40Broad singlet-2HSulfonamide (-SO₂NH ₂)

Note: The N-H protons are exchangeable and will disappear upon addition of a drop of D₂O to the sample, a definitive test for their assignment.[5]

¹³C NMR Spectrum (100 MHz, DMSO-d₆): Proton-decoupled ¹³C NMR reveals the unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~ 166.5C =OCarbonyl carbon, significantly deshielded.
~ 145.0C -SO₂NH₂Quaternary aromatic carbon attached to the strongly electron-withdrawing sulfonyl group.
~ 138.5C -CONH₂Quaternary aromatic carbon attached to the amide group.
~ 128.0C H (C-3, C-5)Aromatic CH carbons ortho to the amide group.
~ 126.0C H (C-2, C-6)Aromatic CH carbons ortho to the sulfonyl group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides orthogonal data to NMR by confirming the molecular weight and offering structural insights through controlled fragmentation. Electrospray ionization (ESI) is an ideal soft-ionization technique for a polar molecule like 4-Sulfamoylbenzamide, minimizing in-source fragmentation and clearly revealing the molecular ion.[6][7]

Methodology:

  • Sample Preparation: Prepare a stock solution of 4-Sulfamoylbenzamide at ~1 mg/mL in methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion and Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Acquisition Parameters (Typical):

    • Ionization Modes: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to capture complementary fragmentation information.

    • Capillary Voltage: +3.5 to +4.5 kV (positive), -3.0 to -4.0 kV (negative).

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-400 °C.[7]

    • MS¹ (Full Scan): Scan a mass range of m/z 50-500 to detect the precursor ion.

    • MS² (Tandem MS): Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with argon gas using varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-Q-TOF) cluster_proc Data Interpretation prepare Prepare Dilute Solution (1-10 µg/mL in ACN/H₂O) infuse Direct Infusion (5-10 µL/min) prepare->infuse ms1 Full Scan (MS¹) Detect [M+H]⁺ & [M-H]⁻ infuse->ms1 ms2 Tandem MS (MS²) Isolate & Fragment Precursor ms1->ms2 exact_mass Confirm Exact Mass (Elemental Composition) ms2->exact_mass frag Analyze Fragmentation Pattern exact_mass->frag confirm Corroborate Structure frag->confirm

Caption: Generalized workflow for ESI-MS analysis of 4-Sulfamoylbenzamide.

Molecular Formula: C₇H₈N₂O₃S Monoisotopic Mass: 200.0256 Da[8]

Full Scan (MS¹) Analysis:

  • Positive ESI Mode: The protonated molecule, [M+H]⁺, is expected at m/z 201.0329 .

  • Negative ESI Mode: The deprotonated molecule, [M-H]⁻, is expected at m/z 199.0180 .

  • Expert Insight: The observation of these ions with high mass accuracy (< 5 ppm error) provides strong evidence for the elemental composition of C₇H₈N₂O₃S.

Tandem MS (MS²) Fragmentation Analysis: Analysis of the fragmentation provides a fingerprint of the molecule's structure.

Positive Mode Fragmentation ([M+H]⁺, m/z 201.03):

Fragment m/z Neutral Loss Proposed Fragment Structure / Identity
184.00 NH₃ (17.03) Loss of ammonia from the primary amide group.
183.02 H₂O (18.01) Loss of water, likely involving the amide and an ortho proton.
137.02 SO₂ (64.01) [M+H-SO₂]⁺ . A characteristic rearrangement and loss for aromatic sulfonamides.[9]
121.03 CONH₃ (44.00) Loss of the protonated amide group.

| 105.03 | SO₂NH₂ (80.00) | Cleavage of the C-S bond to yield the benzoyl cation. |

Negative Mode Fragmentation ([M-H]⁻, m/z 199.02):

Fragment m/z Neutral Loss Proposed Fragment Structure / Identity
155.03 CONH₂ (44.00) Loss of the neutral amide radical.
119.00 SO₂NH₂ (80.02) Cleavage of the C-S bond.
92.99 SO₃ (80.00) Loss of sulfur trioxide from the deprotonated sulfonamide.

| 79.96 | - | SO₃⁻• . Sulfite radical anion.[10] |

Conclusion

The collective data from ¹H NMR, ¹³C NMR, and high-resolution ESI-MS/MS provide a definitive and irrefutable characterization of 4-Sulfamoylbenzamide. The NMR data confirm the 1,4-substitution pattern and the presence of all expected functional groups, while the mass spectrometry data validate the elemental composition and provide a fragmentation fingerprint consistent with the proposed structure. This orthogonal analytical approach ensures the highest level of scientific integrity and is recommended as a standard protocol for the quality control and regulatory documentation of 4-Sulfamoylbenzamide and related compounds in the pharmaceutical industry.

References

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(5), 539-553. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from: [Link]

  • Bogan, M. J., & Agnes, G. R. (2002). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 74(3), 489-496. Available from: [Link]

  • Li, H., et al. (2021). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 50(5), 896-899. Available from: [Link]

  • University of Missouri Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from: [Link]

  • University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from: [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from: [Link]

  • Stravs, M. A., et al. (2024). Modeling the ionization efficiency of small molecules in positive electrospray ionization. ChemRxiv. Cambridge: Cambridge Open Engage. Available from: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available from: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4290, N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. Retrieved from: [Link]

  • Jios, J. L., et al. (2005). ¹H and ¹³C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906. Available from: [Link]

  • Kowalik, M., et al. (2021). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available from: [Link]

  • Wiley-VCH. (2025). N-Benzyl-4-sulfamoylbenzamide. SpectraBase. Retrieved from: [Link]

  • Wikipedia contributors. (2025, December). Amine. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Nchari, L. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7484. Available from: [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds [Table]. Retrieved from: [Link]

  • Banci, L., et al. (1992). ¹H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Journal of Inorganic Biochemistry, 45(4), 231-243. Available from: [Link]

  • Onnis, V., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available from: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4347, N-benzyl-4-sulfamoylbenzamide. Retrieved from: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some sulfonamide derivatives. International Journal of Applied Chemistry, 8(2), 167-175. Retrieved from: [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-SULFAMOYLBENZAMIDE. Retrieved from: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 4a [Diagram]. Retrieved from: [Link]

  • University of Bath. (n.d.). Supporting Information. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80563, 4-(Aminosulfonyl)benzamide. Retrieved from: [Link]

  • van der Maas, S., et al. (2021). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 55(6), 3746-3757. Available from: [Link]

  • Ma, Y., et al. (2013). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Analytical and Bioanalytical Chemistry, 405(1), 325-337. Available from: [Link]

  • Ye, Y., et al. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 20(4), 721-725. Available from: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11624681, 2,4-dimethoxy-N-(4-sulfamoylbenzyl)benzamide. Retrieved from: [Link]

Sources

Protocol for Carbonic Anhydrase Inhibition Assay Using 4-Sulfamoylbenzamide as a Reference Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

I. Foundational Principles: Understanding the Carbonic Anhydrase Assay

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that are crucial to fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This reaction is central to pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis.[1] Given their involvement in pathologies like glaucoma, epilepsy, and cancer, CAs, particularly isoforms such as CA I, II, IX, and XII, have become significant therapeutic targets.[1][4][5]

This document provides a detailed protocol for an in vitro CA inhibition assay. The methodology leverages the esterase activity of CAs, where the enzyme can hydrolyze an artificial substrate, 4-nitrophenyl acetate (p-NPA).[1][6] This reaction produces 4-nitrophenol (p-NP), a chromogenic product whose formation can be monitored spectrophotometrically, providing a robust and high-throughput compatible method for quantifying enzyme activity and its inhibition.[1]

We will use 4-Sulfamoylbenzamide, a representative of the potent sulfonamide class of inhibitors, as a reference compound. Sulfonamides function by coordinating their deprotonated sulfonamide group directly to the Zn(II) ion in the enzyme's active site, effectively blocking catalytic activity.[3][7][8]

II. The Assay Mechanism: From Substrate Hydrolysis to Inhibition

The assay is based on a straightforward enzymatic reaction. CA catalyzes the hydrolysis of the colorless substrate p-NPA into acetate and the yellow-colored product p-NP. The rate of this reaction is directly proportional to the enzyme's activity and can be measured by tracking the increase in absorbance at 400-405 nm.[1]

When an inhibitor like 4-Sulfamoylbenzamide is introduced, it binds to the enzyme's active site. This binding event reduces the enzyme's capacity to hydrolyze the substrate, leading to a decreased rate of p-NP formation. The degree of inhibition is dependent on the inhibitor's concentration and its affinity for the enzyme.[1]

Assay_Mechanism cluster_0 Enzymatic Reaction (No Inhibition) cluster_1 Inhibition Mechanism CA Carbonic Anhydrase (CA) pNP 4-Nitrophenol (p-NP, Yellow) CA->pNP Catalyzes Hydrolysis pNPA 4-Nitrophenyl Acetate (p-NPA, Colorless) pNPA->CA Binds Measurement Measurement pNP->Measurement Increased Absorbance (405 nm) CA_Inhibited Inhibited CA-Inhibitor Complex No_Reaction Reaction Blocked CA_Inhibited->No_Reaction Inhibitor 4-Sulfamoylbenzamide (Inhibitor) Inhibitor->CA_Inhibited Binds to Active Site

Figure 1: Mechanism of CA-catalyzed hydrolysis and its inhibition.

III. Essential Materials, Reagents, and Preparations

A. Required Materials & Equipment
  • Enzyme: Human or Bovine Erythrocyte Carbonic Anhydrase (e.g., hCA I, hCA II).

  • Substrate: 4-Nitrophenyl acetate (p-NPA).

  • Reference Inhibitor: 4-Sulfamoylbenzamide (or Acetazolamide as a common alternative).[9]

  • Buffer Component: Tris base (Tris(hydroxymethyl)aminomethane).

  • Solvent: DMSO (Dimethyl sulfoxide) or Acetonitrile.[1]

  • Hardware: 96-well clear, flat-bottom microplates; multi-channel pipettes; microplate reader with kinetic measurement capability at 400-405 nm.[1][9]

B. Reagent Preparation

Accuracy in reagent preparation is paramount for reproducible results.

  • Assay Buffer (50 mM Tris-HCl, pH 7.5):

    • Dissolve the appropriate amount of Tris base in deionized water.

    • Adjust the pH to 7.5 at room temperature using HCl.

    • Bring to the final desired volume with deionized water. Store at 4°C.[1]

  • CA Enzyme Stock Solution (1 mg/mL):

    • Dissolve CA powder in cold Assay Buffer.

    • Gently mix by inversion; do not vortex.

    • Aliquot into single-use tubes to prevent repeated freeze-thaw cycles and store at -80°C.[1]

  • CA Working Solution (e.g., 2.5X final concentration):

    • Immediately before use, dilute the CA Stock Solution with cold Assay Buffer to the desired working concentration. Keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution (3 mM p-NPA):

    • Dissolve p-NPA in acetonitrile or DMSO.[1]

    • Causality: p-NPA has poor aqueous solubility and hydrolyzes spontaneously over time. Therefore, this stock solution must be prepared fresh daily.

  • Inhibitor Stock & Dilution Series (4-Sulfamoylbenzamide):

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This series will be used to generate the dose-response curve.

IV. Detailed Experimental Protocol

This protocol is designed for a standard 96-well plate format with a final assay volume of 200 µL. All measurements should be performed in at least triplicate for statistical validity.[1]

A. Assay Plate Setup
  • Define Controls: A robust assay includes multiple controls to validate the results.

    • Blank (No Enzyme): Measures non-enzymatic substrate hydrolysis. Contains Assay Buffer and Substrate Solution.[1]

    • Maximum Activity (Vehicle Control): Represents 100% enzyme activity. Contains Assay Buffer, Enzyme, DMSO (at the same final concentration as inhibitor wells), and Substrate.[1]

    • Positive Control: Contains a known concentration of 4-Sulfamoylbenzamide to confirm inhibitor effectiveness.

    • Test Compound Wells: Contain varying concentrations of the inhibitor being tested.

  • Enzyme-Inhibitor Pre-incubation (Total Volume: 180 µL):

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor dilution (or pure DMSO for the Maximum Activity control) to each well.

    • Add 20 µL of the CA Working Solution to all wells except the "Blank" wells.

    • Mix gently by tapping the plate.

    • Incubate the plate at room temperature for 15 minutes.

    • Causality: This pre-incubation step is critical to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of its potency.[1][9]

B. Reaction Initiation and Kinetic Measurement
  • Initiate Reaction: Add 20 µL of the 3 mM p-NPA Substrate Stock Solution to all wells, bringing the final volume to 200 µL.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 25°C.

  • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10 to 30 minutes.[1]

Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep plate Plate Setup in 96-well Format (Buffer + Inhibitor/DMSO) prep->plate add_enzyme Add CA Working Solution (All wells except Blank) plate->add_enzyme incubate Pre-incubate 15 min at Room Temperature add_enzyme->incubate add_substrate Initiate Reaction: Add p-NPA Substrate Solution incubate->add_substrate read Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->read analyze Data Analysis: Calculate Rates, % Inhibition, IC50 read->analyze end End analyze->end

Figure 2: High-level experimental workflow for the CA inhibition assay.

V. Data Analysis and Interpretation

A. Calculation of Reaction Rates
  • For each well, plot absorbance versus time.

  • Identify the linear portion of the curve (initial velocity).

  • Calculate the slope of this linear portion (ΔAbs/min). This slope represents the reaction rate (V).[1]

B. Calculation of Percent Inhibition

Use the rate of the vehicle control (V_max_activity) as the reference for 100% activity. Calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100 [1]

Where:

  • V_max_activity is the reaction rate in the absence of an inhibitor.

  • V_inhibitor is the reaction rate in the presence of the inhibitor.

C. IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[6][10]

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).

  • The IC₅₀ value is derived from the curve fit. A lower IC₅₀ value signifies a more potent inhibitor.[1][10]

D. Expected Results for 4-Sulfamoylbenzamide Derivatives

Sulfonamides incorporating a 4-sulfamoyl benzamide moiety are known to be highly effective CA inhibitors, often exhibiting low nanomolar to subnanomolar inhibition constants (Kᵢ) against key human isoforms.[4][11] The table below provides a summary of representative inhibition data for this class of compounds.

IsoformCompound TypeInhibition Potency (Kᵢ or IC₅₀)Reference
hCA I Benzamide-4-Sulfonamides5.3 – 334 nM (Kᵢ)[4]
hCA II Benzamide-4-SulfonamidesLow Nanomolar / Subnanomolar (Kᵢ)[4]
hCA VII Benzamide-4-SulfonamidesLow Nanomolar / Subnanomolar (Kᵢ)[4]
hCA IX Benzamide-4-SulfonamidesLow Nanomolar / Subnanomolar (Kᵢ)[4]
hCA IV 4-sulfamoyl-benzenecarboxamidesLow Nanomolar Affinity[12]

VI. References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. Available at: [Link]

  • Puscas, I., et al. (1999). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 42(26). Available at: [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1). Available at: [Link]

  • De Simone, G., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Supuran, C. T., & Scozzafava, A. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(3), 715-724. Available at: [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]

  • ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. [Image]. Available at: [Link]

  • ResearchGate. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Available at: [Link]

  • Leitner, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7289. Available at: [Link]

  • Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 400(3), 297-304. Available at: [Link]

  • Nocentini, A., et al. (2019). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 14(4), 378-384. Available at: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. Available at: [Link]

  • Bio-protocol. (2016). Carbonic anhydrase II enzyme assay. Available at: [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? [Forum Discussion]. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity.... [Image]. Available at: [Link]

  • Tu, C., et al. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10148-10153. Available at: [Link]

  • Scientific Information Database. (n.d.). Carbonic Anhydrase Inhibitory Properties of Novel Benzyl sulfamides. Available at: [Link]

  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 75(9), 1157. Available at: [Link]

  • DavidsonX - D001x. (n.d.). IC50 Determination. edX. Available at: [Link]

Sources

Screening for h-NTPDase Inhibitors with the Malachite Green Assay: Application to 4-Sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the malachite green assay for identifying and characterizing inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). The protocol is framed around the evaluation of a test compound, 4-Sulfamoylbenzamide, illustrating a practical application in a drug discovery context.

Scientific Principle and Significance

Human NTPDases (Ecto-NTPDases) are a family of eight cell-surface and intracellular enzymes (NTPDase1-8) that play a critical role in regulating purinergic signaling.[1] These enzymes hydrolyze extracellular nucleoside triphosphates (e.g., ATP) and diphosphates (e.g., ADP) to their monophosphate forms.[2] This catalytic activity terminates P2 receptor signaling, which is implicated in a vast array of physiological and pathological processes, including inflammation, thrombosis, cancer, and neuroinflammation.[1][3][4] Consequently, the specific inhibition of h-NTPDase isoforms is a promising therapeutic strategy.[3][5]

The malachite green assay is a simple, robust, and sensitive colorimetric method ideal for high-throughput screening (HTS) of enzyme inhibitors.[6][7] Its principle is based on the quantitative determination of inorganic phosphate (Pi), a product of the NTPDase-catalyzed hydrolysis of ATP. Under acidic conditions, Pi reacts with molybdate to form a phosphomolybdate complex. This complex then binds with the malachite green dye, resulting in a stable, green-colored solution.[4][8] The intensity of this color, measured spectrophotometrically at approximately 620-650 nm, is directly proportional to the amount of Pi released and, therefore, to the enzyme's activity.[4][6] By measuring the reduction in color formation in the presence of a test compound like 4-Sulfamoylbenzamide, we can quantify its inhibitory potency.

Mechanism of Detection

The enzymatic reaction and subsequent detection can be visualized as a two-stage process. First, the h-NTPDase enzyme hydrolyzes the substrate (ATP). Second, the malachite green reagent detects one of the reaction products (Pi).

NTPDase_Malachite_Assay cluster_0 Stage 1: Enzymatic Reaction cluster_1 Stage 2: Colorimetric Detection ATP ATP (Substrate) ADP ADP ATP->ADP Pi Inorganic Phosphate (Pi) Pi_detect Inorganic Phosphate (Pi) Pi->Pi_detect Product Detection Enzyme h-NTPDase Inhibitor 4-Sulfamoylbenzamide (Test Inhibitor) Inhibitor->Enzyme Inhibition MG_Reagent Malachite Green + Molybdate (Acidic) Complex Green Phosphomolybdate Complex (Abs @ ~630 nm) MG_Reagent->Complex Pi_detect->Complex Reaction

Figure 1: Assay Principle. The h-NTPDase enzyme hydrolyzes ATP, releasing ADP and inorganic phosphate (Pi). Test compounds like 4-Sulfamoylbenzamide can inhibit this reaction. The released Pi is then quantified by a reaction with a malachite green-molybdate reagent, which forms a colored complex measurable by absorbance.

Materials and Reagents

Expertise Insight: The purity of reagents, especially water and buffers, is paramount. Phosphate contamination from glassware, detergents, or reagents is a common cause of high background signals and must be meticulously avoided.[9]

  • Enzyme: Recombinant human NTPDase (e.g., h-NTPDase1, 2, 3, or 8). Store according to the manufacturer's instructions.

  • Test Inhibitor: 4-Sulfamoylbenzamide. Prepare a 10 mM stock solution in 100% DMSO.

  • Substrate: Adenosine 5'-triphosphate (ATP) disodium salt hydrate (phosphate-free grade). Prepare a 10 mM stock solution in phosphate-free water and store at -20°C.

  • Phosphate Standard: 1 mM Potassium Phosphate (KH₂PO₄) standard solution.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 2 mM MgCl₂.[9] All NTPDases require divalent cations for activity.[10][11]

  • Malachite Green Reagent:

    • Solution A: Dissolve 0.045% (w/v) malachite green hydrochloride in water.

    • Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 N HCl.

    • Working Reagent: Prepare fresh daily by mixing 3 volumes of Solution A with 1 volume of Solution B. Stir for at least 30 minutes and filter if any precipitate forms.[9][12]

  • Equipment:

    • Spectrophotometric microplate reader capable of reading absorbance at 620-660 nm.

    • Clear, flat-bottom 96-well or 384-well microplates.

    • Multichannel pipettes or automated liquid handling systems.

Experimental Protocols

This protocol is designed for a 96-well plate format and should be performed in duplicate or triplicate.

Phosphate Standard Curve

Trustworthiness Check: A standard curve must be generated for each experiment to accurately convert absorbance values into the amount of phosphate produced.

  • Prepare serial dilutions of the 1 mM phosphate standard in Assay Buffer to obtain concentrations ranging from 0 to 100 µM.[9]

  • Add 50 µL of each standard dilution to separate wells of the microplate.

  • Add 50 µL of Assay Buffer to these wells to mimic the final reaction volume.

  • Add 50 µL of the Malachite Green Working Reagent to each well.

  • Incubate for 15-20 minutes at room temperature to allow for color development.[9]

  • Measure absorbance at 630 nm.

  • Plot absorbance vs. phosphate concentration (µM) and perform a linear regression. The resulting equation will be used to determine the Pi produced in the enzymatic reaction.

h-NTPDase Inhibition Assay

Expertise Insight: The concentrations of enzyme and substrate, as well as the incubation time, must be optimized beforehand. The goal is to use a substrate concentration near the Michaelis constant (Km) for the specific NTPDase isoform and an incubation time that ensures the reaction remains in the linear phase (typically <20% substrate consumption). For many h-NTPDases, the Km for ATP is in the range of 17-81 µM.[11][13]

Assay_Workflow A 1. Plate Controls & Inhibitor Add 10 µL of 4-Sulfamoylbenzamide dilutions or vehicle (DMSO) to wells. B 2. Add Enzyme Dispense 20 µL of diluted h-NTPDase to all wells except 'No Enzyme' control. A->B C 3. Pre-incubation Incubate plate for 10-15 min at RT to allow inhibitor-enzyme binding. B->C D 4. Initiate Reaction Add 20 µL of ATP substrate solution to all wells. C->D E 5. Enzymatic Reaction Incubate for 15-30 min at 37°C. (Optimized Time) D->E F 6. Stop & Develop Color Add 50 µL of Malachite Green Reagent to stop the reaction. E->F G 7. Final Incubation Incubate for 15-20 min at RT for color development. F->G H 8. Read & Analyze Measure absorbance at 630 nm and calculate % inhibition and IC50. G->H

Figure 2: Experimental Workflow. Step-by-step process for performing the h-NTPDase inhibition assay using a microplate format.

Assay Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the 4-Sulfamoylbenzamide stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Remember to account for the final assay volume of 100 µL. The final DMSO concentration should be kept constant across all wells and ideally ≤1%.

  • Plate Setup:

    • Test Wells: Add 10 µL of each 4-Sulfamoylbenzamide dilution.

    • Positive Control (100% Activity): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 30 µL of Assay Buffer (will receive substrate but no enzyme).

  • Enzyme Addition: Add 20 µL of the diluted h-NTPDase enzyme solution to all wells except the "No Enzyme" control wells.[9]

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the ATP substrate solution to all wells to start the enzymatic reaction.[9] The final reaction volume is now 50 µL.

  • Enzymatic Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes).[9]

  • Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.[9]

  • Final Incubation: Incubate at room temperature for 15-20 minutes.

  • Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "No Enzyme" control from all other absorbance readings.

  • Calculate % Inhibition: Use the following formula for each concentration of 4-Sulfamoylbenzamide: % Inhibition = 100 * [1 - (Abs_Inhibitor / Abs_PositiveControl)]

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Research has shown that various sulfamoyl benzamide derivatives can act as potent and selective inhibitors for different h-NTPDase isoforms, with IC₅₀ values ranging from sub-micromolar to micromolar concentrations.[1][14]

Example Data Presentation
[4-Sulfamoylbenzamide] (µM)Avg. Absorbance (630 nm)Corrected Absorbance% Inhibition
No Enzyme Control0.0520.000-
Positive Control (0)0.8520.8000.0%
0.10.7720.72010.0%
10.5320.48040.0%
100.1720.12085.0%
1000.0620.01098.8%
Calculated IC₅₀ ~1.5 µM

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal Phosphate contamination in reagents or labware.[9] Spontaneous hydrolysis of ATP.Use phosphate-free water and reagents. Wash labware with phosphate-free detergent.[9] Prepare ATP solutions fresh and store frozen; optimize assay pH.[9]
Low or No Signal Inactive enzyme. Incorrect assay conditions (pH, temp, time).Verify enzyme activity with a positive control (no inhibitor). Ensure proper enzyme storage and handling.[9] Optimize reaction parameters for the specific NTPDase isoform.
Precipitate Formation Malachite green reagent instability. Inhibitor insolubility.Prepare the malachite green working solution fresh daily.[9] Ensure the final DMSO concentration is sufficient to solubilize the compound but does not inhibit the enzyme.
Inconsistent Results Pipetting errors. Temperature fluctuations across the plate.Use calibrated pipettes or automated liquid handlers. Ensure even incubation of the microplate.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Malachite Green Assay for NTPDase Inhibitor Screening.
  • Benchchem. (2025). Application Notes and Protocols for Determining NTPDase8 Activity using Malachite Green Assay with h-NTPDase8-IN-1.
  • Sigma-Aldrich. (n.d.). Malachite Green Phosphate Assay Kit (MAK307) - Technical Bulletin.
  • ScienCell Research Laboratories. (n.d.). Malachite Green Phosphate Assay. [Link]

  • Lecka, J., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry.
  • Provost & Wallert Research. (2025).
  • R&D Systems. (n.d.).
  • Maehama, T., et al. (2004).
  • ResearchGate. (n.d.). Kinetic parameters of human and murine NTPDases.
  • Baqi, Y., et al. (2009). Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide. Journal of Medicinal Chemistry.
  • Iqbal, J., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.
  • Zimmermann, H. (2006). The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance. Purinergic Signalling.
  • Favero, F. A. S., et al. (2023). ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases.
  • Pinheiro, G. T. M., et al. (2025). Structural Modeling of NTPDase-Substrate Complexes Preserving Catalytic Experimental Features.
  • Zimmermann, H. (2006). The E-NTPDase Family of Ectonucleotidases: Structure Function Relationships and Pathophysiological Significance. Harvard DASH.
  • Mayr, L. M., & Bojanic, D. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology.

Sources

Application Notes and Protocols: Stopped-Flow CO2 Hydrase Assay for 4-Sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the stopped-flow CO2 hydrase assay for the characterization of inhibitors, specifically focusing on 4-Sulfamoylbenzamide, a derivative of the well-known carbonic anhydrase inhibitor sulfanilamide.

Foundational Principles: Understanding the System

The reversible hydration of carbon dioxide (CO2) to bicarbonate and a proton is a fundamental biological reaction.[1][2] In the absence of a catalyst, this reaction is relatively slow.[2] Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes that dramatically accelerate this reaction, playing critical roles in pH regulation, CO2 transport, and various biosynthetic pathways.[1][2]

The catalytic mechanism of α-CAs, the class found in mammals, involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the CO2 substrate.[3] The resulting bicarbonate is then displaced by a water molecule, and the active site is regenerated through a proton shuttle mechanism involving a conserved histidine residue.[1][3]

Given their physiological importance, CAs are significant drug targets.[4] Sulfonamides are a prominent class of CA inhibitors, and understanding their mechanism and kinetics of inhibition is crucial for the development of isoform-selective drugs with improved therapeutic profiles.[4][5] 4-Sulfamoylbenzamide and its derivatives have been investigated as potent inhibitors of several human CA isoforms.[6][7][8]

The stopped-flow technique is the gold standard for studying the rapid kinetics of CA-catalyzed CO2 hydration.[9][10][11] This method allows for the rapid mixing of enzyme and substrate solutions, enabling the measurement of initial reaction rates on a millisecond timescale, which is essential for capturing the fast catalytic turnover of CAs.[10][11][12]

The Stopped-Flow CO2 Hydrase Assay: A Mechanistic View

The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO2. This is achieved by including a pH indicator in the reaction buffer. As CO2 is converted to bicarbonate and a proton, the pH of the solution decreases, causing a change in the absorbance or fluorescence of the indicator.[9][12]

G cluster_syringes Reactant Syringes S1 Syringe 1: Enzyme (CA) + Inhibitor (4-Sulfamoylbenzamide) + pH Indicator in Buffer Mixer High-Efficiency Mixer S1->Mixer S2 Syringe 2: CO2-saturated Buffer S2->Mixer ObsCell Observation Cell (Spectrophotometer) Mixer->ObsCell StopSyringe Stopping Syringe ObsCell->StopSyringe Data Data Acquisition: Absorbance/Fluorescence vs. Time ObsCell->Data Light Path

The rate of this change is directly proportional to the enzyme's activity. By measuring the initial, linear phase of this signal change, we can determine the initial velocity of the reaction.

Experimental Design and Protocol: A Step-by-Step Guide

Reagent Preparation: The Foundation of Reliable Data

Careful preparation of reagents is paramount for obtaining accurate and reproducible results.

Reagent Preparation and Considerations
Buffer A non-inhibitory buffer is crucial. HEPES (20 mM, pH 7.4) is a common choice.[9][13] The buffer should have a pKa close to the experimental pH to provide adequate buffering capacity without interfering with the reaction.
pH Indicator Phenol red (0.2 mM) is a widely used indicator for this assay, with an absorbance maximum at 557 nm.[9][13] Other indicators, such as the fluorescent pyranine, can also be used for enhanced sensitivity.[14][15]
Ionic Strength Adjuster Sodium sulfate (Na2SO4, 20 mM) is often added to maintain a constant ionic strength across different experimental conditions.[9]
CO2 Substrate Solution Prepare a saturated CO2 solution by bubbling pure CO2 gas through the assay buffer for at least 30 minutes on ice.[16][17] The concentration of dissolved CO2 can be calculated using Henry's Law.
Enzyme Solution Prepare a stock solution of the desired carbonic anhydrase isoform in the assay buffer. The final concentration in the assay will depend on the specific activity of the isoform but is typically in the nanomolar range.
Inhibitor Solution Prepare a stock solution of 4-Sulfamoylbenzamide in a suitable solvent (e.g., DMSO) and then dilute it into the assay buffer. Ensure the final solvent concentration is low (typically <1%) to avoid effects on enzyme activity.
Stopped-Flow Instrument Setup and Data Acquisition

The following protocol is a general guideline and may need to be adapted based on the specific stopped-flow instrument used.

  • Instrument Equilibration: Equilibrate the stopped-flow instrument to the desired temperature, typically 25°C.

  • Syringe Loading:

    • Syringe 1: Load with the solution containing the carbonic anhydrase, 4-Sulfamoylbenzamide (at varying concentrations for inhibition studies), and the pH indicator in the assay buffer.

    • Syringe 2: Load with the CO2-saturated assay buffer.

  • Priming: Prime the instrument with the respective solutions to ensure that the flow lines are free of air bubbles and filled with the correct reagents.

  • Data Acquisition Setup:

    • Set the spectrophotometer to monitor the absorbance change at the λmax of the pH indicator (e.g., 557 nm for phenol red).

    • Define the data collection time. For initial rate measurements, a short time course (e.g., 1-5 seconds) is usually sufficient.[18]

  • Initiating the Reaction: Rapidly mix the contents of the two syringes. The instrument's software will trigger data collection upon mixing.

  • Data Collection: Record the change in absorbance over time. A typical experiment involves averaging several individual "shots" or pushes to improve the signal-to-noise ratio.[18]

Data Analysis and Interpretation

The primary data obtained is a curve of absorbance versus time. The initial, linear portion of this curve represents the initial velocity (v₀) of the enzyme-catalyzed reaction.

G RawData Raw Data (Absorbance vs. Time) InitialRate Determine Initial Rate (v₀) (Slope of linear phase) RawData->InitialRate MichaelisMenten Michaelis-Menten Plot (v₀ vs. [CO₂]) InitialRate->MichaelisMenten LineweaverBurk Lineweaver-Burk Plot (1/v₀ vs. 1/[CO₂]) InitialRate->LineweaverBurk InhibitionKinetics Determine Inhibition Constant (Ki) and Mechanism MichaelisMenten->InhibitionKinetics LineweaverBurk->InhibitionKinetics SAR Structure-Activity Relationship (SAR) Analysis InhibitionKinetics->SAR

Determining Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for CO2 hydration, the assay is performed at varying concentrations of CO2. The initial rates are then plotted against the CO2 concentration, and the data are fitted to the Michaelis-Menten equation.

Characterizing Inhibition by 4-Sulfamoylbenzamide

To determine the inhibition constant (Ki) and the mechanism of inhibition for 4-Sulfamoylbenzamide, the assay is performed at a fixed CO2 concentration and varying concentrations of the inhibitor.

  • Calculate Percent Inhibition: Determine the enzyme activity at each inhibitor concentration relative to the uninhibited control.

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Determine Ki and Mechanism: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the experiment should be repeated at several different substrate concentrations. The data can then be analyzed using Lineweaver-Burk or other linearized plots, or by global fitting to the appropriate inhibition models. For many sulfonamides, competitive inhibition is expected.[5]

Trustworthiness and Self-Validation

To ensure the integrity of the data, the following controls and validation steps are essential:

  • Uncatalyzed Reaction: Measure the rate of the uncatalyzed CO2 hydration (in the absence of enzyme) and subtract this from the rates measured in the presence of the enzyme.[13][19]

  • Enzyme Titration: Ensure that the initial rate is directly proportional to the enzyme concentration used in the assay.

  • Inhibitor Controls: Run controls with the inhibitor and without the enzyme to ensure the inhibitor itself does not react with the pH indicator or affect the uncatalyzed reaction rate.

  • Solvent Effects: Verify that the concentration of the solvent used to dissolve the inhibitor does not significantly affect the enzyme's activity.

By rigorously applying these principles and protocols, researchers can obtain high-quality kinetic data to accurately characterize the inhibitory properties of 4-Sulfamoylbenzamide and other compounds targeting carbonic anhydrase. This information is invaluable for structure-activity relationship studies and the rational design of novel therapeutics.

References

Application Notes & Protocols: In Vitro Evaluation of 4-Sulfamoylbenzamide Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the anticancer activity of 4-Sulfamoylbenzamide and its derivatives. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices. The core of this guide is built on the principle that 4-Sulfamoylbenzamide and its analogues often exert their anticancer effects through the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3][4] These enzymes play a crucial role in regulating pH in the tumor microenvironment, which is critical for tumor cell survival, proliferation, and metastasis.[2][4][5] This guide will detail protocols for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, providing a robust framework for the preclinical evaluation of this class of compounds.

Introduction: The Rationale for Targeting Carbonic Anhydrases with 4-Sulfamoylbenzamide

Solid tumors are often characterized by hypoxic and acidic microenvironments due to rapid and disorganized cell proliferation that outpaces the development of adequate vasculature.[2][5] To survive and thrive in these harsh conditions, cancer cells upregulate specific enzymes, including carbonic anhydrases (CAs), particularly the transmembrane isoforms CA IX and CA XII.[3][4][6] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively managing intracellular pH while contributing to extracellular acidosis.[4] This pH regulation is pivotal for tumor cell survival, invasion, and resistance to conventional therapies.[3][5]

The 4-sulfamoylbenzamide scaffold is a well-established pharmacophore for potent inhibition of carbonic anhydrases.[1][7][8] Derivatives of this compound have shown low nanomolar to subnanomolar inhibitory activity against hCA IX and XII, making them promising candidates for targeted anticancer therapy.[1][9] The selective inhibition of these tumor-associated CAs, which have limited expression in normal tissues, presents a promising therapeutic window.[3]

This guide will walk through a logical, multi-faceted in vitro approach to characterize the anticancer potential of novel 4-sulfamoylbenzamide derivatives.

Experimental Workflow for In Vitro Evaluation

A systematic in vitro evaluation is crucial to determine the anticancer efficacy and mechanism of action of 4-sulfamoylbenzamide derivatives. The following workflow provides a structured approach from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation (Optional) Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Cytotoxicity_Assay Cell Viability/Cytotoxicity Assays (MTT or SRB) Cell_Line_Selection->Cytotoxicity_Assay Treat with compound IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Analyze data Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Use IC50 concentration Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Use IC50 concentration Western_Blot Western Blot for Apoptotic/Cell Cycle Markers Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot CA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay

Caption: A streamlined workflow for the in vitro evaluation of 4-Sulfamoylbenzamide anticancer activity.

Phase 1: Cytotoxicity Screening

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic or growth-inhibitory effects on cancer cells.[10][11] This is typically achieved using cell viability assays.[12]

Cell Line Selection

The choice of cancer cell lines is critical and should ideally include those known to express the target enzyme, CA IX, particularly under hypoxic conditions. Common cell lines for initial screening include:

  • MCF-7 (Breast Cancer)

  • HeLa (Cervical Cancer)

  • A549 (Lung Cancer)

  • K-562 (Leukemia)[13]

It is also advisable to include a non-cancerous cell line (e.g., BHK-21) to assess selective cytotoxicity.[13]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12][14]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 4-Sulfamoylbenzamide derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-sulfamoylbenzamide derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Alternative Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[12] It is a reliable alternative to the MTT assay.[15][16]

Procedure:

  • Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Assay Principle Advantages Considerations
MTT Measures metabolic activity via reduction of tetrazolium salt.[14]Simple, widely used.Can be affected by the metabolic state of the cells.
SRB Measures cellular protein content.[12]Less interference from compound color, stable endpoint.Requires fixation and multiple washing steps.[12]

Phase 2: Mechanistic Assays

Once the cytotoxic potential of a 4-sulfamoylbenzamide derivative is established, the next step is to investigate the mechanism by which it induces cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis and cell cycle arrest.[17][18]

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting apoptosis.[19] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC or CF®488A) to label apoptotic cells.[21] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells but can enter cells with compromised membranes, such as late apoptotic and necrotic cells.

Materials:

  • Cancer cells

  • 6-well plates

  • 4-Sulfamoylbenzamide derivative

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[20]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the 4-sulfamoylbenzamide derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Apoptosis Mechanism Compound 4-Sulfamoylbenzamide Derivative CAIX_Inhibition Inhibition of Carbonic Anhydrase IX/XII Compound->CAIX_Inhibition pH_Dysregulation Intracellular pH Dysregulation CAIX_Inhibition->pH_Dysregulation Apoptosis_Induction Induction of Apoptosis pH_Dysregulation->Apoptosis_Induction PS_Translocation Phosphatidylserine (PS) Translocation Apoptosis_Induction->PS_Translocation AnnexinV_Binding Annexin V Binding PS_Translocation->AnnexinV_Binding

Caption: Proposed mechanism of apoptosis induction by 4-Sulfamoylbenzamide derivatives.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22] Anticancer agents often induce cell cycle arrest at specific checkpoints.[18][23]

Materials:

  • Cancer cells

  • 6-well plates

  • 4-Sulfamoylbenzamide derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Data Interpretation:

  • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest at that checkpoint.

  • A sub-G1 peak can be indicative of apoptotic cells with fragmented DNA.

Phase 3: Target Validation (Optional but Recommended)

While the above assays provide strong evidence of anticancer activity, directly linking this activity to the inhibition of carbonic anhydrases strengthens the scientific premise.

Carbonic Anhydrase Inhibition Assay

This is a biochemical assay to measure the direct inhibitory effect of the compound on the enzymatic activity of purified CA isoforms (e.g., hCA I, II, IX, and XII). A common method is the stopped-flow CO2 hydrase assay.[24] This specialized assay is often performed in collaboration with or by dedicated laboratories.

Western Blot Analysis

Western blotting can be used to examine the expression levels of key proteins involved in apoptosis and the cell cycle.

  • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins.

  • Cell Cycle Markers: Cyclins (e.g., Cyclin B1), Cyclin-dependent kinases (e.g., Cdk1), p21, p27.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of the anticancer properties of 4-sulfamoylbenzamide derivatives. Positive results from these assays, including potent cytotoxicity, induction of apoptosis, and/or cell cycle arrest, would provide a strong rationale for advancing a compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies in preclinical animal models.[11]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chaudhary, P., & Sharma, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37.
  • Nocentini, A., & Supuran, C. T. (2019). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Metabolites, 9(9), 179.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Zhang, X., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 3(1), 21-30.
  • Mboge, M. Y., et al. (2018). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 19(6), 1731.
  • Mboge, M. Y., et al. (2016). Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII. Current Pharmaceutical Design, 22(31), 4768-4784.
  • Angeli, A., et al. (2020). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1202-1210.
  • Mboge, M. Y., et al. (2017). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. Molecules, 22(10), 1633.
  • University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Scilit. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • Lee, J., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 106, 25.1.1-25.1.13.
  • Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 44(23), 3915-3923.
  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Biocompare. (2019). Cell Cycle Analysis: Flow vs Imaging Cytometry. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Angeli, A., et al. (2018). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 13(24), 2693-2700.
  • ResearchGate. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Retrieved from [Link]

  • ResearchGate. (2013). MTT assay or SRB assay, which one gives accurate results?. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay (panel A), SRB assay (panel B), cell number (panel C) and.... Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1129-1134.
  • Journal of Biomolecular Structure and Dynamics. (2022). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. Retrieved from [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.
  • LookChem. (2019). Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H–pyrazol–4–yl benzamides: An experimental and computational study. Retrieved from [Link]

  • Current Topics on Chemistry and Biochemistry. (2022). In silico Design, Synthesis and in vitro Anticancer Activity of Novel 4- Methylbenzamide Derivatives Containing 2,6- Substituted Purines. Retrieved from [Link]

  • Molecules. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. Retrieved from [Link]

  • The Druggable Genome. (n.d.). N-Benzyl-4-Sulfamoyl-Benzamide. Retrieved from [Link]

Sources

developing a cell-based assay for 4-Sulfamoylbenzamide efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Cell-Based Assay for Evaluating the Efficacy of 4-Sulfamoylbenzamide as a Carbonic Anhydrase IX Inhibitor

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing a robust cell-based assay to determine the efficacy of 4-Sulfamoylbenzamide and its derivatives. These compounds are known inhibitors of carbonic anhydrases (CAs), with particular relevance to the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[1][2] The protocols herein focus on quantifying the functional consequences of CA IX inhibition in cancer cells, specifically the resulting intracellular acidification and subsequent impact on cell viability. We present two primary methodologies: a fluorescent assay to measure intracellular pH (pHi) and a colorimetric assay to assess cell viability. This guide emphasizes the scientific rationale behind experimental choices, provides detailed step-by-step protocols, and includes troubleshooting advice to ensure data integrity and reproducibility.

Scientific Background & Principle of the Assay

1.1. The Target: Carbonic Anhydrase IX (CA IX)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This reaction is fundamental to numerous physiological processes, including pH homeostasis and gas transport.[1] In oncology, the hypoxia-inducible isoform CA IX has emerged as a critical therapeutic target.[2] Many solid tumors exhibit hypoxic (low oxygen) microenvironments, which triggers the overexpression of CA IX on the cancer cell surface. CA IX helps tumor cells survive in acidic conditions by converting extracellular CO₂ into protons and bicarbonate, thereby maintaining a neutral intracellular pH while acidifying the extracellular space, which facilitates tumor invasion and metastasis.[2][4]

1.2. The Inhibitor: 4-Sulfamoylbenzamide

4-Sulfamoylbenzamide and its derivatives belong to a class of well-established carbonic anhydrase inhibitors.[1] The primary sulfonamide moiety (-SO₂NH₂) is crucial for its inhibitory action, as it coordinates to the zinc ion in the enzyme's active site, blocking its catalytic activity.[1][2] By inhibiting CA IX, these compounds prevent the enzyme from regulating intracellular pH.

1.3. Assay Principle & Workflow

The efficacy of a CA IX inhibitor like 4-Sulfamoylbenzamide can be quantified by measuring its downstream cellular effects. The inhibition of CA IX's catalytic activity under hypoxic conditions leads to an accumulation of intracellular protons, causing a drop in intracellular pH (acidification).[5] This disruption of pH homeostasis is cytotoxic and ultimately leads to a reduction in cell proliferation and viability.[6]

This guide details a two-pronged approach to assess efficacy:

  • Direct Mechanistic Readout: Measurement of intracellular pH (pHi) using a pH-sensitive fluorescent dye to confirm on-target effect.

  • Functional Viability Readout: Quantification of cell viability to determine the compound's dose-dependent cytotoxic or cytostatic effect.

The following diagram illustrates the proposed mechanism of action that forms the basis of this assay.

CAIX_Inhibition_Pathway cluster_cell Cancer Cell Interior (Hypoxic) cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Metabolism Anaerobic Metabolism H_plus_in H⁺ Production Metabolism->H_plus_in pH_drop Intracellular Acidification (pHi Drop) H_plus_in->pH_drop CAIX_in CA IX (Intracellular Domain) Viability_loss Decreased Cell Viability / Apoptosis pH_drop->Viability_loss CAIX_mem CA IX (Transmembrane Enzyme) H_plus_out H⁺ CAIX_mem->H_plus_out HCO3 HCO₃⁻ CAIX_mem->HCO3 CO2 CO₂ CO2->CAIX_mem Hydration Inhibitor 4-Sulfamoylbenzamide Inhibitor->CAIX_mem Inhibition

Caption: Mechanism of 4-Sulfamoylbenzamide action on hypoxic cancer cells.

Materials & Reagents

2.1. Cell Lines & Culture Media

  • Cell Line: MDA-MB-231 (human breast adenocarcinoma) or another cell line known to overexpress CA IX under hypoxic conditions.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Consumables: T-75 flasks, 96-well clear, flat-bottom cell culture plates, serological pipettes, pipette tips.

2.2. Compound & Reagents

  • Test Compound: 4-Sulfamoylbenzamide (or derivative). Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

  • Positive Control: A known, potent CA IX inhibitor (e.g., Acetazolamide).

  • Vehicle Control: DMSO.

  • XTT Viability Assay Kit: Contains XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent and an electron-coupling reagent.[7]

  • Intracellular pH Assay:

    • SNARF-1 AM (Seminaphthorhodafluor-1, acetoxymethyl ester), a ratiometric fluorescent pH indicator.

    • Nigericin and Valinomycin (for pH calibration).

    • Hanks' Balanced Salt Solution (HBSS).

2.3. Equipment

  • Humidified CO₂ incubator (37°C, 5% CO₂).

  • Hypoxia chamber or incubator (1% O₂, 5% CO₂, 37°C).

  • Laminar flow hood.

  • Microplate reader (absorbance at 450-500 nm).

  • Fluorescence microplate reader or confocal microscope with dual-emission detection capabilities (for SNARF-1).

  • Inverted microscope.

  • Multichannel pipette.

Experimental Workflow Overview

The overall experimental process is depicted below, from cell seeding to data analysis for both viability and intracellular pH endpoints.

Experimental_Workflow cluster_assays Endpoint Assays A 1. Seed Cells in 96-well plates B 2. 24h Incubation (Normoxia) A->B C 3. Induce Hypoxia (24h, 1% O₂) B->C D 4. Compound Treatment (Serial Dilutions) C->D E 5. 48h Incubation (Hypoxia) D->E F1 6a. XTT Assay (Cell Viability) E->F1 F2 6b. SNARF-1 Assay (Intracellular pH) E->F2 G1 7a. Absorbance Reading (475 nm) F1->G1 G2 7b. Fluorescence Reading (580 nm / 640 nm) F2->G2 H1 8a. Data Analysis (IC₅₀ Calculation) G1->H1 H2 8b. Data Analysis (pHi Calibration & Plotting) G2->H2

Caption: High-level workflow for assaying 4-Sulfamoylbenzamide efficacy.

Detailed Experimental Protocols

4.1. Protocol 1: Cell Culture and Hypoxia Induction

  • Cell Seeding: Culture MDA-MB-231 cells in T-75 flasks. Once they reach 70-80% confluency, trypsinize and seed them into 96-well plates at a density of 5,000 cells/well in 100 µL of growth medium.

  • Adhesion: Incubate the plates for 24 hours under normoxic conditions (37°C, 5% CO₂) to allow cells to adhere.

  • Hypoxia Induction: Transfer the plates to a hypoxic incubator (37°C, 1% O₂, 5% CO₂) for 24 hours to induce the expression of CA IX. This step is critical as CA IX is the primary target.

4.2. Protocol 2: Cell Viability Assessment (XTT Assay)

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product, the amount of which is proportional to the number of viable cells.[7] The XTT assay is preferred over the MTT assay for its simpler workflow, as it does not require a solubilization step.[9]

  • Compound Preparation: Prepare serial dilutions of 4-Sulfamoylbenzamide in growth medium. A common starting concentration is 100 µM, with 2-fold dilutions down to ~0.1 µM. Include vehicle (DMSO) and untreated controls.

  • Cell Treatment: After hypoxia induction, carefully add 100 µL of the diluted compounds to the respective wells. The final volume will be 200 µL/well.

  • Incubation: Return the plates to the hypoxic incubator for 48 hours.

  • XTT Reagent Preparation: Prepare the XTT/electron-coupling solution according to the manufacturer's instructions immediately before use.

  • Assay Execution: Add 50 µL of the prepared XTT solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in the hypoxic chamber, or until a distinct color change is observed in the control wells.

  • Data Acquisition: Shake the plate gently and measure the absorbance at 475 nm using a microplate reader.

4.3. Protocol 3: Intracellular pH Measurement (SNARF-1 Assay)

This protocol measures the compound's direct effect on intracellular pH.[5] SNARF-1 is a ratiometric dye, meaning its fluorescence emission spectrum shifts with pH, allowing for a more accurate pH determination that is less sensitive to dye concentration or cell number.[10][11]

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1 and steps 1-2 from Protocol 2. The incubation time for treatment can be shorter (e.g., 4-24 hours) to capture the primary mechanistic effect before widespread cell death.

  • Dye Loading:

    • Prepare a 5 µM SNARF-1 AM loading solution in serum-free medium.

    • Remove the treatment medium from the cells and wash once with HBSS.

    • Add 100 µL of the SNARF-1 loading solution to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • De-esterification: Remove the loading solution, wash twice with HBSS, and add 100 µL of fresh HBSS. Incubate for another 30 minutes to allow for complete de-esterification of the dye inside the cells.

  • Data Acquisition: Measure fluorescence using a plate reader or microscope. Excite the dye at ~514 nm and record the emission at two wavelengths: ~580 nm (protonated form) and ~640 nm (deprotonated form).

  • Calibration (Performed on a separate plate):

    • Treat a separate plate of cells (seeded and loaded with SNARF-1 as above) with a calibration buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 10 mM HEPES) of known pH values (e.g., 6.0, 6.5, 7.0, 7.5).

    • Add ionophores (10 µM nigericin and 10 µM valinomycin) to equilibrate the intracellular pH with the extracellular buffer pH.[5]

    • Measure the fluorescence emission ratio (640 nm / 580 nm) for each pH point to generate a standard curve.

Data Analysis & Expected Results

5.1. XTT Assay Data Analysis

  • Background Subtraction: Subtract the absorbance of a "medium only" blank from all readings.

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • IC₅₀ Calculation: Plot the % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Parameter 4-Sulfamoylbenzamide Positive Control
IC₅₀ (µM) e.g., 15.2 µMe.g., 1.5 µM
Max Inhibition (%) e.g., 95%e.g., 98%
Table 1: Example data presentation for cell viability results.

5.2. Intracellular pH Data Analysis

  • Calculate Ratios: For both experimental and calibration plates, calculate the fluorescence intensity ratio (Emission at 640 nm / Emission at 580 nm) for each well.

  • Generate Standard Curve: Plot the known pH values of the calibration buffers against their corresponding fluorescence ratios. Fit a linear or polynomial equation to this curve.

  • Determine pHi: Use the equation from the standard curve to convert the fluorescence ratios from the experimental wells into absolute intracellular pH values.

  • Interpretation: A successful CA IX inhibitor should cause a dose-dependent decrease in intracellular pH in hypoxic cells compared to the vehicle control.

Troubleshooting & Scientific Integrity

Problem Possible Cause Troubleshooting Steps & Rationale
Low Potency / No Effect 1. Poor cell permeability. 2. Compound is being actively pumped out of the cell. 3. Compound is rapidly metabolized.Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that the compound binds to its target inside the cell.[12] This provides direct evidence of target engagement, distinguishing permeability issues from a lack of intrinsic activity.
Inconsistent Results 1. Poor compound solubility leading to aggregation. 2. Compound is a Pan-Assay Interference Compound (PAINS).Solubility Check: Visually inspect compound dilutions for precipitation. Include 0.1% Triton X-100 in a control well; a significant drop in signal may indicate aggregation.[12] Orthogonal Assay: Use a structurally unrelated CA IX inhibitor. It should produce the same biological effect, confirming the phenotype is due to on-target inhibition.[12]
High Signal in "No Cell" Wells XTT reagent is being reduced by components in the medium or the compound itself.Run a control plate with compound dilutions in medium without cells. If a signal is present, it indicates direct chemical interference with the assay reagent.

References

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Grillo-Hill, C. M., et al. (n.d.). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. PMC - NIH. Retrieved from [Link]

  • Louch, W. E., et al. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols - NIH. Retrieved from [Link]

  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. Retrieved from [Link]

  • a4cell. (2022). Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Retrieved from [Link]

  • PubMed. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Retrieved from [Link]

  • JoVE. (n.d.). Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy. Retrieved from [Link]

  • Angeli, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules - NIH. Retrieved from [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). Measurement of Intracellular pH. Retrieved from [Link]

  • Lehwark, F., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry - NIH. Retrieved from [Link]

  • Journal of In-vitro In-vivo In-silico Journal. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • Said, A. M., et al. (2011). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Rittler, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-SULFAMOYLBENZAMIDE. Retrieved from [Link]

  • PubMed. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminosulfonyl)benzamide. Retrieved from [Link]

Sources

molecular docking protocol for 4-Sulfamoylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Molecular Docking of 4-Sulfamoylbenzamide Derivatives as Carbonic Anhydrase Inhibitors

Introduction: The Significance of 4-Sulfamoylbenzamide Derivatives

The 4-sulfamoylbenzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of potent inhibitors targeting the zinc metalloenzyme family of carbonic anhydrases (CAs).[1] These enzymes are ubiquitous and play a critical role in fundamental physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[2][3] However, the overexpression of specific CA isoforms, such as CA IX and XII, is strongly associated with the progression and survival of various solid tumors, making them validated targets for anticancer drug development.[2][4] 4-Sulfamoylbenzamide derivatives act as powerful inhibitors by coordinating directly with the catalytic Zn²⁺ ion in the enzyme's active site via their primary sulfonamide group.[2]

Molecular docking is an indispensable computational tool for elucidating the binding mechanisms of these inhibitors.[5][6] It predicts the preferred orientation and conformation of a ligand within a protein's binding site and estimates the strength of the interaction. This protocol provides a comprehensive, field-proven workflow for performing molecular docking studies of 4-sulfamoylbenzamide derivatives with human carbonic anhydrase (hCA) isoforms using widely accessible and validated open-source software.

Principle of the Method: Targeting a Metalloenzyme

The core principle of this protocol revolves around simulating the interaction between a flexible ligand (the 4-sulfamoylbenzamide derivative) and a rigid or partially flexible protein receptor (carbonic anhydrase). The success of docking sulfonamides to CAs hinges on correctly modeling the key pharmacophoric interactions:

  • Zinc Coordination: The deprotonated sulfonamide nitrogen forms a crucial coordinate bond with the Zn²⁺ ion in the active site. This is the primary anchoring interaction.

  • Hydrogen Bonding Network: The sulfonamide oxygens and the amide group of the ligand form hydrogen bonds with conserved amino acid residues, most notably Thr199 and Thr200, which stabilize the complex.[7]

  • Hydrophobic Interactions: The benzamide ring and its substituents (the "tail" of the inhibitor) extend into a hydrophobic pocket, and variations in this part of the molecule are key to achieving isoform selectivity.[4]

This protocol employs AutoDock Vina, a robust and widely-used docking engine that utilizes a sophisticated gradient optimization algorithm for its conformational search.[8] A critical aspect of this workflow is the validation step, where the docking parameters are confirmed by accurately reproducing the binding pose of a known, co-crystallized inhibitor.[2][9]

Workflow Overview

The entire molecular docking process can be visualized as a sequential workflow, from initial data preparation to the final interpretation of results.

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Receptor_Prep Receptor Preparation (PDB Download, Cleaning, PDBQT Conversion) Grid_Box Grid Box Definition (Enclosing the Active Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization, PDBQT Conversion) Docking Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Results Analysis (Binding Affinity, Pose Visualization, Interaction Mapping) Docking->Analysis Validation Protocol Validation (Re-docking & RMSD Calculation) Validation->Docking Validate Parameters Analysis->Validation Compare with Crystallographic Pose

Caption: Overall workflow for the molecular docking protocol.

Required Software and Tools

This protocol relies on open-source software that is freely available for academic use. Ensure all tools are properly installed before beginning.

ToolPurposeSource
RCSB Protein Data Bank Source for experimentally determined 3D protein structures.
PubChem / ZINC Database Source for 3D structures of small molecules (ligands).
PyMOL / UCSF Chimera Molecular visualization, receptor cleaning, and analysis of results.
AutoDock Tools (MGLTools) Preparation of PDBQT files for receptor and ligand, grid setup.
AutoDock Vina Core docking engine for performing the simulation.

Detailed Step-by-Step Protocol

This protocol will use human Carbonic Anhydrase II (hCA II) as the example receptor, a well-studied isoform.

Phase 1: Receptor Preparation

The goal of this phase is to prepare the protein structure by removing non-essential molecules and converting it to the required AutoDock file format.

  • Obtain Protein Structure: Download the crystal structure of hCA II complexed with a known sulfonamide inhibitor. A suitable example is PDB ID: 5FL4 , which contains hCA II in complex with a benzenesulfonamide derivative.[2] This co-crystallized ligand will be used for protocol validation.

  • Clean the Protein:

    • Open the downloaded PDB file (5FL4.pdb) in UCSF Chimera or PyMOL.

    • Remove all water molecules (HOH).

    • Delete any solvent molecules or ions not essential for the interaction (e.g., glycerol). Crucially, do not remove the catalytic Zn²⁺ ion.

    • Separate the co-crystallized ligand from the protein and save it as a separate file (e.g., native_ligand.pdb).

    • Save the cleaned protein structure as receptor_clean.pdb.

  • Prepare PDBQT File:

    • Launch AutoDock Tools (ADT).

    • Open the cleaned protein file (receptor_clean.pdb).

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the receptor.

    • Save the prepared receptor as receptor.pdbqt. This format includes atomic charges and atom types required by Vina.

Phase 2: Ligand Preparation

This phase prepares the 4-sulfamoylbenzamide derivative for docking.

  • Obtain Ligand Structure:

    • Draw your 4-sulfamoylbenzamide derivative in a 2D chemical sketcher like ChemDraw.

    • Convert the 2D structure to a 3D structure. This can be done using software like Avogadro.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation. Save the result as ligand.pdb.

  • Prepare Ligand PDBQT File:

    • Open the energy-minimized ligand file (ligand.pdb) in AutoDock Tools.

    • Go to Ligand -> Input -> Choose. Select your ligand.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. ADT will automatically assign Gasteiger charges and define rotatable bonds, which allows for ligand flexibility during docking.

Phase 3: Docking Simulation with AutoDock Vina

This phase involves defining the search space and running the docking calculation.

  • Define the Grid Box (Search Space):

    • In ADT, with both receptor.pdbqt and ligand.pdbqt loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Center this box on the active site. A reliable way to do this is to center it on the co-crystallized ligand's position or directly on the catalytic Zn²⁺ ion.

    • Adjust the dimensions of the box to ensure it fully encompasses the active site where the ligand is expected to bind. A size of 22 x 22 x 22 Å is often a good starting point for CA active sites.

    • Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) .

  • Create Vina Configuration File:

    • Create a simple text file named conf.txt.

    • Add the following lines, replacing the coordinates and dimensions with the values from the previous step.

    • Causality: The exhaustiveness parameter controls the thoroughness of the search.[8] A higher value increases the computation time but reduces the chance of not finding the optimal binding pose. A value of 16 is a robust starting point. num_modes specifies the number of binding poses to be generated.

  • Run the Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.

    • Execute the following command: ./vina --config conf.txt

Phase 4: Protocol Validation (A Self-Validating System)

Before analyzing your novel compounds, you must validate your docking protocol. This ensures that the chosen parameters can accurately reproduce a known binding mode.

  • Prepare and Dock the Native Ligand: Prepare the native_ligand.pdb (from Phase 1, Step 2) as a PDBQT file, just as you did for your test ligand.

  • Run Docking: Use the exact sameconf.txt (grid box parameters) to dock this native ligand back into the receptor.

  • Calculate RMSD:

    • Open the original PDB structure (5FL4.pdb) and the top-ranked docked pose of the native ligand in PyMOL or UCSF Chimera.

    • Superimpose the protein backbones of both structures.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the crystallographic native ligand and your re-docked native ligand.

    • Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating that your docking protocol is reliable.[2][9]

Phase 5: Post-Docking Analysis and Visualization

Once the protocol is validated, you can analyze the results for your 4-sulfamoylbenzamide derivative.

  • Examine Binding Affinity:

    • Open the output_log.txt file. AutoDock Vina reports the binding affinity in kcal/mol for each predicted pose. The most negative value corresponds to the highest predicted binding affinity.

    • The top-ranked pose (mode 1) is the most likely binding conformation according to the scoring function.

  • Visualize Binding Poses:

    • Open receptor.pdbqt and output_poses.pdbqt in PyMOL or UCSF Chimera.

    • Analyze the top-ranked pose. Observe its orientation within the active site.

  • Map Key Interactions:

    • Identify and measure key interactions. Does the sulfonamide group coordinate with the Zn²⁺ ion? What is the distance? (Typically ~2.0-2.5 Å).

    • Look for hydrogen bonds between the ligand and key residues like Thr199.

    • Visualize the hydrophobic interactions of the benzamide "tail". Software like Discovery Studio Visualizer or LigPlot+ can generate 2D diagrams of these interactions.

Pharmacophore cluster_activesite CA Active Site cluster_ligand 4-Sulfamoylbenzamide Ligand ZN Zn²⁺ THR199 Thr199 Pocket Hydrophobic Pocket Sulfonamide Sulfonamide Group (-SO₂NH₂) Sulfonamide->ZN Zinc Coordination (Critical Anchor) Sulfonamide->THR199 H-Bonding Benzamide Benzamide Tail Benzamide->Pocket Hydrophobic Interaction (Selectivity)

Caption: Key pharmacophoric interactions for CA inhibitors.

Data Interpretation and Expected Results

The output of a molecular docking simulation provides valuable predictive data that must be interpreted in the context of known biochemical principles.

ParameterInterpretationExample Value (Good Inhibitor)
Binding Affinity An estimate of the binding free energy (ΔG). More negative values indicate stronger predicted binding.-8.0 to -11.0 kcal/mol
RMSD (Validation) The deviation between the re-docked native ligand and its crystal structure pose. A low value validates the protocol's accuracy.< 2.0 Å
Key Interactions The presence of expected interactions (e.g., Zn²⁺ coordination, H-bonds to Thr199) in the top-ranked pose provides confidence in the result.Zn-N distance: ~2.2 Å

A successful docking result for a potent 4-sulfamoylbenzamide derivative will show a pose where the sulfonamide group is buried deep in the active site, coordinating with the zinc ion, while the rest of the molecule makes favorable contacts with surrounding residues. The predicted binding affinity should ideally correlate with experimental inhibitory activity (e.g., IC₅₀ or Kᵢ values), although this is not always a linear relationship.[5]

References

  • Di Fiore, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ghandi, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports. Available at: [Link]

  • Verma, R., et al. (2022). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. Molecules. Available at: [Link]

  • ResearchGate. (2021). Validation of the docking protocol. The carbonic anhydrase protein is shown as a ribbon... ResearchGate. Available at: [Link]

  • Esposito, E. X., et al. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules. Available at: [Link]

  • Abdol, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Li, F-R., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. Available at: [Link]

  • Wiglenda, T., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Available at: [Link]

  • Maresca, A., et al. (2009). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Piazza, L., et al. (2025). A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors. ResearchGate. Available at: [Link]

  • de Freitas, R. F., et al. (2022). Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

Sources

Application Note: Comprehensive Purity Assessment of 4-Sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Sulfamoylbenzamide is a chemical compound containing both sulfonamide and benzamide functional groups. Its purity is of paramount importance, particularly when it is used as a pharmaceutical intermediate or a starting material in drug synthesis. Ensuring high purity is critical for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, multi-technique strategy for the robust purity assessment of 4-Sulfamoylbenzamide, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established pharmacopeial principles and international regulatory guidelines to ensure data integrity and trustworthiness.[1][2][3]

Physicochemical Properties of 4-Sulfamoylbenzamide

A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust and reliable analytical methods. These properties dictate choices in chromatography, such as solvent selection and column chemistry, as well as spectroscopic analysis.

PropertyValueSource
Chemical Structure Chemical Structure of 4-Sulfamoylbenzamide[4]
Molecular Formula C₇H₈N₂O₃S[4][5]
Molecular Weight 200.22 g/mol [4][5]
Appearance White Powder (typical)General Knowledge
XLogP3 -0.8[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 4General Knowledge

Causality Behind Experimental Choices: The presence of two amide groups and a sulfonamide group, along with an aromatic ring, makes the molecule polar (XLogP3: -0.8)[4]. This high polarity indicates that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable chromatographic technique for purity determination, as the molecule will have a sufficient affinity for the aqueous mobile phase, allowing for good retention and separation on a non-polar stationary phase like C18.

Overall Purity Assessment Strategy

No single analytical technique can provide a complete purity profile. A comprehensive assessment requires an orthogonal approach, where different methods based on different chemical principles are used to identify and quantify all potential impurities, including process-related impurities, degradation products, residual solvents, and water content.

Purity_Assessment_Workflow cluster_main Purity Assessment of 4-Sulfamoylbenzamide cluster_primary Primary Analysis cluster_orthogonal Orthogonal & Confirmatory Analyses cluster_output Final Purity Profile Analyte 4-Sulfamoylbenzamide Bulk Material HPLC HPLC-UV (Purity Assay & Impurities) Analyte->HPLC Primary quantification LCMS LC-MS (Impurity ID) Analyte->LCMS Confirmatory tests GC GC-HS (Residual Solvents) Analyte->GC Confirmatory tests KF Karl Fischer (Water Content) Analyte->KF Confirmatory tests Report Certificate of Analysis (CoA) - Purity by HPLC - Impurity Profile - Water Content - Residual Solvents HPLC->Report LCMS->Report GC->Report KF->Report

Caption: Workflow for the comprehensive purity assessment of 4-Sulfamoylbenzamide.

PART A: PRIMARY PURITY ASSAY (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the cornerstone for quantifying the purity of 4-Sulfamoylbenzamide and detecting related substance impurities.[6][7] Its robustness, precision, and widespread availability make it ideal for quality control environments.[6]

Protocol 1: HPLC Purity Determination

This protocol is designed to provide excellent separation between the main 4-Sulfamoylbenzamide peak and its potential impurities.

1. Instrumentation and Materials:

  • HPLC system with UV/Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Potassium Phosphate Monobasic (ACS Grade).

  • Phosphoric Acid (ACS Grade).

  • Water (HPLC Grade).

  • 4-Sulfamoylbenzamide Reference Standard.

2. Chromatographic Conditions: The selection of a buffered mobile phase is critical. The sulfonamide and amide groups have ionizable protons; maintaining a consistent pH (e.g., pH 3.0) ensures that the analyte and any acidic or basic impurities are in a single, consistent protonation state, leading to sharp, reproducible peaks.

ParameterRecommended SettingRationale
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)Buffered aqueous phase to ensure consistent ionization state and peak shape.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte from the C18 column.
Gradient 0-20 min: 10% to 60% B; 20-25 min: 60% B; 25-26 min: 60% to 10% B; 26-30 min: 10% BA gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection λ 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the benzamide chromophore. A DAD can be used to check for peak purity.
Injection Vol. 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.

3. Sample Preparation:

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 4-Sulfamoylbenzamide Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the 4-Sulfamoylbenzamide test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

4. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified according to established guidelines like USP <621> and ICH Q2(R1).[1][8][9][10] This ensures that the chromatographic system is fit for its intended purpose on the day of analysis.

ParameterAcceptance CriteriaPurpose
Repeatability RSD ≤ 1.0% for 5 replicate injections of the Reference Standard.Demonstrates the precision of the system.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for the 4-Sulfamoylbenzamide peak.Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000 for the 4-Sulfamoylbenzamide peak.Measures column efficiency and separation power.

5. Data Analysis and Purity Calculation: The purity is determined using the area percent method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Integrate all peaks in the chromatogram of the sample solution, disregarding peaks from the blank and any peaks below a reporting threshold (e.g., 0.05%).

PART B: ORTHOGONAL AND CONFIRMATORY TECHNIQUES

Protocol 2: Impurity Identification by LC-MS

While HPLC-UV quantifies impurities, it does not identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for obtaining the molecular weight of unknown impurities, providing crucial information for their structural elucidation.

  • Rationale: The same HPLC method can be adapted for LC-MS. However, non-volatile buffers like phosphate must be replaced with volatile alternatives like formic acid or ammonium acetate to be compatible with the mass spectrometer source.

  • Methodology:

    • Adapt the HPLC method by replacing the phosphate buffer with 0.1% formic acid in water for Mobile Phase A.

    • Analyze the 4-Sulfamoylbenzamide sample using an LC-MS system equipped with an electrospray ionization (ESI) source.

    • Operate the MS in both positive and negative ion modes to maximize the chances of detecting all impurities.

    • The mass-to-charge ratio (m/z) of each impurity peak can be used to propose its elemental composition and potential structure, especially when correlated with knowledge of the synthetic route (e.g., unreacted starting materials like 4-sulfamoylbenzoic acid, MW 201.20[11][12]).

Protocol 3: Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Organic volatile impurities (residual solvents) are process-related impurities that must be controlled within strict safety limits defined by guidelines such as USP <467> and ICH Q3C.[13][14][15]

  • Rationale: GC is the gold standard for separating volatile compounds. Headspace injection is used to introduce only the volatile components from the sample matrix onto the GC column, protecting the system from non-volatile materials.

  • Methodology:

    • Sample Preparation: Accurately weigh the 4-Sulfamoylbenzamide sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

    • Instrumentation: Use a GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Column: A column with a polar stationary phase is typically used for general solvent screening.

    • Analysis: The vial is heated in the headspace autosampler to drive volatile solvents into the vapor phase, which is then injected into the GC.

    • Quantification: Identification and quantification are performed against a calibrated standard containing known residual solvents expected from the manufacturing process.

Protocol 4: Water Content by Karl Fischer Titration

Water is not an impurity in the traditional sense but must be accurately quantified as it affects the overall purity calculation. The Karl Fischer titration is the specific and standard method for water determination, as described in USP <921>.[16][17][18][19]

  • Rationale: This method is based on a quantitative reaction of water with an iodine-sulfur dioxide reagent. It is more accurate and specific for water than the non-specific Loss on Drying (LOD) method, which measures the loss of all volatile components.

  • Methodology:

    • Instrumentation: Use a volumetric or coulometric Karl Fischer titrator. A coulometric titrator is preferred for very low water content (<1%).

    • Procedure: An accurately weighed amount of the 4-Sulfamoylbenzamide sample is introduced into the titration vessel containing a solvent (e.g., anhydrous methanol). The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[20]

    • Calculation: The instrument software automatically calculates the percentage of water in the sample based on the titrant consumed and the sample weight.

Conclusion

The purity assessment of 4-Sulfamoylbenzamide is a multi-faceted process that requires a combination of high-resolution separation techniques and specific assays. The primary HPLC-UV method provides robust quantification of the main component and related substance impurities. This must be complemented by orthogonal methods, including LC-MS for impurity identification, GC-HS for residual solvents, and Karl Fischer titration for water content. This integrated strategy provides a complete and trustworthy purity profile, ensuring that the material meets the stringent quality standards required for pharmaceutical applications. Adherence to system suitability tests and established pharmacopeial procedures is essential for generating valid and reliable data.[8]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • <621> CHROMATOGRAPHY. (n.d.).
  • <467> RESIDUAL SOLVENTS - USP-NF. (2019, September 27).
  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 7).
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • USP <621> Chromatography. (n.d.). DSDP Analytics.
  • 4-SULFAMOYLBENZAMIDE. (n.d.). gsrs.
  • <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
  • Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. (n.d.). Mettler Toledo.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • USP <467> Residual solvent determination in pharmaceutical products. (n.d.). SCISPEC.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • USP <921>: Methods for Moisture Determination and Karl Fischer Titration. (n.d.). Sigma-Aldrich.
  • Quality Guidelines. (n.d.). ICH.
  • Residual Solvent Analysis Information. (n.d.). Thermo Fisher Scientific - US.
  • Understanding the Revisions to USP Monograph <467>: Residual Solvents. (n.d.). Phenomenex.
  • usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION. (n.d.). uspbpep.com.
  • <921> WATER DETERMINATION. (2011, December 2).
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18).
  • Water Determination by Karl Fischer. (n.d.). Eurofins.
  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service.
  • N-benzyl-4-sulfamoylbenzamide. (n.d.). PubChem.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
  • Simple Tests for Identification of Sulfonamides. (2025, August 6). ResearchGate.
  • N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. (n.d.). PubChem.
  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (n.d.). ResearchGate.
  • 4-Sulfamoylbenzoic acid | CAS 138-41-0. (n.d.). Santa Cruz Biotechnology.
  • Separation of Benzamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 4-(Aminosulfonyl)benzamide. (n.d.). PubChem.
  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. (n.d.). PubMed.
  • Carzenide | 138-41-0. (n.d.). ChemicalBook.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2025, November 4). ResearchGate.
  • N-benzyl-4-[(2-fluorophenyl)sulfamoyl]benzamide. (n.d.). PubChem.

Sources

Application Note: Determination of IC50 Values for the Carbonic Anhydrase Inhibitor 4-Sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of 4-Sulfamoylbenzamide, a potent sulfonamide inhibitor of carbonic anhydrases (CAs). We detail an in-vitro enzyme inhibition assay based on the esterase activity of carbonic anhydrase, utilizing p-nitrophenyl acetate (p-NPA) as a chromogenic substrate. This method is robust, cost-effective, and amenable to a high-throughput microplate format, making it ideal for researchers in drug discovery and development. The guide covers the scientific principles, detailed step-by-step protocols, data analysis, and best practices for ensuring accurate and reproducible results.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This fundamental reaction is crucial for a myriad of physiological processes, including pH regulation, gas transport, and ion exchange. The involvement of specific CA isoforms in the pathophysiology of diseases such as glaucoma, epilepsy, and various cancers has established them as critical therapeutic targets.[2]

4-Sulfamoylbenzamide belongs to the sulfonamide class of compounds, which are well-characterized as potent CA inhibitors.[3][4][5] Quantifying the potency of such inhibitors is a cornerstone of drug development. The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is the primary metric for this assessment.[6] A lower IC50 value signifies a more potent inhibitor.[2] This document provides a detailed experimental framework for measuring the IC50 of 4-Sulfamoylbenzamide against relevant CA isoforms.

Assay Principle: The Esterase Activity of Carbonic Anhydrase

While the physiological function of CAs is CO2 hydration, many isoforms also exhibit significant esterase activity.[1][7] This catalytic promiscuity provides the basis for a convenient and reliable colorimetric assay. The principle relies on the enzymatic hydrolysis of a non-native substrate, p-nitrophenyl acetate (p-NPA), into p-nitrophenol (p-NP) and acetic acid.[2][8][9]

The product, p-nitrophenol, is a chromophore that exhibits a distinct yellow color in solution, with a maximum absorbance wavelength between 400 and 405 nm.[2] The rate of p-NP formation, monitored as an increase in absorbance over time, is directly proportional to the CA enzyme's activity. When a CA inhibitor like 4-Sulfamoylbenzamide is introduced, it binds to the enzyme's active site, impeding substrate hydrolysis and causing a measurable decrease in the reaction rate. The extent of this rate reduction is dependent on the inhibitor's concentration and potency, forming the basis for IC50 determination. This esterase assay serves as an effective surrogate for the more complex CO2 hydration assay and is widely used for high-throughput screening of CA inhibitors.[7][10][11]

Materials and Reagents

Equipment:

  • Microplate reader capable of kinetic measurements at 400-405 nm

  • Standard 96-well flat-bottom microplates (e.g., polystyrene)

  • Multichannel and single-channel precision pipettes

  • Reagent reservoirs

  • Vortex mixer

  • Centrifuge

Reagents & Consumables:

  • Enzyme: Human or Bovine Erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich, C4396). Isoform-specific recombinant CAs (e.g., hCA I, II, IX) can also be used.

  • Test Inhibitor: 4-Sulfamoylbenzamide (MW: 200.22 g/mol ).

  • Positive Control: Acetazolamide (AZA), a well-characterized CA inhibitor.[2]

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Solvent: Dimethyl sulfoxide (DMSO), spectrophotometric grade.

  • Water: Deionized, ultrapure water.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL per well. It is critical to perform all measurements in at least triplicate for statistical validity.[2]

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with concentrated HCl, and bringing it to the final volume. Chill on ice before use.

  • Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot into smaller volumes and store at -80°C to prevent repeated freeze-thaw cycles.

  • Enzyme Working Solution (e.g., 25 µg/mL): On the day of the assay, dilute the Enzyme Stock Solution to the desired final concentration with cold Assay Buffer. The optimal concentration should be determined empirically to ensure a robust linear reaction rate for 10-30 minutes.

  • Inhibitor Stock Solutions (10 mM): Dissolve 4-Sulfamoylbenzamide and Acetazolamide in 100% DMSO. Gentle warming or vortexing may be required. Causality Note: DMSO is used due to the often-low aqueous solubility of organic inhibitors.[12] The final DMSO concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.

  • Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Causality Note: This stock must be prepared fresh daily as p-NPA can undergo auto-hydrolysis, leading to high background absorbance.[2]

  • Substrate Working Solution (3 mM p-NPA): Just before initiating the reaction, dilute the Substrate Stock Solution 1:10 with Assay Buffer.

Assay Workflow

The overall experimental process follows a logical sequence from inhibitor preparation to final data acquisition.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition P1 Prepare Serial Dilutions of 4-Sulfamoylbenzamide (e.g., 100 µM to 1 nM) A2 Add 2 µL of Inhibitor or DMSO control P1->A2 P2 Prepare Controls: - Max Activity (DMSO) - Positive (Acetazolamide) - Blank (No Enzyme) P2->A2 A1 Add 158 µL Assay Buffer to appropriate wells A1->A2 A3 Add 20 µL of CA Working Solution A2->A3 A4 Pre-incubate for 15 min at Room Temperature A3->A4 A5 Initiate reaction: Add 20 µL Substrate A4->A5 R1 Immediately place plate in reader (25°C) A5->R1 R2 Measure Absorbance @ 405 nm (Kinetic Mode) Every 30 sec for 20 min R1->R2 G D1 Raw Kinetic Data (Absorbance vs. Time) D2 Calculate Reaction Rate (V) (Slope of linear phase, ΔAbs/min) D1->D2 D3 Calculate % Inhibition for each inhibitor concentration D2->D3 D4 Plot % Inhibition vs. log[Inhibitor] D3->D4 D5 Non-linear Regression (Sigmoidal, 4PL Model) D4->D5 D6 Determine IC50 Value D5->D6

Caption: Pipeline for data analysis and IC50 determination.

  • Calculate Reaction Rates (V): For each well, plot absorbance versus time. Determine the rate of reaction (V), expressed as ΔAbs/min, by calculating the slope of the linear portion of this curve. [2]Most plate reader software can perform this calculation automatically.

  • Calculate Percent Inhibition: Use the rates from the maximum activity control (V_max_activity, containing only DMSO) and the inhibitor-treated wells (V_inhibitor) to calculate the percent inhibition for each concentration of 4-Sulfamoylbenzamide.

    % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100 [2]

  • Generate Dose-Response Curve: Plot the calculated percent inhibition values (Y-axis) against the corresponding logarithm of the inhibitor concentrations (X-axis). [13]4. Determine IC50 Value: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model. The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response (variable slope) equation. [14][15][16][17]The software will calculate the IC50 value, which is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve. [14]

Best Practices and Troubleshooting

  • Enzyme Activity: Always keep enzyme stocks and working solutions on ice to maintain activity. [12][18]Avoid repeated freeze-thaw cycles by using aliquots.

  • Inhibitor Solubility: Visually inspect the highest concentration wells for any signs of compound precipitation, which can lead to inaccurate results. [12]If solubility is an issue, adjust the starting concentration.

  • Linearity of Reaction: Ensure that the calculated reaction rates are from the initial, linear phase of the reaction. [19]If the reaction proceeds too quickly (i.e., the curve plateaus early), reduce the enzyme concentration. If it is too slow, increase the enzyme concentration.

  • Controls are Key: The blank, maximum activity, and positive controls are essential for validating the assay run. The positive control (Acetazolamide) should yield an IC50 value consistent with literature reports for the specific CA isoform being tested.

  • DMSO Concentration: Ensure the final DMSO concentration is identical across all wells (except blanks) to negate any solvent effects on enzyme activity.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Unchained Labs. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
  • Al-Ghanim, K., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 955-960. Available at: [Link]

  • iGEM. (n.d.). Carbonic Anhydrase assay.
  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews.
  • Llic, M., et al. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Sasso, F., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 955-960. Available at: [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. FAQ 2187. Available at: [Link]

  • Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology.
  • Science Gateway. (n.d.). How to calculate IC50. Available at: [Link]

  • Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?.
  • Pollard, A., et al. (2016). Carbonic anhydrase II enzyme assay. Bio-protocol, 6(24).
  • Pocker, Y., & Stone, J. T. (1967). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 44(12), 735. Available at: [Link]

  • Al-Ghanim, K., et al. (2015). Esterase Activity of Carbonic Anhydrases Serves as Surrogate for Selecting Antibodies Blocking Hydratase Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 955-60.
  • Schlain, B. R., et al. (2012). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Statistics in Biopharmaceutical Research, 4(3), 257-269.
  • Zhang, H., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 169-182.
  • Ward Science. (2025). Carbonic Anhydrase Esterase Activity Assay. YouTube. Available at: [Link]

  • ResearchGate. (2023).
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.).
  • Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(16), 3650.
  • Sanyal, G., et al. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. The Journal of Biological Chemistry, 261(22), 10328-32.
  • Mincione, F., et al. (1999). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 9(21), 3157-62.
  • ResearchGate. (2025).
  • DavidsonX. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 64(15), 11493-11504.
  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513.
  • Angeli, A., et al. (2020). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 16(2), 3787-3796.
  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Global Substance Registration System. (n.d.). 4-SULFAMOYLBENZAMIDE.
  • PubChem. (n.d.). 4-(Aminosulfonyl)benzamide.
  • BenchChem. (2025). solubility of 4-benzoylbenzamide in common organic solvents.
  • Khan, I., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 115, 105230.

Sources

Application Notes & Protocols for the Use of 4-Sulfamoylbenzamide Derivatives in Animal Models of Glaucoma

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in ophthalmology.

Introduction: The Scientific Rationale

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of retinal ganglion cells (RGCs) and damage to the optic nerve.[1][2] A primary and modifiable risk factor for the development and progression of most forms of glaucoma is elevated intraocular pressure (IOP).[1][3] Consequently, the principal strategy in glaucoma therapy is the reduction of IOP.[4][5]

One of the most established pharmacological classes for IOP reduction is the carbonic anhydrase inhibitors (CAIs).[6][7] These agents act by suppressing the secretion of aqueous humor, the clear fluid that fills the front part of the eye. The formation of aqueous humor is a critical process for maintaining eye pressure, and it is heavily dependent on the enzyme carbonic anhydrase (CA).[8][9] By inhibiting this enzyme in the ciliary body, CAIs reduce the production of bicarbonate ions, which in turn decreases fluid transport and lowers IOP.[6][7][8]

4-Sulfamoylbenzamide serves as a foundational chemical scaffold for a multitude of potent carbonic anhydrase inhibitors. Its derivatives, including clinically approved drugs like dorzolamide and brinzolamide, have been developed to enhance topical activity and minimize systemic side effects associated with first-generation oral CAIs.[9][10] The evaluation of novel 4-Sulfamoylbenzamide-based compounds in robust and reproducible animal models is therefore a critical step in the preclinical development of new anti-glaucoma therapies.[3][11] This document provides a detailed guide to the principles and protocols for utilizing these compounds in established rodent models of glaucoma.

Part 1: Application Notes - Experimental Design & Causality

Mechanism of Action: Targeting Aqueous Humor Production

Carbonic anhydrase (primarily isozymes CA-II, CA-IV, and CA-XII) is highly expressed in the ciliary processes of the eye.[9] It catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate (HCO₃⁻) and a proton (H⁺). The resulting bicarbonate ions are essential for the secretion of aqueous humor.[6] 4-Sulfamoylbenzamide and its derivatives are sulfonamides that bind to the zinc ion in the active site of the carbonic anhydrase enzyme, effectively blocking its catalytic activity.[6][9] This inhibition leads to a direct reduction in aqueous humor production, thereby lowering IOP.

cluster_ciliary_epithelium Ciliary Epithelial Cell cluster_inhibitor Pharmacological Intervention CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA-II, CA-IV) CO2->CA Hydration H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Drives CA->H2CO3 IOP Intraocular Pressure (IOP) AqueousHumor->IOP Determines Inhibitor 4-Sulfamoylbenzamide Derivative Inhibitor->CA INHIBITS

Caption: Mechanism of IOP reduction by 4-Sulfamoylbenzamide derivatives.

Rationale for Animal Models of Glaucoma

Animal models are indispensable for studying the pathophysiology of glaucoma and for evaluating the efficacy and safety of new therapeutic agents.[2][3][12] While no single model perfectly replicates human glaucoma, induced models of ocular hypertension (OHT) in rodents (rats and mice) are widely used due to their cost-effectiveness, genetic tractability, and the ability to control the onset and duration of IOP elevation.[13][14] These models allow for the direct assessment of a compound's ability to lower IOP and protect against the subsequent RGC loss and optic nerve damage that are hallmarks of the disease.[1][15]

Selecting an Appropriate Glaucoma Induction Model

Several methods exist to induce elevated IOP in rodents. The choice of model depends on the specific research question, desired duration of IOP elevation, and available technical expertise.

ModelMechanismKey AdvantagesKey Limitations
Hypertonic Saline Injection Injection into episcleral veins causes sclerosis and fibrosis of the trabecular meshwork, impeding aqueous outflow.[16][17]Technically straightforward; produces a moderate and sustained IOP elevation.[16]IOP elevation can be variable between animals; may require repeat injections.[17]
Microbead Occlusion Injection of microbeads into the anterior chamber physically blocks the trabecular meshwork.[18][19]Induces a consistent and titratable IOP elevation; duration can be prolonged with subsequent injections.[13][18]Can cause initial inflammation; risk of beads occluding the visual axis.[19]
Laser Photocoagulation Laser application to the trabecular meshwork or episcleral veins induces scarring and blocks aqueous outflow.[1][15]Mimics a clinical procedure; produces significant IOP elevation.[15][20]Requires specialized laser equipment; works best in pigmented animals.[19]

For initial efficacy screening of topical compounds like 4-Sulfamoylbenzamide derivatives, the Hypertonic Saline Injection and Microbead Occlusion models in rats are highly suitable. Brown Norway rats are often preferred as their docile nature facilitates conscious IOP measurements.[17]

Part 2: Experimental Protocols

These protocols are designed to be self-validating by including baseline measurements, vehicle controls, and positive controls, ensuring that observed effects can be confidently attributed to the test compound.

Experimental Workflow Overview

A 1. Animal Acclimatization (7-10 days) B 2. Baseline IOP Measurement (Day -3 to -1) A->B C 3. Randomization into Groups (Vehicle, Test Article, Positive Control) B->C D 4. Glaucoma Induction (Unilateral) (Day 0) C->D E 5. IOP Monitoring to Confirm OHT (Day 3, 5, 7) D->E F 6. Initiate Topical Dosing Regimen (e.g., BID for 14-28 days) E->F G 7. Continued IOP Monitoring (During Treatment Period) F->G H 8. Terminal Procedures (Euthanasia, Tissue Collection) G->H I 9. Endpoint Analysis (RGC Counting, Optic Nerve Histology) H->I

Caption: General experimental workflow for evaluating anti-glaucoma compounds.

Protocol: Induction of Ocular Hypertension via Hypertonic Saline Injection in Rats

This protocol is adapted from methods described in the literature for inducing glaucoma-like conditions in rats.[16][17]

Materials:

  • Adult Brown Norway or Wistar rats (250-300g)

  • Anesthetic combination (e.g., Ketamine/Xylazine)

  • Topical proparacaine hydrochloride (0.5%)

  • Sterile 2 M hypertonic saline solution

  • 30-gauge needle connected to a Hamilton syringe

  • Surgical microscope or magnifying loupe

  • Rebound tonometer (e.g., TonoLab, Icare)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat via intraperitoneal injection. Confirm the depth of anesthesia by lack of pedal reflex. Place the animal under the surgical microscope. Apply one drop of proparacaine to the eye that will be operated on (typically the right eye, leaving the left as an untreated control).

  • Identification of Episcleral Vein: Gently proptose the globe by applying light pressure to the eyelids. Identify a prominent episcleral vein.

  • Injection: Carefully insert the 30-gauge needle into the identified vein. Slowly inject 50 µL of 2 M hypertonic saline.[16] Successful injection is confirmed by immediate blanching of the vessel.[16]

  • Post-Procedure Care: Apply a lubricating eye ointment to prevent corneal drying. Monitor the animal during recovery from anesthesia.

  • Confirmation of IOP Elevation: Measure IOP in both eyes 3-7 days post-injection. An elevation of at least 5-10 mmHg in the treated eye compared to the contralateral control eye indicates successful induction. Animals that do not show significant IOP elevation may be excluded or receive a second injection.[17]

Protocol: Formulation and Topical Administration of 4-Sulfamoylbenzamide Derivative

Materials:

  • Test compound (4-Sulfamoylbenzamide derivative)

  • Vehicle (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) in sterile saline)

  • Positive control (e.g., 2% Dorzolamide solution)

  • Calibrated micropipette (2-20 µL range)

Procedure:

  • Formulation Preparation: Prepare a sterile suspension or solution of the test compound at the desired concentration (e.g., 1% or 2% w/v) in the vehicle. Ensure the formulation is homogenous before each use. Prepare a vehicle-only control and the positive control.

  • Animal Grouping: Randomly assign animals with confirmed OHT into treatment groups:

    • Group 1: Vehicle Control

    • Group 2: Test Compound

    • Group 3: Positive Control (e.g., Dorzolamide)

  • Topical Administration: Gently restrain the conscious animal. Administer a single 5-10 µL drop of the assigned formulation directly onto the cornea of the hypertensive eye, avoiding contact with the pipette tip.

  • Dosing Schedule: Administer the treatment twice daily (BID) or as determined by pharmacokinetic studies for the duration of the experiment (e.g., 14-28 days).

Protocol: Measurement of Intraocular Pressure (IOP)

Procedure:

  • Animal Handling: All IOP measurements in conscious rats should be performed after a brief period of handling acclimatization to minimize stress-induced IOP spikes.

  • Topical Anesthesia: Apply one drop of 0.5% proparacaine to both eyes approximately 60 seconds before measurement.

  • Tonometer Use: Using a calibrated rebound tonometer, obtain 5-6 consecutive readings from the central cornea. The device will automatically calculate and display the average IOP.

  • Consistency: Perform measurements at the same time each day to account for diurnal variations in IOP. For efficacy studies, it is crucial to measure IOP at trough (just before the next dose) and at peak effect (e.g., 2-4 hours post-dose).

Protocol: Endpoint Analysis - Retinal Ganglion Cell (RGC) Quantification

This procedure allows for the quantitative analysis of neuroprotection, a key secondary outcome.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Dissection microscope and tools

  • Antibody for RGC marking (e.g., anti-Brn3a or anti-RBPMS)

  • Fluorescent secondary antibody and mounting medium with DAPI

  • Fluorescence microscope and imaging software

Procedure:

  • Tissue Harvest: At the end of the study, euthanize the animal via an approved method and enucleate the eyes.

  • Fixation and Dissection: Create a small puncture at the limbus and fix the whole globe in 4% PFA. After fixation, dissect the eye to remove the cornea, lens, and vitreous, creating an eyecup.

  • Retina Flat-Mounting: Carefully peel the retina from the eyecup and make four radial cuts to allow it to be flattened on a microscope slide, with the RGC layer facing up.

  • Immunohistochemistry: Perform standard immunofluorescence staining using the primary antibody against an RGC-specific marker, followed by the appropriate fluorescent secondary antibody.

  • Imaging and Counting: Acquire images from predefined areas in the peripheral, mid-peripheral, and central retina. Use imaging software (e.g., ImageJ) to count the number of labeled RGCs. Calculate the average RGC density (cells/mm²) for each retina.

  • Data Analysis: Compare the RGC density in the treated hypertensive eyes to the vehicle-treated hypertensive eyes and the normotensive contralateral eyes. A statistically significant preservation of RGCs in the test compound group relative to the vehicle group indicates neuroprotective efficacy.

References

  • Kaufman, P. L., & Gabelt, B. T. (2006). Carbonic Anhydrase Inhibitors. In Glaucoma (pp. 587-602). Mosby Elsevier.
  • RxList. (2021). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work?. [Link]

  • Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Current Pharmaceutical Design, 14(7), 632-640. [Link]

  • GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. [Link]

  • CorneaCare. (2023). Carbonic Anhydrase Inhibitors Definition. [Link]

  • Bouhenni, R. A., Dunmire, J., Sewell, A., & Edward, D. P. (2012). Animal models of glaucoma. Journal of biomedicine & biotechnology, 2012, 692609. [Link]

  • Smedowski, A., Pietrucha-Dutczak, M., Kaarniranta, K., & Lewin-Kowalik, J. (2016). Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation. Journal of visualized experiments : JoVE, (109), 53852. [Link]

  • Ueda, J., Sawamura, H., & Morizane, C. (1998). A mouse model of elevated intraocular pressure: retina and optic nerve findings. Japanese journal of ophthalmology, 42(5), 347–354. [Link]

  • Chen, H., Wei, X., & Feng, L. (2009). A Mouse Model of Elevated Intraocular Pressure for the Study of Glaucoma. Investigative Ophthalmology & Visual Science, 50(13), 2783-2783. [Link]

  • Charles River Laboratories. Normotensive & Hypertensive Intraocular Pressure Models. [Link]

  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & medicinal chemistry letters, 11(13), 1787–1791. [Link]

  • Sawamura, H., Ueda, J., Morizane, C., & Azuma, N. (1998). A mouse model of elevated intraocular pressure: retina and optic nerve findings. Nihon Ganka Gakkai zasshi, 102(7), 455–461. [Link]

  • Smedowski, A., Pater, B., & Lewin-Kowalik, J. (2011). A Novel Method for the Induction of Experimental Glaucoma Using Magnetic Microspheres. Investigative Ophthalmology & Visual Science, 52(13), 9886-9891. [Link]

  • Lambert, W., Agarwal, D., & Zhu, W. (2011). Inducible Rodent Models of Glaucoma. Glaucoma - Basic and Clinical Concepts. [Link]

  • Regnier, A. M., & Jones, K. (2012). The Effect Of Topical Carbonic Anhydrase Inhibitors vs. The Combination Of Topical And Systemic Carbonic Anhydrase Inhibitors In The Treatment Of Primary Glaucoma In Dogs. Investigative Ophthalmology & Visual Science, 53(14), 5013-5013. [Link]

  • Salinas-Navarro, M., Alarcón-Martínez, L., Valiente-Soriano, F. J., Mayor-Torroglosa, S., Avilés-Trigueros, M., Villegas-Pérez, M. P., & Vidal-Sanz, M. (2009). Experimental models of glaucoma: a powerful translational tool for the future development of new therapies for glaucoma in humans—a review of the literature. Journal of ophthalmology, 2009, 859393. [Link]

  • Obied, B., Richard, S., Dadon, J. K., Sela, T. C., & Zahavi, A. (2025). Model systems and induction methods to create glaucoma animal models without chronic IOP elevation. International Journal of Molecular Sciences. [Link]

  • Herkel, U., & Pfeiffer, N. (2001). [Innovative glaucoma therapy. Glaucoma therapy with topical carbonic anhydrase inhibitors]. Der Ophthalmologe : Zeitschrift der Deutschen Ophthalmologischen Gesellschaft, 98(10), 929–933. [Link]

  • Bergkvist, G. T., & Smith, P. J. (2015). The effect of prophylactic topical carbonic anhydrase inhibitors in canine primary closed-angle glaucoma. The Journal of small animal practice, 56(10), 617–621. [Link]

  • Li, J., Wang, Z., & Zhang, Y. (2021). Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties. European journal of medicinal chemistry, 224, 113702. [Link]

  • ResearchGate. (2025). The effect of prophylactic topical carbonic anhydrase inhibitors in canine primary closed-angle glaucoma. [Link]

  • Realini, T. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Expert review of ophthalmology, 16(4), 269–275. [Link]

  • Patel, A., Cholkar, K., & Mitra, A. K. (2013). A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS. Expert opinion on drug metabolism & toxicology, 9(7), 869–890. [Link]

  • Bouhenni, R. A., Dunmire, J., Sewell, A., & Edward, D. P. (2012). Animal Models of Glaucoma. Journal of Biomedicine and Biotechnology. [Link]

  • Lo, Y. S., Nolan, J. C., Maren, T. H., Welstead, W. J., Jr, Gripshover, D. F., & Shamblee, D. A. (1992). Synthesis and physicochemical properties of sulfamate derivatives as topical antiglaucoma agents. Journal of medicinal chemistry, 35(26), 4790–4794. [Link]

  • Al-Humayel, A. S. (2023). Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023?. Expert opinion on drug discovery, 18(9), 979–991. [Link]

  • McGhee, C. N. J. (n.d.). An overview of topical ophthalmic drugs and the therapeutics of ocular infection. Medical and Health Sciences. [Link]

  • Bouhenni, R. A., Dunmire, J., Sewell, A., & Edward, D. P. (2012). Animal models of glaucoma. Journal of biomedicine & biotechnology, 2012. [Link]

  • D'Orazio, M., Re, A. A., & Monti, M. (2015). Discovery of novel inhibitors for the treatment of glaucoma. Expert opinion on drug discovery, 10(11), 1199–1215. [Link]

  • Kilbile, J. T., Sapkal, S. B., Renzi, G., D'Agostino, I., Boudjelal, M., Tamboli, Y., ... & Supuran, C. T. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Chemistry & biodiversity. [Link]

  • Kim, H., & Kim, S. (2021). Ocular metabolism and distribution of drugs in the rabbit eye. European Journal of Pharmaceutical Sciences, 167, 106008. [Link]

  • Mishima, S. (1981). Clinical pharmacokinetics of the eye. Proctor lecture. Investigative ophthalmology & visual science, 21(4), 504–541. [Link]

  • Experimental Ophthalmology Mainz. Animal model. [Link]

  • ResearchGate. (n.d.). Ocular Pharmacokinetics and Pharmacodynamics. [Link]

Sources

Application Notes and Protocols for Crystallographic Studies of 4-Sulfamoylbenzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a comprehensive technical guide on the use of 4-sulfamoylbenzamide as a foundational scaffold in crystallographic studies for structure-based drug design, with a primary focus on its role as a carbonic anhydrase inhibitor.

Part 1: Foundational Principles of 4-Sulfamoylbenzamide in Structural Biology

The 4-sulfamoylbenzamide scaffold is a cornerstone in medicinal chemistry, primarily due to its privileged interaction with a specific class of metalloenzymes. Its utility in crystallography stems from its ability to act as a potent and reliable anchor into the active sites of these enzymes, providing a clear and interpretable electron density map that is invaluable for structure-activity relationship (SAR) studies and rational drug design.[1][2][3]

The core of its activity lies in the sulfonamide group (-SO₂NH₂) , a classic zinc-binding group (ZBG). This moiety coordinates directly to the zinc ion (Zn²⁺) found in the active site of enzymes like carbonic anhydrases (CAs), effectively inhibiting their catalytic function.[4] Crystallography allows researchers to visualize this critical interaction at atomic resolution, revealing how the sulfonamide nitrogen deprotonates and anchors to the zinc ion, displacing a catalytic water molecule. The benzamide portion of the molecule then serves as a versatile framework for chemical modification, allowing for the exploration of surrounding pockets within the enzyme's active site to enhance potency and isoform selectivity.[5][6]

Part 2: Mechanism of Action: The Carbonic Anhydrase Interaction

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4][7] Their inhibition is a therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[7][8][9] 4-Sulfamoylbenzamide derivatives are among the most potent and well-studied inhibitors of these enzymes.[8][10]

The crystallographic analysis of 4-sulfamoylbenzamide-based inhibitors in complex with a CA isoform (such as hCA II, which is readily crystallized) reveals a conserved binding mode. The key interactions are:

  • Zinc Coordination: The primary sulfonamide group is the critical pharmacophore. The nitrogen atom coordinates directly to the active site Zn²⁺ ion.[4]

  • Hydrogen Bonding Network: The sulfonamide's oxygen atoms form crucial hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in hCA II), further stabilizing the inhibitor in the active site.

  • Hydrophobic and van der Waals Interactions: The benzene ring of the scaffold and its various substituents interact with hydrophobic and hydrophilic residues lining the active site cavity, dictating the inhibitor's potency and selectivity for different CA isoforms.[11]

cluster_ActiveSite CA Active Site cluster_Inhibitor 4-Sulfamoylbenzamide Inhibitor ZN Zn²⁺ THR199 Thr199 Side Chain & Backbone HOH Catalytic H₂O HOH->ZN Displaced by Inhibitor HydrophobicPocket Hydrophobic Pocket Sulfonamide SO₂NH₂ Group Sulfonamide->ZN  Coordination Bond (Key Interaction) Sulfonamide->THR199 H-Bond Network Benzamide Benzamide Ring (R-group points to pocket) Benzamide->HydrophobicPocket van der Waals & Hydrophobic Interactions

Caption: Mechanism of 4-Sulfamoylbenzamide inhibition in Carbonic Anhydrase.

Part 3: Application Note: Guiding Structure-Activity Relationship (SAR) Studies

Crystallography is the most powerful tool for elucidating the SAR of 4-sulfamoylbenzamide derivatives. By obtaining crystal structures of a series of related compounds complexed with the target enzyme, researchers can directly observe how modifications to the molecular scaffold translate into changes in binding affinity and selectivity.[12] This visual feedback loop is critical for optimizing lead compounds in drug discovery.

Causality Behind SAR Insights:

  • Improving Potency: Adding functional groups that can form additional hydrogen bonds or occupy unfilled hydrophobic pockets in the active site can dramatically increase potency. Crystallography identifies these pockets.

  • Enhancing Selectivity: Different CA isoforms have subtle variations in their active site residues. A modification that favorably interacts with a residue unique to a specific isoform (e.g., tumor-associated hCA IX) while clashing with residues in off-target isoforms (e.g., ubiquitous hCA I or II) can confer selectivity.[6] This is nearly impossible to predict without structural data.

Quantitative Data: Inhibitory Potency of 4-Sulfamoylbenzamide Derivatives

The following table summarizes the inhibitory potency (Kᵢ) of various benzamide-4-sulfonamides against several human (h) carbonic anhydrase isoforms. This data, when paired with crystallographic structures, provides a clear picture of the SAR.

Compound/DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
4-Sulfamoylbenzoic acid 33412.14.53.2[8]
N-methyl-4-sulfamoylbenzamide 1578.92.11.5[8]
N-ethyl-4-sulfamoylbenzamide 88.45.31.10.8[8]
N-propyl-4-sulfamoylbenzamide 76.24.10.90.6[8]
N-benzyl-4-sulfamoylbenzamide 1216.81.81.1[8][13]

Data synthesized from Abdoli et al. (2022).[8] This table clearly shows that extending the alkyl chain on the benzamide nitrogen generally improves inhibitory activity across these isoforms. Crystallographic studies would reveal that these extensions make progressively better contact with a hydrophobic region of the active site.

SAR_Logic A Initial Hit: 4-Sulfamoylbenzamide Scaffold B Synthesize Analogs (Modify 'R' group on Benzamide) A->B C Co-crystallize Analogs with Target Enzyme (e.g., hCA II) B->C F Correlate Structural Data with Inhibition Assay Data (Ki) B->F D Solve Crystal Structure (X-Ray Diffraction) C->D E Analyze Binding Mode: - New H-bonds? - Hydrophobic interactions? - Steric clashes? D->E G Rational Design of Next-Generation Inhibitor E->G SAR Insight F->G SAR Insight

Caption: Crystallography-driven Structure-Activity Relationship (SAR) cycle.

Part 4: Protocol: Co-crystallization of a 4-Sulfamoylbenzamide Derivative with Human Carbonic Anhydrase II (hCA II)

This protocol describes the co-crystallization of a 4-sulfamoylbenzamide-based inhibitor with hCA II using the hanging-drop vapor diffusion method. This method is robust and widely used for obtaining high-quality protein-ligand complex crystals.

Materials and Reagents
  • Protein: Purified human Carbonic Anhydrase II (hCA II) at a concentration of 10-20 mg/mL in a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Inhibitor: 4-Sulfamoylbenzamide derivative of interest, dissolved in 100% DMSO to create a 100 mM stock solution.

  • Reservoir Solution: 1.8 - 2.2 M Ammonium Sulfate, 100 mM Tris-HCl, pH 8.0-8.5.

  • Crystallization Plates: 24-well or 96-well hanging-drop vapor diffusion plates.

  • Coverslips: Siliconized glass coverslips.

  • Pipettes, cryoprotectant (e.g., 25% glycerol in reservoir solution), crystal harvesting loops.

Step-by-Step Methodology

Step 1: Preparation of the Protein-Inhibitor Complex (The "Why")

  • Rationale: Pre-incubating the protein with the inhibitor ensures that the majority of protein molecules have the ligand bound before crystallization begins. This promotes the formation of a homogenous complex, which is essential for growing well-ordered crystals.

  • Dilute the 100 mM inhibitor stock solution with the protein buffer to create a 10 mM working solution. This minimizes the final DMSO concentration.

  • To your hCA II protein solution, add the inhibitor working solution to a final molar ratio of 1:5 (Protein:Inhibitor). A slight excess of inhibitor ensures saturation of the binding sites.

  • Incubate the mixture on ice for at least 60 minutes.

Step 2: Setting up the Crystallization Plate (The "Why")

  • Rationale: Vapor diffusion is an equilibrium-based method. Water slowly evaporates from the protein-inhibitor drop to the much larger volume of reservoir solution, which has a higher precipitant concentration. This gradual increase in the concentration of protein, inhibitor, and precipitant in the drop slowly drives the system towards supersaturation, the ideal state for crystal nucleation and growth.[14]

  • Pipette 500 µL of the reservoir solution into the reservoir of a crystallization plate well.

  • On a siliconized coverslip, pipette 1 µL of the protein-inhibitor complex solution.

  • Carefully add 1 µL of the reservoir solution to the protein-inhibitor drop. Pipette up and down gently once to mix, avoiding the introduction of bubbles.

  • Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.

  • Repeat for a matrix of conditions, varying the precipitant concentration (e.g., 1.8 M, 2.0 M, 2.2 M Ammonium Sulfate) and pH (e.g., 8.0, 8.2, 8.5).

  • Incubate the plates at a stable temperature, typically 18-20°C.

Step 3: Crystal Monitoring and Harvesting (The "Why")

  • Rationale: Crystals need to be harvested and flash-cooled to halt molecular motion and prevent ice crystal formation during X-ray data collection, which would destroy the crystal lattice. A cryoprotectant replaces water in the crystal's solvent channels, preventing ice formation.

  • Monitor the drops daily for crystal growth. hCA II crystals typically appear within 2-7 days as small, rod-shaped objects.

  • Prepare a cryo-solution by mixing 75 µL of the reservoir solution from which the crystal grew with 25 µL of glycerol.

  • Once a crystal has reached a suitable size (e.g., >50 µm in its longest dimension), carefully transfer it into a drop of the cryo-solution using a nylon loop.

  • After a brief soak (10-30 seconds), scoop the crystal out with the loop and immediately plunge it into liquid nitrogen to flash-cool it.

  • Store the frozen crystal in liquid nitrogen until ready for X-ray data collection.

Workflow A 1. Prepare Protein-Inhibitor Complex (hCA II + 4-Sulfamoylbenzamide derivative) B 2. Set up Hanging Drop (1µL Complex + 1µL Reservoir) A->B C 3. Equilibrate via Vapor Diffusion (Incubate at 20°C) B->C D 4. Monitor for Crystal Growth (2-7 days) C->D E 5. Harvest Crystal and Cryo-protect (Soak in Reservoir + 25% Glycerol) D->E F 6. Flash-Cool in Liquid Nitrogen E->F G 7. X-Ray Diffraction Data Collection F->G

Caption: Co-crystallization and data collection workflow.

Part 5: Conclusion and Future Perspectives

The 4-sulfamoylbenzamide scaffold is a powerful and enduring tool in the field of crystallography for drug design. Its predictable and high-affinity binding to the zinc ion in metalloenzymes provides a reliable starting point for inhibitor development. The protocols and principles outlined here demonstrate how crystallographic studies of these compounds provide direct, actionable insights into molecular recognition. This structural information is paramount for transforming a simple scaffold into a highly potent and selective therapeutic agent. Future studies will continue to leverage this foundational knowledge to design novel inhibitors targeting other zinc-containing enzymes and to tackle challenges like drug resistance and isoform selectivity with even greater precision.

References

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2022). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences. [Link]

  • Guddat, L. W., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and crystallographic characterization. FLORE Repository. [Link]

  • Rachapudi, S., et al. (2022). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ACS Omega. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Journal of Pharmaceutical Sciences. [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdoli, M., et al. (2022). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]

  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Library of Medicine. [Link]

  • MDPI. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Dev, S., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Institutes of Health. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. DrugDesign.org. [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]

  • Kuminek, G., et al. (2018). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. National Institutes of Health. [Link]

  • MDPI. (2022). Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. MDPI. [Link]

  • Google Patents. (2006). Sulfamoyl benzamide derivatives and methods of their use.
  • Deschamps, J. R. (2005). The Role of Crystallography in Drug Design. ResearchGate. [Link]

  • Deschamps, J. R. (2005). The role of crystallography in drug design. National Institutes of Health. [Link]

  • PubChem. (n.d.). N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2012). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. ResearchGate. [Link]

  • Wang, J.-R., et al. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. National Institutes of Health. [Link]

  • PubChem. (n.d.). 4-(Aminosulfonyl)benzamide. National Center for Biotechnology Information. [Link]

  • Deschamps, J. R. (2005). The role of crystallography in drug design. PubMed - National Institutes of Health. [Link]

  • Macalino, S. J. Y., et al. (2021). PharmRL: Pharmacophore elucidation with Deep Geometric Reinforcement Learning. National Institutes of Health. [Link]

  • Kaserer, T., & Langer, T. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-Sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Welcome to the technical support center for 4-Sulfamoylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its aqueous solubility. As a poorly soluble molecule, 4-Sulfamoylbenzamide often requires formulation strategies to enhance its dissolution and subsequent bioavailability.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your research and development endeavors.

Understanding the Challenge: The Physicochemical Properties of 4-Sulfamoylbenzamide

4-Sulfamoylbenzamide is a sulfonamide-containing compound.[4][5] The presence of both a sulfonamide (-SO₂NH₂) and a benzamide (-CONH₂) group in its structure contributes to its physicochemical properties, including its limited aqueous solubility.[4][6] Sulfonamides are generally weak acids, and their solubility is pH-dependent.[7][8] The un-ionized form is typically less soluble than its ionized counterpart.[9][7] Understanding these fundamental properties is the first step in devising an effective solubility enhancement strategy.

Key Molecular Characteristics:
  • Molecular Formula: C₇H₈N₂O₃S[4][6]

  • Molecular Weight: 200.22 g/mol [4][6]

  • Functional Groups: Sulfonamide, Benzamide[4][6]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low intrinsic solubility in aqueous media at neutral pH.

Root Cause Analysis: At neutral pH, 4-Sulfamoylbenzamide exists predominantly in its less soluble, un-ionized form. The molecule's relatively non-polar benzene ring and amide group contribute to its hydrophobic character, limiting its interaction with water molecules.

Solution Pathway:

  • pH Adjustment: This is often the most straightforward and effective initial approach for ionizable compounds like sulfonamides.[3][10][11]

  • Co-solvency: Employing water-miscible organic solvents can significantly enhance solubility.[12][13][14]

  • Salt Formation: Converting the acidic sulfonamide group to a more soluble salt form can dramatically increase aqueous solubility.[3][10][11]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic portion of the molecule within a cyclodextrin cavity can improve its apparent solubility.[15][16][17]

Experimental Protocols
Protocol 1: Solubility Enhancement via pH Adjustment

Principle: By increasing the pH of the aqueous medium, the acidic sulfonamide proton is removed, forming a more soluble anionic species.[7] The relationship between pH, pKa, and solubility is a critical consideration.[9][10]

Step-by-Step Methodology:

  • Prepare a series of buffers: Prepare a range of buffers (e.g., phosphate, borate) with pH values from 6.0 to 9.0 in 0.5 unit increments.

  • Add excess 4-Sulfamoylbenzamide: To a fixed volume of each buffer, add an excess amount of 4-Sulfamoylbenzamide.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of dissolved 4-Sulfamoylbenzamide.

  • Plot the data: Plot the measured solubility as a function of pH to determine the optimal pH for solubilization.

Expected Outcome: A significant increase in solubility should be observed as the pH increases above the pKa of the sulfonamide group.

Diagram: pH-Dependent Solubilization Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 6-9) add_compound Add Excess 4-Sulfamoylbenzamide prep_buffers->add_compound equilibrate Equilibrate (24-48h) add_compound->equilibrate Start Equilibration separate Centrifuge/Filter equilibrate->separate quantify Quantify (HPLC/UV-Vis) separate->quantify Analyze Supernatant plot Plot Solubility vs. pH quantify->plot G substance 4-Sulfamoylbenzamide (Free Acid) Low Aqueous Solubility salt Sodium 4-Sulfamoylbenzamide (Salt) High Aqueous Solubility substance->salt + Base base Base (e.g., NaOH) High Aqueous Solubility base->salt

References

Technical Support Center: Preventing 4-Sulfamoylbenzamide Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common challenge encountered in the laboratory: the precipitation of 4-Sulfamoylbenzamide and its derivatives in aqueous buffer systems. Our goal is to equip you with the foundational knowledge and actionable protocols to maintain compound solubility, ensuring the integrity and reproducibility of your experiments.

Section 1: Understanding the Root Cause of Precipitation

Before troubleshooting, it's crucial to understand why 4-Sulfamoylbenzamide tends to precipitate. The answer lies in its fundamental physicochemical properties.

Q1: Why is 4-Sulfamoylbenzamide poorly soluble in neutral aqueous buffers?

The low aqueous solubility of 4-Sulfamoylbenzamide and other sulfonamides is primarily due to their molecular structure.[1] They possess a rigid, crystalline structure with strong intermolecular hydrogen bonds that require significant energy to overcome.[1] The molecule contains two key functional groups: a weakly acidic sulfonamide group (-SO₂NH₂) and a benzamide group. The presence of two benzene rings makes the molecule largely hydrophobic, leading to poor interactions with water.[2][3]

In its solid, un-ionized state, the molecule is more hydrophobic and thus less soluble. To dissolve it in water, we need to shift its equilibrium towards the more soluble, ionized form.

Q2: How does pH influence the solubility of 4-Sulfamoylbenzamide?

At a pH below its pKa, the sulfonamide group remains largely protonated (R-SO₂NH₂), making the molecule neutral and less soluble. As the pH of the buffer increases to well above the pKa, the group deprotonates to form the more soluble anionic species (R-SO₂NH⁻).[1] This ionization dramatically increases the molecule's interaction with polar water molecules, thereby enhancing its solubility.

Section 2: A Logical Troubleshooting Workflow

When you observe precipitation, a systematic approach can quickly identify the cause and solution. This is a common issue when diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer.[1][2]

Q3: My compound precipitated immediately after I diluted my DMSO stock into my assay buffer. What should I do?

This is a classic solubility problem. Follow this workflow to diagnose and resolve the issue.

G cluster_0 start Precipitation Observed check_final_conc Is final compound concentration above its aqueous solubility limit? start->check_final_conc check_dmso Is final DMSO concentration too low to maintain solubility? check_final_conc->check_dmso No solution_reduce_conc SOLUTION: Lower final compound concentration check_final_conc->solution_reduce_conc Yes check_buffer Is the buffer pH appropriate? (pH > pKa + 1.5) check_dmso->check_buffer No solution_cosolvent SOLUTION: Increase final DMSO % (e.g., 0.5% -> 1.0%) OR add another co-solvent check_dmso->solution_cosolvent Yes solution_ph SOLUTION: Adjust Buffer pH check_buffer->solution_ph No solution_advanced PROCEED TO ADVANCED STRATEGIES check_buffer->solution_advanced Yes, pH is optimal but precipitation persists

Caption: Initial troubleshooting workflow for precipitation.

Initial Troubleshooting Steps:

  • Visual Inspection: Before use, always visually inspect your diluted solutions for any signs of cloudiness or precipitate against a dark background.[2] Even fine, invisible precipitates (microprecipitation) can skew results.[1]

  • Review Final Concentration: The most common reason for precipitation is that the final concentration in the aqueous buffer exceeds the compound's intrinsic solubility under those conditions.

  • Check Final DMSO Concentration: While aiming for a low final DMSO concentration (typically <1%) is critical to avoid artifacts, this level may be insufficient to keep a poorly soluble compound in solution.[1][2] A slight, incremental increase may be necessary. Always run a vehicle control to check for solvent effects on your assay.[1]

  • Evaluate Buffer pH: As discussed, pH is a critical factor. If your buffer pH is near or below the pKa of the sulfonamide group, the compound will be in its less soluble, neutral form.

Section 3: Advanced Strategies for Solubility Enhancement

If initial troubleshooting fails, several formulation strategies can be employed to achieve the desired concentration without precipitation.

Q4: How can I systematically use pH to my advantage?

The most effective way to leverage pH is to determine a pH-solubility profile for your specific 4-Sulfamoylbenzamide derivative. This involves measuring its equilibrium solubility across a range of buffer pH values.

How it Works: By ionizing the weakly acidic sulfonamide group, you convert the molecule into a more polar, water-soluble salt. A good rule of thumb is to maintain the buffer pH at least 1.5 to 2 units above the compound's pKa.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_ph_form R-SO₂NH₂ (Neutral) Hydrophobic low_ph_sol Low Solubility PRECIPITATION RISK low_ph_form->low_ph_sol Dominant Species high_ph_form R-SO₂NH⁻ (Anionic) Hydrophilic high_ph_sol High Solubility STABLE SOLUTION high_ph_form->high_ph_sol Dominant Species

Caption: Effect of pH on 4-Sulfamoylbenzamide Ionization and Solubility.

When to Use It: This is the most direct and often most effective method. It is the first advanced strategy to try, provided your experimental system (e.g., cells, enzymes) can tolerate the required pH.

Q5: What are co-solvents and how do I use them?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds.[4][5]

How it Works: Co-solvents work by reducing the overall polarity of the solvent system. This lessens the energy required for a hydrophobic solute molecule to be accommodated, effectively increasing its solubility.

Commonly Used Co-solvents:

Co-solventTypical Final Conc. RangeNotes
Ethanol1-10%Generally well-tolerated in many biological assays.
Propylene Glycol1-20%A viscous solvent, often used in formulations.
Polyethylene Glycol 400 (PEG 400)1-20%A non-volatile polymer, effective for many compounds.
Glycerol1-20%Can increase viscosity significantly.

When to Use It: Use co-solvents when pH adjustment is not feasible or insufficient. It's crucial to screen for the effect of the co-solvent on your assay's performance by running proper vehicle controls.

Q6: What if pH and co-solvents are not enough? What is complexation?

Complexation involves using an excipient, most commonly a cyclodextrin, to form a host-guest inclusion complex with the drug molecule.[6][7][8]

How it Works: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic 4-Sulfamoylbenzamide molecule can nestle inside the cyclodextrin's core, while the complex's hydrophilic exterior allows it to dissolve readily in water.

G cluster_0 drug 4-Sulfamoylbenzamide (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior) complex Soluble Inclusion Complex cd->complex Forms

Caption: Mechanism of Cyclodextrin Inclusion Complexation.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

When to Use It: This is an excellent strategy for achieving higher concentrations when other methods fail, especially for in vivo formulations. It is a key technique in the pharmaceutical industry for poorly soluble drugs.[6]

Section 4: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the techniques discussed.

Protocol 1: Preparation of a High-Concentration Stock Solution

This is the standard starting point for working with any poorly soluble compound.

  • Solvent Selection: Choose a high-purity organic solvent in which 4-Sulfamoylbenzamide is freely soluble. Dimethyl sulfoxide (DMSO) is the most common choice.[2]

  • Weighing: Accurately weigh a precise amount of 4-Sulfamoylbenzamide powder using an analytical balance.

  • Dissolution: Add the powder to a sterile microcentrifuge tube or glass vial. Add the calculated volume of DMSO to achieve a high, round-number concentration (e.g., 10 mM, 50 mM).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until all solid material is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

Protocol 2: Determining an Experimental pH-Solubility Profile

This protocol will identify the optimal pH for solubilizing your compound.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Common buffers include phosphate and citrate, but be aware that buffer components can sometimes affect solubility.[9][10]

  • Sample Preparation: In separate, sealed vials, add an excess amount of solid 4-Sulfamoylbenzamide to a known volume (e.g., 1 mL) of each buffer. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[1]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) as a function of buffer pH to visualize the pH-solubility profile.

Section 5: Frequently Asked Questions (FAQs)

Q: Could my choice of buffer be the problem, not just the pH? A: Yes. While pH is the dominant factor, the buffer species itself can have an effect. Some salts or buffer components can promote precipitation through a "salting-out" effect.[1] If you suspect this, try simplifying your buffer composition or switching to a different buffer system (e.g., from phosphate to Tris or HEPES) at the same target pH.[9]

Q: I don't see any precipitate, but my results are inconsistent. Could solubility still be the issue? A: Absolutely. This could be due to the formation of very small, invisible aggregates or microprecipitates.[1] This is a form of non-specific inhibition that can lead to steep dose-response curves and poor reproducibility.[2] To test for this, you can try adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to your assay buffer. If this significantly reduces the compound's apparent activity, aggregation was likely the cause.[2]

Q: Does temperature matter? A: Yes, solubility is often temperature-dependent.[11] Ensure that your stock solution, buffer, and final assay plate are all at the same temperature before mixing to avoid precipitation caused by temperature shifts.[1] For most sulfonamides, solubility increases with temperature.[12]

Q: How high can I push the final DMSO concentration? A: This is assay-dependent. Most cell-based assays are sensitive to DMSO concentrations above 1%, while many biochemical assays can tolerate slightly more. The standard practice is to keep the final concentration at or below 0.5% if possible.[2] Always determine the highest tolerable concentration for your specific system by running a vehicle-only dose-response curve.

References
  • Technical Support Center: Overcoming Low Solubility of Sulfonamide Compounds in Assays. (2025). Benchchem.
  • Gervasi, V. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review.
  • Common problems with sulfamoyl-benzamide inhibitors in assays. (2025). Benchchem.
  • Kumar, S. & Singh, S. (n.d.). Strategies in poorly soluble drug delivery systems. International Journal of Pharmaceutical Sciences and Research.
  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
  • Sharma, D., et al. (2019). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Paudel, A., et al. (2021).
  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs.
  • Niederquell, A., Stoyanov, E., & Kuentz, M. (2023). Physiological buffer effects in drug supersaturation – a mechanistic study of hydroxypropyl cellulose as precipitation inhibitor. Journal of Pharmaceutical Sciences.
  • Agiba, A.M. (2016). How to increase the solubility of practically insoluble raw materials?
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
  • Hanaee, J., et al. (2025). Solubility prediction of sulfonamides at various temperatures using a single determination.
  • Martínez, F., Ávila, C.M., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.

Sources

troubleshooting inconsistent results in 4-Sulfamoylbenzamide assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Sulfamoylbenzamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay development and troubleshoot the inconsistent results often encountered with this class of compounds. My goal is to provide not just solutions, but a foundational understanding of the underlying chemical and biological principles that influence experimental outcomes.

Introduction to 4-Sulfamoylbenzamide

4-Sulfamoylbenzamide and its analogues are a versatile class of compounds investigated for a wide range of biological activities, including inhibition of carbonic anhydrases, NTPDases, and activity at cannabinoid receptors.[1][2][3][4] Their structure, featuring both a sulfonamide and a benzamide group, presents unique challenges in experimental settings.[5] This guide will address the most common pitfalls—from solubility and aggregation to assay-specific artifacts—and provide robust, field-proven strategies to ensure the accuracy and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the use of 4-Sulfamoylbenzamide in biological assays.

Q1: What are the most frequent causes of variable or unexpected results with 4-Sulfamoylbenzamide inhibitors?

A1: Inconsistent outcomes with 4-Sulfamoylbenzamide inhibitors typically arise from three core issues: poor aqueous solubility, compound aggregation, and non-specific assay interference.[6] Due to their often hydrophobic nature, these compounds can precipitate when diluted from a high-concentration organic stock (like DMSO) into aqueous assay buffers.[7][8] This leads to an unknown and variable effective concentration. Furthermore, they can form aggregates that cause non-specific inhibition or interfere with assay detection methods, a characteristic of Pan-Assay Interference Compounds (PAINS).[6]

Q2: My 4-Sulfamoylbenzamide derivative has poor solubility in my aqueous assay buffer. What are the best practices for solubilization?

A2: This is a prevalent challenge. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[9] This stock is then serially diluted into the final aqueous buffer. The critical factor is to ensure the final concentration of the organic solvent remains low (ideally ≤0.1%, and almost always <0.5%) to prevent solvent-induced artifacts or cytotoxicity.[6][9] If solubility remains an issue, consider adjusting the buffer's pH, as the ionization state of the sulfamoyl and amide groups can significantly impact solubility.[10]

Q3: How can I tell if my compound is forming aggregates in the assay, and what should I do?

A3: Compound aggregation often results in non-specific inhibition, which is typically characterized by unusually steep, non-sigmoidal dose-response curves and high potency.[6] A definitive way to test for aggregation-based activity is to re-run the assay in the presence of a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100. If aggregation is the cause of the observed activity, there will be a significant rightward shift in the IC50 curve (a decrease in apparent potency).[6]

Q4: My inhibitor is potent in a biochemical (enzyme) assay but shows no activity in a cell-based assay. What could be the reason?

A4: This discrepancy is common and usually points to issues with bioavailability at the cellular level. The primary causes include poor cell membrane permeability, active removal from the cell by efflux pumps, or rapid metabolism of the compound by the cells.[6] To confirm that your compound is reaching and engaging its intended target within the cell, a Cellular Thermal Shift Assay (CETSA) is a highly effective method.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, problem-oriented guides with step-by-step instructions to diagnose and resolve specific experimental issues.

Issue 1: High Variability and Poor Reproducibility in Assay Results

High scatter between replicate wells or poor agreement between experiments is a clear sign of an unstable assay system. The root cause often traces back to the physical behavior of the test compound in the assay medium.

Inconsistent solubility or time-dependent precipitation is the most likely culprit.[6] When a DMSO stock is diluted into an aqueous buffer, the compound may initially appear soluble but can slowly precipitate over the course of the experiment, especially during longer incubation periods. This "crashing out" means the concentration of the active, soluble compound is not consistent across all wells or experiments.[9]

G A Start: High Variability in Results B Visually Inspect Solution (Pre- and Post-Assay) A->B C Precipitate or Cloudiness Observed? B->C D YES C->D E NO C->E F Optimize Solubilization Protocol (See Table 1) D->F H Check Final DMSO Concentration (Is it consistent and <0.5%?) E->H G Re-run Assay F->G J Problem Resolved? G->J I Conduct Time-Dependent Solubility Test H->I I->G K YES: End J->K L NO: Proceed to Aggregation Check J->L

Caption: Workflow for troubleshooting high variability.

Table 1: Strategies to Mitigate Compound Precipitation

StrategyRationale & CausalityRecommended Action
Optimize Dilution Rapid dilution from 100% DMSO into aqueous buffer is a common cause of "antisolvent precipitation".[9]Perform a serial dilution (e.g., 1:10 in DMSO, then 1:10 in buffer) rather than a single large dilution. Gently vortex during addition.
Reduce Final Concentration The compound may be exceeding its maximum aqueous solubility limit.Test a lower concentration range. If the compound is still active at lower, soluble concentrations, the initial results were likely artifacts.
Adjust Buffer pH The ionization state of the sulfamoylbenzamide can affect its solubility.[9][10]Test a range of physiologically relevant pH values (e.g., 6.8 to 7.6) to see if solubility improves. Ensure the target protein is stable at the tested pH.
Incorporate Solubilizing Agents Co-solvents or other agents can increase the aqueous solubility of hydrophobic compounds.For cell-free assays, consider adding a low percentage of a non-ionic detergent or a solubilizing agent like cyclodextrin.[9] This is not always suitable for cell-based assays.
Pre-incubation Test Delayed precipitation can occur during the assay incubation time.[6]Prepare the final dilution of the compound in the assay buffer and incubate it for the full duration of the experiment at the assay temperature. Check for precipitation at the end.
Issue 2: Quantifying 4-Sulfamoylbenzamide in Biological Matrices (e.g., Plasma) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantification, but it is susceptible to "matrix effects," where co-eluting components from the biological sample (like phospholipids or salts) interfere with the ionization of the target analyte.[11][12] This can cause ion suppression or enhancement, leading to inaccurate quantification.[13][14]

The electrospray ionization (ESI) source, commonly used in LC-MS/MS, is particularly prone to matrix effects.[11][14] Components from the plasma that are not removed during sample preparation can co-elute with 4-Sulfamoylbenzamide and compete for ionization, reducing the analyte's signal (suppression) or, less commonly, increasing it (enhancement). The key to accurate quantification is a robust sample preparation method.[15]

G A Start: Inaccurate LC-MS/MS Quantification B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Significant Ion Suppression or Enhancement Observed? B->C D YES C->D E NO C->E F Optimize Sample Preparation (See Table 2) D->F H Check for Analyte Degradation (Is compound stable in matrix?) E->H I Use Stable Isotope-Labeled Internal Standard (SIL-IS) F->I G Re-validate Method J Problem Resolved? G->J H->G I->G K YES: End J->K L NO: Re-evaluate Chromatography J->L

Caption: Workflow for troubleshooting LC-MS/MS quantification.

Table 2: Comparison of Plasma Sample Preparation Techniques to Mitigate Matrix Effects

TechniquePrincipleProsCons
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[14]Simple, fast, and inexpensive.Non-selective; many matrix components (e.g., phospholipids) remain in the supernatant, often leading to significant matrix effects.[13]
Liquid-Liquid Extraction (LLE) The analyte is partitioned from the aqueous sample into an immiscible organic solvent based on its relative solubility.Can provide a cleaner extract than PPT.Can be labor-intensive, requires solvent optimization, and may have lower recovery.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while interfering components are washed away. The analyte is then eluted with a small volume of solvent.[14]Highly selective, provides the cleanest extracts, and can concentrate the analyte.More expensive and requires more method development than PPT or LLE.

Recommendation: For robust and accurate quantification of 4-Sulfamoylbenzamide in plasma, Solid-Phase Extraction (SPE) is the preferred method as it is most effective at removing interfering matrix components.[14][16] If SPE is not feasible, optimizing chromatographic conditions to separate the analyte from the regions of ion suppression is critical.[12] The use of a stable isotope-labeled internal standard is highly recommended to compensate for any remaining matrix effects.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for critical experiments mentioned in the troubleshooting guides.

Protocol 1: General Enzyme Inhibition Assay

This protocol is a general template and should be adapted for the specific enzyme system being studied. This example is based on an NTPDase inhibition assay.[3][6]

  • Compound Preparation : Prepare a 10 mM stock solution of 4-Sulfamoylbenzamide in 100% DMSO.

  • Serial Dilutions : Create serial dilutions of the stock solution in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl₂). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.[6]

  • Assay Plate Setup : In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or vehicle control)

    • Enzyme (e.g., 10-20 ng of h-NTPDase1)

  • Pre-incubation : Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Add the substrate (e.g., ATP) to all wells to start the reaction.

  • Reaction Incubation : Incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Detection : Stop the reaction and use an appropriate method to detect the product. For an NTPDase assay, a Malachite Green-based reagent can be used to detect the released phosphate.[6]

  • Data Analysis : Measure the absorbance or fluorescence and calculate the percent inhibition for each compound concentration relative to the vehicle control.

Protocol 2: Detergent Test for Compound Aggregation

This protocol is performed as an adjunct to the primary bioassay to diagnose aggregation-based inhibition.[6]

  • Prepare Detergent Buffer : Prepare your standard assay buffer and a second batch of the same buffer containing 0.02% Triton X-100. Note: you are adding detergent to a final concentration of 0.01%, so the stock should be 2x the final concentration.

  • Run Parallel Assays : Set up two identical dose-response experiments for your 4-Sulfamoylbenzamide derivative.

    • Assay A : Use the standard assay buffer without detergent.

    • Assay B : Use the assay buffer containing 0.01% final concentration of Triton X-100.

  • Execute Assay : Follow the exact same procedure as your primary bioassay (e.g., Protocol 1) for both plates.

  • Analyze and Compare : Calculate the IC50 value from both experiments.

    • Interpretation : If the IC50 value in the presence of Triton X-100 (Assay B) is significantly higher (e.g., >5-fold) than in its absence (Assay A), it strongly indicates that the compound's apparent activity is due to aggregation.[6] If the IC50 values are similar, aggregation is not the primary mechanism of inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its target protein in a cellular environment.[6]

  • Cell Treatment : Treat cultured cells with the 4-Sulfamoylbenzamide derivative at the desired concentration. Include a vehicle control (e.g., 0.1% DMSO). Incubate under normal culture conditions for 1-2 hours to allow for cell penetration and target binding.

  • Cell Harvesting : Harvest the cells, wash them with PBS, and resuspend them in PBS.

  • Heat Challenge : Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures for a fixed time (e.g., 3 minutes) to create a "melt curve". A typical range might be 40°C to 70°C. Include an unheated control.

  • Cell Lysis : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Detection : Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis :

    • Interpretation : A binding event between the compound and the target protein stabilizes the protein, making it more resistant to heat-induced denaturation. This will result in a "thermal shift"—more of the target protein will remain in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle-treated samples.

References

  • BenchChem (2025). common problems with sulfamoyl-benzamide inhibitors in assays. BenchChem Technical Support.
  • Global Substance Registration System. 4-SULFAMOYLBENZAMIDE. GSRS.
  • PubChem. N-benzyl-4-sulfamoylbenzamide. National Center for Biotechnology Information. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: An overview.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 865-868. [Link]

  • Angeli, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(11), 2878. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Gholivand, S., & Fakhari, A. R. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. [Link]

  • Iqbal, J., et al. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 8(52), 29599-29611. [Link]

  • PubChem. 4-(Aminosulfonyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. National Center for Biotechnology Information. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • PubChem. N,N-diethyl-4-(sulfamoylamino)benzamide. National Center for Biotechnology Information. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • BenchChem (2025). Overcoming poor aqueous solubility of 4-amino-N-(2-chlorophenyl)benzamide in biological assays. BenchChem Technical Support.
  • Iqbal, J., et al. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]

  • Google Patents. (2006).
  • Agilent. (2022). Evaluation of Comprehensive Quantification Assays for Plasma Protein Analysis Using a Novel Triple Quadrupole LC/MS. Agilent Technologies. [Link]

  • Chen, Y., et al. (2014). Optimization of Plasma Sample Pretreatment for Quantitative Analysis Using iTRAQ Labeling and LC-MALDI-TOF/TOF. PLoS ONE, 9(7), e101694. [Link]

  • O'Rourke, M. B., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Proteomics. Clinical applications, 17(3), e2200106. [Link]

  • BenchChem. (2025). Famotidine Degradation: A Technical Guide to the Formation of Sulfamoyl Propanamide. BenchChem Technical Support.
  • Hughes, C. S., et al. (2014). Efficient quantitative comparisons of plasma proteomes using label-free analysis with MaxQuant. Methods in molecular biology, 1156, 245–261. [Link]

  • ChemRxiv. (2024). An Ultra-Deep Quantitative Plasma Proteomics Strategy. [Link]

  • Hamilton-Miller, J. M. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. [Link]

  • PubChem. 2,4-dimethoxy-N-(4-sulfamoylbenzyl)benzamide. National Center for Biotechnology Information. [Link]

  • J-Global. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Japan Science and Technology Agency. [Link]

  • BenchChem. (2025). Impact of pH on the stability of dioctadecyl sulfate emulsions. BenchChem Technical Support.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Sulfamoylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Sulfamoylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important structural motif. We will explore the primary synthetic routes, troubleshoot common experimental issues, and provide detailed, field-proven protocols.

Section 1: Overview of Synthetic Pathways

The synthesis of 4-Sulfamoylbenzamide (also known as 4-carboxybenzenesulfonamide's amide) can be approached from several precursors. The most common and logical strategies involve either functionalizing a pre-existing benzoic acid core or performing a direct amidation of 4-sulfamoylbenzoic acid. The choice of pathway often depends on the availability of starting materials, scale, and desired purity profile.

Two primary, reliable routes are outlined below:

  • Route 1: Acyl Chloride Pathway. This classic method involves the conversion of the carboxylic acid group of 4-sulfamoylbenzoic acid into a more reactive acyl chloride, which is then readily converted to the primary amide using an ammonia source.

  • Route 2: Direct Coupling Pathway. This modern approach uses peptide coupling reagents to directly form the amide bond between 4-sulfamoylbenzoic acid and an ammonia source, avoiding the need for harsh chlorinating agents.

Synthetic_Pathways cluster_0 Route 1: Acyl Chloride Pathway cluster_1 Route 2: Direct Coupling Pathway SM 4-Sulfamoylbenzoic Acid AcylCl 4-Sulfamoylbenzoyl Chloride SM->AcylCl SOCl₂ or (COCl)₂ Coupling Activated Ester (in-situ) SM->Coupling EDC, HOBt, etc. Product 4-Sulfamoylbenzamide AcylCl->Product NH₃ or NH₄OH Coupling->Product NH₃ or NH₄OH

Caption: Primary synthetic routes to 4-Sulfamoylbenzamide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Sulfamoylbenzamide? The two most common and reliable routes start from 4-sulfamoylbenzoic acid. The first involves converting the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. The second route is a direct amidation using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-Dimethylaminopyridine (DMAP).[1]

Q2: Which synthetic route is better for my needs? The choice depends on several factors:

  • Scale and Cost: The acyl chloride route (Route 1) is often more cost-effective for large-scale synthesis, as thionyl chloride is an inexpensive bulk reagent.

  • Functional Group Tolerance: The direct coupling route (Route 2) is milder and better suited for substrates with sensitive functional groups that might not tolerate the acidic and high-temperature conditions of acyl chloride formation.

  • Safety and Waste: Route 1 generates acidic off-gases (SO₂ and HCl) and requires careful handling of corrosive reagents. Route 2 generates byproducts like dicyclohexylurea (from DCC) or water-soluble urea derivatives (from EDC), which may require specific purification steps.[2]

Q3: Why is my direct amidation of 4-sulfamoylbenzoic acid with ammonia and heat not working well? Directly heating a carboxylic acid with ammonia to form an amide is a challenging reaction that requires high temperatures to drive off water.[3][4] The initial reaction is a simple acid-base neutralization to form the ammonium salt of 4-sulfamoylbenzoic acid.[5] To dehydrate this salt to the amide, temperatures are often required that might lead to decomposition of the starting material or product.[6] Using a modern coupling agent is a more reliable and controlled method for this conversion at room temperature.[1]

Q4: I'm using an acyl chloride intermediate. Why is a base needed in the final amidation step? The reaction between an acyl chloride and ammonia (or any amine) produces one equivalent of hydrochloric acid (HCl) as a byproduct.[6][7] Since ammonia is a base, this HCl will react with it to form ammonium chloride (NH₄Cl). This side reaction consumes your nucleophile, effectively halting the desired reaction. To ensure the reaction goes to completion, at least two equivalents of ammonia are required: one to act as the nucleophile and one to act as the base to neutralize the HCl byproduct.[4]

Section 3: Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is the most common issue encountered. A systematic approach is crucial for diagnosis.

Troubleshooting_Yield Start Low Yield Observed Check_SM Verify Starting Material (4-Sulfamoylbenzoic Acid) Purity & Integrity Start->Check_SM SM_OK SM Purity OK? Check_SM->SM_OK Check_Reagents Check Reagent Quality (e.g., SOCl₂, Coupling Agents, Anhydrous Solvents) Reagents_OK Reagents Fresh & Anhydrous? Check_Reagents->Reagents_OK Hydrolysis Possible Hydrolysis of Reactive Intermediate? Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Hydrolysis->Conditions Conditions_Correct Conditions Correct? Conditions->Conditions_Correct Workup Analyze Workup Procedure (Product lost during extraction or precipitation?) Sol_Workup Solution: Adjust pH for extraction. Use different solvent system. Optimize crystallization. Workup->Sol_Workup SM_OK->Check_Reagents Yes Sol_SM Solution: Recrystallize or re-purchase starting material. SM_OK->Sol_SM No Reagents_OK->Hydrolysis Yes Sol_Reagents Solution: Use freshly opened or distilled reagents. Ensure dry solvents. Reagents_OK->Sol_Reagents No Hydrolysis_Yes Yes Conditions_Correct->Workup Yes Sol_Conditions Solution: Optimize temperature. Increase reaction time. Adjust stoichiometry (e.g., >2 eq. NH₃). Conditions_Correct->Sol_Conditions No Sol_Hydrolysis Solution: Use anhydrous conditions. Dry glassware rigorously. Run under inert atmosphere (N₂/Ar).

Caption: Troubleshooting workflow for low product yield.

Detailed Analysis:

  • Cause A: Hydrolysis of Reactive Intermediates: Both acyl chlorides and sulfonyl chlorides are highly susceptible to hydrolysis.[8] The presence of moisture in solvents, reagents, or glassware will convert the intermediate back to the unreactive carboxylic acid.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (Nitrogen or Argon).

  • Cause B: Poor Reagent Quality: Thionyl chloride can decompose over time. Coupling reagents like EDC are moisture-sensitive.

    • Solution: Use a fresh bottle of the reagent or distill it before use. Store reagents properly according to the manufacturer's instructions.

  • Cause C: Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may require heat (reflux) to go to completion.[9] Direct coupling reactions may be slow and require extended reaction times (overnight).

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider increasing the temperature or reaction time.

Issue 2: Presence of Impurities in the Final Product
  • Symptom: NMR or LC-MS analysis shows multiple species.

  • Potential Cause 1: Unreacted 4-Sulfamoylbenzoic Acid. This is the most common impurity, arising from incomplete reaction or hydrolysis of the intermediate.

    • Diagnosis & Solution: This acidic impurity can typically be removed by washing the organic solution of the product with a mild aqueous base like sodium bicarbonate solution, followed by recrystallization.[10]

  • Potential Cause 2: Dimer Formation. In some cases, the acyl chloride intermediate can react with a molecule of 4-sulfamoylbenzoic acid to form an anhydride, or other dimeric species can arise.[11][12]

    • Diagnosis & Solution: This is more common at high concentrations or if the activating agent is added too slowly. Ensure slow addition of the amine to the activated species. Purification via column chromatography or careful recrystallization is usually effective.

Issue 3: Product Purification Difficulties
  • Symptom: The crude product is an oil that does not crystallize, or recrystallization gives poor recovery.

  • Solution 1: Trituration. If the product is an oil, try trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization or solidify the product.[2]

  • Solution 2: Optimize Recrystallization. 4-Sulfamoylbenzamide and its precursors have been successfully recrystallized from solvents like ethanol or aqueous ethanol.[10] A systematic solvent screen is recommended. Start with a polar solvent like ethanol, isopropanol, or acetone and add a non-polar anti-solvent like water or hexanes until turbidity is observed, then cool slowly.

  • Solution 3: Column Chromatography. If all else fails, silica gel chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol is robust and suitable for moderate to large scales.

Step 1A: Preparation of 4-Sulfamoylbenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-sulfamoylbenzoic acid (1.0 eq.).

  • Add thionyl chloride (SOCl₂, 5-10 eq.) as the solvent and reagent. A co-solvent like toluene can also be used.[9]

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-6 hours. The reaction is complete when the solid starting material has dissolved and gas evolution ceases.

  • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-sulfamoylbenzoyl chloride is often used directly in the next step.

Step 1B: Ammonolysis to 4-Sulfamoylbenzamide

  • Cool a flask of concentrated aqueous ammonium hydroxide (NH₄OH, >10 eq.) in an ice bath to 0-5 °C.

  • Dissolve the crude 4-sulfamoylbenzoyl chloride from Step 1A in a minimal amount of a dry, inert solvent (e.g., THF, acetone).

  • Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of the product will form immediately.[9]

  • Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove ammonium salts, then with a small amount of cold ethanol or ether.

  • Dry the product under vacuum. If necessary, recrystallize from aqueous ethanol to obtain pure 4-Sulfamoylbenzamide.

Protocol 2: Synthesis via Direct Amide Coupling

This protocol is milder and avoids the use of thionyl chloride.

  • In a round-bottom flask, suspend 4-sulfamoylbenzoic acid (1.0 eq.) in a suitable solvent mixture like DCM/DMF.[1][10]

  • Add 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq.) and the amine source (e.g., aqueous ammonia, 2-3 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2-1.5 eq.) portion-wise to the stirred suspension.[1]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Section 5: Data Summary Table

ParameterRoute 1: Acyl ChlorideRoute 2: Direct Coupling
Starting Material 4-Sulfamoylbenzoic Acid4-Sulfamoylbenzoic Acid
Key Reagents SOCl₂ or (COCl)₂, NH₄OHEDC·HCl, DMAP (cat.), NH₄OH
Solvents Toluene, THF, AcetoneDCM, DMF
Temperature Reflux (80-90°C) then 0°C0°C to Room Temperature
Pros Cost-effective for large scale, simple reagents.Mild conditions, high functional group tolerance.
Cons Harsh/corrosive reagents, acidic byproduct gas.More expensive reagents, byproduct removal needed.
Typical Yields 60-85%65-90%[1]

References

  • the preparation of amides . Chemguide. [Link]

  • 15.15: Formation of Amides . Chemistry LibreTexts. [Link]

  • Amide formation from carboxylic acid derivatives . Khan Academy. [Link]

  • Making Amides from Carboxylic Acids . Chemistry LibreTexts. [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy . YouTube. [Link]

  • Hussain, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases . RSC Medicinal Chemistry. [Link]

  • US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Supporting Information: Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases . The Royal Society of Chemistry. [Link]

  • Van der Eycken, J., et al. (2018). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues . Beilstein Journal of Organic Chemistry. [Link]

  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Wang, G., et al. (2015). Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Angeli, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors . Molecules. [Link]

  • US2777844A - Sulfonamide purification process.

Sources

Technical Support Center: Strategies to Reduce Off-Target Effects of 4-Sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Sulfamoylbenzamide and its derivatives. This guide provides field-proven insights, troubleshooting protocols, and strategic frameworks to help you identify, understand, and mitigate off-target effects, ensuring the precision and validity of your experimental outcomes.

Introduction

This guide is structured to provide a proactive and reactive approach to managing these effects, moving from foundational questions to advanced experimental strategies.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a particular concern for the 4-sulfamoylbenzamide scaffold?

A1: Off-target effects are unintended interactions between a drug or small molecule and biomolecules other than its primary target.[7] For the 4-sulfamoylbenzamide scaffold, this is a significant consideration because its core components—the sulfonamide and benzamide groups—are known to interact with multiple protein families. While it is a potent inhibitor of carbonic anhydrases, derivatives have shown activity against diverse targets like kinases, transcription factors (STAT3), and ectonucleotidases (h-NTPDases).[1][3][4] This versatility, or promiscuity, increases the likelihood of unintended interactions in a complex biological system.

Q2: How can I computationally predict potential off-target interactions for my 4-sulfamoylbenzamide derivative?

A2: In silico (computational) screening is a powerful first step to generate hypotheses about potential off-targets.[8][9] This rational drug design approach allows you to screen your specific molecule against large databases of protein structures before beginning wet-lab experiments.

  • Key Approaches:

    • Molecular Docking: This technique predicts how your molecule might bind to the active sites of thousands of different proteins. By analyzing the predicted binding affinity and pose, you can identify proteins that are structurally capable of interacting with your compound.[8]

    • Pharmacophore Searching: This method uses the 3D chemical features of your molecule to search for complementary features in known protein binding sites.

    • Similarity Searching: Comparing your molecule to databases of compounds with known biological activities can reveal potential off-targets based on the principle that structurally similar molecules often have similar biological profiles.

Several computational platforms exist that can perform these analyses, providing a list of potential off-targets ranked by likelihood.[10]

Q3: What are the primary experimental strategies to confirm a suspected off-target effect?

A3: Experimental validation is crucial. The gold standard is a multi-pronged approach:

  • In Vitro Profiling: Test your compound directly against a panel of purified proteins. For example, commercially available kinase profiling services can screen your inhibitor against hundreds of kinases to identify unintended inhibitory activity.[7] This provides direct evidence of a biochemical interaction.

  • Genetic Validation: Use genetic tools like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target protein in your cell model.[7][9] If the phenotype observed with your compound is truly on-target, it should be mimicked by the genetic perturbation. A lack of concordance suggests an off-target effect.

Q4: In my cell-based assay, how can I differentiate a true on-target phenotype from a potential off-target one?

A4: This is a central challenge. Beyond the strategies in Q3, consider the following:

  • Dose-Response Correlation: Compare the concentration of your compound required to inhibit the purified target protein (biochemical IC50) with the concentration needed to produce the cellular effect (cellular EC50). A large discrepancy (e.g., >10-fold) may suggest that the cellular phenotype is driven by an off-target with a different potency.

  • Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is physically binding to its intended target within the complex environment of the cell.[11] A lack of target engagement at concentrations that produce the phenotype is a red flag for off-target activity.

Troubleshooting Guide

This section addresses common issues encountered during experiments with 4-sulfamoylbenzamide inhibitors.

Problem Possible Cause Troubleshooting Steps & Solutions
Inconsistent Results Across Different Cell Lines Cell-line specific expression of off-target proteins.1. Profile Target Expression: Use Western blot or qPCR to quantify the expression levels of your intended target and key suspected off-targets in each cell line.[7] 2. Choose Appropriate Models: Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.[7]
High Activity in Biochemical Assays, but Weak or No Activity in Cell-Based Assays Poor cell permeability, rapid metabolism, or active efflux of the compound from the cell.1. Assess Permeability & Stability: Evaluate the compound's ability to cross the cell membrane and its stability in cell culture medium or in the presence of liver microsomes.[11] 2. Confirm Target Engagement: Perform a CETSA to verify that the compound is reaching and binding to its target inside the cell.[11] 3. Use Efflux Pump Inhibitors: Co-incubate with known inhibitors of efflux pumps (e.g., P-glycoprotein) to see if cellular activity is restored.
Observed Phenotype Does Not Match the Known Biological Role of the Target The phenotype is likely driven by an off-target effect.1. Initiate Off-Target Prediction: Use computational tools (see FAQ Q2) to generate a list of plausible off-targets. 2. Perform Broad Profiling: Screen the compound against a broad panel (e.g., kinase, GPCR) to experimentally identify unintended targets.[7] 3. Validate with Orthogonal Methods: Employ genetic knockdown (CRISPR/RNAi) and structurally unrelated inhibitors to confirm if the phenotype is linked to the intended target.[7][9]
Steep, Non-Sigmoidal Dose-Response Curves Compound aggregation in the assay buffer, leading to non-specific inhibition.1. Test with Detergent: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant rightward shift in the IC50 curve strongly suggests aggregation was the cause of the initial activity.[11] 2. Check Solubility: Visually inspect your compound dilutions for any signs of precipitation. Ensure the final DMSO concentration is low and consistent (typically <0.5%).[11]

Core Strategies for Designing More Selective Inhibitors

The ultimate goal is to rationally modify the 4-sulfamoylbenzamide scaffold to enhance affinity for the desired target while reducing interactions with off-targets. This process is known as Structure-Activity Relationship (SAR) optimization.

Visualizing the Selectivity Workflow

The following diagram outlines a comprehensive workflow for identifying and mitigating off-target effects.

G cluster_0 Phase 1: Identification & Hypothesis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Rational Redesign & Mitigation A Start with 4-Sulfamoylbenzamide Derivative B Computational Off-Target Prediction A->B C Broad In Vitro Profiling (e.g., Kinase Panel) A->C D Hypothesized Off-Target List B->D C->D E Genetic Validation (CRISPR / RNAi) D->E F Orthogonal Inhibitor Testing D->F G Cellular Target Engagement (CETSA) D->G H Confirmed Off-Target(s) & On-Target Phenotype E->H F->H G->H I Structure-Based Design: Exploit Target Differences H->I J Synthesize New Derivatives I->J K Iterative SAR: Test On- vs. Off-Target Activity J->K K->J Refine Design L Optimized Inhibitor with Reduced Off-Target Effects K->L

Caption: Workflow for identifying, validating, and mitigating off-target effects.

Key Medicinal Chemistry Strategies

Improving selectivity is a central challenge in drug design that involves making subtle chemical modifications to exploit differences between your on-target and off-target proteins.[6][12]

  • Exploit Shape and Size Differences (Steric Hindrance): If an off-target has a smaller binding pocket than your primary target, you can add a bulky chemical group to your inhibitor. This modification will create a steric clash in the off-target's active site, preventing binding, while still being accommodated by the larger on-target site.[12]

  • Optimize Electrostatic Interactions: The arrangement of charged and polar amino acids often differs between proteins. By modifying the electrostatic potential of your ligand, you can introduce favorable interactions (e.g., hydrogen bonds, ionic bonds) with the on-target protein that are unfavorable or repulsive in the off-target protein.[12]

  • Displace High-Energy Water Molecules: Water molecules in a protein's binding site can be energetically unfavorable. Designing your compound to displace a high-energy water molecule in the on-target, which may not be present in the off-target, can significantly increase binding affinity and selectivity.[13]

Visualizing a Structure-Based Design Strategy

This diagram illustrates the concept of using steric hindrance to improve selectivity.

Sources

Technical Support Center: Sulfamoylbenzamides & PAINS Properties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with sulfamoylbenzamide derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth insights into identifying and mitigating the Pan-Assay Interference Compounds (PAINS) properties often associated with this chemical scaffold. Our goal is to equip you with the knowledge to troubleshoot common experimental hurdles, ensuring the integrity and validity of your screening data.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with sulfamoylbenzamides.

Q1: What are PAINS, and why should I be concerned about them?

A: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in high-throughput screens (HTS) but do so through non-specific mechanisms rather than by specifically binding to the intended biological target.[1] This can lead to false positives, wasting significant time and resources pursuing dead-end leads.[2][3] Concern is critical because failure to identify PAINS early can propagate flawed data into later stages of drug discovery, ultimately leading to costly failures.[3]

Q2: Are all sulfamoylbenzamide derivatives problematic PAINS?

A: Not necessarily. The sulfamoylbenzamide scaffold is present in valid inhibitors and even approved drugs.[4][5] However, certain substitution patterns on the sulfamoylbenzamide core can predispose these compounds to assay interference.[1][6] It is crucial to evaluate each compound on a case-by-case basis rather than dismissing the entire chemical class. The key is to be aware of the potential for PAINS behavior and to have a robust strategy for identifying and validating true hits.

Q3: My sulfamoylbenzamide hit looks promising in my primary biochemical assay. What's the first thing I should check?

A: Before committing to further studies, the first step is to rule out the most common PAINS-related artifacts: compound aggregation and non-specific reactivity. A simple but informative experiment is to re-run your assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100). A significant loss of potency (a rightward shift in the IC50 curve) is a strong indicator that your compound's activity was due to aggregation-based inhibition.[7]

Q4: I've heard about computational PAINS filters. Are they reliable?

A: Computational filters, which use substructure matching to flag potential PAINS, are a valuable first-pass tool for triaging HTS data.[][9][10] They can quickly identify compounds containing functionalities known to be problematic.[1] However, they are not infallible. They can mislabel valid compounds and may not recognize novel interference chemotypes.[11][12] Therefore, computational flagging should always be followed by experimental validation. Think of it as a helpful alert, not a definitive verdict.

Troubleshooting Guide: From Assay Interference to Confirmed Hits

This section provides a structured approach to common problems encountered during the screening and validation of sulfamoylbenzamide compounds.

Problem 1: My compound shows high potency and a steep dose-response curve, but the results are inconsistent.
  • Possible Cause: This is a classic hallmark of compound aggregation.[7] In aqueous buffers, hydrophobic compounds like many sulfamoylbenzamides can self-assemble into colloidal particles, or aggregates, which non-specifically inhibit enzymes by sequestering them.[13][14] This behavior is often sensitive to minor variations in experimental conditions, leading to poor reproducibility.

  • Troubleshooting & Mitigation Strategy:

    • Detergent Counter-Screen: As mentioned in the FAQs, this is your primary diagnostic tool. The detergent disrupts the formation of aggregates, and if aggregation is the source of inhibition, the compound's apparent potency will dramatically decrease.[7]

    • Enzyme Concentration Test: For enzymatic assays, a true inhibitor's IC50 should be independent of the enzyme concentration (under Michaelis-Menten conditions). In contrast, an aggregator's apparent IC50 will often increase linearly with the enzyme concentration.[7]

    • Direct Detection of Aggregates: More direct physical methods can confirm aggregation.

      • Dynamic Light Scattering (DLS): DLS measures the size of particles in solution and is highly sensitive to the formation of aggregates.[14] A concentration-dependent increase in particle size is strong evidence of aggregation.

      • Nephelometry: This technique measures light scattering caused by suspended particles and can be used to qualitatively assess the solubility and aggregation propensity of compounds in a high-throughput manner.[15][16]

  • Experimental Protocol: Detergent Counter-Screen

    • Prepare your standard assay buffer and a second batch of the same buffer supplemented with 0.02% Triton X-100 (for a final concentration of 0.01% in the assay).

    • Prepare serial dilutions of your sulfamoylbenzamide compound in both the standard and the detergent-containing buffer.

    • Run your enzymatic or binding assay in parallel using both sets of compound dilutions.

    • Plot the dose-response curves for both conditions. A significant rightward shift in the IC50 in the presence of detergent indicates aggregation-based activity.

Condition Expected IC50 (Aggregator) Expected IC50 (True Inhibitor)
Standard Buffer1 µM1 µM
Buffer + 0.01% Triton X-100> 50 µM (or inactive)~1 µM
A summary of expected results for an aggregation-based inhibitor versus a true inhibitor in a detergent counter-screen.
Problem 2: My compound is active in a fluorescence-based assay but shows no activity in an orthogonal (e.g., label-free) assay.
  • Possible Cause: The compound may be interfering with the assay technology itself. Many PAINS interfere with fluorescence-based readouts through quenching or by being intrinsically fluorescent at the assay wavelengths.[17][18] This is a technology-related interference, not a true biological effect.[17]

  • Troubleshooting & Mitigation Strategy:

    • Fluorescence Interference Assay: Run a simple control experiment. Prepare your compound at relevant assay concentrations in the final assay buffer (without the enzyme or target protein). Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay. A significant signal indicates intrinsic fluorescence. To check for quenching, add the compound to a solution containing your fluorescent probe and look for a decrease in signal.[3]

    • Orthogonal Assay Validation: This is the gold standard for ruling out technology-specific artifacts. Confirming activity in an assay that uses a different detection method (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or an LC-MS-based assay) provides strong evidence that the observed activity is genuine.[11]

  • Experimental Workflow: Orthogonal Assay Validation

G Primary Primary Hit from Fluorescence Assay Check Check for Intrinsic Fluorescence/Quenching Primary->Check Is there interference? Orthogonal Select Orthogonal Assay (e.g., SPR, LC-MS) Check->Orthogonal No False False Positive (Assay Interference) Check->False Yes SPR SPR Binding Assay Orthogonal->SPR LCMS LC-MS Substrate Conversion Assay Orthogonal->LCMS Confirm Confirmed Hit SPR->Confirm Binding Confirmed SPR->False No Binding LCMS->Confirm Inhibition Confirmed LCMS->False No Inhibition G NSB High Non-Specific Binding Observed Buffer Buffer Optimization NSB->Buffer BSA Add Blocking Protein (BSA) NSB->BSA Ref Use Reference Cell NSB->Ref Salt Increase Salt (NaCl) Buffer->Salt pH Adjust pH Buffer->pH Tween Add Surfactant (Tween 20) Buffer->Tween Clean Clean, Specific Binding Signal Salt->Clean pH->Clean Tween->Clean BSA->Clean Ref->Clean

Caption: A decision tree for troubleshooting non-specific binding in SPR.

By systematically applying these troubleshooting guides and experimental protocols, researchers can confidently distinguish genuine, optimizable sulfamoylbenzamide hits from misleading assay artifacts, paving the way for more efficient and successful drug discovery campaigns.

References

  • Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences. [Link]

  • Reduction of nonspecific protein binding on surface plasmon resonance biosensors. Ladd, J., et al. Analytical Chemistry. [Link]

  • Reducing Non-Specific Binding - Surface Plasmon Resonance. Reichert Technologies. [Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences. [Link]

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. AffiPlex. [Link]

  • Human experimental pain models: A review of standardized methods in drug development. Olesen, A. E., et al. Journal of Pain Research. [Link]

  • A practical guide and perspectives on the use of experimental pain modalities with children and adolescents. Noel, M., et al. Pain. [Link]

  • Dealing with PAINs in a drug discovery CRO. Sygnature Discovery. [Link]

  • Human experimental pain models. OUCI. [Link]

  • How to Triage PAINS-Full Research. Dahlin, J. L., et al. SLAS Discovery. [Link]

  • Experimental Exploration of Objective Human Pain Assessment Using Multimodal Sensing Signals. Tandon, P., et al. Frontiers in Physiology. [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. [Link]

  • PAINS management: open source model to eliminate nuisance compounds. Sirimulla, S., et al. F1000Research. [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • How do we measure pain, anyway? Massive Science. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Dahlin, J. L., et al. Journal of Medicinal Chemistry. [Link]

  • A Protocol of Manual Tests to Measure Sensation and Pain in Humans. Marcuzzi, A., et al. Journal of Visualized Experiments. [Link]

  • Pan-assay interference compounds. Wikipedia. [Link]

  • PAINS filter using RDKit. Is life worth living? - WordPress.com. [Link]

  • Promiscuous Inhibitors. Malvern Panalytical. [Link]

  • PAINS Model. Optibrium. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Baell, J. B. ACS Chemical Biology. [Link]

  • Avoiding PAINS. American Chemical Society. [Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. Zhang, Y., et al. European Journal of Medicinal Chemistry. [Link]

  • What are PAINS? BIT 479/579 High-throughput Discovery. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Iqbal, J., et al. RSC Medicinal Chemistry. [Link]

  • High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. De la Torre, B. G., et al. Journal of Biomolecular Screening. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Baell, J. B. ACS Chemical Biology. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Semantic Scholar. [Link]

  • Manual Tests To Measure Sensation & Pain In Humans l Protocol Preview. JoVE. [Link]

  • Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. Ma, Y., et al. European Journal of Medicinal Chemistry. [Link]

  • Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids. Klumpp, K., et al. Antimicrobial Agents and Chemotherapy. [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. ResearchGate. [Link]

  • Discovery and antiviral profile of new sulfamoylbenzamide derivatives as HBV capsid assembly modulators. St-Jean, M., et al. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Chan, L. L., et al. Journal of the Association for Laboratory Automation. [Link]

  • (PDF) Heteroaryldihydropyrimidine (HAP) and Sulfamoylbenzamide (SBA) Inhibit Hepatitis B Virus Replication by Different Molecular Mechanisms. ResearchGate. [Link]

Sources

Technical Support Center: Navigating In Vitro Aggregation of 4-Sulfamoylbenzamide and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing the potential compound aggregation of 4-Sulfamoylbenzamide and structurally related compounds in in vitro assays. Our goal is to equip you with the expertise to identify, understand, and mitigate aggregation-related artifacts, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation, and why should I be concerned about it when working with 4-Sulfamoylbenzamide?

A: Compound aggregation is a phenomenon where small molecules self-assemble in aqueous solutions to form colloidal particles, typically ranging from 50 to 1000 nm in size.[1] This is not simple precipitation; these aggregates can remain suspended in solution and are often invisible to the naked eye.[2]

You should be concerned because these aggregates can lead to false-positive results in high-throughput screening (HTS) and other bioassays.[3][4] The large surface area of these aggregates can non-specifically adsorb proteins, such as your target enzyme, leading to denaturation and apparent inhibition that is not due to a specific, one-to-one binding event at an active site.[1][4][5] This promiscuous inhibition can derail a drug discovery campaign by leading researchers to pursue artifactual hits, wasting significant time and resources.[3][6][7] Compounds in the sulfamoylbenzamide class can be susceptible to solubility challenges in aqueous buffers, which increases the risk of aggregation.[8][9]

Q2: My IC50 curve for a 4-Sulfamoylbenzamide analog is unusually steep and varies between experiments. Could this be due to aggregation?

A: Yes, a steep, non-sigmoidal dose-response curve is a classic hallmark of aggregation-based inhibition.[1][8] Unlike the typical sigmoidal curve of a well-behaved inhibitor, aggregators often show a sharp drop in activity over a very narrow concentration range. This occurs because the inhibitory effect is only observed above the compound's critical aggregation concentration (CAC).[3] Below the CAC, the compound is monomeric and likely inactive. Once the CAC is reached, aggregates form and sequester the target protein.

The variability between experiments can also be explained by the sensitive nature of aggregation. The CAC can be influenced by minor changes in assay conditions such as buffer composition, pH, temperature, and even incubation time.[5]

Q3: I suspect my 4-Sulfamoylbenzamide derivative is aggregating. What is the first and simplest test I can perform to check for this?

A: The most straightforward initial test is to repeat your assay with the addition of a non-ionic detergent.[8] Including a small amount of a detergent like Triton X-100 (typically 0.01% to 0.1%) or Tween-80 in your assay buffer can disrupt the formation of colloidal aggregates.[1][5][10]

If the apparent potency of your compound is significantly reduced (i.e., the IC50 value increases) in the presence of the detergent, it strongly suggests that the inhibition you initially observed was due to aggregation.[8] If the compound is a true, specific inhibitor, its potency should be largely unaffected by the detergent.

Troubleshooting Guide: Diagnosing and Mitigating Aggregation

This section provides structured workflows and detailed protocols to systematically address suspected aggregation of 4-Sulfamoylbenzamide.

Issue 1: Inconsistent Potency and Poor Reproducibility

You observe that the IC50 value of your 4-Sulfamoylbenzamide compound varies significantly across different assay plates or experimental days.

Aggregation is highly sensitive to experimental conditions. Minor, often uncontrolled, variations in buffer preparation, protein concentration, or compound handling can shift the CAC, leading to inconsistent results.[3][5]

Caption: Workflow for diagnosing inconsistent potency.

  • Prepare Detergent Stock: Create a 10% (v/v) stock solution of Triton X-100 in your assay buffer. Ensure it is well-mixed.

  • Assay Setup: Prepare two sets of assay plates.

    • Plate A (Control): Your standard assay protocol.

    • Plate B (Detergent): Add the Triton X-100 stock to your final assay buffer to achieve a final concentration of 0.01%. Critical: Ensure the detergent is present in the well before or at the same time as the compound is added.

  • Compound Titration: Add your 4-Sulfamoylbenzamide compound in a serial dilution to both sets of plates.

  • Execute Assay: Run the assay and measure the activity.

  • Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 on Plate B indicates aggregation-based activity.

Issue 2: Compound Shows Activity in a Biochemical Assay but is Inactive in Cell-Based Assays

Your 4-Sulfamoylbenzamide derivative is a potent inhibitor of its purified target protein, but shows no effect when tested on whole cells.

While poor cell permeability or active efflux are possible, aggregation is a frequent culprit.[8] The conditions inside a biochemical assay (e.g., purified protein in a simple buffer) are often more conducive to aggregation than the complex environment of cell culture media, which contains numerous proteins and other biomolecules that can act as natural detergents or "decoy proteins."

Caption: Workflow for biochemical vs. cellular activity discrepancies.

Bovine Serum Albumin (BSA) can be used as a "decoy" protein to sequester aggregates.[3]

  • Prepare BSA Stock: Prepare a stock solution of BSA (e.g., 10 mg/mL) in your assay buffer.

  • Assay Setup: Run your biochemical assay with a final BSA concentration of 0.1 mg/mL. Critical: BSA should be added to the assay before the test compound.[3]

  • Analysis: Similar to the detergent test, a significant loss of potency in the presence of BSA points to non-specific inhibition by aggregates.

Counter-Screen Agent Typical Concentration Mechanism of Action Interpretation of Positive Result
Triton X-1000.01% - 0.1% (v/v)Disrupts formation of colloidal aggregates.[5]Significant rightward shift in IC50 curve.
Bovine Serum Albumin (BSA)0.1 mg/mLActs as a decoy protein, sequestering aggregates.[3]Significant rightward shift in IC50 curve.
Issue 3: Need for Direct Physical Evidence of Aggregation

Counter-screens are suggestive but indirect. You need definitive physical proof that your 4-Sulfamoylbenzamide compound is forming particles at assay-relevant concentrations.

Biochemical data alone cannot definitively prove the physical state of a compound in solution. Biophysical techniques are required for direct observation.[1]

  • Dynamic Light Scattering (DLS): This is a primary method for detecting particles in solution.[1][7][11] DLS measures the size distribution of particles in a sample. If your compound forms aggregates, DLS will detect particles in the 50-1000 nm range. It is crucial to test the compound at concentrations at and above its apparent IC50.

  • Surface Plasmon Resonance (SPR): SPR can directly observe the binding of aggregates to a target-coated sensor surface.[11][12] Aggregators often display unusual sensorgrams that are distinct from the typical 1:1 binding kinetics of a well-behaved inhibitor.

  • Nuclear Magnetic Resonance (NMR): NMR can be used to detect aggregation as it causes significant broadening and attenuation of the compound's NMR signals.[2][13] This method is particularly useful for observing the self-association of molecules in solution.[2]

Technique Principle What it Measures Indication of Aggregation
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle motion.Hydrodynamic radius of particles in solution.Detection of particles >50 nm in diameter.[1]
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface upon binding.Binding kinetics and mass accumulation.Atypical, non-stoichiometric binding sensorgrams.[12]
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Signal intensity and line width.Signal broadening and disappearance upon increasing concentration.[13]

Best Practices for Working with 4-Sulfamoylbenzamide

To proactively minimize the risk of aggregation, follow these guidelines:

  • Solubility First: Ensure your compound is fully soluble in your stock solution (typically DMSO).[2][9] Before starting an assay, determine the solubility of 4-Sulfamoylbenzamide in your final aqueous assay buffer.

  • Mind the Concentration: Whenever possible, work at compound concentrations below the suspected CAC.[3] If high concentrations are needed, be extra vigilant for aggregation.

  • Incorporate Controls: Routinely include known aggregating compounds as positive controls and non-aggregating analogs as negative controls in your screening runs.[3]

  • Standardize Protocols: Maintain consistency in all assay parameters, including buffer composition, pH, temperature, and incubation times, to ensure reproducibility.[14]

By understanding the mechanisms of compound aggregation and implementing these diagnostic and mitigation strategies, you can confidently interpret your data and focus your resources on genuine hits.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. Retrieved from [Link]

  • Ye, W., Lu, J., & Fang, Y. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. ASSAY and Drug Development Technologies, 10(1), 69-78. Retrieved from [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Zhang, T., et al. (2025). Detecting alpha-synuclein aggregates with small molecules on single-molecule array. Chemical Science, 16(1), 123-131. Retrieved from [Link]

  • Dear, A. J., et al. (2020). Methods of probing the interactions between small molecules and disordered proteins. Journal of The Royal Society Interface, 17(164), 20190867. Retrieved from [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved from [Link]

  • Zhang, T., et al. (2025). Detecting alpha-synuclein aggregates with small molecules on single-molecule array. Chemical Science, 16(1), 123-131. Retrieved from [Link]

  • Kim, Y., et al. (2006). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Chemical Biology, 1(7), 461-469. Retrieved from [Link]

  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1121-1132. Retrieved from [Link]

  • O'Donnell, C., & Carlsson, L. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Journal of Agricultural and Food Chemistry, 69(50), 15194-15206. Retrieved from [Link]

  • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 50(10), 2385-2390. Retrieved from [Link]

  • Shoichet, B. K. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 12(3), 591-597. Retrieved from [Link]

  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]

  • Angeli, A., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(16), 2953. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. Retrieved from [Link]

  • Laflin, P., et al. (2016). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(7), 887-895. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-SULFAMOYLBENZAMIDE. Retrieved from [Link]

  • LaPlante, S. R., et al. (2017). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry, 60(21), 8765-8775. Retrieved from [Link]

  • Fidabio. (2023, August 16). Aggregation in drug development: a challenge that can be avoided. Retrieved from [Link]

  • Ghaffar, A., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 114, 105126. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlortalidone. Retrieved from [Link]

  • PubChem. (n.d.). 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methylbenzyl)sulfamoyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-4-[(2-fluorophenyl)sulfamoyl]benzamide. Retrieved from [Link]

  • Drugfuture. (n.d.). 4-SULFAMOYLBENZAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use.

Sources

purification challenges of 4-Sulfamoylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Sulfamoylbenzamide Derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Sulfamoylbenzamide derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to address the unique purification challenges posed by this class of compounds. The inherent polarity, hydrogen-bonding capabilities, and acidic nature of the sulfonamide group often complicate standard purification procedures. This center is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 4-Sulfamoylbenzamide derivatives in a practical, question-and-answer format.

Q1: My crude product is an oil/waxy solid and refuses to crystallize. What steps can I take to induce crystallization?

A1: This is a frequent challenge, often termed "oiling out," where the compound separates from the cooling solvent as a liquid rather than a solid lattice. This typically occurs when the solution is too concentrated, cools too rapidly, or when impurities are present that inhibit crystal formation.[1]

Underlying Cause: The high polarity imparted by both the sulfonamide (-SO₂NH₂) and benzamide (-CONH₂) moieties can lead to strong solute-solvent interactions, making it difficult for the molecules to self-assemble into a crystal lattice. Impurities act as defects, further disrupting this process.

Troubleshooting Protocol:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to slightly dilute the solution, which can prevent supersaturation.[1]

  • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a towel if necessary. Do not place it directly into an ice bath. Rapid cooling is a primary cause of oiling out.[1]

  • Induce Nucleation: If no crystals form upon reaching room temperature, try to initiate crystallization by:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass can serve as nucleation sites.[2]

    • Seed Crystals: If available, add a single, tiny crystal of the pure product to the cooled solution. This provides a template for crystal growth.[2]

  • Consider an "Anti-Solvent": If the above steps fail, you may need to change the solvent environment. While the solution is at room temperature, slowly add a less polar "anti-solvent" (in which your compound is insoluble) dropwise until persistent cloudiness appears. Then, re-heat gently until the solution is clear again and allow it to cool slowly.

G start Crude Product 'Oils Out' or Fails to Crystallize reheat Re-heat to dissolve oil. Add 5-10% more solvent. start->reheat slow_cool Cool slowly to Room Temperature. (Insulate flask if necessary) reheat->slow_cool check_xtal Crystals Formed? slow_cool->check_xtal induce Induce Nucleation: 1. Scratch inner flask surface 2. Add a seed crystal check_xtal->induce No success Success: Collect Crystals by Filtration check_xtal->success Yes check_xtal2 Crystals Formed? induce->check_xtal2 change_solvent Re-evaluate solvent system. Consider anti-solvent addition or proceed to chromatography. check_xtal2->change_solvent No check_xtal2->success Yes G start Problem: Poor Separation or Streaking on Silica Column optimize_tlc Optimize Mobile Phase via TLC (Target Rf ≈ 0.3-0.4) start->optimize_tlc add_modifier Add Modifier to Eluent: - 1% Acetic Acid (for acids) - 1% Triethylamine (for bases) optimize_tlc->add_modifier check_sep Separation Improved? add_modifier->check_sep change_adsorbent Change Stationary Phase: - Alumina (Neutral or Basic) - Reversed-Phase (C18) check_sep->change_adsorbent No run_column Run Column with Optimized System check_sep->run_column Yes change_adsorbent->optimize_tlc success Pure Compound Isolated run_column->success

Sources

Technical Support Center: Stability of 4-Sulfamoylbenzamide in DMSO and Other Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Sulfamoylbenzamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 4-Sulfamoylbenzamide in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experimental workflows.

Introduction

4-Sulfamoylbenzamide is a chemical compound of interest in various research and development fields. As with any experimental work, ensuring the stability of the compound in solution is critical for generating reliable and reproducible data. This guide will delve into the factors affecting the stability of 4-Sulfamoylbenzamide, with a particular focus on its use in DMSO, a common solvent for compound storage and screening.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 4-Sulfamoylbenzamide solutions.

Question 1: I am observing high variability and poor reproducibility in my assay results when using a 4-Sulfamoylbenzamide stock solution in DMSO. What could be the cause?

Answer:

High variability is often linked to issues with the stability or solubility of your compound in the stock solution or final assay buffer. Here’s a step-by-step guide to troubleshoot this problem:

  • Visual Inspection: Before each use, carefully inspect your DMSO stock solution. The presence of any precipitate or cloudiness indicates that the compound may be crashing out of solution.

  • Solvent Concentration in Assay: Ensure the final concentration of DMSO in your assay is low and consistent across all experiments, typically below 0.5%. High concentrations of organic solvents can affect assay performance and compound solubility.

  • Time-Dependent Precipitation: The stability of 4-Sulfamoylbenzamide in your final assay buffer may be time-dependent. Conduct a pre-incubation experiment to assess if the compound precipitates over the duration of your assay.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock can introduce moisture from the atmosphere, which can impact compound stability.[1] It is best to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. While some studies show no significant compound loss after multiple freeze-thaw cycles for many compounds, sensitive compounds may be affected.[2][3]

  • Water Content in DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air.[4] This absorbed water can lead to hydrolysis of susceptible compounds.[2][3] Use high-purity, anhydrous DMSO and handle it in a low-humidity environment to prepare your stock solutions. A study on various compounds in wet DMSO (90/10 DMSO/water) showed that 85% of compounds were stable over a 2-year period at 4°C, but it's crucial to determine this for your specific compound.[5][6]

Question 2: My 4-Sulfamoylbenzamide solution in DMSO has turned slightly yellow over time. Is it degrading?

Answer:

A color change can be an indicator of degradation. Sulfonamide-containing compounds can be susceptible to oxidative and photolytic degradation, which may result in colored byproducts.

  • Protect from Light: Store your 4-Sulfamoylbenzamide solutions, and the solid compound, protected from light. Use amber vials or wrap your containers in aluminum foil.

  • Inert Atmosphere: To prevent oxidation, consider purging the headspace of your stock solution vials with an inert gas like argon or nitrogen before sealing and storing.[4]

  • Purity Analysis: The most definitive way to assess degradation is to analyze the purity of your solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the aged solution to that of a freshly prepared solution. The appearance of new peaks or a decrease in the area of the main peak would confirm degradation.

Question 3: I suspect my 4-Sulfamoylbenzamide is degrading. What are the likely degradation products?

Answer:

While specific degradation products for 4-Sulfamoylbenzamide are not extensively documented in the literature, we can predict the likely pathways based on the chemistry of sulfonamides. The primary degradation pathway for sulfonamides is hydrolysis of the sulfonamide bond (S-N bond).[7]

  • Hydrolysis Products: Under acidic or basic conditions, the sulfonamide bond can cleave to yield sulfanilic acid derivatives and the corresponding amine. For 4-Sulfamoylbenzamide, this would likely result in the formation of 4-carboxybenzenesulfonamide and ammonia, or further degradation to 4-sulfamoylbenzoic acid.

  • Forced Degradation Studies: To identify the specific degradation products under your experimental conditions, it is highly recommended to perform a forced degradation study.[8][9][10] This involves intentionally exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. Analysis of the stressed samples by LC-MS can help identify the mass of the degradation products, providing clues to their structures.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 4-Sulfamoylbenzamide?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many organic compounds, including those with structures similar to 4-Sulfamoylbenzamide, due to its excellent solubilizing power.[2] However, due to its hygroscopic nature, proper handling is crucial. For working solutions, polar organic solvents like ethanol or methanol can also be considered, depending on the required concentration and compatibility with your assay.

Q2: How should I store my 4-Sulfamoylbenzamide solid and DMSO stock solutions?

A2:

  • Solid Compound: Store solid 4-Sulfamoylbenzamide in a tightly sealed container in a cool, dry, and dark place.

  • DMSO Stock Solutions: For long-term storage, it is recommended to store aliquots of your stock solution at -20°C or -80°C to minimize degradation.[4] As mentioned, avoid repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable for many compounds.[5][6] Always seal containers tightly to minimize moisture absorption.

Q3: What is the expected solubility of 4-Sulfamoylbenzamide in common organic solvents?

A3: While specific quantitative solubility data for 4-Sulfamoylbenzamide is not readily available in public literature, we can predict its solubility based on its structure.[2]

  • High Solubility: Expected in polar aprotic solvents like DMSO and Dimethylformamide (DMF).

  • Moderate to Good Solubility: Expected in polar protic solvents such as methanol and ethanol.[2]

  • Low Solubility: Expected in non-polar solvents like hexane and toluene.[2]

  • Limited Aqueous Solubility: Due to the presence of the aromatic ring, solubility in water is expected to be limited.

It is highly recommended to experimentally determine the solubility in your specific solvents of interest. The "shake-flask" method is a gold standard for this purpose.[7]

Q4: How can I develop a stability-indicating HPLC method for 4-Sulfamoylbenzamide?

A4: A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of both. Here is a general approach to developing such a method:

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule like 4-Sulfamoylbenzamide.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[11]

  • Detection: UV detection is suitable for 4-Sulfamoylbenzamide due to its aromatic ring. You will need to determine the optimal wavelength for detection by running a UV scan of the compound.

  • Forced Degradation: Generate degradation products by subjecting the compound to forced degradation conditions (acid, base, oxidation, heat, light).[8][9][10]

  • Method Optimization: Analyze the stressed samples and optimize the mobile phase gradient, flow rate, and other parameters to achieve good separation between the parent peak and all degradation product peaks. The goal is to have a method where all peaks are well-resolved.[11]

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method

This protocol describes the "gold standard" method for determining the thermodynamic solubility of a compound.[7]

Materials:

  • 4-Sulfamoylbenzamide (solid)

  • Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water)

  • Vials with airtight seals

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid 4-Sulfamoylbenzamide to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After equilibration, stop the shaker and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of 4-Sulfamoylbenzamide in the filtrate using a validated analytical method.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation pathways and products.[8][9][10]

Materials:

  • 4-Sulfamoylbenzamide

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • HPLC-grade water, methanol, and acetonitrile

  • Heating block or water bath

  • Photostability chamber

  • Validated stability-indicating HPLC-MS method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Sulfamoylbenzamide in a suitable solvent (e.g., a mixture of methanol and water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of hydrochloric acid. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of sodium hydroxide. Keep the mixture at room temperature or heat gently for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide. Keep the mixture at room temperature for a defined period.

  • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a defined period. Keep a control sample in the dark.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a validated HPLC-MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples to a control sample. Identify and characterize any new peaks that appear.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6 months) cluster_evaluation Evaluation prep_stock Prepare 4-Sulfamoylbenzamide Stock Solution in DMSO aliquot Aliquot into multiple vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt Store aliquots under different conditions storage_4c 4°C aliquot->storage_4c Store aliquots under different conditions storage_neg20c -20°C aliquot->storage_neg20c Store aliquots under different conditions hplc_analysis Analyze by Stability-Indicating HPLC-UV Method storage_rt->hplc_analysis storage_4c->hplc_analysis storage_neg20c->hplc_analysis compare_data Compare chromatograms to T=0 hplc_analysis->compare_data eval_purity Calculate % Purity Remaining compare_data->eval_purity eval_degradants Identify & Quantify Degradation Products eval_purity->eval_degradants

Caption: Workflow for a long-term stability study of 4-Sulfamoylbenzamide in DMSO.

Troubleshooting Logic for Assay Variability

G cluster_investigation Initial Checks cluster_stability Stability Assessment cluster_solution Solutions start High Assay Variability with 4-Sulfamoylbenzamide check_sol Visually inspect stock solution for precipitate? start->check_sol check_dmso Check final DMSO concentration in assay (<0.5%)? check_sol->check_dmso No sol_precip Precipitation in stock or assay buffer check_sol->sol_precip Yes pre_inc Perform pre-incubation in assay buffer check_dmso->pre_inc Yes sol_dmso DMSO affecting assay check_dmso->sol_dmso No ft_cycles Minimize freeze-thaw cycles (use aliquots) pre_inc->ft_cycles hplc_check Analyze stock purity with HPLC ft_cycles->hplc_check sol_degrad Compound Degradation hplc_check->sol_degrad

Caption: Decision tree for troubleshooting high variability in assays.

References

  • BenchChem. (2025). common problems with sulfamoyl-benzamide inhibitors in assays.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • ResearchGate. (2023). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • IJCRT.org. (2023). Stability Indicating Assay Method.
  • ResearchGate. (2008). (PDF) Stability of Screening Compounds in Wet DMSO.
  • BenchChem. (2025). Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
  • BenchChem. (2025). solubility of 4-benzoylbenzamide in common organic solvents.
  • ResearchGate. (n.d.). Extents of degradation in different organic solvents.
  • Kozik, V., et al. (2009). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 14(6), 708-16.
  • ResearchGate. (n.d.). Mole fraction solubility (x) of 4-(methylsulfonyl)benzaldehyde in acetonitrile (w) + methanol (1 − w) mixed solvents.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development - A Review.
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. (2014). How long can a compound be stable in DMSO for?
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Baertschi, S. W., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • gsrs. (n.d.). 4-SULFAMOYLBENZAMIDE.
  • Key Organics Limited. (2019). Safety Data Sheet.
  • Google Patents. (2006). US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • ResearchGate. (n.d.). Studies on sulfonamide degradation products.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • Lebanese Ministry of Public Health. (n.d.). Guidelines on Good Storage and Distribution Practices of Pharmaceutical Products in Lebanon. Retrieved from Lebanese Ministry of Public Health website.
  • ACS Publications. (2001). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents.
  • Single Use Support. (2023). Safe handling of bulk drug substances.
  • NIH. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation.
  • Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-303.
  • ResearchGate. (n.d.). Toxicity of Chemical Warfare Agents and their Degradation Products.
  • BenchChem. (2025). Application Notes and Protocols for Growing Single Crystals of 4-Benzoylbenzamide.
  • BenchChem. (2025). Famotidine Degradation: A Technical Guide to the Formation of Sulfamoyl Propanamide.

Sources

minimizing dimer formation during 4-Sulfamoylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Sulfamoylbenzamide Synthesis

Welcome to the Technical Support Center for 4-Sulfamoylbenzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of 4-Sulfamoylbenzamide, with a specific focus on minimizing the formation of dimeric impurities.

Troubleshooting Guide: Dimer Formation

This section addresses specific issues you may encounter during the synthesis of 4-Sulfamoylbenzamide that are indicative of dimer formation.

Question 1: My reaction yield is significantly lower than expected, and I observe a major byproduct with a higher molecular weight in my analysis (e.g., LC-MS, TLC). Could this be a dimer?

Answer: Yes, the formation of a high molecular weight byproduct is a strong indication of dimerization. Dimer formation is a common side reaction in the synthesis of 4-Sulfamoylbenzamide and related compounds.

The primary cause of dimerization is the intermolecular reaction between two molecules of a reactive intermediate or the starting material itself. For instance, in syntheses starting from 4-sulfamoylbenzoic acid or its derivatives, a common dimer results from the formation of an amide bond between the carboxylic acid group of one molecule and the sulfonamide group of another.

To confirm if the byproduct is a dimer, consider the following:

  • Mass Spectrometry (MS): The dimer's molecular weight should be approximately double that of the desired product, minus the mass of the molecules eliminated during the condensation reaction (e.g., water).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the dimer will be more complex than that of the monomer. A detailed analysis of the proton and carbon spectra can help elucidate the dimer's structure.

Strategies to Minimize Dimer Formation:

  • Control of Stoichiometry: Ensure precise control over the molar ratios of your reactants. An excess of a coupling agent or a reactant can sometimes promote side reactions.

  • Slow Addition of Reagents: Adding the activating or coupling agent slowly to the reaction mixture can help maintain a low concentration of highly reactive intermediates, thus favoring the desired intramolecular or intermolecular reaction with the intended nucleophile over self-condensation.[1]

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, including dimerization. However, this may also slow down the desired reaction, so optimization is key.

  • Choice of Solvent: The polarity and solubilizing power of the solvent can influence reaction pathways. A solvent that keeps all reactants and intermediates well-dissolved can sometimes reduce intermolecular side reactions.

Question 2: I am using a coupling agent (e.g., DCC, EDC) to synthesize 4-Sulfamoylbenzamide from 4-sulfamoylbenzoic acid and an amine, but I am still getting significant dimer formation. What can I do?

Answer: While coupling agents are designed to facilitate amide bond formation, they can inadvertently promote dimerization if not used under optimal conditions.

Key considerations and troubleshooting steps:

  • Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended when using carbodiimide coupling agents like DCC or EDC.[2] These additives react with the initially formed O-acylisourea intermediate to generate an activated ester. This new intermediate is more stable and less prone to side reactions like N-acylurea formation, and it reacts more cleanly with the desired amine, thereby suppressing the competing dimerization pathway.

  • Order of Addition: It is generally advisable to pre-activate the carboxylic acid with the coupling agent and HOBt before adding the amine. This ensures that the highly reactive O-acylisourea intermediate is quickly converted to the more stable activated ester, minimizing its opportunity to react with other nucleophiles present in the reaction mixture, such as another molecule of 4-sulfamoylbenzoic acid.

  • pH Control: Maintaining an appropriate pH is crucial. For many coupling reactions, a slightly basic pH (around 8) is optimal to ensure the amine is deprotonated and thus sufficiently nucleophilic. However, excessively basic conditions can promote other side reactions.

Question 3: My synthesis involves the use of sulfonyl chlorides. What are the primary dimer-related impurities I should be aware of, and how can I avoid them?

Answer: When working with sulfonyl chlorides, such as 4-(chlorosulfonyl)benzoic acid, the primary concern is the reaction of the sulfonyl chloride with the sulfonamide product. This can lead to the formation of a disulfonated dimer.

Preventative Measures:

  • Chemoselectivity: In reactions involving multifunctional starting materials, achieving chemoselectivity is key. For instance, when reacting a molecule with both a sulfonyl chloride and a carboxylic acid, the relative reactivity of these groups will determine the reaction outcome.[3]

  • Protecting Groups: If you are synthesizing a derivative of 4-Sulfamoylbenzamide and encountering dimerization, consider using a protecting group strategy. For example, protecting the sulfonamide nitrogen can prevent it from acting as a nucleophile and participating in unwanted side reactions.[4]

  • Reaction Conditions: As with other methods, careful control of temperature, reactant stoichiometry, and addition rates is critical.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of dimer formation in 4-Sulfamoylbenzamide synthesis?

A1: The primary mechanism of dimer formation is typically a condensation reaction. The specific pathway depends on the synthetic route, but it generally involves a nucleophilic attack from one bifunctional molecule onto an electrophilic site of another. For example, the amino group of the sulfonamide can act as a nucleophile and attack an activated carboxylic acid derivative of another molecule, leading to an amide-linked dimer. Dimerization can also be initiated by hydrophobic interactions between two peptide molecules, which drives the system into a configuration that minimizes the solvent-accessible surface area.[5]

Q2: Are there specific synthetic routes for 4-Sulfamoylbenzamide that are less prone to dimer formation?

A2: Yes, some synthetic strategies are inherently less susceptible to dimerization. A common and often effective route involves the chlorosulfonation of a protected benzoic acid derivative, followed by amination to form the sulfonamide, and subsequent deprotection and amide bond formation.[6] This multi-step approach allows for greater control over the reactivity of the functional groups at each stage, thereby minimizing the potential for self-reaction.

Q3: How can I effectively purify 4-Sulfamoylbenzamide from its dimer?

A3: Due to the significant difference in molecular weight and polarity between 4-Sulfamoylbenzamide and its dimer, several purification techniques can be effective:

  • Recrystallization: This is often the simplest and most cost-effective method. Choosing a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the dimer remains either soluble or insoluble, can lead to effective separation.

  • Column Chromatography: Flash column chromatography using silica gel is a highly effective method for separating the product from the dimer and other impurities.[6] A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is typically used.

  • Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography (HPLC) can be employed. This method offers excellent resolution and is particularly useful for removing trace amounts of the dimer.[7]

Q4: Can reaction monitoring help in minimizing dimer formation?

A4: Absolutely. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[6] By tracking the consumption of starting materials and the formation of the desired product and byproducts, you can determine the optimal reaction time. Stopping the reaction once the starting material is consumed but before significant dimer formation occurs can greatly improve the final product's purity.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway for 4-Sulfamoylbenzamide synthesis from 4-sulfamoylbenzoic acid and the competing dimerization pathway.

G cluster_desired Desired Reaction Pathway cluster_dimer Dimerization Pathway (Side Reaction) start 4-Sulfamoylbenzoic Acid activated Activated Intermediate (e.g., Acyl Chloride, Activated Ester) start->activated Activation product 4-Sulfamoylbenzamide Derivative activated->product + Amine amine Amine (R-NH2) amine->product start_dimer 4-Sulfamoylbenzoic Acid activated_dimer Activated Intermediate start_dimer->activated_dimer Activation dimer Dimer Impurity activated_dimer->dimer Intermolecular Reaction sulfonamide_nuc Another Molecule of 4-Sulfamoylbenzoic Acid (Sulfonamide as Nucleophile) sulfonamide_nuc->dimer

Caption: Desired vs. Dimerization Pathways

This diagram illustrates the competition between the desired amidation reaction and the undesired intermolecular reaction that leads to dimer formation.

Experimental Protocol: Minimizing Dimer Formation in EDC/HOBt Coupling

This protocol provides a step-by-step method for the synthesis of an N-substituted 4-Sulfamoylbenzamide using EDC and HOBt to minimize dimer formation.

Materials:

  • 4-Sulfamoylbenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Desired primary or secondary amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-sulfamoylbenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Pre-activation Stirring: Stir the mixture at 0 °C for 30-60 minutes. This allows for the formation of the HOBt-activated ester.

  • Amine Addition: Slowly add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to remove any residual dimer and other impurities.

Summary of Key Parameters for Dimer Minimization

ParameterRecommendationRationale
Coupling Additive Use HOBt or HOAt with carbodiimides.Suppresses side reactions by forming a more stable activated ester intermediate.[2]
Order of Addition Pre-activate the carboxylic acid before adding the amine.Minimizes the concentration of highly reactive intermediates that can lead to dimerization.
Temperature Maintain low temperatures (0-5 °C) during activation and amine addition.Reduces the rate of competing side reactions.[1]
Stoichiometry Use a slight excess of the amine and coupling reagents.Helps to drive the desired reaction to completion.
Solvent Use an anhydrous, polar aprotic solvent like DMF or DCM.Ensures reactants are well-solvated and prevents hydrolysis of reagents.[6]

References

  • Supuran, C. T., et al. (2009). Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 17(9), 3367-3373.
  • Khan, A., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 10(42), 24963-24972.
  • Khan, A., et al. (2020). Electronic Supplementary Information for: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. The Royal Society of Chemistry.
  • Khan, A., et al. (2020). Direct synthesis of sulfamoyl-benzamide derivatives.
  • Al-Masoudi, N. A., et al. (2018). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
  • Grewal, A. S., et al. (2017). Synthetic route followed for sulfamoyl benzamide derivatives. Reagents and conditions.
  • Kumar, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586.
  • Wuts, P. G. M. (2014). Synthesis of 4-amino-N-(4-sulfamoylphenyl)benzamide.
  • Wentland, M. P., et al. (2006). Sulfamoyl benzamide derivatives and methods of their use.
  • Willms, L., et al. (2017). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Chemistry LibreTexts.
  • Van der Jeught, K., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 337-343.
  • Onwuka, A. M., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave Online.
  • BenchChem. (2025). Impurity Control: Strategies to reduce impurities in benzamide synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting Guide: Identifying and minimizing side reactions in benzamide synthesis. BenchChem.
  • Hwang, W., et al. (2004). Kinetic control of dimer structure formation in amyloid fibrillogenesis. Proceedings of the National Academy of Sciences, 101(35), 12916-12921.
  • Outsourced Pharma. (2022). Impurity Control Strategies For Therapeutic Peptides. Outsourced Pharma.
  • de la Torre, M. C., et al. (2008). Dimer Formation in 4-Benzyl-5-Methoxymethyl-3-Methyl-1H-Pyrrole-2-Carboxylic Acid Benzyl Ester.

Sources

Technical Support Center: Optimizing Ligand-to-Metal Ratio in 4-Sulfamoylbenzamide Complexation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of metal complexation with 4-Sulfamoylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of determining and optimizing the ligand-to-metal ratio in their experiments. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies for challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal ligand-to-metal ratio for a new 4-Sulfamoylbenzamide complex?

A1: The initial and most critical step is to establish the stoichiometry of the complex. This reveals the ratio in which the ligand (4-Sulfamoylbenzamide) binds to the metal ion. Spectrophotometric methods like the Job's plot (method of continuous variations) and the mole-ratio method are excellent starting points due to their simplicity and the small amount of material required.[1][2][3][4] These techniques provide a rapid and effective way to gain initial insights into the binding ratio before proceeding to more complex thermodynamic studies.[1]

Q2: My Job's plot does not show a clear maximum, making it difficult to determine the stoichiometry. What could be the issue?

A2: A poorly defined maximum in a Job's plot can arise from several factors. One common reason is the formation of a weak complex.[5][6] For weak complexes, the plot may be very curved, making it difficult to pinpoint the exact stoichiometric ratio.[7] Another possibility is the presence of multiple complex species in solution, which violates a key assumption of the standard Job's plot method.[3] Additionally, ensure that the chosen wavelength for measurement is one where the complex absorbs significantly more than the individual metal and ligand.

Q3: I suspect multiple binding events are occurring. How can I confirm this and determine the different stoichiometries?

A3: If you suspect stepwise complex formation (e.g., ML and ML₂), the mole-ratio method can be more informative than a Job's plot.[2][6] A mole-ratio plot for stepwise formation will show multiple break points, each corresponding to a different stoichiometric complex.[6][8] For a more definitive and quantitative analysis, Isothermal Titration Calorimetry (ITC) is the gold standard. ITC can simultaneously determine the affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) for each binding event in a single experiment.[9][10][11][12]

Q4: My 4-Sulfamoylbenzamide ligand appears to be precipitating out of solution during the experiment. How can I improve its solubility?

A4: Solubility issues with sulfamoylbenzamide derivatives can be a challenge. A common approach is to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.[13] It is crucial to keep the final DMSO concentration low (ideally below 0.5%) to prevent solvent-induced artifacts in your assay.[13] Adjusting the pH of the buffer can also be effective, as the ionization state of the 4-Sulfamoylbenzamide can significantly impact its solubility.[13]

Q5: The yield of my synthesized metal complex is consistently low. What are the potential causes and how can I optimize the reaction?

A5: Low yields in metal complexation reactions can stem from several issues. Incomplete reaction is a primary suspect.[14] Ensure you are allowing sufficient reaction time and that the temperature is optimal for complex formation. The choice of solvent is also critical; the solvent should be able to dissolve all reactants but not coordinate so strongly with the metal ion that it competes with your ligand. Ligand degradation could also be a factor, so it's important to confirm the stability of 4-Sulfamoylbenzamide under your experimental conditions. Finally, consider the possibility of competing side reactions.

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible Stoichiometry Results

Symptoms:

  • Varying stoichiometric ratios obtained from repeated experiments (e.g., Job's plot or mole-ratio method).

  • Significant scatter in data points, making interpretation difficult.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Inaccurate Stock Solution Concentrations The accuracy of methods like Job's plot and the mole-ratio method is fundamentally dependent on the precise concentrations of the metal and ligand stock solutions.1. Verify Concentrations: Re-prepare or accurately titrate your stock solutions to confirm their concentrations. 2. Use High-Purity Reagents: Ensure the purity of your 4-Sulfamoylbenzamide and metal salt. Impurities can interfere with the complexation.
pH Fluctuations The coordination of 4-Sulfamoylbenzamide, which has acidic protons on the sulfonamide and amide groups, is often pH-dependent. Small shifts in pH can alter the protonation state of the ligand and its ability to bind the metal.1. Use a Buffer: Always perform complexation experiments in a well-buffered solution to maintain a constant pH. 2. Optimize pH: Systematically vary the pH to find the optimal range for complex formation.
Ligand or Complex Instability 4-Sulfamoylbenzamide or the resulting complex may degrade over the course of the experiment, especially if sensitive to light or temperature.1. Assess Stability: Monitor the absorbance of the ligand and complex solutions over time to check for degradation. 2. Control Environment: Protect your solutions from light and maintain a constant temperature.
Problem 2: Characterization Data Suggests an Unstable or Impure Complex

Symptoms:

  • Broad signals in NMR spectra.

  • Multiple or unexpected peaks in mass spectrometry.

  • Elemental analysis results do not match the expected stoichiometry.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Presence of Solvent in the Coordination Sphere Solvents can sometimes coordinate with the metal center, leading to a mixed-ligand complex or preventing the desired 4-Sulfamoylbenzamide complex from forming cleanly.1. Vary Solvents: Experiment with different solvents, including non-coordinating ones, to see if the results change. 2. Drying: Ensure the isolated complex is thoroughly dried under vacuum to remove any residual solvent.
Incomplete Reaction or Unreacted Starting Materials If the complexation reaction does not go to completion, the isolated product will be a mixture of the complex and unreacted starting materials.1. Optimize Reaction Conditions: Increase the reaction time, adjust the temperature, or try a different synthetic methodology. 2. Purification: Employ rigorous purification techniques such as recrystallization or chromatography to isolate the pure complex.
Complex Fragmentation During Analysis Some metal complexes can be labile and may fragment during characterization, particularly in techniques like mass spectrometry.[15]1. Use Soft Ionization Techniques: For mass spectrometry, use soft ionization methods like Electrospray Ionization (ESI) to minimize fragmentation.[15] 2. Optimize MS Parameters: Lower the potential in the ESI source to reduce in-source fragmentation.[15]

Experimental Protocols & Visualizations

Workflow for Optimizing Ligand-to-Metal Ratio

The following diagram outlines a systematic approach to determining and optimizing the ligand-to-metal ratio for 4-Sulfamoylbenzamide complexation.

Workflow cluster_prep Preparation cluster_stoichiometry Stoichiometry Determination cluster_optimization Optimization & Characterization prep_ligand Prepare 4-Sulfamoylbenzamide Stock jobs_plot Job's Plot (Continuous Variation) prep_ligand->jobs_plot mole_ratio Mole-Ratio Method prep_ligand->mole_ratio prep_metal Prepare Metal Salt Stock prep_metal->jobs_plot prep_metal->mole_ratio prep_buffer Select & Prepare Buffer prep_buffer->jobs_plot prep_buffer->mole_ratio itc Isothermal Titration Calorimetry (ITC) jobs_plot->itc Initial Stoichiometry mole_ratio->itc Initial Stoichiometry synthesis Bulk Synthesis at Optimal Ratio itc->synthesis Thermodynamic Parameters & Precise Stoichiometry characterization Spectroscopic & Analytical Characterization synthesis->characterization Purified Complex

Caption: General workflow for optimizing ligand-to-metal ratio.

Troubleshooting Decision Tree for Ambiguous Job's Plot Results

This diagram provides a logical path for troubleshooting when a Job's plot gives unclear results.

Troubleshooting start Ambiguous Job's Plot Result check_weak Is the complex known to be weak? start->check_weak check_multiple Is stepwise formation possible? check_weak->check_multiple No ligand_exchange Consider Ligand Exchange Method check_weak->ligand_exchange Yes use_mole_ratio Perform Mole-Ratio Experiment check_multiple->use_mole_ratio Yes re_evaluate Re-evaluate Experimental Conditions (pH, Temp, Conc.) check_multiple->re_evaluate No use_itc Perform Isothermal Titration Calorimetry use_mole_ratio->use_itc Confirm with ITC

Caption: Decision tree for troubleshooting an ambiguous Job's plot.

Detailed Protocol: Job's Plot (Method of Continuous Variations)

This protocol outlines the steps for determining the stoichiometry of a metal-4-Sulfamoylbenzamide complex using UV-Vis spectrophotometry.[1][3][4][16]

Objective: To determine the ligand-to-metal (L:M) ratio of the complex.

Materials:

  • Stock solution of 4-Sulfamoylbenzamide (e.g., 1 mM in a suitable buffer).

  • Stock solution of the metal salt (e.g., 1 mM in the same buffer).

  • Appropriate buffer solution.

  • UV-Vis spectrophotometer and cuvettes.

  • Calibrated micropipettes.

Procedure:

  • Wavelength Selection:

    • Record the UV-Vis spectra of the 4-Sulfamoylbenzamide solution, the metal salt solution, and a solution containing a mixture of both (e.g., 1:1 molar ratio).

    • Identify a wavelength (λ_max) where the complex shows maximum absorbance, and the individual components show minimal absorbance.

  • Preparation of Solutions:

    • Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions vary.[3][4] A total of 11 solutions is typical.

    • The total volume of each solution should also be kept constant (e.g., 2 mL).

    Table for Solution Preparation (Example for 1 mM stocks):

Solution #Volume of Metal (mL)Volume of Ligand (mL)Mole Fraction of Ligand (X_L)
11.00.00.0
20.90.10.1
30.80.20.2
40.70.30.3
50.60.40.4
60.50.50.5
70.40.60.6
80.30.70.7
90.20.80.8
100.10.90.9
110.01.01.0
  • Absorbance Measurement:

    • Allow the solutions to equilibrate for a set amount of time at a constant temperature.

    • Measure the absorbance of each solution at the predetermined λ_max. Use the buffer solution as a blank.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the ligand (X_L).[16]

    • The plot should consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.[4][6]

    • The stoichiometry (n) can be calculated using the formula: n = X_L / (1 - X_L). For example, a maximum at X_L = 0.5 indicates a 1:1 complex, while a maximum at X_L = 0.67 indicates a 2:1 (L:M) complex.

References

  • Grokipedia. Job plot.
  • Harvey, D. (2013). Mole-Ratio Method for Determining Metal-Ligand Stoichiometry. Image and Video Exchange Forum.
  • Wikipedia. Job plot. Available from: [Link]

  • Le, A. V., & Duong-Cheng, X. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103–118. Available from: [Link]

  • Pande, J. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61–74. Available from: [Link]

  • Jones, M. M., & Innes, K. K. (1979). New and improved techniques for applying the mole ratio method to the identification of weak complexes in solution.
  • Mansour, F. R., & Danielson, N. D. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes. Chemistry Central Journal, 12(1), 118. Available from: [Link]

  • Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Available from: [Link]

  • Saboury, A. A. (2006). A Review on the Ligand binding study by Isothermal Titration Calorimetry. Journal of the Iranian Chemical Society, 3(1), 1-21.
  • Harvey, D. (2013). Method of Continuous Variations. Analytical Sciences Digital Library. Available from: [Link]

  • LibreTexts Chemistry. (2022). 14.3: Qualitative and Characterization Applications. Available from: [Link]

  • LibreTexts Chemistry. (2022). 8.2: Background. Available from: [Link]

  • Slideshare. Jobs and mole-ratio method.pdf. Available from: [Link]

  • Spectrophotometric study of complexes by Job's method. Available from: [Link]

  • LibreTexts Chemistry. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Available from: [Link]

  • Xiao, Z., & Wedd, A. G. (2010). Principles and practice of determining metal–protein affinities. Natural Product Reports, 27(5), 768-789. Available from: [Link]

  • Scribd. Spectroscopic Determination of The Stoichiometry of Metal-Ligand Complexes. Available from: [Link]

  • Mansour, F. R., & Danielson, N. D. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: A comparative study. Chemistry Central Journal, 12(1), 1-7.
  • PubChem. N-benzyl-4-sulfamoylbenzamide. Available from: [Link]

  • Angeli, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(11), 2879.
  • ResearchGate. How to Analyze Metal Organic Complexes, what kind of characterization do I need to use?. Available from: [Link]

  • Sharma, S., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 115, 105193.
  • ResearchGate. Synthesis of Sulfonamides, Metal Complexes and the Study of In vitro Biological Activities. Available from: [Link]

  • PubChem. N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. Available from: [Link]

  • FDA Global Substance Registration System. 4-SULFAMOYLBENZAMIDE. Available from: [Link]

  • ResearchGate. Pharmacophoric features and general structure of sulfamoyl benzamide derivatives designed as potential GK activators. Available from: [Link]

  • ResearchGate. Does anyone characterize metal complexes using ESI-QTOF? What is your sample prep/analysis method to identify M+H ions? Mine keeps breaking down..?. Available from: [Link]

  • PubChem. 4-(Aminosulfonyl)benzamide. Available from: [Link]

  • ResearchGate. Synthesis of metal complexes of sulfonamide. Available from: [Link]

  • Molecular Modeling and Bioinformatics Group. Project Summary N-BENZYL-4-SULFAMOYL-BENZAMIDE. Available from: [Link]

  • Grewal, A. S., et al. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. Journal of Pharmaceutical Technology, Research and Management, 6(2), 115-124.
  • ORCA - Cardiff University. SYNTHESES AND STRUCTURAL STUDIES OF METAL COMPLEXES OF SULFA DRUGS. Available from: [Link]

  • ResearchGate. Metal Complexes of Heterocyclic Sulphonamide: Synthesis, Characterization and Biological Activity. Available from: [Link]

  • Gierczyk, B., et al. (2022). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 23(21), 13391. Available from: [Link]

  • Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Available from: [Link]

  • Wang, F., et al. (2021). Metal-to-Ligand Ratio-Dependent Chemodivergent Asymmetric Synthesis. Angewandte Chemie International Edition, 60(42), 22892-22899. Available from: [Link]

  • ResearchGate. Tuneable Phosphaamidinate Ligands: Alkyl-Magnesium Complexes Responsive to Increased Ligand Bulk. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Inhibitory Potency of 4-Sulfamoylbenzamide Derivatives Against Carbonic Anhydrases

Author: BenchChem Technical Support Team. Date: January 2026

The 4-sulfamoylbenzamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors, a class of drugs with therapeutic applications in glaucoma, epilepsy, and oncology.[1][2][3] This guide provides a comparative analysis of the inhibitory potency of various 4-sulfamoylbenzamide derivatives against key human carbonic anhydrase (hCA) isoforms. By delving into the structure-activity relationships and providing a detailed experimental framework, this document serves as a valuable resource for researchers and drug development professionals in the field.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] Their inhibition can modulate pH balance and fluid secretion in various tissues, making them attractive therapeutic targets.[4][5] The 4-sulfamoylbenzamide core structure is a privileged scaffold for CA inhibitors due to the sulfonamide group's ability to coordinate with the zinc ion in the enzyme's active site.

Comparative Inhibitory Potency of 4-Sulfamoylbenzamide Derivatives

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the inhibitory activities of a selection of 4-sulfamoylbenzamide derivatives against several key hCA isoforms. Lower values indicate higher potency.

CompoundDerivative ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (AAZ)Standard Inhibitor25012.52.5--[6]
3a N-Ethyl-4-sulfamoylbenzamide334----[1]
3c N-Propargyl-4-sulfamoylbenzamide85.3----[1]
3f N-(L-Valyl)-4-sulfamoylbenzamide57.8----[1]
3i N-(L-Aspartyl)-4-sulfamoylbenzamide68.2----[1]
3j N-(L-Alanyl)-4-sulfamoylbenzamide75.1----[1]
5a-r series 4-Sulfamoylphenyl benzamidesLess EffectiveNanomolar Range-Less EffectiveLess Effective[2]
7a-q series Sulfocoumarin benzamidesWeak/IneffectiveWeak/Ineffective-High Nanomolar to MicromolarHigh Nanomolar to Micromolar[2]
1f 4-Benzamidophenyl sulfamate derivative---0.34 µM (IC50)-[5][7]
1n 4-Benzamidophenyl sulfamate derivative-0.78 µM (IC50)---[5][7]

Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The determination of inhibitory potency is a critical step in the evaluation of novel compounds. A widely used method is the stopped-flow CO2 hydration assay, which measures the enzyme's catalytic activity.[8][9]

Principle of the Assay

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a change in pH, detected by a pH indicator. The rate of the reaction is proportional to the enzyme's activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Step-by-Step Methodology
  • Reagent Preparation :

    • Assay Buffer : A buffer solution (e.g., 20 mM HEPES, pH 7.4) is prepared to maintain a stable pH during the assay.[8]

    • Enzyme Solution : A stock solution of the desired human carbonic anhydrase isoform is prepared in the assay buffer and diluted to the working concentration just before use.

    • Indicator Solution : A pH indicator, such as phenol red (0.2 mM), is added to the assay buffer.[8]

    • Substrate Solution : A saturated solution of carbon dioxide in water is prepared.

    • Inhibitor Solutions : The 4-sulfamoylbenzamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure :

    • The enzyme and inhibitor solutions are pre-incubated together for a specific period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.[8]

    • The assay is initiated by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated substrate solution in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).[8]

  • Data Analysis :

    • The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition for each inhibitor concentration is determined by comparing the rate of the inhibited reaction to the rate of the uninhibited reaction.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • Inhibition constants (Ki) can be determined from the IC50 values using the Cheng-Prusoff equation, provided the kinetic mechanism of inhibition is known.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Pre-incubate Enzyme & Inhibitor P1->A1 P2 Prepare Enzyme Solution P2->A1 P3 Prepare Indicator Solution P4 Prepare CO2 Substrate A2 Initiate Reaction with CO2 P4->A2 P5 Prepare Inhibitor Dilutions P5->A1 A1->A2 A3 Monitor Absorbance Change A2->A3 D1 Calculate Initial Rates A3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50/Ki Values D2->D3

Caption: Workflow for determining the inhibitory potency of 4-Sulfamoylbenzamide derivatives.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and isoform selectivity of 4-sulfamoylbenzamide derivatives are highly dependent on the nature of the substituents on the benzamide nitrogen.

  • Alkyl and Small Substituents : Simple N-alkylation, such as in N-ethyl-4-sulfamoylbenzamide (3a ), generally results in weaker inhibition of hCA I compared to derivatives with more complex substituents.[1] The introduction of a propargyl group (3c ) shows a modest increase in potency.[1]

  • Amino Acid Moieties : The incorporation of amino acid moieties can significantly enhance inhibitory activity. For instance, derivatives containing valyl (3f ), aspartyl (3i ), and alanyl (3j ) groups exhibit improved inhibition of hCA I.[1] This suggests that these additions can form favorable interactions with residues in the active site of the enzyme.

  • Aromatic and Heterocyclic Groups : The addition of larger aromatic or heterocyclic groups can lead to potent and, in some cases, isoform-selective inhibitors. The 4-sulfamoylphenyl benzamide series (5a-r ) demonstrates potent and selective inhibition of hCA II.[2]

  • "Prodrug" Approach : The use of a sulfocoumarin moiety (7a-q series ) acts as a "prodrug" strategy.[2] These compounds are hydrolyzed by the esterase activity of carbonic anhydrase to an active inhibitor, which then binds to the enzyme.[2] This approach has been shown to yield inhibitors with selectivity for the tumor-associated isoforms hCA IX and XII.[2]

General Mechanism of Inhibition

inhibition_mechanism cluster_enzyme CA Active Site Enzyme Carbonic Anhydrase Complex Enzyme-Inhibitor Complex Enzyme->Complex Zinc Zn2+ Inhibitor 4-Sulfamoylbenzamide Derivative Inhibitor->Complex Binding

Caption: General binding mechanism of 4-Sulfamoylbenzamide derivatives to the zinc ion in the carbonic anhydrase active site.

Conclusion

The 4-sulfamoylbenzamide scaffold remains a highly versatile and fruitful starting point for the development of potent and selective carbonic anhydrase inhibitors. The data and methodologies presented in this guide underscore the importance of systematic structural modifications and rigorous biological evaluation in the pursuit of novel therapeutics. By understanding the intricate structure-activity relationships, researchers can rationally design the next generation of inhibitors with improved efficacy and safety profiles for a range of clinical applications.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Abdol, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(23), 4291. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII. ChemMedChem, 13(12), 1215-1223. [Link]

  • Ministry of Health and Prevention, United Arab Emirates. (n.d.). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX.
  • BenchChem. (2025).
  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. [Link]

  • Leal, N. A., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 94, 103443. [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Matulis, D., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(7), 1647. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12502. [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 9(11), 1139-1144. [Link]

  • De Luca, L., et al. (2017). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 12(4), 312-321. [Link]

  • Bozdag, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4099. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Sulfamoylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing 4-sulfamoylbenzamide analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological activity within this important class of molecules. We will delve into key therapeutic targets, compare the performance of various analogs with supporting experimental data, and provide detailed protocols to empower your own investigations.

The 4-Sulfamoylbenzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-sulfamoylbenzamide core is a versatile pharmacophore that has given rise to a multitude of biologically active compounds. Its inherent ability to engage with various enzyme active sites, primarily through the sulfonamide group, has made it a cornerstone in the design of inhibitors for several enzyme families. Notably, these analogs have demonstrated significant potential as carbonic anhydrase inhibitors, inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), and even as potential therapeutics for diabetes and infectious diseases.[1][2][3][4]

The fundamental 4-sulfamoylbenzamide structure offers several key points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding how substitutions at these positions influence biological activity is the essence of SAR.

Figure 1: The core chemical structure of 4-sulfamoylbenzamide highlighting key areas for analog synthesis.

Comparative Analysis: 4-Sulfamoylbenzamide Analogs as Enzyme Inhibitors

The versatility of the 4-sulfamoylbenzamide scaffold is evident in its ability to inhibit distinct classes of enzymes. Below, we compare the activity of various analogs against two prominent targets: human carbonic anhydrases (hCAs) and human nucleoside triphosphate diphosphohydrolases (h-NTPDases).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] They are implicated in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[5][6] The sulfonamide moiety of 4-sulfamoylbenzamide analogs is a key zinc-binding group in the active site of hCAs.

Table 1: Inhibitory Activity (Kᵢ in nM) of Selected 4-Sulfamoylbenzamide Analogs against Human Carbonic Anhydrase Isoforms

CompoundR¹ on Benzamide NitrogenR² on Benzamide NitrogenhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard) --25012255.7[1]
Analog 1 HEthyl----[5]
Analog 2 HBenzyl-0.9--[7]
Analog 3 -(CH₂)₂-N(CH₂CH₂)₂O-13410.38.921.4[1]
Analog 4 H4-Fluorobenzyl-5.6--[1]
Analog 5 H4-Chlorobenzyl-4.4--[1]
Analog 6 H4-Methoxybenzyl-3.70.9-[1]
Analog 7 H3-Methoxybenzyl-5.8--[1]

Data presented is a synthesis from multiple sources. For full details, consult the original publications.

Expert Insights on SAR for Carbonic Anhydrase Inhibition:

  • The "Tail" Matters: The substitutions on the benzamide nitrogen (R¹ and R²) significantly impact both potency and isoform selectivity. As seen in Table 1, the addition of various benzylamine "tails" leads to potent inhibition, particularly against the cancer-related isoform hCA IX.[1]

  • Aromatic Substituents: The nature and position of substituents on the benzyl ring of the "tail" fine-tune the inhibitory activity. For instance, a 4-methoxy group (Analog 6) confers excellent activity against hCA IX, while shifting it to the 3-position (Analog 7) slightly diminishes this potency.[1] Halogen substitutions at the 4-position of the benzyl ring also result in potent hCA II inhibitors.[1]

  • Beyond Simple Chains: More complex substituents, such as the piperazine-containing tail in Analog 3, can yield compounds with broad-spectrum, low nanomolar inhibition across multiple isoforms.[1]

h-NTPDase Inhibition

Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides. Their dysregulation is associated with thrombosis, inflammation, and cancer.[2][8]

Table 2: Inhibitory Activity (IC₅₀ in µM) of Selected 4-Sulfamoylbenzamide Analogs against h-NTPDase Isoforms

CompoundSubstituent on Benzamide Phenyl RingSubstituent on Sulfonamide Moietyh-NTPDase1 (IC₅₀, µM)h-NTPDase2 (IC₅₀, µM)h-NTPDase3 (IC₅₀, µM)h-NTPDase8 (IC₅₀, µM)Reference
Suramin (Standard) --16.124.14.30101.1[9]
Analog 8 4-ChlorophenylCyclopropyl>50>501.331.78[9]
Analog 9 4-BromophenylMorpholine2.88>500.72>50[8][9]
Analog 10 4-MethoxyphenylMorpholine>500.27>50>50[9]
Analog 11 4-MethoxyphenylBenzyl>500.29>50>50[9]
Analog 12 2-Chloro, 5-(N-cyclopropylsulfamoyl)Cyclopropyl36% inhibition at 100µM0.130.202.46[9]

Data presented is a synthesis from multiple sources. For full details, consult the original publications.

Expert Insights on SAR for h-NTPDase Inhibition:

  • Benzamide Phenyl Ring Substitutions Drive Selectivity: The substituent on the N-phenyl ring of the benzamide core is a major determinant of both potency and selectivity. A 4-bromophenyl group (Analog 9) leads to potent inhibition of h-NTPDase1 and h-NTPDase3, while a 4-methoxyphenyl substituent (Analogs 10 and 11) confers potent inhibition of h-NTPDase2.[2][9]

  • Sulfonamide Moiety Influences Isoform Preference: The group attached to the sulfonamide nitrogen also plays a critical role. A cyclopropyl group (Analog 8) results in selective inhibition of h-NTPDase3 and h-NTPDase8.[2][9] A morpholine ring (Analogs 9 and 10) is favorable for the inhibition of h-NTPDase1, 2, and 3 depending on the other substituents.[2]

  • Synergistic Effects: The combination of substitutions on both the benzamide and sulfonamide moieties can lead to highly potent and selective inhibitors. For example, Analog 12, with substitutions on both sides of the molecule, is a potent inhibitor of h-NTPDase2 and h-NTPDase3.[9]

Experimental Protocols: A Foundation for Reliable Data

The following are generalized protocols for the synthesis and biological evaluation of 4-sulfamoylbenzamide analogs, based on methodologies described in the cited literature.

General Synthesis of 4-Sulfamoylbenzamide Analogs

The synthesis of 4-sulfamoylbenzamide derivatives typically involves a multi-step process. A common route is the coupling of a 4-sulfamoylbenzoic acid derivative with a desired amine.

Synthesis_Workflow Start Starting Material: 4-Carboxybenzenesulfonamide Coupling Peptide Coupling Reaction (e.g., HATU, EDCI/HOBt) Start->Coupling Amine Desired Amine (R¹R²NH) Amine->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product Final 4-Sulfamoylbenzamide Analog Characterization->Final_Product

Figure 2: A generalized workflow for the synthesis of 4-sulfamoylbenzamide analogs.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: Dissolve 4-carboxybenzenesulfonamide in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HATU or a mixture of EDCI and HOBt) and a base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Coupling: Add the desired primary or secondary amine to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl with NaCl). Prepare stock solutions of the test compounds and the standard inhibitor (acetazolamide) in a suitable solvent (e.g., DMSO).

  • Enzyme and Inhibitor Pre-incubation: In a stopped-flow instrument, mix the enzyme solution with the inhibitor solution (or vehicle control) and incubate for a specific time to allow for binding.

  • Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution.

  • Data Acquisition: Monitor the change in pH over time as the CO₂ is hydrated to bicarbonate and a proton.

  • Data Analysis: Calculate the initial rate of the reaction. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the Kᵢ value using the Cheng-Prusoff equation.[1]

h-NTPDase Inhibition Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate released from the hydrolysis of ATP by h-NTPDases.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer containing Tris-HCl and calcium chloride. Prepare stock solutions of the test compounds and the standard inhibitor (suramin) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound (or vehicle control), and the h-NTPDase enzyme.

  • Initiation of Reaction: Add ATP to each well to start the reaction. Incubate the plate at a specific temperature for a set time.

  • Termination of Reaction: Stop the reaction by adding a malachite green solution.

  • Color Development and Measurement: Allow the color to develop, and then measure the absorbance at a specific wavelength (e.g., 630 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Concluding Remarks and Future Directions

The 4-sulfamoylbenzamide scaffold continues to be a rich source of inspiration for the development of novel enzyme inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications to this core structure can lead to highly potent and selective agents against a range of therapeutic targets.

Future research in this area will likely focus on:

  • Exploring Novel "Tail" Moieties: The design and synthesis of new and more complex substituents for the benzamide nitrogen to further enhance potency and selectivity.

  • Multi-Targeted Ligands: The development of 4-sulfamoylbenzamide analogs that can simultaneously inhibit multiple targets, which could be beneficial for treating complex diseases like cancer.

  • Improving Pharmacokinetic Properties: Optimization of the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the foundational SAR principles outlined in this guide and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of 4-sulfamoylbenzamide analogs.

References

  • Di Cesare Mannelli, L., et al. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 678-682. [Link]

  • Zaib, S., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 10(48), 28733-28746. [Link]

  • Zaib, S., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 10(48), 28733-28746. [Link]

  • Patel, H., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586. [Link]

  • Gargiulo, S., et al. (2017). 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 12(22), 1837-1844. [Link]

  • Abdoli, M., et al. (2017). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 22(10), 1634. [Link]

  • Purohit, R., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. [Link]

  • Pawar, C., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). [Link]

  • Mahdavi, M., et al. (2014). Synthesis, biological evaluation and docking study of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives as 15-lipoxygenase inhibitors. European Journal of Medicinal Chemistry, 84, 431-438. [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-n-(4-benzamide-Pawar-Pansare/212a4f4949514e8242408b087093375c80529d28]([Link]

  • PubChem. N-benzyl-4-sulfamoylbenzamide. PubChem.[Link]

  • Zaib, S., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. ResearchGate.[Link]

  • Lee, H., et al. (2014). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 22(15), 4115-4123. [Link]

  • Grewal, A. S., et al. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. Journal of Pharmaceutical Technology, Research and Management, 6(2), 119-130. [Link]

  • D'Ascenzio, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4085. [Link]

  • Global Substance Registration System. 4-SULFAMOYLBENZAMIDE. gsrs.[Link]

  • Grewal, A. S., et al. (2018). Pharmacophoric features and general structure of sulfamoyl benzamide derivatives designed as potential GK activators. ResearchGate.[Link]

  • PubChem. 4-(Aminosulfonyl)benzamide. PubChem.[Link]

  • Bindra, J., et al. (2006). U.S.

Sources

A Comparative Analysis of 4-Sulfamoylbenzamide and Other Sulfonamide Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enzyme inhibition and drug discovery, the sulfonamide scaffold stands as a testament to enduring chemical versatility and therapeutic relevance. From their historical introduction as antimicrobial agents to their modern applications in treating glaucoma, epilepsy, and even cancer, sulfonamides represent a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth comparative analysis of 4-Sulfamoylbenzamide and its derivatives against other prominent sulfonamide inhibitors, with a focus on their primary mechanism of action: the inhibition of carbonic anhydrases.

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and insights into the structure-activity relationships that govern the potency and selectivity of these critical therapeutic agents.

The Central Role of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[3][4] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and ion transport.[3][4] The sulfonamide group (-SO2NH2) is a highly effective zinc-binding moiety, making it an excellent pharmacophore for targeting the zinc ion within the active site of CA enzymes.[5] This interaction forms the basis for the therapeutic effects of many sulfonamide drugs.

The various human carbonic anhydrase (hCA) isoforms are implicated in a range of pathologies. For instance, hCA II and IV are involved in aqueous humor secretion in the eye, making them targets for anti-glaucoma drugs.[6] Meanwhile, hCA IX is a transmembrane enzyme associated with cancer, playing a role in tumor progression and pH regulation in the tumor microenvironment.[7][8] Consequently, the development of isoform-selective CA inhibitors is a key objective in modern drug design to maximize therapeutic efficacy while minimizing off-target effects.

dot

CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA ActiveSite CA Active Site (with Zn2+ ion) HCO3 H+ + HCO3- CA->HCO3 Sulfonamide Sulfonamide Inhibitor (R-SO2NH2) Sulfonamide->ActiveSite Binding InhibitedComplex Inhibited Enzyme-Inhibitor Complex ActiveSite->InhibitedComplex

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

4-Sulfamoylbenzamide: A Promising Scaffold

4-Sulfamoylbenzamide serves as a foundational structure for a class of potent carbonic anhydrase inhibitors.[7][8] Its derivatives, obtained by reacting 4-sulfamoylbenzoic acid with various amines and amino acids, have demonstrated significant inhibitory activity against several key human CA isoforms.[7][8]

A notable characteristic of this class of compounds is their potent inhibition of hCA II, VII, and IX, often in the low nanomolar or even subnanomolar range.[7][8] hCA I is generally less sensitive to inhibition by these derivatives.[7][8] This profile makes them attractive candidates for further development in therapeutic areas such as glaucoma, epilepsy, neuropathic pain, and oncology.[7]

Comparative Inhibitory Activity

To contextualize the performance of 4-Sulfamoylbenzamide derivatives, it is essential to compare their inhibitory activity against established sulfonamide drugs like Acetazolamide and Dorzolamide. The following table summarizes the inhibition constants (Ki) of representative compounds against key hCA isoforms. Lower Ki values indicate stronger inhibition.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)
Acetazolamide (AAZ) 25012.52.525.8
Dorzolamide Data not consistently reportedPotent inhibitorData not consistently reportedData not consistently reported
N-Propyl-4-Sulfamoylbenzamide 3347.9Data not reported22.4
Compound 3h (amino acyl derivative) 1181.10.588.0
Compound 3k (amino acyl derivative) 2071.30.699.3

Data for Acetazolamide and 4-Sulfamoylbenzamide derivatives are sourced from Abdoli et al. (2018).[7][8] Dorzolamide is a clinically used topical CA inhibitor for glaucoma.[9][10]

As the data illustrates, certain derivatives of 4-Sulfamoylbenzamide exhibit significantly more potent inhibition of hCA II, VII, and IX compared to the widely used systemic inhibitor, Acetazolamide.[7][8] This highlights the potential for developing more effective and possibly more selective therapeutic agents based on the 4-Sulfamoylbenzamide scaffold.

Structure-Activity Relationship (SAR) Insights

The inhibitory power and selectivity of sulfonamides are governed by their molecular structure. Key SAR principles for sulfonamide-based CA inhibitors include:

  • The Sulfonamide Group: This is the primary zinc-binding group and is essential for activity.[11]

  • The Aromatic/Heterocyclic Ring: The nature of the ring system to which the sulfonamide is attached influences the binding affinity and isoform selectivity.[12]

  • Substituents on the Ring: Modifications to the aromatic or heterocyclic ring can enhance interactions with amino acid residues in the active site, thereby increasing potency and selectivity.[13][14] Small aromatic sulfonamides often gain inhibitory power from hydrogen bond acceptors at the para or meta positions.[12]

  • The "Tail" Moiety: The portion of the molecule extending away from the zinc-binding group can be modified to exploit differences in the active site cavities of various CA isoforms, leading to improved selectivity. This is often referred to as the "tail approach."[13][15]

dot

cluster_0 Structure-Activity Relationship of Sulfonamide Inhibitors SAR General Sulfonamide Structure (Ar-SO2NH2) ZincBinding Primary Zinc-Binding Group (-SO2NH2) SAR->ZincBinding Essential for Activity Ring Aromatic/Heterocyclic Ring (Ar) SAR->Ring Influences Selectivity Tail Tail Moiety (Substituents on Ar) SAR->Tail Fine-tunes Potency and Selectivity

Caption: Key components influencing the structure-activity relationship of sulfonamide inhibitors.

Experimental Protocols for Assessing Inhibitory Activity

The determination of the inhibitory potency of sulfonamides against carbonic anhydrase is typically achieved through enzyme inhibition assays. Two common methods are the stopped-flow CO2 hydrase assay and the colorimetric esterase activity assay.

Stopped-Flow CO2 Hydrase Assay

This method directly measures the primary physiological function of carbonic anhydrase: the hydration of carbon dioxide.

Methodology:

  • Enzyme and Inhibitor Pre-incubation: Solutions of the target hCA isoform and the sulfonamide inhibitor are pre-incubated for a set time (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.[15]

  • Stopped-Flow Measurement: The assay is conducted by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.[15]

  • Kinetic Parameter Determination: The concentration of CO2 is varied to determine the kinetic parameters of the reaction.[15]

  • Inhibition Constant Calculation: The initial velocity of the reaction is measured from the first 5-10% of the reaction progress. The uncatalyzed reaction rate is subtracted from the observed rate. The inhibition constants (Ki) are then calculated using non-linear least-squares methods, often employing the Cheng-Prusoff equation.[15]

dot

cluster_0 Stopped-Flow CO2 Hydrase Assay Workflow A Pre-incubation (Enzyme + Inhibitor) B Rapid Mixing with CO2-Saturated Solution A->B C Measure Initial Reaction Velocity B->C D Calculate Ki (Cheng-Prusoff Equation) C->D

Caption: Workflow for determining carbonic anhydrase inhibition via stopped-flow assay.

Colorimetric Esterase Activity Assay

This is a robust and cost-effective method suitable for high-throughput screening of potential CA inhibitors.[3]

Methodology:

  • Principle: This assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), into the yellow-colored product, 4-nitrophenol.[3]

  • Plate Setup: The assay is typically performed in a 96-well microplate with appropriate controls (blank, maximum activity, and test compound).[16]

  • Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor are pre-incubated in the wells.[16]

  • Reaction Initiation and Measurement: The reaction is initiated by adding the p-NPA substrate. The increase in absorbance at approximately 400 nm is monitored spectrophotometrically in kinetic mode.[3][16]

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percent inhibition is calculated relative to the maximum activity control, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.[16]

Concluding Remarks

The 4-Sulfamoylbenzamide scaffold represents a highly promising platform for the development of next-generation carbonic anhydrase inhibitors. As demonstrated by the comparative data, derivatives of this compound can achieve superior potency against key therapeutic targets compared to established drugs like Acetazolamide. A thorough understanding of the structure-activity relationships, coupled with robust and reliable experimental protocols for assessing inhibitory activity, is crucial for advancing these promising compounds through the drug discovery pipeline. The continued exploration of this and other sulfonamide frameworks will undoubtedly lead to the development of more selective and effective therapies for a wide range of diseases.

References

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. [Link]

  • De Simone, G., Di Fiore, A., & Supuran, C. T. (2008). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 51(16), 5167-5175. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Puşcaş, I., & Supuran, C. T. (1994). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Enzyme Inhibition, 8(2), 99-107. [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Sulfonamide Antibiotics. Science Prof Online. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • De Simone, G., & Supuran, C. T. (2016). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(24), 10947-10955. [Link]

  • Pharmacy Notes. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. [Link]

  • Al-Hourani, B. J., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of the Iranian Chemical Society, 21(1), 1-16. [Link]

  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Pharmaceutical Research International, 35(1), 1-15. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]

  • RxList. (2022, December 29). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. RxList. [Link]

  • Angeli, A., et al. (2017). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 12(6), 446-452. [Link]

  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. PubChem. [Link]

  • The Pharma Innovation. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. The Pharma Innovation. [Link]

  • Bozdag, M., et al. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules, 22(12), 2099. [Link]

  • Al-Suwaidan, I. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advances in Medicine and Medical Research, 1-13. [Link]

  • Rihko-Struckmann, L. K., et al. (2025, November 23). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 15(11), 1365. [Link]

  • Castillo, K. D. (2019, April 22). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • ResearchGate. (n.d.). Structures of some carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Jabeen, I., et al. (2017). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic & Medicinal Chemistry, 25(1), 246-255. [Link]

  • Del Prete, S., et al. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. Marine Drugs, 17(3), 146. [Link]

  • Aksu, K., et al. (2015). Carbonic Anhydrase Inhibitory Properties of Novel Benzyl sulfamides. SID. [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

  • Bozdag, M., et al. (2023, May 11). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4079. [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • Yasemin, D., et al. (2001). The effectiveness and safety of dorzolamide 2% in addition to multiple topical antiglaucoma medications. Ophthalmologica, 215(5), 346-349. [Link]

  • PubChem. (n.d.). Dorzolamide. PubChem. [Link]

  • Johnson, K. K., & Green, D. L. (2009). Acetazolamide and sulfonamide allergy: a not so simple story. Journal of the American Board of Family Medicine, 22(5), 585-587. [Link]

  • Zengin, M. O., et al. (2013). A comparison of the effectiveness of dorzolamide and acetazolamide in preventing post-operative intraocular pressure rise following phacoemulsification surgery. International Ophthalmology, 33(1), 29-34. [Link]

Sources

A Researcher's Definitive Guide: Validating the Target of 4-Sulfamoylbenzamide with a Knockout Model

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the journey from a hit compound to a validated therapeutic is fraught with challenges. One of the most critical junctures is the unambiguous identification of the drug's molecular target. This guide offers a comprehensive, technically robust framework for validating the target of 4-Sulfamoylbenzamide, a scaffold known for its interaction with carbonic anhydrases, by leveraging the precision of a knockout (KO) model.[1][2] We will navigate the experimental design, from model generation to proteomic and phenotypic analyses, elucidating the rationale behind each step to provide a self-validating workflow.

The Imperative of Target Validation for 4-Sulfamoylbenzamide

The 4-Sulfamoylbenzamide moiety is a well-established pharmacophore, primarily recognized for its potent inhibition of various carbonic anhydrase (CA) isoforms, which are implicated in conditions like glaucoma and cancer.[1][2][3] However, derivatives of this scaffold have also been reported to interact with other targets, such as h-NTPDases and the STAT3 signaling pathway.[4][5] This potential for polypharmacology underscores the necessity of rigorously validating the on-target effects of any new 4-Sulfamoylbenzamide-based compound to understand its mechanism of action and potential off-target liabilities. A knockout model, where the putative target gene is functionally deleted, provides the most definitive evidence of target engagement and its downstream consequences.[6][7][8][9]

The Experimental Blueprint: A Knockout-Centric Validation Workflow

workflow cluster_setup Phase 1: Model Generation & QC cluster_engagement Phase 2: Target Engagement Verification cluster_phenotype Phase 3: Phenotypic Confirmation A gRNA Design & CRISPR/Cas9 Delivery to Wild-Type (WT) Cells B Single-Cell Cloning & Expansion A->B C Knockout (KO) Validation (Sequencing, Western Blot) B->C D Cellular Thermal Shift Assay (CETSA) in WT and KO Lysates C->D E Quantitative Proteomics (TMT-MS) for Global Target Profiling C->E G Treat WT and KO Cells with 4-Sulfamoylbenzamide C->G F Data Analysis: Identify Target-Dependent Thermal & Expression Shifts D->F E->F I Compare Dose-Response Curves (EC50 Shift) F->I Correlate Proteomic and Phenotypic Data H Functional/Phenotypic Assay (e.g., Enzyme Activity, Cell Viability) G->H H->I

Figure 1: A comprehensive workflow for validating the target of 4-Sulfamoylbenzamide using a knockout model.

Phase 1: Generation and Rigorous Validation of the Knockout Cell Line

The cornerstone of this approach is a meticulously validated knockout cell line. The CRISPR/Cas9 system is the gold standard for its precision and efficiency in gene editing.[10]

Experimental Protocol 1: CRISPR/Cas9-Mediated Gene Knockout

  • Guide RNA (gRNA) Design: Design a minimum of two gRNAs targeting an early, functionally critical exon of the putative target gene. This strategy maximizes the probability of generating a loss-of-function frameshift mutation.

  • CRISPR/Cas9 Delivery: Deliver the Cas9 nuclease and gRNA into the wild-type (WT) parental cell line. Plasmid transfection, lentiviral transduction, or ribonucleoprotein (RNP) delivery are all viable options, with the choice depending on the cell type's characteristics.[10][11]

  • Single-Cell Isolation and Expansion: Isolate individual cells to establish clonal populations. This is a critical step to ensure a homogenous cell line and can be achieved through limiting dilution or fluorescence-activated cell sorting (FACS).[11]

  • Knockout Validation: This is a non-negotiable quality control step.

    • Genomic Level: Perform Sanger or next-generation sequencing (NGS) of the targeted genomic locus to confirm the presence of insertions or deletions (indels) that result in a frameshift.

    • Protein Level: The ultimate proof of a successful knockout is the absence of the target protein. Use Western blotting to confirm the complete ablation of the protein in the KO clones compared to the WT parental line.[12]

Phase 2: Confirming Target Engagement in a Cellular Context

With the validated KO line, we can now directly probe the interaction between 4-Sulfamoylbenzamide and its intended target.

The Cellular Thermal Shift Assay (CETSA): A Direct Measure of Target Binding

CETSA is a powerful biophysical assay that measures changes in the thermal stability of a protein upon ligand binding in a cellular environment.[13][14][15][16] The principle is that a ligand-bound protein is often more resistant to heat-induced denaturation.[14][17]

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat both WT and KO cells with 4-Sulfamoylbenzamide or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat the cell lysates across a temperature gradient.

  • Fractionation: Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins via centrifugation.

  • Detection: Analyze the soluble fractions by Western blot using a specific antibody against the putative target protein.

Expected Outcome: In WT cells treated with 4-Sulfamoylbenzamide, the target protein should remain soluble at higher temperatures compared to the vehicle-treated cells, indicating stabilization upon binding. This thermal shift will be absent in the KO cells due to the lack of the target protein.

cetsa_principle cluster_wt Wild-Type Cells cluster_ko Knockout Cells cluster_outcome Expected Outcome (Western Blot) WT_NoDrug Target Protein (Unbound) Heat Heat Challenge WT_NoDrug->Heat Denaturation WT_Drug Target Protein + Compound (Bound & Stabilized) WT_Drug->Heat Stabilization KO_Cell Target Protein Absent KO_Cell->Heat WT_Outcome Thermal Shift Observed (Protein stable at higher temp) Heat->WT_Outcome Denaturation Heat->WT_Outcome Stabilization KO_Outcome No Signal / No Shift Heat->KO_Outcome

Figure 2: Principle of CETSA for confirming target engagement.

Quantitative Proteomics: A Global Perspective

To gain a comprehensive understanding of the compound's selectivity and its impact on the cellular proteome, Tandem Mass Tag (TMT)-based quantitative proteomics is an invaluable tool.[18][19][20][21] This technique allows for the simultaneous identification and quantification of thousands of proteins across multiple samples.[22]

Experimental Protocol 3: TMT-Based Quantitative Proteomics

  • Sample Preparation: Lyse WT and KO cells that have been treated with either 4-Sulfamoylbenzamide or a vehicle. Digest the proteins into peptides.

  • TMT Labeling: Label the peptides from each condition with unique isobaric TMT tags.

  • LC-MS/MS Analysis: Pool the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the mass spectrometry data to identify and quantify proteins, comparing their relative abundance across the different conditions.

Condition Target Protein Abundance (Normalized) Known Downstream Effector Abundance (Normalized)
WT + Vehicle 1.001.00
WT + 4-Sulfamoylbenzamide 1.000.45
KO + Vehicle 0.000.98
KO + 4-Sulfamoylbenzamide 0.000.95
Table 1: Hypothetical quantitative proteomics data illustrating target-dependent modulation of a downstream effector.
Phase 3: Linking Target Engagement to a Cellular Phenotype

The final and most compelling piece of evidence is demonstrating that the molecular interaction between the compound and its target translates into a measurable cellular response.[23][24][25][26]

Experimental Protocol 4: Phenotypic Dose-Response Assay

  • Cell Treatment: Treat both WT and KO cells with a serial dilution of 4-Sulfamoylbenzamide.

  • Phenotypic Readout: Perform an assay that is relevant to the function of the putative target. For a carbonic anhydrase, this could be an assay measuring pH regulation or a cell proliferation assay if the target is implicated in cancer.

  • Data Analysis: Plot the dose-response curves for both WT and KO cells and determine the EC50 (half-maximal effective concentration).

Expected Outcome: A significant rightward shift in the dose-response curve for the KO cells, indicating a loss of potency, provides strong evidence that the compound's phenotypic effect is mediated through the knocked-out target.

Cell Line EC50 of 4-Sulfamoylbenzamide
Wild-Type (WT) 5 µM
Knockout (KO) >100 µM (or no response)
Table 2: Representative phenotypic assay data demonstrating target-dependent efficacy.

Alternative and Complementary Approaches

While the knockout model is a gold standard, other techniques can offer complementary insights.

  • Drug Affinity Responsive Target Stability (DARTS): Similar in principle to CETSA, DARTS uses proteases instead of heat to probe ligand-induced protein stabilization.[27][28][29][30][31] It is a valuable orthogonal method for confirming target engagement.

  • Chemical Proteomics: This approach utilizes a modified, "bait" version of the compound to capture its binding partners from a cell lysate, which are then identified by mass spectrometry.[32][33][34][35][36] This is particularly useful for initial target identification.

Conclusion: Achieving Unambiguous Target Validation

The validation of a drug's target is a cornerstone of modern drug discovery, providing the mechanistic foundation for preclinical and clinical development. By integrating the genetic precision of a knockout model with robust biophysical (CETSA), proteomic (TMT-MS), and phenotypic assays, researchers can build an unassailable case for the target of 4-Sulfamoylbenzamide or any other small molecule. This multi-pronged, self-validating approach not only confirms the on-target activity but also provides critical insights into compound selectivity and the broader cellular consequences of its action, ultimately de-risking the path to therapeutic development.

References

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. Available from: [Link]

  • Evotec. (n.d.). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Retrieved from: [Link]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 287–298. Available from: [Link]

  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Retrieved from: [Link]

  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 45(12), 2423–2431. Available from: [Link]

  • Davie, J. (2024). Top considerations for TMT mass spectrometry analysis. Drug Discovery News. Available from: [Link]

  • Lomenick, B. E. (2011). Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS) (Doctoral dissertation, UCLA). Available from: [Link]

  • Pai, M. Y., Lomenick, B., Hwang, H., & Schiestl, R. H. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287–298. Available from: [Link]

  • Mtoz Biolabs. (n.d.). Workflow of TMT-Based Quantitative Proteomics Analysis. Retrieved from: [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, S. G., Choi, H., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Available from: [Link]

  • G-Biosciences. (2023). Automated Sample Preparation Workflow for Tandem Mass Tag-Based Proteomics. Journal of Proteome Research, 22(9), 3045–3052. Available from: [Link]

  • Bleher, M. (2014). Molecular Target Validation in preclinical drug discovery. Drug Target Review. Available from: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available from: [Link]

  • Médard, J. F., Bantscheff, M., & Kuster, B. (2015). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 1394, 247–261. Available from: [Link]

  • Evotec. (2024). Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics. Retrieved from: [Link]

  • ResearchGate. (n.d.). Schematic workflow of TMT labeling procedures. Retrieved from: [Link]

  • Evotec. (2024). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Retrieved from: [Link]

  • Evotec. (n.d.). Proteomics (Target Deconvolution & Selectivity Profiling) Factsheet. Retrieved from: [Link]

  • Mtoz Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification. Retrieved from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS, 16(02), 061–073. Available from: [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Retrieved from: [Link]

  • The Scientist. (2020). Abcam's new CRISPR-Cas9 cell lines for target identification, validation and pathway discovery. Retrieved from: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from: [Link]

  • Cambridge Healthtech Institute. (n.d.). Target Identification from Phenotypic Screening. Retrieved from: [Link]

  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. Retrieved from: [Link]

  • ResearchGate. (2009). Gene knockout model and new drug target discovery. Retrieved from: [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 21–36. Available from: [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from: [Link]

  • Limsirichai, P., & Gaj, T. (2019). Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9. Current Protocols in Molecular Biology, 128(1), e101. Available from: [Link]

  • CD Biosynsis. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. Retrieved from: [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from: [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 24(18), 3329. Available from: [Link]

  • ResearchGate. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Retrieved from: [Link]

  • Iqbal, J., Zaib, S., & Lecka, J. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 10(49), 29334–29346. Available from: [Link]

  • Angeli, A., & Supuran, C. T. (2017). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 12(4), 378-384. Available from: [Link]

  • Chamberlain, P. P., & Cathers, B. E. (2021). Phenotypic screening with target identification and validation in the discovery and development of E3 ligase modulators. Drug Discovery Today, 26(3), 667–674. Available from: [Link]

  • Aksu, K., Nar, M., Tanç, M., Vullo, D., Gülçin, İ., Göksu, S., ... & Supuran, C. T. (2015). Carbonic Anhydrase Inhibitory Properties of Novel Benzyl sulfamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-947. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacophoric features and general structure of sulfamoyl benzamide derivatives designed as potential GK activators. Retrieved from: [Link]

  • Zuo, Z., & Yao, F. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 219, 113362. Available from: [Link]

  • Saleem, H., Maryam, A., Siddiqi, A. R., & Iqbal, J. (2018). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. EXCLI Journal, 17, 725–734. Available from: [Link]

  • PubChem. (n.d.). 4-(Aminosulfonyl)benzamide. Retrieved from: [Link]

  • Jubie, S., & Dhanabal, P. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 6(81), 77804-77815. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Selectivity

The 4-sulfamoylbenzamide scaffold is a cornerstone in medicinal chemistry, renowned for its potent inhibition of carbonic anhydrases (CAs).[1][2] These ubiquitous zinc metalloenzymes are critical regulators of physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[3][4] With at least 14 known human isoforms exhibiting distinct tissue distribution and physiological roles, the therapeutic utility of a CA inhibitor hinges on its selectivity profile.[4][5] For instance, inhibiting the tumor-associated isoform CA IX is a key anticancer strategy, whereas non-selective inhibition of the widespread cytosolic isoform CA II can lead to undesirable side effects.[2]

This guide provides a comprehensive framework for profiling the cross-reactivity of 4-Sulfamoylbenzamide. We will move beyond a simple protocol to dissect the causality behind the experimental design, ensuring a robust, self-validating system for generating high-fidelity data. Our focus will be on a well-established colorimetric assay suitable for a comparative analysis across key CA isozymes.

Experimental Design: The Principle of the Assay

To assess enzyme inhibition, we require a reliable method to measure the enzyme's catalytic activity. For carbonic anhydrases, a convenient and high-throughput compatible method utilizes their inherent esterase activity.[6][7] The assay employs p-nitrophenyl acetate (p-NPA), a colorless substrate, which is hydrolyzed by CA to produce the yellow-colored product, p-nitrophenol (p-NP).[6] The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is directly proportional to the enzyme's activity.[6]

The presence of an inhibitor like 4-Sulfamoylbenzamide will decrease the rate of this reaction. By measuring this rate decrease across a range of inhibitor concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.[8][9] Comparing IC50 values across different CA isozymes provides a quantitative measure of the compound's selectivity.

Workflow for Cross-Reactivity Profiling

The following diagram outlines the logical flow of the experimental procedure, from initial preparation to final data analysis. This systematic approach is crucial for ensuring reproducibility and minimizing variability.

Caption: Workflow for CA cross-reactivity profiling.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of positive and negative controls at each stage is non-negotiable for ensuring the integrity of the results.

1. Materials and Reagents

  • Enzymes: Purified human carbonic anhydrase isozymes (e.g., hCA I, hCA II, hCA VII, hCA IX).

  • Compound: 4-Sulfamoylbenzamide.

  • Control Inhibitor: Acetazolamide (a well-characterized, broad-spectrum CA inhibitor).[10]

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Solvent: DMSO (for dissolving compound and substrate).

  • Hardware: 96-well clear, flat-bottom microplates; microplate reader capable of kinetic measurements at 405 nm.

2. Reagent Preparation

  • Causality: Proper reagent preparation is foundational. Stock solutions must be accurate to ensure the final assay concentrations are correct. Using a cold buffer for the enzyme solution helps maintain its stability and activity.

  • Enzyme Stock Solutions (e.g., 1 mg/mL): Reconstitute lyophilized enzymes in cold Assay Buffer. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Enzyme Working Solutions: On the day of the assay, dilute the enzyme stock to the desired final concentration (e.g., 20 µL of working solution per well) with cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-20 minutes.

  • Inhibitor Stock Solution (e.g., 10 mM): Dissolve 4-Sulfamoylbenzamide and Acetazolamide in 100% DMSO.

  • Inhibitor Serial Dilutions: Perform a serial dilution of the inhibitor stocks in DMSO to create a range of concentrations. This allows for the construction of a full dose-response curve.

  • Substrate Solution (e.g., 10 mM): Prepare fresh by dissolving p-NPA in a minimal amount of organic solvent like acetonitrile or DMSO before diluting with Assay Buffer.

3. Assay Procedure (96-well Plate Format)

  • Step 1: Plate Setup. Design the plate map carefully. It is critical to run all measurements in at least triplicate to assess variability.

    • Blank Wells (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO + 20 µL Substrate. Purpose: Measures non-enzymatic substrate hydrolysis.

    • Maximum Activity Wells (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme. Purpose: Represents 100% enzyme activity (0% inhibition).

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of 4-Sulfamoylbenzamide dilution + 20 µL Enzyme.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL Enzyme. Purpose: Validates the assay's ability to detect inhibition.

  • Step 2: Pre-incubation. Add the buffer, DMSO/inhibitor dilutions, and finally the enzyme working solution to the appropriate wells (do not add substrate yet). Incubate the plate at room temperature for 10-15 minutes.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach a state of equilibrium before the reaction is initiated, which is crucial for obtaining accurate potency measurements.[11][12]

  • Step 3: Reaction Initiation and Measurement. Initiate the reaction by adding 20 µL of the Substrate Solution to all wells. Immediately place the plate in the microplate reader.

    • Causality: The reaction begins the moment the substrate is introduced. Immediate and consistent timing is key to capturing the initial, linear phase of the reaction.

  • Step 4: Data Acquisition. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

4. Data Analysis and Interpretation

  • Step 1: Calculate Reaction Rates. For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[6]

  • Step 2: Calculate Percentage Inhibition. Normalize the data against your controls for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))

  • Step 3: Determine IC50 Values. Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8] The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]

Comparative Data Presentation

All quantitative cross-reactivity data should be summarized in a clear, tabular format. This allows for at-a-glance comparison of the compound's potency and selectivity across the enzyme panel.

Enzyme Isoform4-Sulfamoylbenzamide IC50 (nM)Acetazolamide (Control) IC50 (nM)Selectivity Index (vs. hCA II)
hCA IExperimental ValueExperimental ValueIC50 (hCA I) / IC50 (hCA II)
hCA IIExperimental ValueExperimental Value1.0
hCA VIIExperimental ValueExperimental ValueIC50 (hCA VII) / IC50 (hCA II)
hCA IXExperimental ValueExperimental ValueIC50 (hCA IX) / IC50 (hCA II)
Note: This table is a template for presenting experimental findings. Actual values must be determined empirically following the protocol above. Published data for similar benzamide-4-sulfonamides show potent inhibition in the low nanomolar range for hCA II, VII, and IX, and slightly less potent inhibition for hCA I.[2]

Interpreting the Results: A higher selectivity index indicates greater selectivity for the target isozyme over the reference (hCA II). For a compound targeting hCA IX, a high selectivity index relative to hCA I and hCA II would be a desirable characteristic, suggesting a lower potential for off-target side effects.

Physiological Context: The Role of Carbonic Anhydrase

Understanding the fundamental role of the target enzyme is crucial for interpreting the biological significance of inhibition. The diagram below illustrates the core catalytic function of Carbonic Anhydrase in regulating cellular pH.

G CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Uncatalyzed (Slow) CA Carbonic Anhydrase (CA) CO2_H2O->CA HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Spontaneous Dissociation Effect Disrupted pH Homeostasis HCO3_H->Effect CA->HCO3_H Catalyzed (Fast) CA->Effect Inhibitor 4-Sulfamoylbenzamide Inhibitor->CA Inhibition

Sources

A Head-to-Head Comparison for Drug Development Professionals: 4-Sulfamoylbenzamide vs. Dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Two Key Carbonic Anhydrase Inhibitors

In the landscape of drug discovery, particularly concerning metalloenzymes, the sulfonamide functional group represents a cornerstone of inhibitor design.[1][2] This guide provides a detailed comparative analysis of two significant carbonic anhydrase inhibitors (CAIs): 4-Sulfamoylbenzamide, a foundational scaffold molecule, and Dorzolamide, a clinically successful second-generation topical agent for glaucoma.[3][4]

This analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of their chemical properties, inhibitory profiles, and the experimental methodologies used for their characterization.

Overview and Chemical Structure

4-Sulfamoylbenzamide is a simple, yet potent, benzenesulfonamide derivative.[5][6] Its uncomplicated structure, featuring the essential zinc-binding sulfonamide group on a benzamide scaffold, makes it an important reference compound and a starting point for the synthesis of more complex inhibitors.[7][8][9]

Dorzolamide is a more complex heterocyclic sulfonamide, specifically a thienothiopyran derivative.[10][11] This structural sophistication was engineered to enhance potency and selectivity, particularly for topical administration to the eye, thereby minimizing systemic side effects common with first-generation, orally administered CAIs.[4][10][11]

Below is a comparative summary of their core chemical properties.

Property4-SulfamoylbenzamideDorzolamide
IUPAC Name 4-(aminosulfonyl)benzamide(4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
Molecular Formula C₇H₈N₂O₃S[12]C₁₀H₁₆N₂O₄S₃[11]
Molar Mass 200.22 g/mol [12]324.43 g/mol [11]
Structure A simple aromatic benzamide scaffold.A complex, chiral thienothiopyran scaffold.[11]

Mechanism of Action: Inhibition of Carbonic Anhydrase

Both molecules function as potent inhibitors of carbonic anhydrase (CA), a zinc-containing metalloenzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7][13][14]

The inhibitory mechanism is centered on the primary sulfonamide group (-SO₂NH₂), which is present in both compounds. In its deprotonated, anionic form (-SO₂NH⁻), this group mimics the transition state of the native reaction. It directly coordinates to the Zn²⁺ ion at the core of the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This binding event blocks the catalytic activity of the enzyme.[13]

Figure 1: Generalized mechanism of carbonic anhydrase inhibition by sulfonamides.

Dorzolamide's clinical efficacy in treating glaucoma stems from its inhibition of carbonic anhydrase isoenzyme II (CA-II) in the ciliary processes of the eye.[4][13][15] This inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure (IOP).[10][13][16]

Comparative Inhibitory Activity

While both compounds inhibit carbonic anhydrases, their potency and isoform selectivity differ significantly. These differences are critical in a drug development context, where maximizing on-target activity while minimizing off-target effects is paramount. The inhibition constant (Kᵢ) is a key metric, with lower values indicating higher potency.

Isoform4-Sulfamoylbenzamide Kᵢ (nM)Dorzolamide IC₅₀ (nM)Relevance
hCA I 5.3 - 334[6][7]600[17]Abundant in red blood cells; off-target for glaucoma.
hCA II Low Nanomolar / Subnanomolar[6][7]0.18[17]Primary target for glaucoma; highly abundant.[10]
hCA IV N/A6.9[17]Membrane-bound, involved in aqueous humor secretion.[8]
hCA VII Low Nanomolar / Subnanomolar[6][7]N/ABrain-associated; target for neuropathic pain.[1]
hCA IX Low Nanomolar / Subnanomolar[6][7]N/ATumor-associated; hypoxia-inducible cancer target.

Interpretation for Drug Development:

  • Potency: Dorzolamide exhibits exceptionally high potency against hCA II, the primary target for lowering IOP.[17] Its sub-nanomolar affinity is a hallmark of a highly optimized drug.[17] 4-Sulfamoylbenzamide derivatives also show potent, low nanomolar inhibition of hCA II, establishing the core scaffold's effectiveness.[6][7]

  • Selectivity: Dorzolamide was specifically designed for high selectivity for hCA II over hCA I (approximately 3300-fold).[10][17] This is a critical feature, as inhibition of hCA I is associated with systemic side effects. The broader, potent activity of the 4-sulfamoylbenzamide scaffold against multiple isoforms (I, II, VII, IX) makes it a versatile starting point for developing isoform-selective inhibitors for other therapeutic areas, such as oncology (targeting CA IX) or neurology (targeting CA VII).[1][7]

Pharmacokinetic Profile: The Topical Advantage

The most significant divergence between these compounds lies in their application, which is a direct result of their pharmacokinetic properties.

  • 4-Sulfamoylbenzamide: As a foundational molecule, it is not used clinically. Its derivatives, if administered systemically, would be subject to broad distribution and potential off-target effects.

  • Dorzolamide: Dorzolamide was developed as a topical ophthalmic solution.[18] This route of administration delivers the drug directly to the target tissue (the ciliary body), maximizing local efficacy while minimizing systemic exposure.[11][13] Although some systemic absorption occurs, with the drug accumulating in red blood cells, plasma concentrations remain very low, avoiding the systemic side effects of oral CAIs like metabolic acidosis.[11][15][18] It has a very long elimination half-life of over 4 months due to its slow dissociation from CA in red blood cells.[15][18]

Standardized Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To quantitatively assess and compare the inhibitory potency of compounds like 4-sulfamoylbenzamide and dorzolamide, a robust in vitro assay is essential. The colorimetric assay based on the esterase activity of carbonic anhydrase is a widely accepted, high-throughput compatible method.[19]

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol. The product, p-nitrophenolate, is a yellow-colored compound that can be quantified by measuring absorbance at 400-405 nm. An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.[19] All reagents should be dissolved in this buffer.

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock of purified human carbonic anhydrase II (e.g., from bovine or human erythrocytes) in cold Assay Buffer. Store in aliquots at -80°C.

    • Enzyme Working Solution: On the day of the assay, dilute the enzyme stock to the desired final concentration (e.g., 20-60 units/mL) in cold Assay Buffer.

    • Substrate Stock Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in a water-miscible solvent like DMSO or acetonitrile. Prepare this solution fresh.[19]

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 4-sulfamoylbenzamide and dorzolamide in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) from this stock to determine IC₅₀ values.

  • Assay Procedure (96-well plate format):

    • Plate Setup: Designate wells for Blanks (no enzyme), Vehicle Controls (enzyme + DMSO), and Test Compounds (enzyme + inhibitor dilutions).[19]

    • Enzyme-Inhibitor Pre-incubation:

      • To each well, add 158 µL of Assay Buffer.

      • Add 2 µL of the appropriate inhibitor dilution (or DMSO for the vehicle control).

      • Add 20 µL of the CA Working Solution to all wells except the blank.

      • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[19]

    • Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to initiate the reaction. The final volume will be 200 µL.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm over time (e.g., every 30 seconds for 10-20 minutes).[19]

  • Data Analysis:

    • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate Percent Inhibition:

      • % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

    • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Figure 2: Workflow for the in vitro carbonic anhydrase esterase inhibition assay.

Conclusion and Strategic Implications

The head-to-head comparison of 4-Sulfamoylbenzamide and dorzolamide offers a clear illustration of targeted drug development.

  • 4-Sulfamoylbenzamide represents a highly effective, but non-selective, foundational scaffold. Its value lies in its utility as a starting point for medicinal chemistry campaigns. By modifying the benzamide portion of the molecule, researchers can introduce chemical moieties that interact with unique residues lining the active site of different CA isoforms, thereby engineering selectivity for novel therapeutic targets beyond glaucoma.[7][8]

  • Dorzolamide is the culmination of such a targeted effort. Its complex heterocyclic structure provides the high potency and crucial isoform selectivity (CA-II vs. CA-I) required for a safe and effective topical antiglaucoma agent.[8][10][17] Its formulation as an ophthalmic solution solved the critical challenge of systemic side effects, marking a significant therapeutic advance.[3]

For drug development professionals, 4-sulfamoylbenzamide is a versatile tool for initial exploration and lead generation, while dorzolamide serves as a benchmark for a highly optimized, clinically successful, isoform-selective inhibitor.

References

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. Available at: [Link]

  • Parrish, R. K. 2nd, & Schehlein, E. (2000). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & medicinal chemistry, 8(5), 957–966. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?. Available at: [Link]

  • Wikipedia. (n.d.). Dorzolamide. Available at: [Link]

  • Drugs.com. (2025). Dorzolamide Monograph for Professionals. Available at: [Link]

  • iGEM. (n.d.). Carbonic Anhydrase assay. Available at: [Link]

  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of ocular pharmacology and therapeutics, 12(3), 363–376. Available at: [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]

  • Reith, D., & Ben-Yehuda, A. (2020). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 10(11), 1334. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-sulfamoylbenzamide. PubChem. Available at: [Link]

  • Angeli, A., et al. (2018). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemistrySelect, 3(42), 11956-11961. Available at: [Link]

  • ResearchGate. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Available at: [Link]

  • Sun, A. M., et al. (2002). Inhibition of carbonic anhydrase activity in cultured bovine corneal endothelial cells by dorzolamide. Investigative ophthalmology & visual science, 43(6), 1930–1937. Available at: [Link]

  • Bozdag, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1686-1694. Available at: [Link]

  • Al-Suwayeh, S. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 10(63), 38401–38415. Available at: [Link]

  • Martens-Lobenhoffer, J., & Witte, I. (2002). Clinical pharmacokinetics of dorzolamide. Clinical pharmacokinetics, 41(3), 191–197. Available at: [Link]

  • GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. Available at: [Link]

  • Global Substance Registration System. (n.d.). 4-SULFAMOYLBENZAMIDE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. PubChem. Available at: [Link]

Sources

A Researcher's Guide to Evaluating the Isoform Selectivity of 4-Sulfamoylbenzamide Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the principles and methodologies for accurately determining the isoform selectivity of 4-sulfamoylbenzamide-based inhibitors against their primary targets, the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). We will delve into the causal logic behind experimental design, present detailed protocols, and offer a comparative analysis of inhibitor performance, grounded in authoritative scientific literature.

The Imperative of Isoform Selectivity in Carbonic Anhydrase Inhibition

The 4-sulfamoylbenzamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group (-SO₂NH₂) is a potent zinc-binding group, anchoring these molecules to the active site of CA enzymes. This class of inhibitors has led to clinically significant drugs for treating glaucoma, epilepsy, and high-altitude sickness. However, the human body expresses at least 15 different CA isoforms, each with distinct tissue distribution and physiological roles.

Broad-spectrum inhibition of multiple CA isoforms can lead to undesirable side effects. For instance, while inhibition of CA II in the eye is beneficial for reducing intraocular pressure in glaucoma, systemic inhibition of CA II can cause paresthesia and metabolic acidosis. Conversely, selective inhibition of tumor-associated isoforms like CA IX and CA XII, which are involved in regulating pH in the tumor microenvironment, is a key strategy in oncology without impacting housekeeping isoforms like CA I and CA II. Therefore, rigorous evaluation of an inhibitor's selectivity profile is not merely an academic exercise but a critical step in translational drug development.

Experimental Workflow for Assessing Isoform Selectivity

The evaluation process is a multi-step, hierarchical approach that moves from initial biochemical screening to more complex cellular and biophysical validation. The goal is to build a comprehensive and reliable profile of the inhibitor's interaction with each target isoform.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Biophysical & Cellular Validation A Recombinant Human CA Isoform Panel (e.g., I, II, IV, IX, XII) B Enzymatic Inhibition Assay (Esterase Activity) A->B Substrates & Inhibitor C Determine IC50 Values B->C Measure Reaction Rates D Calculate Selectivity Index (SI) SI = IC50 (Off-Target) / IC50 (On-Target) C->D E Isothermal Titration Calorimetry (ITC) (Determine Kd, ΔH, ΔS) D->E For promising candidates F Cell-Based Thermal Shift Assay (CETSA) (Confirm Target Engagement) D->F For promising candidates

Caption: Workflow for determining CA inhibitor isoform selectivity.

Core Methodology: The Esterase Activity Inhibition Assay

The most widely adopted method for screening CAIs is the esterase activity assay, which relies on the principle that CAs can hydrolyze certain esters. The hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenoxide is monitored spectrophotometrically, as the product has a distinct absorbance at 400 nm. This method is favored for its simplicity, high-throughput adaptability, and cost-effectiveness compared to the technically demanding stopped-flow assay that measures the physiological CO₂ hydration reaction.

Step-by-Step Experimental Protocol

A. Reagents and Preparation:

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

  • Enzymes: Stock solutions of purified, recombinant human CA isoforms (e.g., hCA I, II, IX, XII) prepared in assay buffer. The final concentration in the assay will need to be optimized for each isoform to ensure a linear reaction rate.

  • Substrate: 4-Nitrophenyl acetate (NPA) stock solution (e.g., 10 mM in DMSO).

  • Inhibitor: Test compounds from the 4-sulfamoylbenzamide series, prepared as a 10 mM stock in DMSO, with subsequent serial dilutions.

  • Control Inhibitor: Acetazolamide (AZA) as a non-selective, reference inhibitor.

B. Assay Procedure (96-well plate format):

  • To each well, add 170 µL of assay buffer.

  • Add 10 µL of the appropriate CA isoform solution.

  • Add 10 µL of the serially diluted inhibitor solution (or DMSO for the control 'no inhibitor' wells).

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding to reach equilibrium.

  • Initiate the reaction by adding 10 µL of the NPA substrate solution to each well.

  • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.

C. Data Analysis:

  • Calculate the initial reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the rates as a percentage of the uninhibited control (V₀).

  • Plot the % activity against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

G cluster_0 Enzymatic Reaction cluster_1 Inhibition Mechanism Enzyme Carbonic Anhydrase (with Zn2+ ion) Product 4-Nitrophenoxide (Yellow, A400nm) Enzyme->Product Hydrolysis Substrate 4-Nitrophenyl Acetate (Colorless) Substrate->Product Inhibitor 4-Sulfamoylbenzamide (-SO2NH2) Inhibitor->Enzyme Binds to Zn2+, Blocks Active Site

Caption: Principle of the colorimetric esterase inhibition assay.

Comparative Analysis: Selectivity Profiles of Representative Inhibitors

To illustrate the concept of isoform selectivity, the table below compares the inhibitory activity (IC₅₀ values) of the classic non-selective inhibitor Acetazolamide against a more recently developed, tumor-specific inhibitor, SLC-0111 (Ureido-substituted benzenesulfonamide), and a hypothetical 4-sulfamoylbenzamide derivative.

InhibitorhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)Selectivity for CA IX vs CA II
Acetazolamide 25012255.72.1
SLC-0111 45,70015,900454.5353.3
Hypothetical Inhibitor A 1,20085159.85.7

Data for Acetazolamide and SLC-0111 are representative values compiled from published literature.

Interpretation:

  • Acetazolamide demonstrates potent inhibition across all tested isoforms, with only a slight preference (2.1-fold) for CA IX over the ubiquitous CA II. This lack of selectivity is responsible for its associated side effects.

  • SLC-0111 exhibits remarkable selectivity. It is a weak inhibitor of the off-target isoforms CA I and II (IC₅₀ values in the micromolar range) but a potent inhibitor of the tumor-associated isoforms CA IX and XII (IC₅₀ values in the nanomolar range). Its selectivity index of over 350 for CA IX versus CA II highlights its potential as a targeted anti-cancer agent.

  • Hypothetical Inhibitor A shows an intermediate profile, with moderate selectivity for CA IX over CA II, suggesting it is a more promising starting point for optimization than a non-selective compound like Acetazolamide.

Orthogonal Validation: Beyond the IC₅₀

While enzymatic assays are excellent for primary screening, relying solely on IC₅₀ values can be misleading. It is crucial to validate lead compounds using orthogonal methods to confirm their mechanism of action and target engagement in a more complex biological environment.

  • Isothermal Titration Calorimetry (ITC): This biophysical technique directly measures the heat released or absorbed during the binding of an inhibitor to its target enzyme. ITC provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS), offering deeper insights into the binding mechanism.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify that an inhibitor binds to its intended target within intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation. By heating cell lysates treated with the inhibitor and quantifying the amount of soluble target protein remaining, one can confirm direct engagement in a physiological context.

Conclusion

The systematic evaluation of isoform selectivity is a non-negotiable component of modern drug discovery programs targeting carbonic anhydrases. The 4-sulfamoylbenzamide scaffold, while highly effective, requires careful chemical modification and rigorous testing to achieve the desired selectivity profile, thereby enhancing therapeutic efficacy while minimizing off-target effects. A tiered approach, beginning with high-throughput enzymatic assays and progressing to biophysical and cell-based validation for promising candidates, provides the most reliable path toward developing safer and more effective isoform-selective inhibitors.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]

  • Supuran, C. T., & Alterio, A. (2015). Carbonic Anhydrase Inhibitors. Chemical Reviews. Available at: [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Available at: [Link]

  • Mboge, M. Y., et al. (2018). The role of carbonic anhydrase IX in cancer development and therapy. Metabolites. Available at: [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry. Available at: [Link]

  • Gieling, R. G., et al. (2014). The effect of the carbonic anhydrase IX inhibitor SLC-0111 on the extracellular pH of 3D tumor models. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Introduction: The Challenge of Reproducibility with a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reproducibility of 4-Sulfamoylbenzamide Synthesis and Biological Assays

The 4-sulfamoylbenzamide core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated as potent inhibitors of various enzymes, most notably carbonic anhydrases (CAs) and ectonucleoside triphosphate diphosphohydrolases (NTPDases), making them relevant for therapeutic areas like glaucoma, cancer, and inflammation.[1][2] N-benzyl-4-sulfamoylbenzamide, for instance, is a known potent inhibitor of carbonic anhydrase II.[3] However, the journey from synthesis to reliable biological data is fraught with potential pitfalls. Seemingly minor variations in synthetic protocols or assay conditions can lead to significant discrepancies in results, hindering drug development efforts.

This guide provides a comparative analysis of common synthetic routes and biological assays, focusing on the critical parameters that govern reproducibility. Our goal is to equip researchers with the insights needed to establish robust and reliable workflows.

Part 1: A Comparative Analysis of 4-Sulfamoylbenzamide Synthesis

The reproducibility of biological data begins with the consistent and high-quality synthesis of the compound of interest. Several routes to 4-sulfamoylbenzamide and its analogues exist, each with distinct advantages and challenges.

The Standard Two-Step Synthetic Approach

The most common and well-documented method for synthesizing sulfamoylbenzamides is a two-step process starting from a substituted benzoic acid.[4][5] This approach offers reliability and is amenable to producing a wide array of derivatives.

Step 1: Chlorosulfonation The synthesis typically begins with the chlorosulfonation of a benzoic acid derivative. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl), a highly reactive intermediate.

  • Rationale: Chlorosulfonic acid is a powerful reagent for this transformation. Using a slight excess at elevated temperatures may be necessary for electron-deficient benzoic acids to drive the reaction to completion.[4]

Step 2: Amination (Sulfonamide Formation) The resulting sulfonyl chloride is then reacted with an amine (R-NH₂) to form the sulfonamide.

  • Rationale: This is a nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is often performed in a suitable solvent like acetone.[5]

Step 3: Amidation (Benzamide Formation) Finally, the carboxylic acid group is converted to a benzamide. This is typically achieved by first activating the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride) and then reacting it with a second amine.[5] Alternatively, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used for a milder and often more efficient amide bond formation.[4][6]

Caption: Standard two-step synthesis workflow.

Alternative Synthetic Strategies: Enhancing Efficiency

While the two-step method is robust, alternative strategies have been developed to improve efficiency, particularly for library synthesis and process scale-up.

One-Pot Synthesis: A more streamlined approach starts from m-(chlorosulfonyl)benzoyl chloride.[7] This method leverages the differential reactivity between the sulfonyl chloride and the aroyl chloride, allowing for a chemoselective, one-pot synthesis that can reduce reaction times and simplify work-up procedures.[7]

Continuous-Flow Synthesis: For automated and medium-throughput synthesis, continuous-flow processes offer significant advantages.[7][8] A flow chemistry setup can increase selectivity, even at higher temperatures and without catalysts, compared to batch reactions.[8] This method is particularly useful for overcoming challenges like clogging caused by precipitate formation, which can be an issue in batch processes, by maintaining lower concentrations and using appropriate solvents like acetonitrile.[7]

Comparative Data for Synthetic Routes

The choice of synthetic route has a direct impact on key performance indicators. The following table provides a qualitative comparison based on published data.

Parameter Standard Two-Step (Batch) One-Pot (from Acyl Chloride) Continuous-Flow
Selectivity Generally good; requires careful control of conditions.Dependent on differential reactivity; can be high.[7]Excellent; increased selectivity often observed.[7][8]
Yield Variable; often requires multiple purification steps.Reported yields range from 46% to quantitative.[7]High; yields of 65-99% have been reported for analogues.[7][8]
Scalability Well-established but can be cumbersome.Good for lab scale; may present challenges for large scale.Highly scalable and suitable for automation.[7]
Time Efficiency More time-consuming due to multiple steps and work-ups.[7]Faster due to one-pot nature.[7]Very fast, suitable for library synthesis.
Complexity Moderate; involves handling multiple intermediates.Low-to-moderate; requires a specific starting material.High initial setup cost; low operational complexity.

Part 2: Ensuring Reproducibility in Biological Assays

A flawlessly synthesized compound is of little use if its biological activity cannot be measured accurately and reproducibly. Biological assays are inherently more variable than chemical tests due to their reliance on biological substrates.[9] Therefore, a deep understanding of the assay methodology and potential sources of error is paramount.

Key Biological Targets

4-Sulfamoylbenzamide derivatives are most frequently evaluated as inhibitors of:

  • Carbonic Anhydrases (CAs): A family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Isoforms like hCA I, II, VII, and IX are common targets.[1]

  • Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases): Enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides.[2][10] Isoforms like h-NTPDase1, -2, -3, and -8 are implicated in various pathologies.[4][11]

Protocol Deep Dive: Carbonic Anhydrase Inhibition Assay

The stopped-flow CO₂ hydrase assay is a gold standard method for measuring CA activity and inhibition.[12][13]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., Tris buffer) containing a pH indicator (e.g., p-Nitrophenol). The buffer's pH should be set to a point on the linear portion of the indicator's titration curve.

    • Prepare stock solutions of the purified CA enzyme and the 4-sulfamoylbenzamide inhibitor (typically in DMSO).

    • Prepare a CO₂-saturated water solution immediately before the experiment.

  • Assay Execution:

    • In the stopped-flow instrument's syringe, mix the enzyme, inhibitor, and buffer/indicator solution. Allow a brief pre-incubation period (e.g., 15 minutes) for the enzyme-inhibitor complex to form.[14]

    • Rapidly mix this solution with the CO₂-saturated solution. This initiates the enzymatic reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻.

  • Data Acquisition:

    • The production of H⁺ ions causes a change in the pH, which is detected as a color change by the indicator. The instrument's spectrophotometer records the change in absorbance over time.

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

  • Data Analysis:

    • Perform the assay at various inhibitor concentrations to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Inhibition constants (Kᵢ) can be determined using the Cheng-Prusoff equation.[14]

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Critical Factors for Assay Reproducibility

High variability and poor reproducibility are common frustrations in biological assays.[15] Understanding the underlying causes is the first step toward mitigation.

  • Compound Solubility: Sulfamoylbenzamides can be hydrophobic, leading to poor solubility in aqueous assay buffers.[15] It is crucial to visually inspect solutions for precipitation and ensure the final concentration of co-solvents like DMSO is consistent and non-interfering (typically <0.5%).[15]

  • Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes, leading to unusually high potency and steep dose-response curves.[15] This is a classic example of a Pan-Assay Interference Compound (PAINS) behavior. To test for this, the assay can be re-run with a non-ionic detergent (e.g., 0.01% Triton X-100); a significant rightward shift in the IC₅₀ curve indicates aggregation-based inhibition.[15]

  • Enzyme Quality and Concentration: The purity, activity, and concentration of the enzyme are critical. Use highly purified, well-characterized enzyme preparations. Inconsistent enzyme concentration between experiments will directly impact the measured IC₅₀ values.

  • Assay Conditions: Factors such as buffer composition, pH, and temperature must be strictly controlled. For example, the malachite green assay used for NTPDases is typically performed in a Tris-HCl buffer at pH 7.4 containing 5 mM of calcium chloride.[4] Any deviation can affect enzyme activity and inhibitor binding.

Comparative Biological Activity Data

The following table presents a sample of inhibition data for various sulfamoylbenzamide derivatives against different CA isoforms. This highlights the importance of specifying the exact compound and isoform for any data comparison.

Compound Target Isoform Inhibition Constant (Kᵢ) Reference
Benzamide-4-sulfonamide derivativehCA I5.3–334 nM[1]
Benzamide-4-sulfonamide derivativehCA IILow nanomolar / subnanomolar[1]
Benzamide-4-sulfonamide derivativehCA VIILow nanomolar / subnanomolar[1]
Benzamide-4-sulfonamide derivativehCA IXLow nanomolar / subnanomolar[1]
Aminobenzenesulfonamide inhibitor 15VchCAγ24.3 nM[12]
Compound 40VchCAγ92.8 nM[12]

Note: The wide range for hCA I indicates that inhibitory activity is highly dependent on the specific substitutions on the benzamide scaffold.

Conclusion

Achieving reproducibility in the synthesis and biological evaluation of 4-sulfamoylbenzamide requires a meticulous and informed approach. For synthesis, while traditional two-step methods are reliable, continuous-flow processes offer superior control and efficiency for library generation. In biological assays, researchers must be vigilant against common artifacts such as poor solubility and aggregation, which can generate misleading data. By implementing robust, validated protocols and understanding the key parameters that influence outcomes—from solvent choice in a chemical reaction to the inclusion of detergent in an enzyme assay—the scientific community can build a more reliable and coherent body of data for this important class of molecules.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). Available at: [Link]

  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic route followed for sulfamoyl benzamide derivatives. Reagents... ResearchGate. Available at: [Link]

  • Direct synthesis of sulfamoyl-benzamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Publisher. Available at: [Link]

  • 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. National Institutes of Health (NIH). Available at: [Link]

  • Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Institutes ofHealth (NIH). Available at: [Link]

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. Available at: [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. Available at: [Link]

  • Sulfamoyl benzamide derivatives and methods of their use. Google Patents.
  • N-benzyl-4-sulfamoylbenzamide. PubChem. Available at: [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. MDPI. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. National Institutes of Health (NIH). Available at: [Link]

  • Biological Assay Validation. USP-NF. Available at: [Link]

  • Design, synthesis and biological evaluation of novel sulfamoyl benzamides as allosteric activators of human glucokinase. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h -NTPDases. ResearchGate. Available at: [Link]

  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. PubMed. Available at: [Link]

Sources

A Comparative Analysis of the Therapeutic Index: 4-Sulfamoylbenzamide Derivatives vs. Clinical Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Importance of the Therapeutic Index in Drug Discovery

In the quest for novel therapeutics, the ultimate goal is to develop agents that are both highly effective against a specific pathological target and exceptionally safe for the patient. The therapeutic index (TI) is a critical quantitative measure that encapsulates this balance, defining the window between a drug's effective concentration and the concentration at which it becomes toxic. A wider therapeutic window signifies a safer drug, allowing for greater dosing flexibility and a lower risk of adverse effects. This guide provides an in-depth, comparative assessment of the therapeutic index of emerging 4-sulfamoylbenzamide derivatives against established clinical drugs, focusing on their primary application as carbonic anhydrase inhibitors.

The 4-sulfamoylbenzamide scaffold has garnered significant interest due to its versatility, with derivatives showing promise not only as potent inhibitors of carbonic anhydrase for conditions like glaucoma but also as novel anticancer agents targeting pathways such as STAT3 signaling. Understanding the therapeutic index of these emerging compounds in relation to current standards of care is paramount for guiding further research and development efforts.

Mechanism of Action: A Tale of Two Targets

The therapeutic utility of 4-sulfamoylbenzamide derivatives and the selected clinical comparators, Acetazolamide and Dorzolamide, stems from their ability to inhibit carbonic anhydrases (CAs). These ubiquitous zinc-containing enzymes play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.

Carbonic Anhydrase Inhibition in Glaucoma:

In the eye, carbonic anhydrase II is highly expressed in the ciliary body epithelium and is instrumental in the secretion of aqueous humor. Inhibition of this enzyme reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid into the anterior chamber, ultimately lowering intraocular pressure (IOP). This is the primary mechanism by which Acetazolamide and Dorzolamide exert their therapeutic effects in the management of glaucoma.

Emerging Anticancer Applications of 4-Sulfamoylbenzamide Derivatives:

Intriguingly, derivatives of 4-sulfamoylbenzamide are also being explored for their anticancer properties. One such derivative, referred to in the literature as compound B12, has been shown to inhibit the STAT3 signaling pathway. The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. By inhibiting STAT3, these compounds represent a promising new strategy in oncology.

Experimental Determination of the Therapeutic Index: A Methodological Overview

The therapeutic index is calculated as the ratio of the toxic dose in 50% of the population (TD50) or the lethal dose in 50% of the population (LD50) to the effective dose in 50% of the population (ED50).

TI = TD50 / ED50 or LD50 / ED50

The determination of these values requires a combination of in vitro and in vivo studies.

In Vitro Efficacy Assessment: Determining IC50/EC50

The initial assessment of a compound's efficacy is often performed in vitro to determine its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). For carbonic anhydrase inhibitors, this involves measuring the inhibition of enzyme activity. For anticancer agents, cytotoxicity assays are commonly employed.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., a 4-sulfamoylbenzamide derivative) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy and Toxicity Studies

To determine the ED50 and LD50, in vivo studies in animal models are essential.

Workflow for In Vivo Assessment:

G cluster_efficacy Efficacy Study (ED50) cluster_toxicity Toxicity Study (LD50) A Select Animal Model (e.g., Glaucoma rabbit model, Tumor xenograft mouse model) B Administer Graded Doses of Test Compound A->B C Measure Therapeutic Effect (e.g., IOP reduction, Tumor growth inhibition) B->C D Dose-Response Analysis to Determine ED50 C->D I Therapeutic Index (LD50 / ED50) D->I Calculate E Select Animal Model (e.g., Rats or Mice) F Administer Graded Doses of Test Compound (OECD Guidelines) E->F G Observe for Morbidity and Mortality F->G H Statistical Analysis to Determine LD50 G->H H->I Calculate G cluster_acetazolamide Acetazolamide (Glaucoma) cluster_b12 4-Sulfamoylbenzamide Derivative B12 (Cancer) A_eff Effective Dose (~5 mg/kg) A_tox Toxic Dose (LD50: 4300 mg/kg) A_eff->A_tox Wide Therapeutic Window B_eff Effective Dose (30 mg/kg) B_tox Estimated Toxic Dose (>5000 mg/kg) B_eff->B_tox Potentially Wide Therapeutic Window

Validating the In Vivo Efficacy of 4-Sulfamoylbenzamide: A Comparative Guide to its Carbonic Anhydrase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacological research, particularly in the development of therapeutic agents targeting enzymatic pathways, the rigorous in vivo validation of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of methodologies to validate the in vivo efficacy of 4-Sulfamoylbenzamide, a cornerstone molecule in the class of carbonic anhydrase inhibitors. We will explore the experimental frameworks used to substantiate its mechanism, compare its performance with established alternatives like Acetazolamide and Dorzolamide, and provide detailed protocols for researchers aiming to investigate this and similar compounds.

The Central Hypothesis: Carbonic Anhydrase Inhibition

4-Sulfamoylbenzamide and its derivatives exert their pharmacological effects primarily through the inhibition of carbonic anhydrases (CAs), a family of ubiquitously expressed metalloenzymes.[1][2] These enzymes catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate (HCO3-) and protons (H+), playing a critical role in pH regulation, fluid balance, and various physiological processes.[1][2] The therapeutic applications of CA inhibitors, ranging from glaucoma to epilepsy, stem from the modulation of these fundamental processes in specific tissues.[1][3]

The underlying principle for the in vivo validation of 4-Sulfamoylbenzamide is to design experiments where the measurable physiological outcome is a direct consequence of carbonic anhydrase inhibition. By comparing the effects of 4-Sulfamoylbenzamide to well-characterized CA inhibitors and vehicle controls in relevant animal models, we can ascertain its efficacy and mechanism of action.

Comparative Analysis of In Vivo Models

The choice of the in vivo model is dictated by the therapeutic indication being investigated. Here, we compare two of the most common applications for carbonic anhydrase inhibitors: glaucoma and epilepsy.

Glaucoma Model: Assessing Intraocular Pressure (IOP) Reduction

The inhibition of carbonic anhydrase in the ciliary body of the eye reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure (IOP), a key factor in the management of glaucoma.[4][5] The rabbit is a well-established model for these studies due to the anatomical and physiological similarities of its eyes to those of humans.[4][6]

CompoundAnimal ModelRoute of AdministrationKey Efficacy EndpointNotable Findings
4-Sulfamoylbenzamide (and derivatives) RabbitTopicalIOP ReductionDerivatives have shown prolonged duration of action compared to clinical drugs.[7]
Dorzolamide RabbitTopicalIOP Reduction, Aqueous Flow ReductionSignificantly lowers IOP by reducing aqueous humor production.[4][5]
Acetazolamide RabbitSystemic/TopicalIOP ReductionEffective in lowering IOP, but systemic administration can have side effects.

Experimental Protocol: In Vivo Glaucoma Model in Rabbits

This protocol outlines a typical study to assess the IOP-lowering effects of a test compound like 4-Sulfamoylbenzamide.

Objective: To determine the efficacy and duration of action of topically administered 4-Sulfamoylbenzamide in reducing intraocular pressure in normotensive rabbits.

Materials:

  • Healthy adult albino rabbits (2.5-3 kg)

  • Test compound: 4-Sulfamoylbenzamide solution in an appropriate ophthalmic vehicle

  • Positive Control: Dorzolamide ophthalmic solution

  • Vehicle Control: Ophthalmic vehicle without the active compound

  • Tonometer (e.g., Tono-Pen, IOPEN®)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

  • Acclimatization: House the rabbits in a controlled environment (25±2 °C, 60±5% humidity, 12-hour light/dark cycle) for at least one week before the experiment.

  • Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit using a tonometer after applying a topical anesthetic.

  • Animal Grouping: Randomly divide the rabbits into three groups:

    • Group 1: Test compound (4-Sulfamoylbenzamide)

    • Group 2: Positive control (Dorzolamide)

    • Group 3: Vehicle control

  • Drug Administration: Instill a single drop (approximately 50 µL) of the respective solution into one eye of each rabbit. The contralateral eye can serve as an internal control.

  • IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) post-instillation.

  • Data Analysis: Calculate the mean IOP reduction from baseline for each group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the effects of the test compound with the control groups.

Epilepsy Model: Evaluating Anticonvulsant Activity

Carbonic anhydrase inhibitors are thought to exert anticonvulsant effects by causing a slight acidification in the brain, which can increase the seizure threshold.[8] The DBA/2 mouse model, which is susceptible to audiogenic (sound-induced) seizures, is a common preclinical model for evaluating potential anticonvulsant drugs.[9]

CompoundAnimal ModelRoute of AdministrationKey Efficacy EndpointNotable Findings
4-Sulfamoylbenzamide (and derivatives) Mouse (DBA/2)IntraperitonealPrevention of audiogenic seizuresDerivatives have shown protection against convulsions.[9]
Acetazolamide MouseIntraperitonealPrevention of seizuresA well-established CA inhibitor with known anticonvulsant properties.[1][3]
Topiramate MouseIntraperitonealPrevention of seizuresA clinically used antiepileptic with CA inhibitory activity.[10]

Experimental Protocol: In Vivo Anticonvulsant Model in DBA/2 Mice

This protocol describes a method to assess the anticonvulsant properties of a test compound like 4-Sulfamoylbenzamide.

Objective: To evaluate the ability of 4-Sulfamoylbenzamide to protect against audiogenic seizures in DBA/2 mice.

Materials:

  • Male DBA/2 mice (21-30 days old)

  • Test compound: 4-Sulfamoylbenzamide solution in a suitable vehicle (e.g., saline with a small amount of DMSO)

  • Positive Control: Acetazolamide solution

  • Vehicle Control: Vehicle solution

  • Sound-proof chamber equipped with a sound source (e.g., a bell or speaker) capable of producing a high-intensity sound (e.g., 120 dB)

Procedure:

  • Acclimatization: Acclimate the mice to the housing conditions for at least 3-4 days prior to the experiment.

  • Animal Grouping and Drug Administration: Randomly assign mice to treatment groups and administer the test compound, positive control, or vehicle control via intraperitoneal injection at a predetermined time before seizure induction (e.g., 30-60 minutes).

  • Seizure Induction: Place each mouse individually into the sound-proof chamber and expose it to the high-intensity sound stimulus for a fixed duration (e.g., 60 seconds).

  • Observation: Observe the mice for the occurrence of characteristic seizure phases: wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest. Record the presence or absence of each phase.

  • Data Analysis: The primary endpoint is the percentage of mice in each group protected from each seizure phase. Statistical analysis (e.g., Fisher's exact test) is used to compare the protective effect of the test compound to the vehicle control.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental designs, the following diagrams illustrate the carbonic anhydrase inhibition pathway and the in vivo validation workflows.

cluster_pathway Carbonic Anhydrase Signaling Pathway CO2_H2O CO2 + H2O CA Carbonic Anhydrase CO2_H2O->CA H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H CA->H2CO3 Inhibitor 4-Sulfamoylbenzamide (or other CAI) Inhibitor->CA Inhibition

Caption: Inhibition of Carbonic Anhydrase by 4-Sulfamoylbenzamide.

cluster_glaucoma Glaucoma Model Workflow cluster_epilepsy Epilepsy Model Workflow G_Start Start: Normotensive Rabbits G_Baseline Measure Baseline IOP G_Start->G_Baseline G_Grouping Group Assignment: - 4-Sulfamoylbenzamide - Dorzolamide - Vehicle G_Baseline->G_Grouping G_Admin Topical Administration G_Grouping->G_Admin G_Monitor Monitor IOP over Time G_Admin->G_Monitor G_Analysis Data Analysis: Compare IOP Reduction G_Monitor->G_Analysis G_End End: Efficacy Determined G_Analysis->G_End E_Start Start: DBA/2 Mice E_Grouping Group Assignment: - 4-Sulfamoylbenzamide - Acetazolamide - Vehicle E_Start->E_Grouping E_Admin Intraperitoneal Injection E_Grouping->E_Admin E_Induction Audiogenic Seizure Induction E_Admin->E_Induction E_Observe Observe Seizure Response E_Induction->E_Observe E_Analysis Data Analysis: % Protection E_Observe->E_Analysis E_End End: Anticonvulsant Activity Assessed E_Analysis->E_End

Caption: Comparative In Vivo Experimental Workflows.

Conclusion

The in vivo validation of 4-Sulfamoylbenzamide's mechanism of action relies on well-established animal models that translate the biochemical inhibition of carbonic anhydrase into measurable physiological outcomes. By employing models for glaucoma and epilepsy and comparing the results to standard-of-care carbonic anhydrase inhibitors, researchers can robustly characterize the efficacy and therapeutic potential of 4-Sulfamoylbenzamide and its derivatives. The detailed protocols and comparative data provided in this guide serve as a foundational resource for scientists in the field of drug discovery and development.

References

  • Bruno, E., Buemi, M. R., De Luca, L., Ferro, S., Monforte, A. M., Supuran, C. T., Vullo, D., De Sarro, G., Russo, E., & Gitto, R. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(8), 855–860. [Link]

  • Masereel, B., Rolin, S., Abbate, F., Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of medicinal chemistry, 45(2), 312–320. [Link]

  • Akgün, E., & Yücel, A. (2021). Anticonvulsant Effects of Carbonic Anhydrase Inhibitors: The Enigmatic Link Between Carbonic Anhydrases and Electrical Activity of the Brain. Neurochemical research, 46(10), 2583–2593. [Link]

  • van de Ven, R. C., van den Meiracker, A. H., Danser, A. H., & Roks, A. J. (2005). In vivo evidence for K(Ca) channel opening properties of acetazolamide in the human vasculature. British journal of clinical pharmacology, 60(3), 266–273. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. Molecules (Basel, Switzerland), 24(22), 4165. [Link]

  • Ammar, H. O., Salama, H. A., Ghorab, M., & Mahmoud, A. A. (2014). Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits. Iranian journal of pharmaceutical research : IJPR, 13(3), 859–868. [Link]

  • Wan, X. H., & O'Rourke, J. (2000). Effects of Dorzolamide on Choroidal Blood Flow, Ciliary Blood Flow, and Aqueous Production in Rabbits. Investigative ophthalmology & visual science, 41(7), 1805–1810. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. ResearchGate. [Link]

  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of ocular pharmacology and therapeutics : the official journal of the Association for Ocular Pharmacology and Therapeutics, 12(3), 363–376. [Link]

  • More, K. N., Lee, J. Y., Kim, D. Y., Cho, N. C., Pyo, A., Yun, M., Kim, H. S., Kim, H., Ko, K., Park, J. H., & Chang, D. J. (2018). Acetazolamide-based [18F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors. Bioorganic & medicinal chemistry letters, 28(5), 915–921. [Link]

  • Wistrand, P. J., & Garg, L. C. (1979). In Vivo Antitumor Activity of a Novel Acetazolamide–Cryptophycin Conjugate for the Treatment of Renal Cell Carcinomas. ACS Omega, 3(11), 15025-15033. [Link]

  • van der Ende, M., & van den Meiracker, A. H. (2019). Acetazolamide: Old drug, new evidence?. Epilepsia open, 4(1), 3–10. [Link]

  • Yuschenkoff, D., Graham, J., & Pumphrey, S. A. (2020). Diagnosis and treatment of glaucoma in client-owned rabbits (Oryctolagus cuniculus): 16 eyes from 11 rabbits (2008-2019). Journal of Exotic Pet Medicine, 34, 67-71. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Sulfamoylbenzamide (CAS No. 138-41-0), ensuring the protection of personnel, facilities, and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 4-Sulfamoylbenzamide is not benign; it is classified with specific hazards that dictate the necessity of treating it as regulated hazardous waste. The primary risks associated with this compound are detailed in its Safety Data Sheet (SDS).[1]

Key hazards include:

  • Acute Oral Toxicity: The compound is harmful if swallowed.

  • Suspected Mutagenicity: It is suspected of causing genetic defects, demanding exceptional care to prevent exposure and environmental release.

  • Irritation: It is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3]

These classifications are the principal drivers for the stringent disposal protocols that follow. The causality is clear: to mitigate the risk of systemic toxicity, genetic damage, and irritation, the compound must be isolated from human contact and the wider environment through a controlled disposal pathway.

Hazard Class GHS Category Hazard Statement Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before any handling or disposal procedure begins, establishing a safe working environment is non-negotiable.

  • Engineering Controls : All handling of 4-Sulfamoylbenzamide, including weighing, preparing solutions, and packaging waste, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4][5]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[5]

    • Eye Protection : Wear tightly fitting safety goggles with side-shields.[5]

    • Hand Protection : Use chemical-impermeable gloves (e.g., nitrile rubber), which should be inspected for integrity before each use.[6] Contaminated gloves must be disposed of as hazardous waste.

    • Body Protection : A lab coat or impervious clothing is mandatory to protect against accidental skin contact.[5]

The Core Disposal Workflow: A Step-by-Step Guide

The disposal of 4-Sulfamoylbenzamide should be approached with a conservative mindset, treating it as potentially hazardous waste in the absence of definitive data to the contrary.[4] The following workflow provides a logical progression from waste generation to final disposal.

G cluster_0 cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: On-Site Accumulation cluster_4 Step 4: Final Disposal start Generation of 4-Sulfamoylbenzamide Waste char Characterize as Hazardous Waste (Suspected Mutagen) start->char segregate Segregate from all other waste streams (e.g., non-hazardous, other chemical classes).[5][8] char->segregate container Use a compatible, sealed, leak-proof container.[5][8] segregate->container labeling Label Clearly: 'Hazardous Waste' '4-Sulfamoylbenzamide' Accumulation Start Date Hazard Pictograms container->labeling saa Store sealed container in a designated Satellite Accumulation Area (SAA).[5][9] labeling->saa pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a licensed chemical waste vendor.[6] saa->pickup end end pickup->end Final Disposition (Incineration/Landfill)

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-Sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 4-Sulfamoylbenzamide, a compound requiring meticulous attention to prevent exposure and ensure experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety in your laboratory.

Immediate Safety Briefing: Understanding the Risks

4-Sulfamoylbenzamide is a hazardous substance that poses several risks upon exposure.[1][2] A thorough understanding of its hazard profile is the cornerstone of safe handling. All personnel must be familiar with these risks before entering the laboratory.

Hazard Identification Summary

Hazard ClassificationDescriptionGHS PictogramPrimary Exposure Route
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3] Accidental ingestion may cause significant harm, with animal studies indicating potential for serious health damage.[1]Ingestion
Skin Irritation (Category 2) Causes skin irritation and may lead to inflammation upon contact.[1][3] Some sources indicate it may also cause skin sensitization.[1]Dermal Contact
Serious Eye Irritation (Category 2A) Causes serious eye irritation and potential damage.[1][3] Symptoms can include burning, stinging, and blurred vision.[1]Ocular Contact
Respiratory Irritation (STOT SE 3) Inhalation of dust may cause respiratory tract irritation.[1][3] This is particularly relevant for individuals with pre-existing respiratory conditions.[1]Inhalation
Suspected Germ Cell Mutagenicity (Category 2) Suspected of causing genetic defects. This long-term hazard necessitates stringent control measures to minimize any level of exposure.All Routes

GHS Pictogram images are for illustrative purposes.

Personal Protective Equipment (PPE): Your Final Barrier Against Exposure

While engineering controls like fume hoods are the primary line of defense, a robust PPE protocol is critical.[4] The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task at hand.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification Start Start: Handling 4-Sulfamoylbenzamide Assess_Task Assess Task: - Weighing Solid? - Preparing Solution? - Transferring Liquid? Start->Assess_Task Weighing Weighing Solid (High Dust Potential) Assess_Task->Weighing Solid Solution_Prep Preparing Solution (Splash Potential) Assess_Task->Solution_Prep Liquid/Solution Low_Volume Low-Volume Transfer (Minimal Risk) Assess_Task->Low_Volume Small-Scale Liquid Transfer PPE_Weighing Required PPE: - Nitrile Gloves (Double-Gloved) - Safety Goggles & Face Shield - Lab Coat (Buttoned) - Particulate Respirator (N95/P100) Weighing->PPE_Weighing PPE_Solution Required PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat (Buttoned) Solution_Prep->PPE_Solution PPE_Low_Volume Required PPE: - Nitrile Gloves - Safety Glasses Low_Volume->PPE_Low_Volume Verify Verify PPE Integrity & Proper Fit PPE_Weighing->Verify PPE_Solution->Verify PPE_Low_Volume->Verify End Proceed with Experiment Verify->End

Caption: PPE selection workflow for 4-Sulfamoylbenzamide.

Detailed PPE Specifications
PPE ComponentSpecification & Rationale
Hand Protection Minimum: Powder-free nitrile gloves.[5] Rationale: Nitrile provides good chemical resistance for this class of compound. Powder-free gloves are essential to prevent aerosolization and contamination of the work area.[5] Best Practice: For handling the solid powder or concentrated solutions, double-gloving is recommended. Change gloves every 30-60 minutes or immediately if contamination is suspected or damage occurs.[5]
Eye & Face Protection Minimum: Safety glasses with side shields. For handling solids or splash-prone tasks: Use tight-sealing chemical splash goggles.[1][6] For significant splash risk: A face shield should be worn in conjunction with goggles.[5] Rationale: Protects against airborne particles and splashes, preventing serious eye irritation.[3]
Body Protection A long-sleeved lab coat, fully buttoned, is mandatory. Rationale: Provides a removable barrier to protect skin and personal clothing from contamination. Contaminated lab coats should be removed immediately and decontaminated before reuse.
Respiratory Protection Required when handling the solid powder outside of a ventilated enclosure or during spill cleanup: A NIOSH-approved particulate respirator (e.g., N95 or P100) is necessary.[1] Rationale: The primary inhalation hazard is from airborne dust.[1] Engineering controls (fume hood, ventilated balance enclosure) are the preferred method to control this hazard.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and cross-contamination.

A. Preparation and Weighing (Solid Compound)
  • Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.[7]

  • Don PPE: Put on all required PPE as outlined in the "Weighing Solid" workflow, including a particulate respirator.

  • Tare Vessel: Place a clean, tared weighing vessel inside the ventilated enclosure.

  • Transfer Compound: Carefully transfer the required amount of 4-Sulfamoylbenzamide from the stock container to the weighing vessel using a clean spatula. Avoid generating dust by using slow, deliberate movements.[1]

  • Seal Containers: Immediately and securely close both the stock container and the weighing vessel before removing them from the enclosure.

  • Clean: Decontaminate the spatula and the work surface within the enclosure.

B. Solution Preparation
  • Work in Fume Hood: All solution preparation must occur within a certified chemical fume hood to control potential vapors and splashes.[7]

  • Don PPE: Wear the appropriate PPE for handling solutions (nitrile gloves, lab coat, chemical splash goggles).

  • Add Solvent: Slowly add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to the solvent, as this can increase dust generation.

  • Mixing: Use a magnetic stirrer or gentle manual agitation to dissolve the solid. Keep the vessel covered to the extent possible (e.g., with a watch glass or cap) to minimize vapor release.

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Emergency & Disposal Plan

Preparedness is paramount. All personnel must know the location of safety showers and eyewash stations and be trained in their use.[2]

A. Exposure Response
Exposure RouteImmediate First Aid Protocol
Eye Contact Immediately flush the eye with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
Skin Contact Immediately remove all contaminated clothing, including footwear.[1] Flush the affected skin area with plenty of soap and water.[1][8] Seek medical advice if skin irritation occurs or persists.[2]
Inhalation Move the exposed individual to fresh air at once.[1][8] Keep the person warm and at rest.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Have the person drink one or two glasses of water. Call a poison control center or seek immediate medical attention.
B. Spill Management
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.[1]

  • Don PPE: Before cleanup, don the highest level of protective equipment, including a particulate respirator, chemical goggles, face shield, and double gloves.[1]

  • Contain & Clean (Minor Spill):

    • Avoid generating dust.[1]

    • Gently cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).

    • Carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.[4]

C. Waste Disposal
  • Classification: All 4-Sulfamoylbenzamide waste, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.[7]

  • Segregation: Do not mix this waste with other waste streams. Leave chemicals in their original or appropriately labeled containers.

  • Containment: Place all waste in a clearly labeled, sealed, and leak-proof container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[2] Do not pour waste down the drain.[1]

By integrating these detailed protocols into your daily workflow, you build a culture of safety that protects both the researcher and the integrity of the scientific process.

References

  • National Center for Biotechnology Information. (n.d.). 4-(Aminosulfonyl)benzamide. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. Retrieved from [Link]

  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-sulfamoylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • UK Government. (2024-10-10). What to do in a chemical emergency. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024-04-10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • New York State Department of Health. (n.d.). Chemical Terrorism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. PubChem Compound Database. Retrieved from [Link]

  • Southern New Mexico Surgery Center. (n.d.). First Aid: Chemical Exposure. SNMSC Health Library. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Sulfamoylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Sulfamoylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.